molecular formula C7H7N3O3 B3023386 (3-Nitrophenyl)urea CAS No. 13142-61-5

(3-Nitrophenyl)urea

Cat. No.: B3023386
CAS No.: 13142-61-5
M. Wt: 181.15 g/mol
InChI Key: UUIRARUHMZIJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Nitrophenyl)urea is a useful research compound. Its molecular formula is C7H7N3O3 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-7(11)9-5-2-1-3-6(4-5)10(12)13/h1-4H,(H3,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIRARUHMZIJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392140
Record name (3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13142-61-5
Record name N-(3-Nitrophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13142-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-Nitrophenyl)urea for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (3-Nitrophenyl)urea, a key chemical intermediate and structural motif in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, synthesis, reactivity, and its strategic application in the design of targeted therapeutics.

Introduction: The Strategic Importance of the Aryl Urea Scaffold

The urea functional group is a cornerstone in medicinal chemistry, prized for its unique ability to act as a rigid hydrogen bond donor and acceptor. This feature allows urea derivatives to form stable, bidentate hydrogen bonds with protein targets, a property that has been masterfully exploited in the design of numerous clinically approved therapies. When incorporated into an aryl scaffold, as in this compound, the resulting molecule becomes a "privileged structure" for targeting a wide range of biological entities, most notably protein kinases.

The presence of the 3-nitro group further enhances the molecule's utility. It is a powerful electron-withdrawing group that significantly influences the electronic properties of the phenyl ring, modulating the molecule's reactivity and pKa. Critically, the nitro group is a versatile synthetic handle that can be readily reduced to an amine, providing a vector for extensive chemical modification and the construction of complex molecular libraries. This guide will explore these features in detail, providing the technical insights necessary for its effective utilization in drug discovery programs.

Chemical Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a central urea moiety linking a phenyl ring that is substituted with a nitro group at the meta position.

Structure:

  • 2D Representation: this compound Structure

The key structural features—the urea N-H donors, the carbonyl (C=O) acceptor, the aromatic ring, and the electron-withdrawing nitro group—dictate the molecule's physical and chemical behavior.

Physicochemical Data Summary:

The following table summarizes the key properties of this compound, essential for experimental design and computational modeling.

PropertyValueSource(s)
Molecular Formula C₇H₇N₃O₃
Molecular Weight 181.15 g/mol
CAS Number 13142-61-5
Appearance Solid (Expected)General
Melting Point Data not readily available in provided sources-
Solubility Sparingly soluble in water; soluble in polar aprotic solvents like DMSO and DMF (inferred from related compounds).
Predicted XlogP 0.9
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4

Note: An experimentally determined melting point is not consistently reported in standard chemical databases. Researchers should determine this value empirically upon synthesis or acquisition.

Synthesis and Purification

The most direct and reliable synthesis of this compound from readily available starting materials is the reaction of 3-nitroaniline with an isocyanate precursor in an acidic aqueous medium. The "cyanate method" is a classic, high-yielding approach.

Logical Workflow for Synthesis

The diagram below outlines the synthetic pathway from 3-nitroaniline to this compound.

Synthesis_Workflow Reactant1 3-Nitroaniline Intermediate Isocyanic Acid (HNCO) (in situ generation) Reactant1->Intermediate + H⁺ Reactant2 Sodium Cyanate (NaOCN) Reactant2->Intermediate + H⁺ Condition1 Glacial Acetic Acid Condition2 Water (H₂O) Product This compound Intermediate->Product + 3-Nitroaniline

Caption: Synthesis of this compound via the cyanate method.

Detailed Experimental Protocol: Cyanate Method

This protocol is adapted from a general and robust procedure for the synthesis of arylureas.

Materials:

  • 3-Nitroaniline (1.0 eq)

  • Sodium Cyanate (NaOCN) (2.0 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution of Amine: In a beaker of appropriate size, dissolve 3-nitroaniline (1.0 eq) in a solution of glacial acetic acid and water (e.g., 1:2 v/v) with gentle warming (approx. 35-40°C).

    • Rationale: Acetic acid ensures the protonation of 3-nitroaniline to form the corresponding anilinium salt, which is soluble and reactive. It also protonates the cyanate to generate the reactive intermediate, isocyanic acid (HNCO).

  • Preparation of Cyanate Solution: In a separate beaker, dissolve sodium cyanate (2.0 eq) in water, warming to the same temperature (35-40°C).

    • Rationale: Using a molar excess of cyanate ensures the complete conversion of the starting amine.

  • Reaction Initiation: To the stirred 3-nitroaniline solution, add a small portion (~10%) of the sodium cyanate solution. A white or pale-yellow precipitate of the product should begin to form.

    • Rationale: This initial seeding promotes controlled crystallization and prevents the formation of an unmanageable solid mass.

  • Completion of Reaction: Once precipitation is observed, add the remainder of the cyanate solution rapidly with vigorous stirring. The reaction is exothermic, and the temperature may rise. A thick paste will form.

  • Aging and Isolation: Continue stirring the suspension for 10-15 minutes, then allow it to stand at room temperature for 2-3 hours to ensure complete precipitation.

  • Filtration and Washing: Cool the mixture in an ice bath, then collect the solid product by suction filtration. Wash the filter cake thoroughly with cold water to remove unreacted salts and acetic acid.

  • Drying and Purification: Drain the product thoroughly and dry it. The crude this compound is often of high purity. For exacting applications, it can be recrystallized from aqueous ethanol to yield the pure product.

    • Self-Validation: Purity should be confirmed by measuring the melting point and comparing it with literature values (if found) and by spectroscopic methods (NMR, IR).

Chemical Reactivity and Strategic Transformations

The reactivity of this compound is governed by its three key functional components: the urea linkage, the nitro group, and the aromatic ring.

The Urea Moiety: A Hydrogen Bonding Powerhouse

The N-H protons of the urea are weakly acidic, while the carbonyl oxygen is a Lewis base. This dual character makes the urea group an exceptional hydrogen bond donor and acceptor. In drug design, this allows for high-affinity bidentate interactions within the ATP-binding hinge region of many protein kinases, a foundational principle for many kinase inhibitors.

The Nitro Group: An Electron Sink and Synthetic Pivot

The nitro group is strongly electron-withdrawing by both induction and resonance. This has two major consequences:

  • Ring Deactivation: It deactivates the phenyl ring towards electrophilic aromatic substitution (e.g., Friedel-Crafts, further nitration), directing any potential substitution to the meta-positions (C5).

  • Acidity Modulation: It increases the acidity of the N-H protons on the urea moiety compared to an unsubstituted phenylurea.

The most significant role of the nitro group in drug development is its utility as a synthetic precursor to the corresponding aniline.

Key Transformation: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is one of the most valuable transformations in medicinal chemistry, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho/para-directing group. This opens up a vast chemical space for further functionalization.

Reduction_Workflow cluster_reagents Reduction Methods Start This compound Product (3-Aminophenyl)urea Start->Product Reduction R1 H₂, Pd/C (Catalytic Hydrogenation) R2 SnCl₂·2H₂O, EtOH (Metal-Acid Reduction) R3 Fe, NH₄Cl (Transfer Hydrogenation)

Caption: Key synthetic transformation of this compound.

Protocol: Nitro Group Reduction with Tin(II) Chloride

This method is highly reliable and chemoselective, tolerating many functional groups that might be affected by catalytic hydrogenation.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: In a round-bottom flask, dissolve or suspend this compound in ethanol.

  • Addition of Reductant: Add tin(II) chloride dihydrate in one portion.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Quenching: Cool the reaction to room temperature and carefully pour it into a beaker containing a stirred, saturated solution of sodium bicarbonate. A thick white precipitate of tin salts will form.

    • Rationale: The basic solution neutralizes the acidic reaction mixture and precipitates the tin as its hydroxide/oxide salts.

  • Workup - Extraction: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite® to remove the inorganic solids. Wash the pad thoroughly with ethanol or ethyl acetate.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude (3-Aminophenyl)urea. The product can be purified further by column chromatography or recrystallization as needed.

Applications in Drug Development: A Versatile Building Block

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate and structural fragment in the synthesis of bioactive molecules, particularly protein kinase inhibitors.

The general strategy involves:

  • Synthesis: Prepare this compound as a core fragment.

  • Reduction: Reduce the nitro group to the amine (3-Aminophenyl)urea.

  • Functionalization: Use the newly formed amino group as an attachment point to couple other fragments, building a more complex molecule designed to fit into the active site of a target protein.

The diaryl urea motif is central to the mechanism of action for numerous kinase inhibitors. It forms key hydrogen bonds with the "hinge" region of the kinase, a conserved backbone that connects the N- and C-lobes of the enzyme. This interaction orients the rest of the molecule to occupy the ATP-binding pocket, blocking the enzyme's catalytic function. By starting with this compound, medicinal chemists can efficiently access the (3-Aminophenyl)urea core, which can then be elaborated into potent and selective inhibitors for targets implicated in cancer and other diseases.

Conclusion

This compound represents a strategically vital molecule for drug discovery and development. Its straightforward synthesis, well-defined chemical properties, and, most importantly, the synthetic versatility offered by the reducible nitro group make it an invaluable building block. The foundational aryl urea scaffold provides a proven framework for high-affinity binding to protein kinases and other important biological targets. A thorough understanding of its properties and reactivity, as outlined in this guide, empowers researchers to leverage this compound to its full potential in the creation of next-generation therapeutics.

References

  • Miller, A., et al. (2020). Method of reducing aromatic nitro compounds.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic-chemistry.org. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. En.wikipedia.org. [Link]

  • PubChem. (n.d.). This compound. PubChem Compound Database. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic-chemistry.org. [Link]

  • Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 9, 78. [Link]

  • PubChem. (n.d.). (4-Nitrophenyl)urea. PubChem Compound Database. [Link]

  • Kurzer, F. (1951). Arylureas I. Cyanate Method. Organic Syntheses, 31, 8. [Link]

  • Griffin, R. J., et al. (2004). Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases. Bioorganic & Medicinal Chemistry Letters, 14(23), 5915-5918. [Link]

  • Brancale, A., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. [Link]

  • ResearchGate. (n.d.). Protein kinase inhibitors from the urea class. [Link]

  • El-Damasy, A. K., et al. (2023). Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors. Chemistry Central Journal, 17(1), 1-18. [Link]

  • Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 479-483. [Link]

  • INEOS OPEN. (2020). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. [Link]

  • ResearchGate. (2022). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. [Link]

  • Khan, et al. (2014). Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One. Prime Scholars Library. [Link]

An In-Depth Technical Guide to (3-Nitrophenyl)urea: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(3-Nitrophenyl)urea is a pivotal organic compound that serves as both a valuable chemical intermediate and a foundational scaffold in medicinal chemistry. Its unique structural features—a rigid phenyl ring activated by a nitro group and a urea moiety capable of forming critical hydrogen bonds—make it an object of significant interest for researchers in drug development. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust and validated synthesis protocol, complete spectroscopic characterization, and its strategic applications, particularly in the design of kinase inhibitors. The information herein is intended to equip researchers, scientists, and drug development professionals with the expert-level knowledge required to effectively synthesize, validate, and utilize this compound in their research endeavors.

Physicochemical and Structural Properties

This compound is a stable, solid organic compound. The presence of the polar urea and nitro groups within a compact aromatic structure dictates its physical properties and chemical reactivity. The nitro group acts as a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring, while the urea functional group is a key hydrogen bond donor and acceptor, a feature critical to its role in molecular recognition and drug-target interactions.

A summary of its core properties is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₇N₃O₃[1][2]
Molecular Weight 181.15 g/mol [2]
Monoisotopic Mass 181.04874 Da[1]
CAS Number 13142-61-5[3]
Appearance Typically a yellow or off-white solid[4]
Melting Point Data not consistently available; requires experimental verification.
Solubility Generally low solubility in water; soluble in polar aptic solvents like DMSO and DMF.[5]

Synthesis of this compound: A Validated Protocol

The synthesis of aryl ureas is a fundamental transformation in organic chemistry. A reliable and common method involves the reaction of an appropriate aniline with a source of isocyanic acid (HNCO). The following protocol details the synthesis of this compound from 3-nitroaniline and sodium cyanate in an acidic medium.

Causality and Experimental Rationale

The core of this synthesis is the in situ generation of isocyanic acid. Sodium cyanate (NaOCN) reacts with a protic acid (acetic acid in this case) to form isocyanic acid. This highly reactive intermediate is immediately trapped by the nucleophilic amine group of 3-nitroaniline. The reaction is performed in an aqueous medium to facilitate the dissolution of the salts, and acetic acid provides the necessary acidic environment without being overly harsh, which could lead to unwanted side reactions or degradation of the starting material. The product precipitates from the reaction mixture upon formation due to its low solubility in the aqueous medium, which simplifies its isolation.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation & Purification R1 3-Nitroaniline Mix Dissolve 3-Nitroaniline in Acetic Acid / Water R1->Mix R2 Sodium Cyanate (NaOCN) Add Add NaOCN Solution (Generates HNCO in situ) R2->Add R3 Glacial Acetic Acid R3->Mix R4 Water R4->Mix Mix->Add Slow Addition Stir Stir at Room Temp (Precipitation Occurs) Add->Stir Filter Vacuum Filtration Stir->Filter Collect Precipitate Wash Wash with Cold Water Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Product This compound (Solid Product) Dry->Product

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology
  • Reactant Preparation: In a 250 mL beaker, dissolve 6.9 g (0.05 mol) of 3-nitroaniline in a mixture of 24 mL of glacial acetic acid and 48 mL of water, warming gently if necessary to achieve a clear solution. Cool the solution to approximately 35°C.[6]

  • Cyanate Solution: In a separate beaker, prepare a solution of 6.5 g (0.1 mol) of sodium cyanate in 45 mL of water.[6]

  • Reaction: While stirring the 3-nitroaniline solution vigorously, add the sodium cyanate solution. A white or pale-yellow precipitate of this compound will form rapidly.[7]

  • Isolation: Continue stirring for 15-20 minutes to ensure the reaction goes to completion. Cool the mixture in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water to remove any unreacted salts and acetic acid.

  • Drying: Transfer the product to a watch glass and dry in a vacuum oven at 60-70°C to a constant weight.

Spectroscopic Characterization and Validation

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. The following spectroscopic data are characteristic of the compound's structure.

Technique Expected Observations and Interpretation
FT-IR (KBr, cm⁻¹)~3400 & ~3300: Two distinct N-H stretching bands for the -NH₂ and -NH- groups.[8] ~1650-1700: Strong C=O (Amide I) stretching vibration, characteristic of the urea carbonyl.[8] ~1530 & ~1350: Strong asymmetric and symmetric N-O stretching vibrations for the NO₂ group.[1] ~1600 & ~1480: C=C stretching vibrations within the aromatic ring. ~1250: C-N stretching vibration.[9]
¹H NMR (DMSO-d₆, δ ppm)~9.0-9.5 (s, 1H): Signal for the Ar-NH proton. ~8.2-8.4 (t, 1H): Proton at C2 of the phenyl ring (between the urea and nitro groups). ~7.7-7.9 (dd, 1H): Proton at C6 of the phenyl ring. ~7.5-7.7 (t, 1H): Proton at C5 of the phenyl ring. ~7.3-7.5 (dd, 1H): Proton at C4 of the phenyl ring. ~6.0-6.5 (s, 2H): Broad singlet for the two protons of the terminal -NH₂ group.[10]
¹³C NMR (DMSO-d₆, δ ppm)~155: Carbonyl carbon (C=O) of the urea.[11] ~148: Aromatic carbon attached to the nitro group (C-NO₂). ~141: Aromatic carbon attached to the urea nitrogen (C-NH). ~130, ~122, ~118, ~114: The four remaining aromatic carbons (CH).[12]
Mass Spec. (ESI+)m/z 182.0560 [M+H]⁺: Protonated molecular ion. m/z 204.0379 [M+Na]⁺: Sodium adduct. m/z 181.0481 [M]⁺: Molecular ion.[13] Fragmentation may involve cleavage of the C-N bond to yield ions corresponding to the 3-nitrophenyl isocyanate fragment (m/z 164) or the 3-nitroaniline fragment (m/z 138).[14][15]

Applications in Drug Development and Medicinal Chemistry

The aryl urea motif is a privileged structure in modern medicinal chemistry, renowned for its ability to form specific and robust interactions with biological targets.[16] this compound serves as a crucial building block and a foundational scaffold in this context, primarily in the development of enzyme inhibitors.

Role as a Kinase Inhibitor Scaffold

Many clinically successful protein kinase inhibitors incorporate a bi-aryl urea structure. The urea moiety is an exceptional hydrogen bond donor and acceptor, allowing it to form a bidentate hydrogen bond interaction with a conserved glutamate residue and the backbone NH of a key aspartate residue in the hinge region of the kinase active site. This interaction is a cornerstone of the binding affinity and selectivity of these inhibitors.[17]

This compound provides a chemically tractable starting point for developing such inhibitors. The 3-nitro group can be readily reduced to an amine, which can then be functionalized to introduce a second aryl group, leading to the final bi-aryl urea drug candidate. This strategic placement allows chemists to explore structure-activity relationships (SAR) by modifying the second aryl ring to optimize potency, selectivity, and pharmacokinetic properties.[18][19][20]

Caption: Urea moiety forming key H-bonds in a kinase active site.

Utility as a Pharmaceutical Intermediate

Beyond its direct use as a scaffold, this compound is a versatile chemical intermediate. The nitro group can be used as a handle for further chemical transformations, and the entire molecule can be incorporated into larger, more complex active pharmaceutical ingredients (APIs).[21][22][23] Its well-defined structure and predictable reactivity make it a reliable building block in multi-step synthetic campaigns aimed at novel therapeutic agents.

Safety, Handling, and Storage

As a nitroaromatic compound, this compound requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[24]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[25][26] In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and direct sunlight.[25][27]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and critical role as a pharmacophore and synthetic intermediate make it an indispensable compound for medicinal chemists. This guide provides the foundational knowledge and practical protocols necessary for its effective application, empowering researchers to leverage its full potential in the development of next-generation therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Kappe, C. O., et al. (2000). Synthesis of Aryl Urea Derivatives.
  • SpectraBase. Urea, N-(3-nitrophenyl)-N'-[2-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]- 13C NMR. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. [Link]

  • Solubility of Things. 1,3-bis(4-nitrophenyl)urea. [Link]

  • British Pharmacopoeia. (2013). Safety data sheet - Urea. [Link]

  • Brancale, A., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. [Link]

  • Ellis, G. P., & Regan, A. C. (1965). Reactions of some benzylidene compounds with potassium cyanide. Journal of the Chemical Society.
  • Regan, J., et al. (2003). 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]

  • Gulf Petrochemical Industries Co. (2023). Safety Data Sheet - UREA. [Link]

  • PubChem. This compound - Predicted Collision Cross Section. [Link]

  • Pop, I. E., et al. (2008). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Molecules. [Link]

  • Chemsrc. 1,3-dibenzyl-1-butyl-3-(3-nitrophenyl)urea. [Link]

  • Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development.
  • Kurzer, F. (1950). Arylureas I. Cyanate Method. Organic Syntheses. [Link]

  • Luedtke, N. W., et al. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters.
  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences.
  • Guckian, K. M., et al. (2004). Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases. Bioorganic & Medicinal Chemistry Letters.
  • Reich, H. J. ¹H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Davis, T. L., & Blanchard, K. C. (1929). Urea, phenyl-. Organic Syntheses. [Link]

  • Pop, I. E., et al. (2008). Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate. PubMed. [Link]

  • Reddy, G. S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers.
  • NIST. Urea Mass Spectrum. [Link]

  • Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link]

  • El-Mallah, N. M., et al. (2015). Infrared spectra of urea (U) and its complexes. ResearchGate. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of urea. [Link]

  • Teva api. (2025). High-Purity Pharma Intermediates for Advanced Drug Synthesis. [Link]

  • Human Metabolome Database. ¹³C NMR Spectrum of Urea. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Intermediates in Drug Development: A Look at Urea Sulfate. [Link]

  • NCCHEM. (2025). POTASSIUM CYANATE SYNTHESIS. YouTube. [Link]

  • Cheméo. Chemical Properties of N-(4-Nitrophenyl)-N'-phenyl-urea. [Link]

  • Reddy, G. S., et al. (2021). General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. [Link]

Sources

(3-Nitrophenyl)urea CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Nitrophenyl)urea for Advanced Research

Introduction

This compound is a distinct organic compound characterized by a urea functional group substituted with a 3-nitrophenyl ring. While not a final drug product itself, it serves as a crucial building block and intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structural features—specifically the hydrogen-bond donating and accepting capabilities of the urea moiety combined with the electronic properties of the nitrophenyl group—make it a valuable synthon in medicinal chemistry. This guide provides a comprehensive overview of its identifiers, properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development.

Core Identifiers and Physicochemical Properties

Precise identification is paramount in research and development. This compound is cataloged across multiple chemical databases, ensuring accurate tracking and sourcing.

Table 1: Key Identifiers for this compound

IdentifierValueSource
CAS Number 13142-61-5Sigma-Aldrich[1]
Molecular Formula C₇H₇N₃O₃Santa Cruz Biotechnology[2]
Molecular Weight 181.15 g/mol Santa Cruz Biotechnology[2]
IUPAC Name This compoundPubChem[3]
PubChem CID 3400496PubChem[3]
MDL Number MFCD00025422Sigma-Aldrich[1]

The physical and chemical properties of a compound dictate its behavior in experimental settings, influencing solubility, stability, and reactivity. While extensive experimental data for this compound is not broadly published, its properties can be inferred from related structures and computational predictions.

Table 2: Predicted Physicochemical Properties

PropertyValueNotes
XlogP 0.9A measure of lipophilicity, suggesting moderate solubility in organic solvents.[3]
Hydrogen Bond Donors 2The two N-H groups of the urea moiety.
Hydrogen Bond Acceptors 4The carbonyl oxygen and the two oxygen atoms of the nitro group.
Solubility Low in water; soluble in polar aprotic solvents like DMSO and DMF.Typical for aryl ureas, the hydrophobic phenyl ring limits water solubility.[4]
Appearance Expected to be a crystalline solid, likely pale yellow.Based on the appearance of similar nitrophenyl urea compounds.[4]

Synthesis Protocol and Mechanistic Rationale

The synthesis of unsymmetrical ureas like this compound is a fundamental transformation in organic chemistry. The most common and reliable method involves the reaction of an amine with an isocyanate. In this case, 3-nitroaniline serves as the amine precursor.

Experimental Protocol: Synthesis from 3-Nitroaniline

This protocol describes a robust method for synthesizing this compound via an in situ generated isocyanate intermediate from 3-nitroaniline. This approach avoids the direct handling of potentially hazardous isocyanates.

Step 1: Generation of 3-Nitrophenyl Isocyanate (In Situ)

  • In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, dissolve 3-nitroaniline (10 mmol) in a suitable anhydrous solvent like dichloromethane (DCM, 100 ml).

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate) (4 mmol), in DCM (20 ml) dropwise to the stirred solution.

    • Causality: Triphosgene is a safer, solid alternative to gaseous phosgene. In the presence of a base (often added in the next step or via the amine itself), it generates the highly reactive isocyanate intermediate. The low temperature controls the exothermic reaction and minimizes side products.

Step 2: Urea Formation

  • After the addition is complete, allow the mixture to stir for 2 hours at 0-5°C to ensure complete formation of the isocyanate.

  • In a separate flask, prepare a solution of aqueous ammonia (excess, e.g., 20 mmol in water).

  • Slowly add the ammonia solution to the reaction mixture. A precipitate of this compound should form.

    • Causality: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This forms a carbamate-like intermediate which rapidly rearranges to the stable urea product.

Step 3: Isolation and Purification

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Add acetone (100 ml) and water (300 ml) to the residue to precipitate the product and dissolve byproducts.[5]

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow Diagram

G cluster_0 Step 1: Isocyanate Generation (In Situ) cluster_1 Step 2: Urea Formation cluster_2 Step 3: Purification A 3-Nitroaniline in DCM C Reaction at 0-5°C A->C B Triphosgene Solution B->C D 3-Nitrophenyl Isocyanate (Intermediate) C->D Forms 3-Nitrophenyl Isocyanate F Nucleophilic Attack D->F E Aqueous Ammonia E->F G This compound (Crude) F->G Forms this compound H Filtration & Washing G->H I Recrystallization H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a scaffold in drug design. The urea moiety is a privileged structural motif in medicinal chemistry due to its unique hydrogen bonding properties.

The Urea Moiety as a Hinge-Binding Motif

The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This dual nature allows the urea linker to form strong and specific bidentate (two-point) hydrogen bonds with the backbone of protein targets, particularly in the "hinge region" of kinases.[6] This interaction is a cornerstone of many kinase inhibitors.

G cluster_protein Protein Hinge Region cluster_urea This compound Moiety p1 Backbone C=O p2 Backbone N-H u_nitro 3-Nitrophenyl u_nh1 N-H u_nh1->p1 H-Bond (Donor) u_co C=O u_co->p2 H-Bond (Acceptor) u_nh2 N-H u_r R

Caption: Bidentate hydrogen bonding of the urea scaffold.

Precursor to Bioactive Molecules

Aryl urea derivatives have demonstrated a wide spectrum of biological activities. While this compound itself is primarily an intermediate, its structural class is associated with:

  • Anticancer Activity: Many kinase inhibitors, such as Sorafenib, feature a diaryl urea structure.[5] this compound can serve as a starting point for synthesizing analogs of these drugs.

  • Antidepressant Activity: Studies have shown that certain N-nitrophenyl-N'-aryl urea derivatives exhibit significant antidepressant effects in preclinical models.[7]

  • Antibacterial Agents: Metal complexes of substituted nitrophenyl ureas have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[8]

The nitro group on the phenyl ring is particularly useful as it can be readily reduced to an amine. This amine can then be further functionalized, allowing for the creation of large libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. While a specific, comprehensive safety datasheet for this exact compound is not widely available, guidelines can be established based on data for urea and related nitroaromatic compounds.

Table 3: Safety and Handling Protocols

AspectGuidelineRationale
Personal Protective Equipment (PPE) Wear nitrile gloves, safety goggles with side shields, and a lab coat.To prevent skin and eye contact, which may cause irritation.[9]
Handling Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.Inhalation of dust may cause irritation to the respiratory tract. Nitroaromatic compounds can have toxic effects.
Storage Store in a tightly sealed container in a cool, dry, well-ventilated place away from heat and strong oxidizing agents.The compound is likely a hygroscopic solid and can decompose at high temperatures.[9][10]
Spill Management For small spills, sweep up the solid material carefully, avoiding dust creation, and place it in a sealed container for disposal.To prevent contamination and exposure.
Disposal Dispose of waste in accordance with local, state, and federal regulations for chemical waste.Prevents environmental pollution.[9]

Toxicological Profile:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled is a common classification for related compounds.

  • Irritation: May cause skin, eye, and respiratory irritation.

  • Sensitization: Some related nitrophenyl compounds have been shown to have skin sensitization potential.

Conclusion

This compound is a fundamentally important molecule for chemical synthesis and drug discovery. Its straightforward preparation, combined with the versatile reactivity of its functional groups—the hydrogen-bonding urea core and the modifiable nitro group—cements its role as a valuable intermediate. For researchers in medicinal chemistry, understanding the properties and handling of this compound is a key step in the rational design and synthesis of novel therapeutics, particularly in the development of kinase inhibitors and other targeted agents.

References

  • Sikka P, Sahu JK, Mishra AK, Hashim SR (2015) Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem 5: 479-483. (URL: [Link])

  • 1,3-Bisthis compound | C13H10N4O5 | CID 237811 - PubChem. (URL: [Link])

  • N-3-pyridyl-methyl-N'-p-nitrophenyl urea | C13H12N4O3 | CID 129881673 - PubChem. (URL: [Link])

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (URL: [Link])

  • (4-Nitrophenyl)urea | C7H7N3O3 | CID 313520 - PubChem. (URL: [Link])

  • Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. (URL: [Link])

  • 1,3-bis(4-nitrophenyl)urea - Solubility of Things. (URL: [Link])

  • Urea (prill or granular) - Fert Wholesale Direct. (URL: [Link])

  • Urea, [2-[(4-nitrophenyl)amino]ethyl]-: Human health tier II assessment. (URL: [Link])

  • This compound (C7H7N3O3) - PubChemLite. (URL: [Link])

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (URL: [Link])

  • 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea - PMC. (URL: [Link])

  • Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC. (URL: [Link])

  • Urea derivative synthesis by amination, rearrangement or substitution. (URL: [Link])

  • 1-[4-[(4-aminophenyl)sulfonylamino]phenyl]-3-(2-nitrophenyl)urea - PubChem. (URL: [Link])

  • 1-Ethyl-3-(3-fluoro-2-nitrophenyl)urea | C9H10FN3O3 - PubChem. (URL: [Link])

  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents - Nathan Luedtke. (URL: [Link])

  • PubChem. (URL: [Link])

  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed. (URL: [Link])

  • Positional Isomeric Effect in Nitrophenyl Functionalized Tripodal Urea Receptors toward Binding and Encapsulation of Anions | Crystal Growth & Design - ACS Publications. (URL: [Link])

  • Opinion of the Scientific Committee on Consumer Safety on 4-nitrophenyl aminoethylurea (B70) - European Commission. (URL: [Link])

  • SAFETY DATA SHEET UREA - Azomures. (URL: [Link])

  • Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene - INEOS OPEN. (URL: [Link])

  • Requirements for UREA and Litfert StabillioN storage - Achema. (URL: [Link])

  • 1,3-dibenzyl-1-butyl-3-(3-nitrophenyl)urea | CAS#:88451-04-1 | Chemsrc. (URL: [Link])

  • Safety Data Sheet: Urea - Carl ROTH. (URL: [Link])

  • Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity - E3S Web of Conferences. (URL: [Link])

  • Best Practices for Storing and Handling Urea Fertilizers - Green Gubre Group. (URL: [Link])

  • How to Store and Handle Urea Khad Safely - Huaxin Fertiliser Machinery. (URL: [Link])

Sources

A Guide to Aryl Urea Derivatives in Medicinal Chemistry: From Core Scaffold to Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The aryl urea motif stands as a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its unique physicochemical properties and versatile binding capabilities. This guide provides an in-depth exploration of aryl urea derivatives, from fundamental synthetic strategies to their complex roles in modulating critical biological pathways. We will dissect the structure-activity relationships that govern their potency and selectivity, with a focus on their celebrated success as kinase inhibitors in oncology. This document offers researchers, scientists, and drug development professionals a comprehensive technical resource, bridging foundational principles with field-proven insights and detailed experimental context.

The Aryl Urea Scaffold: A Privileged Structure in Drug Discovery

The journey of the urea moiety in science began with Friedrich Wöhler's landmark synthesis in 1828, an event that heralded the dawn of modern organic chemistry.[1] In medicinal chemistry, the N,N'-disubstituted aryl urea structure has gained prominence for its remarkable ability to form multiple, stable hydrogen bonds with protein targets.[2][3] This is primarily due to the central urea functionality, where the two N-H groups act as potent hydrogen bond donors and the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows aryl ureas to function as a versatile "hinge-binding" motif, anchoring molecules to the ATP-binding sites of numerous enzymes, particularly kinases.[4] This capacity for high-affinity, specific interactions is a key reason why the aryl urea scaffold is considered a "privileged structure" in drug design.[2][5]

Synthetic Methodologies: Constructing the Aryl Urea Core

The construction of the unsymmetrical diaryl urea linkage is a critical step in the development of these therapeutic agents. The choice of synthetic route is often dictated by the availability of starting materials, scalability, and safety considerations.

Classical and Modern Synthetic Routes

Historically, the most common method for synthesizing ureas involves the reaction of an amine with a highly reactive isocyanate intermediate.[6][7] The isocyanate itself is typically generated from a primary amine using phosgene or its safer liquid equivalent, triphosgene.[2] While effective, the high toxicity of phosgene presents significant safety and environmental challenges.[2]

To circumvent these issues, modern methodologies have been developed that avoid the use of phosgene. These include:

  • Carbamate Intermediates: A popular and safer alternative involves reacting an amine with an activated carbonyl source like diphenyl carbonate or a chloroformate to form a stable carbamate, which is then reacted with a second amine to yield the final urea. This approach was used in practical syntheses of Sorafenib and Regorafenib.[8][9]

  • Isocyanate Surrogates: 3-Substituted dioxazolones can serve as precursors that generate isocyanate intermediates in situ under mild, non-toxic conditions, offering a benign pathway to unsymmetrical aryl ureas.[10]

  • Catalytic Carbonylation: Transition-metal-catalyzed carbonylation of azides or nitroarenes in the presence of amines provides another phosgene-free route.[2]

Below is a generalized workflow for the synthesis of aryl urea derivatives, highlighting the common isocyanate pathway.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway ArylAmine1 Aryl Amine 1 (Ar¹-NH₂) Isocyanate Step 1: Formation of Aryl Isocyanate Intermediate (Ar¹-N=C=O) ArylAmine1->Isocyanate Reaction with Phosgene source Phosgene Phosgene or Equivalent (e.g., Triphosgene) ArylAmine2 Aryl Amine 2 (Ar²-NH₂) UreaFormation Step 2: Nucleophilic Attack by Aryl Amine 2 ArylAmine2->UreaFormation Addition Isocyanate->UreaFormation Intermediate Product Final Product: Unsymmetrical Aryl Urea UreaFormation->Product Yields

Caption: Generalized workflow for aryl urea synthesis via an isocyanate intermediate.
Experimental Protocol: Synthesis of a Sorafenib Analog

This protocol outlines a reliable, phosgene-free method for synthesizing an unsymmetrical diaryl urea, adapted from modern procedures for kinase inhibitors.[8][9][11] This self-validating system provides a clear, step-by-step methodology for researchers.

Objective: To synthesize 1-(4-chlorophenyl)-3-(4-phenoxyphenyl)urea.

Step 1: Synthesis of Phenyl (4-chlorophenyl)carbamate (Intermediate A)

  • To a stirred solution of 4-chloroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/g of aniline) at 0 °C, add phenyl chloroformate (1.1 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from ethanol/hexane to yield pure Phenyl (4-chlorophenyl)carbamate. Causality: This step creates a stable, handleable carbamate intermediate, avoiding the direct use of a volatile and toxic isocyanate.

Step 2: Synthesis of 1-(4-chlorophenyl)-3-(4-phenoxyphenyl)urea (Final Product)

  • In a reaction vessel, dissolve Phenyl (4-chlorophenyl)carbamate (Intermediate A, 1.0 eq) and 4-phenoxyaniline (1.05 eq) in anhydrous dimethylformamide (DMF).

  • Heat the mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water and then with a cold 1:1 mixture of diethyl ether and hexane to remove impurities.

  • Dry the product under vacuum to obtain the pure diaryl urea. Causality: The aminolysis of the carbamate by the second amine is a robust and high-yielding method for forming the urea bond under controlled conditions.

Mechanism of Action and Key Biological Targets

Aryl urea derivatives exhibit a wide range of biological activities, but they are most renowned as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[12][13]

Kinase Inhibition: Targeting Oncogenic Signaling

The primary mechanism of action for most clinically successful aryl ureas, such as Sorafenib, is the inhibition of multiple protein kinases involved in tumor progression and angiogenesis (the formation of new blood vessels).[14]

  • Key Kinase Targets: These compounds typically target the Raf/MEK/ERK signaling pathway , which is a central cascade controlling cell proliferation and survival.[15][16][17] Additionally, they inhibit various receptor tyrosine kinases (RTKs) on the cell surface, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby blocking tumor angiogenesis.[12][15]

  • Binding Mode: The diaryl urea core is essential for this activity. It positions itself in the ATP-binding pocket of the kinase, forming two crucial hydrogen bonds between its N-H groups and the side chain of a conserved glutamate residue in the DFG motif. A third hydrogen bond often forms between the urea carbonyl and the backbone N-H of a conserved aspartate residue.[4] This tripartite interaction effectively blocks ATP from binding and prevents the kinase from performing its function.

The diagram below illustrates the central role of the Raf/MEK/ERK pathway in cell signaling and the point of intervention by aryl urea-based inhibitors.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Kinase (B-Raf, c-Raf) Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation Inhibitor Aryl Urea Inhibitor (e.g., Sorafenib) Inhibitor->RTK INHIBITS Inhibitor->Raf INHIBITS

Caption: Inhibition of the Raf/MEK/ERK pathway by aryl urea derivatives.
Other Biological Targets

While kinase inhibition is their most prominent role, the aryl urea scaffold is versatile. Different derivatives have been developed to target other proteins, including:

  • Tubulin: Some aromatic ureas act as antimitotic agents by binding to tubulin and inhibiting its polymerization into microtubules, a mechanism similar to that of colchicine.[12][18]

  • Soluble Epoxide Hydrolase (sEH): Urea-based inhibitors of sEH are being investigated for their anti-inflammatory and analgesic properties.[19]

  • LIM Kinase (Limk): Potent and selective bis-aryl urea inhibitors of Limk have been developed, which play a role in regulating actin dynamics and may have applications in oncology.[15][20]

Structure-Activity Relationships (SAR): Optimizing for Potency

The biological activity of aryl urea derivatives is highly dependent on the nature and position of substituents on the two aryl rings. Decades of research have established clear structure-activity relationships (SAR) that guide the rational design of new agents.[12][15][21]

  • Central Urea Moiety: This group is almost always essential for high-affinity kinase binding.[4] While bioisosteric replacements like thioureas, squaramides, and certain heterocycles have been explored to modulate properties like solubility and cell permeability, the urea core remains the gold standard for many kinase targets.[5][22][23]

  • Proximal Aryl Ring: This is the ring that typically provides a key hydrophobic interaction within the kinase active site. Substituents here can fine-tune potency and selectivity. For instance, in many EGFR inhibitors, a 4-aminoquinazolinyl group at this position significantly enhances activity.[24]

  • Distal Aryl Ring: This ring often extends out towards the solvent-exposed region of the binding pocket. It is a critical site for modification to improve pharmacokinetic properties and introduce additional interactions. The addition of a single fluorine atom to Sorafenib's central phenyl ring to create Regorafenib, for example, subtly altered the molecule's conformation and improved its clinical performance against different tumor types.[8]

The following table summarizes SAR data for a series of diaryl urea derivatives, demonstrating how substitutions on the distal ring impact inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).

Compound ID Distal Ring Substitution (R) IC₅₀ against EGFR (nM) Reference
5a4-chloro-3-(trifluoromethyl)phenyl56[24]
5b4-chloro110[24]
5c4-fluoro130[24]
5d4-methyl240[24]
5e4-methoxy310[24]
Sorafenib(Reference Drug)89 (vs. H-460 cells)[24]

Data synthesized from Dong et al., Molecules (2016).[24] The table clearly shows that electron-withdrawing groups, particularly the combination of chloro and trifluoromethyl, provide the highest potency against EGFR in this series.

Therapeutic Applications and Clinical Landscape

The primary therapeutic application for aryl urea derivatives is in oncology, where several compounds have been approved as standard-of-care treatments for various cancers.[15][25]

Approved Anticancer Agents
  • Sorafenib (Nexavar®): The first approved oral multi-kinase inhibitor from this class, used to treat advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma.[15][24][26]

  • Regorafenib (Stivarga®): A fluorinated analog of sorafenib approved for metastatic colorectal cancer, advanced gastrointestinal stromal tumors (GIST), and HCC.[8][15]

  • Lenvatinib (Lenvima®): An N-aryl-N'-cyclopropyl urea that inhibits VEGFR, FGFR, PDGFR, and other kinases. It is used for thyroid cancer, RCC, and HCC.[26]

  • Linifanib & Tivozanib: Other examples of diaryl ureas that have been developed for their potent anti-angiogenic properties.[10][24]

Beyond Oncology

The versatile nature of the aryl urea scaffold has led to its investigation in numerous other therapeutic areas. Various derivatives have demonstrated promising preclinical activity as:

  • Anticonvulsants[1][27]

  • Antimicrobials and Antivirals[1][27]

  • Anti-inflammatory agents[27]

Pharmacokinetic Profile and Development Insights

While aryl ureas can exhibit high potency, their development into successful drugs requires careful optimization of their pharmacokinetic (ADME) properties.[28] A common challenge is poor aqueous solubility due to the planar, aromatic nature of the scaffold. Medicinal chemists employ several strategies to overcome this:

  • Introduction of Polar Groups: Adding ionizable groups or hydrogen bond acceptors/donors to the solvent-exposed distal ring can improve solubility.

  • Conformational Constraint: Introducing non-planar groups, such as the cyclopropyl moiety in Lenvatinib, can disrupt crystal packing and improve solubility and other properties.[26]

  • Metabolic Blocking: Adding groups like fluorine atoms can block sites of metabolic oxidation, increasing the drug's half-life.[8]

Systematic studies, including cassette dosing in preclinical models, are essential to fine-tune the ADME profile while retaining high on-target potency.[19]

Future Directions and Conclusion

The aryl urea scaffold continues to be a fertile ground for drug discovery. Future research is focused on several key areas:

  • Enhanced Selectivity: Designing inhibitors that target specific mutant forms of kinases to overcome drug resistance.

  • Novel Targets: Applying the scaffold to new and challenging targets beyond kinases.

  • Combination Therapies: Exploring the synergistic effects of aryl urea derivatives with other treatment modalities, particularly immunotherapy, where targeting angiogenesis can reprogram the tumor microenvironment and enhance immune response.[4][29][30]

References

  • García-Casanova, M., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Pharmaceuticals (Basel). Available at: [Link]

  • Li, W., et al. (2017). Arylurea Derivatives: A Class of Potential Cancer Targeting Agents. Current Medicinal Chemistry. Available at: [Link]

  • Kaur, R., et al. (2020). Urea Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

  • Kumar, V. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]

  • Hye, M., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Good, J., et al. (2013). The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. Molecules. Available at: [Link]

  • Wang, X., et al. (2022). Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, L., et al. (2009). Urea derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Li, L., et al. (2009). Urea Derivatives as Anticancer Agents. Ingenta Connect. Available at: [Link]

  • García-Casanova, M., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. MDPI. Available at: [Link]

  • Kumar, V. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Rose, T., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Ronchetti, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2022). Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2. PubMed. Available at: [Link]

  • García-Casanova, M., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. MDPI. Available at: [Link]

  • Jagtap, A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry. Available at: [Link]

  • Listro, R., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available at: [Link]

  • Ronchetti, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. Available at: [Link]

  • Thomas, A., et al. (2011). Bioisosterism of urea-based GCPII inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y. (2022). Synthesis of Sorafenib and Regorafenib. ResearchGate. Available at: [Link]

  • Sun, M., et al. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal. Available at: [Link]

  • Aboul-Enein, M., et al. (2023). Structure–activity relationship (SAR) for diaryl urea derivatives (XVI) as vascular endothelial growth factor receptor‐2 inhibitors. ResearchGate. Available at: [Link]

  • Gill, M., et al. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. Available at: [Link]

  • Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Available at: [Link]

  • Dong, G., et al. (2016). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules. Available at: [Link]

  • Meanwell, N. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Listro, R., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. Available at: [Link]

  • Ronchetti, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Publishing. Available at: [Link]

  • Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Alimoradi, M., et al. (2022). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Research on Chemical Intermediates. Available at: [Link]

  • Alimoradi, M., et al. (2022). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. R Discovery. Available at: [Link]

  • MD Anderson Cancer Center. (2023). Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought. MD Anderson Cancer Center. Available at: [Link]

  • Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development. Available at: [Link]

  • Ross, H., et al. (2013). Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sanaka, M., et al. (1984). Pharmacokinetics of urea: development of a kinetic model for correlating dietary nitrogen intake and urea metabolism in chronic renal failure. Contributions to Nephrology. Available at: [Link]

Sources

(3-Nitrophenyl)urea: A Technical Guide to its Speculative Mechanism of Action as a Modulator of the Epoxide Hydrolase Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Nitrophenyl)urea is a small molecule belonging to the aryl urea class, a scaffold of significant interest in medicinal chemistry. While its precise biological role is not extensively characterized, its structural similarity to a well-established class of enzyme inhibitors points towards a compelling speculative mechanism of action: the inhibition of soluble epoxide hydrolase (sEH). This guide provides an in-depth technical exploration of this hypothesis, detailing the underlying biochemistry, the downstream signaling consequences, and a comprehensive set of experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound and related compounds.

Introduction: The Prominence of the Aryl Urea Scaffold

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets.[1] This characteristic has led to the development of numerous urea-based drugs with diverse therapeutic applications, including anticancer and anti-inflammatory agents.[1][2][3] The 1,3-disubstituted urea moiety, in particular, is a key pharmacophore in a potent class of inhibitors targeting soluble epoxide hydrolase (sEH).[4][5] Given that this compound possesses this critical structural feature, it is highly probable that its primary mechanism of action involves the modulation of sEH activity.

Speculative Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

Our central hypothesis is that this compound acts as a competitive inhibitor of soluble epoxide hydrolase.

2.1. The Target: Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that plays a crucial role in the metabolism of endogenous lipid signaling molecules.[4] Specifically, sEH catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) to their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[2][4][5] EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and are potent signaling molecules with anti-inflammatory, vasodilatory, and neuroprotective effects.[2][5][6] By degrading EETs, sEH effectively dampens these protective signaling pathways.[7]

2.2. The Interaction: A Molecular Mimic

The 1,3-disubstituted urea pharmacophore is thought to act as a mimic of the transition state of the epoxide substrate during hydrolysis.[8] The catalytic mechanism of sEH involves a nucleophilic attack by an aspartate residue (Asp333) on the epoxide ring, stabilized by hydrogen bonding from two tyrosine residues (Tyr381 and Tyr465) to the epoxide oxygen.[4][8]

It is speculated that the urea moiety of this compound positions itself within the sEH active site to form key interactions:

  • The carbonyl oxygen of the urea likely forms hydrogen bonds with the hydroxyl groups of Tyr381 and Tyr465 .[4][8]

  • One of the urea N-H groups is positioned to act as a hydrogen bond donor to the catalytic Asp333 .[8]

The 3-nitrophenyl group and the unsubstituted phenyl ring likely occupy hydrophobic pockets within the L-shaped binding site of the enzyme, contributing to the overall binding affinity.[9] The specific positioning and electronic effects of the nitro group on the phenyl ring may further influence the potency of inhibition.

2.3. Downstream Signaling Consequences of sEH Inhibition

By inhibiting sEH, this compound would prevent the degradation of EETs, leading to their accumulation. This elevation of EET levels is predicted to have several significant downstream effects:

  • Anti-inflammatory Effects: Increased EETs can suppress inflammatory signaling pathways, potentially by inhibiting the activation of NF-κB.[10] This leads to a reduction in the production of pro-inflammatory cytokines.

  • Vasodilation and Blood Pressure Regulation: EETs are potent vasodilators, and their stabilization through sEH inhibition has been shown to lower blood pressure in animal models.[2][11]

  • Neuroprotection: sEH is upregulated in the brains of Alzheimer's disease patients, and its inhibition has been shown to reduce neuroinflammation and cognitive impairment in preclinical models.[12]

  • Analgesia: sEH inhibitors have demonstrated anti-nociceptive effects in models of inflammatory and neuropathic pain.[7][13]

The following diagram illustrates the proposed signaling pathway modulated by this compound.

sEH_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_sEH_action sEH Action and Inhibition Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Anti_Inflammation Reduced Inflammation EETs->Anti_Inflammation Promotes Vasodilation Vasodilation EETs->Vasodilation Promotes Neuroprotection Neuroprotection EETs->Neuroprotection Promotes Analgesia Analgesia EETs->Analgesia Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs Nitrophenylurea This compound Nitrophenylurea->sEH Inhibition

Caption: Speculative signaling pathway of this compound via sEH inhibition.

Experimental Validation Protocols

To validate the hypothesis that this compound inhibits sEH, a series of in vitro and cell-based assays are recommended.

3.1. In Vitro sEH Inhibition Assay

This initial experiment aims to determine the direct inhibitory effect of this compound on purified sEH enzyme and to calculate its IC50 value.

Methodology:

  • Reagents and Materials:

    • Recombinant human sEH (available from commercial sources).

    • This compound.

    • A fluorescent sEH substrate, such as (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[11]

    • A known sEH inhibitor as a positive control, such as 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA).

    • Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.4).

    • 96-well microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound in assay buffer.

    • In a 96-well plate, add the diluted this compound solutions, the positive control, and a vehicle control.

    • Add recombinant sEH to each well and incubate for a short period (e.g., 5 minutes at 30°C).

    • Initiate the reaction by adding the fluorescent substrate to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction (e.g., by adding a suitable solvent).

    • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis).[14]

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

3.2. Cell-Based sEH Activity Assay

This assay confirms the activity of this compound in a cellular context, assessing its ability to penetrate cell membranes and inhibit endogenous sEH.

Methodology:

  • Reagents and Materials:

    • A suitable cell line with detectable sEH activity (e.g., HepG2 human liver cells).[14]

    • This compound.

    • A cell-permeable fluorescent sEH substrate (e.g., Epoxy Fluor 7).[14][15]

    • Cell culture medium and supplements.

    • 96-well cell culture plate.

    • Fluorescence microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a predetermined time.

    • Add the cell-permeable fluorescent substrate to each well.

    • Incubate for a period to allow for substrate hydrolysis.

    • Measure the fluorescence in the plate reader.

    • Determine the effect of this compound on cellular sEH activity and calculate the EC50 value.

3.3. Downstream Marker Analysis

To further validate the mechanism, the effect of this compound on the levels of sEH substrates and products can be measured.

Methodology:

  • Sample Preparation:

    • Treat a relevant cell line or primary cells with this compound.

    • Lyse the cells and extract the lipids.

  • Analytical Method:

    • Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of various EETs and DHETs.

  • Expected Outcome:

    • Treatment with this compound should lead to a significant increase in the ratio of EETs to DHETs, providing strong evidence for sEH inhibition.

The following diagram outlines the experimental workflow for validating the speculative mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_downstream_validation Downstream Mechanistic Validation In_Vitro_Assay In Vitro sEH Inhibition Assay (Purified Enzyme) IC50 Determine IC50 Value In_Vitro_Assay->IC50 Cell_Based_Assay Cell-Based sEH Activity Assay (e.g., HepG2 cells) In_Vitro_Assay->Cell_Based_Assay Confirm cellular activity EC50 Determine EC50 Value Cell_Based_Assay->EC50 Downstream_Analysis Downstream Marker Analysis (LC-MS) Cell_Based_Assay->Downstream_Analysis Validate mechanism EET_DHET_Ratio Measure EET/DHET Ratio Downstream_Analysis->EET_DHET_Ratio Hypothesis Hypothesis: This compound inhibits sEH Hypothesis->In_Vitro_Assay Test direct inhibition

Caption: Experimental workflow for validating the sEH inhibitory activity of this compound.

Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data that should be generated from the proposed experiments.

ParameterExperimental AssayExpected Outcome with this compoundSignificance
IC50 In Vitro sEH Inhibition AssayLow nanomolar to micromolar rangeDirect measure of inhibitory potency against the purified enzyme.
EC50 Cell-Based sEH Activity AssayPotency similar to or slightly higher than IC50Confirms cell permeability and activity in a biological context.
EET/DHET Ratio LC-MS Analysis of Cell LysatesSignificant increase compared to vehicle controlDirect evidence of the inhibition of sEH-mediated EET hydrolysis.

A low IC50 value, coupled with a corresponding EC50 and a significant increase in the EET/DHET ratio, would provide strong, multi-faceted support for the hypothesis that this compound's primary mechanism of action is the inhibition of soluble epoxide hydrolase.

Conclusion and Future Directions

The structural features of this compound strongly suggest that it functions as an inhibitor of soluble epoxide hydrolase. This proposed mechanism aligns with a substantial body of literature on the pharmacology of aryl ureas. The experimental protocols outlined in this guide provide a clear and robust pathway for the validation of this hypothesis.

Should these experiments confirm potent sEH inhibitory activity, future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Investigating analogs of this compound to optimize potency and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of inflammation, hypertension, neurodegeneration, and pain.

  • Selectivity Profiling: Assessing the inhibitory activity of this compound against other hydrolases and relevant off-targets to determine its specificity.

The exploration of this compound and its potential as an sEH inhibitor represents a promising avenue for the development of novel therapeutics for a range of diseases characterized by inflammation and vascular dysfunction.

References

  • Gomez, G. A., et al. (2013). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of Chemical Information and Modeling, 53(9), 2331-2347. [Link]

  • Cayman Chemical. Soluble Epoxide Hydrolase Cell-Based Assay Kit. [Link]

  • Bertin Bioreagent. Soluble Epoxide Hydrolase Cell-Based Assay Kit. [Link]

  • Pascual-Pascual, B., et al. (2020). Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer's Disease. Neurotherapeutics, 17(4), 1825-1835. [Link]

  • Wagner, K., et al. (2017). Soluble Epoxide Hydrolase Inhibition, Epoxygenated Fatty Acids and Nociception. Prostaglandins & Other Lipid Mediators, 133, 90-98. [Link]

  • Wang, W., et al. (2019). Inhibition of soluble epoxide hydrolase alleviates insulin resistance and hypertension via downregulation of SGLT2 in the mouse kidney. Journal of Biological Chemistry, 294(45), 16734-16746. [Link]

  • Gholami, M., et al. (2019). Novel soluble epoxide hydrolase inhibitors with a dihydropyrimidinone scaffold: design, synthesis and biological evaluation. RSC Advances, 9(4), 2110-2121. [Link]

  • Hwang, S. H., et al. (2011). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 54(17), 5845-5860. [Link]

  • Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 53(19), 7077-7087. [Link]

  • Taha, A. Y., et al. (2022). Inhibition of Soluble Epoxide Hydrolase Is Protective against the Multiomic Effects of a High Glycemic Diet on Brain Microvascular Inflammation and Cognitive Dysfunction. International Journal of Molecular Sciences, 23(19), 11624. [Link]

  • Narsimulu, M., et al. (2013). Epoxy fatty acids and inhibition of the soluble epoxide hydrolase selectively modulate GABA mediated neurotransmission to delay onset of seizures. PLoS One, 8(12), e80922. [Link]

  • Vázquez, S. (n.d.). Design, synthesis and evaluation of novel soluble epoxide hydrolase (sEH) inhibitors for inflammatory diseases. Medicinal Chemistry & Pharmacology. [Link]

  • Wagner, K., et al. (2014). Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy. Pain, 155(9), 1801-1809. [Link]

  • Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Semantic Scholar. [Link]

  • Wang, Y., et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Lecerf-Schmidt, F., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 354(1), 59-67. [Link]

  • Morisseau, C., & Hammock, B. D. (2013). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Current Medicinal Chemistry, 20(13), 1640-1661. [Link]

  • Morisseau, C., et al. (2002). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 99(25), 15999-16004. [Link]

  • Mecom, J. S., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7085-7090. [Link]

  • Shen, H. C. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents, 32(5), 517-533. [Link]

  • Kim, I. H., et al. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules, 29(13), 3036. [Link]

  • Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical and Biophysical Research Communications, 297(1), 125-131. [Link]

  • Guedes, A. G., et al. (2014). Soluble epoxide hydrolase activity and pharmacologic inhibition in horses with chronic severe laminitis. BMC Veterinary Research, 10, 133. [Link]

  • Nguyen, P. H., et al. (2023). (A–F) Docking interaction diagrams of sEH inhibition by compounds... ResearchGate. [Link]

  • Gansner, E. R., & North, A. R. (2015). Drawing graphs with dot. Graphviz. [Link]

  • Bioinformatics Note. (2023, May 2). Dot plot method| Bioinformatics. YouTube. [Link]

  • Al-Khafaji, K., et al. (2023). Dot plots for metabolic pathway analysis. Along the X-axis is pathway... ResearchGate. [Link]

  • BioStatsSquid. (2023, August 9). Pathway Enrichment Analysis plots: easy R tutorial. YouTube. [Link]

  • Reddit. (2022, November 11). Advice on how to study metabolic pathways. r/Biochemistry. [Link]

Sources

Discovery and history of nitrophenyl ureas in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Nitrophenyl Ureas in Research

Abstract

The urea scaffold represents a cornerstone in the annals of organic chemistry and medicinal science, a journey that began with Friedrich Wöhler's seminal synthesis in 1828.[1][2] This guide traverses the historical landscape and scientific evolution of a specific, highly significant class of urea derivatives: the nitrophenyl ureas. From their early applications in agriculture as potent herbicides to their contemporary role as sophisticated enzyme inhibitors and scaffolds for anticancer therapeutics, nitrophenyl ureas have proven to be a remarkably versatile and enduring pharmacophore. This document provides a comprehensive exploration of their discovery, synthetic evolution, structure-activity relationships, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Foundational Discovery: From Inorganic Matter to a Privileged Scaffold

The story of nitrophenyl ureas is intrinsically linked to the broader history of urea itself. In 1828, Friedrich Wöhler's synthesis of urea from ammonium cyanate shattered the prevailing theory of vitalism, demonstrating that organic compounds could be created from inorganic materials.[2] This pivotal moment not only laid the foundation for modern organic chemistry but also introduced a molecule that would become a "privileged scaffold" in medicinal chemistry.[3] The urea moiety's unique ability to act as both a hydrogen bond donor and acceptor allows it to form stable, specific interactions with biological targets, a feature that medicinal chemists have exploited for over a century.[1][4]

The introduction of the nitrophenyl group adds another layer of chemical and biological significance. The nitro group is a strong electron-withdrawing group, which modulates the electronic properties of the entire molecule, influencing its reactivity, binding affinity, and pharmacokinetic profile. This functionalization was a key step that unlocked a vast range of applications for this class of compounds.

Synthetic Methodologies: Crafting the Nitrophenyl Urea Core

The synthesis of nitrophenyl ureas has evolved to include several reliable and scalable methods. The most traditional and widely used approach involves the reaction of an amine with an isocyanate, a highly reactive intermediate.[5]

Primary Synthetic Route: Isocyanate-Amine Coupling

The reaction between a nitrophenyl isocyanate and a primary or secondary amine is the most direct method for creating unsymmetrical N,N'-disubstituted ureas. The isocyanate is typically generated in situ from a corresponding nitrophenyl amine using phosgene or a safer phosgene equivalent like triphosgene.[6][7]

Experimental Protocol: General Synthesis of a 1-(Aryl)-3-(4-nitrophenyl)urea

  • Step 1: Isocyanate Formation. To a stirred solution of a substituted aniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) under an inert atmosphere, triphosgene (0.4 eq.) is added portion-wise at 0 °C.[8] An aqueous solution of a mild base like sodium bicarbonate is added, and the reaction is stirred vigorously. The formation of the isocyanate can be monitored by Infrared (IR) spectroscopy, looking for the characteristic strong absorption band around 2250-2275 cm⁻¹.[6]

  • Step 2: Urea Formation. Once the isocyanate formation is complete, the 4-nitroaniline (1.0 eq.) is added to the reaction mixture. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification. Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified, typically by recrystallization or flash column chromatography, to yield the desired nitrophenyl urea.[5]

Alternative Synthetic Strategies

While isocyanate chemistry dominates, alternative methods have been developed to avoid hazardous reagents. These include the use of activated carbamates, such as those derived from p-nitrophenol, which can react with amines to form the urea linkage under milder conditions.[7][8][9] Another approach involves the metal-catalyzed carbonylation of amines using carbon monoxide or carbon dioxide as the carbonyl source.[1][10]

Caption: General synthesis of nitrophenyl ureas via an isocyanate intermediate.

Agricultural Impact: Nitrophenyl Ureas as Herbicides

One of the first major applications for phenylurea derivatives was in agriculture. Substituted phenylureas, including nitrophenyl analogues, were discovered to be potent herbicides.[11][12]

Mechanism of Action: Inhibition of Photosynthesis

The herbicidal activity of phenylureas stems from their ability to inhibit photosynthesis at Photosystem II (PSII).[11] They bind to the D1 protein in the PSII complex, blocking the plastoquinone binding site. This interruption of the electron transport chain leads to a buildup of reactive oxygen species, causing rapid cellular damage and ultimately leading to plant death.[13] The sulfonylurea herbicide 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea, synthesized from an o-nitrophenyl cyclopropyl ketone intermediate, is a potent inhibitor of the enzyme acetolactate synthase (ALS), disrupting the biosynthesis of essential amino acids in susceptible plants.[13]

Herbicide NameChemical StructureTarget Weeds
Diuron 3-(3,4-dichlorophenyl)-1,1-dimethylureaBroadleaf and grassy weeds
Linuron 3-(3,4-dichlorophenyl)-1-methoxy-1-methylureaBroadleaf weeds
Isoproturon 3-(4-isopropylphenyl)-1,1-dimethylureaAnnual grasses and broadleaf weeds in cereals
Metobromuron 3-(4-bromophenyl)-1-methoxy-1-methylureaBroadleaf weeds in potatoes, beans, soybeans

Table 1: Examples of Phenylurea Herbicides and their Applications.[11]

Therapeutic Frontiers: Nitrophenyl Ureas in Drug Discovery

The true versatility of the nitrophenyl urea scaffold is most evident in its extensive exploration in medicinal chemistry. The specific hydrogen bonding capabilities of the urea moiety, combined with the electronic influence of the nitrophenyl ring, make it an ideal starting point for designing potent and selective inhibitors of various enzymes.[1]

Anticancer Activity: Kinase Inhibition

A significant breakthrough in cancer therapy was the development of small-molecule kinase inhibitors, and diaryl ureas quickly emerged as a key pharmacophore.[3] The drug Sorafenib, a diaryl urea, validated this scaffold's potential by targeting multiple kinases in the Ras/Raf/MEK/ERK signaling pathway.[6] Following this success, numerous nitrophenyl urea derivatives have been designed and synthesized as potent anticancer agents.

  • CDK2 Inhibition: Certain nitroaryl urea derivatives have demonstrated moderate inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), an enzyme often dysregulated in cancer, with IC50 values in the micromolar range.[14][15]

  • FGFR1 Inhibition: Novel urea compounds featuring a nitrophenyl "tail" have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in metastatic triple-negative breast cancer.[16]

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway MAPK/ERK Pathway cluster_downstream Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Nitrophenyl Urea Kinase Inhibitor Inhibitor->Raf Inhibition

Caption: Inhibition of the Raf kinase within the MAPK/ERK signaling pathway.

Broad-Spectrum Enzyme Inhibition

Beyond kinases, the nitrophenyl urea scaffold has been successfully applied to inhibit other classes of enzymes.

  • Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is a virulence factor for some pathogenic bacteria, like Helicobacter pylori. N-(2-nitrophenyl) phosphoric triamide (2-NPT) is a known urease inhibitor.[17] Other nitrophenol compounds have also been shown to competitively inhibit urease.[18]

  • Soluble Epoxide Hydrolase (sEH) Inhibition: A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, including nitrophenyl derivatives, were developed as potent inhibitors of sEH, an enzyme involved in inflammation and pain.[8]

  • CCR3 Antagonism: Optimization of an initial screening hit led to the discovery of a potent nitrophenyl urea derivative as a CCR3 antagonist, with potential applications in treating inflammatory conditions like asthma.[19]

Compound ClassTarget EnzymeRepresentative IC50Reference
Nitroaryl UreasCDK214.3 µM[15]
1-Aryl-3-(1-acylpiperidin-4-yl)ureasSoluble Epoxide Hydrolase (sEH)4.9 nM[19]
N-(2-nitrophenyl) phosphoric triamideUreaseNot specified[17]

Table 2: Inhibitory Potency of Representative Nitrophenyl Urea Derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic studies have revealed key structural features that govern the biological activity of nitrophenyl ureas.

  • Position of the Nitro Group: The position of the nitro group (ortho, meta, or para) on the phenyl ring significantly impacts activity. For many kinase inhibitors, a para-substitution is preferred.[16]

  • Substitutions on the Second Phenyl Ring: Electron-withdrawing groups on the second aromatic ring often enhance potency, particularly in the context of kinase inhibition.[16]

  • Urea Linker: The N-H protons of the urea are critical for forming hydrogen bonds with the hinge region of kinases. Methylation of these nitrogens can disrupt this interaction and reduce or abolish activity.[16]

Caption: Key Structure-Activity Relationship (SAR) points for nitrophenyl ureas.

Conclusion and Future Perspectives

The journey of nitrophenyl ureas from an agricultural chemical to a sophisticated tool in drug discovery underscores the power of scaffold-based design in chemical biology and medicinal chemistry. The unique electronic and structural properties conferred by the nitrophenyl and urea moieties have provided a foundation for developing a vast array of biologically active molecules. Future research will likely focus on refining the selectivity of these compounds for specific enzyme isoforms, exploring novel therapeutic targets, and leveraging modern computational methods to design next-generation nitrophenyl urea derivatives with enhanced potency and improved drug-like properties. The rich history of this chemical class suggests that its potential is far from exhausted, promising continued contributions to science and medicine.

References

  • PrepChem.com. Synthesis of N,N'-diphenyl urea. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

  • Wróbel, T. M., Kiełbus, M., Kaczor, A. A., Kryštof, V., Karczmarzyk, Z., Wysocki, W., ... & Matosiuk, D. (2016). Discovery of nitroaryl urea derivatives with antiproliferative properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 608-618. [Link]

  • Wróbel, T. M., Kiełbus, M., Kaczor, A. A., Kryštof, V., Karczmarzyk, Z., Wysocki, W., ... & Matosiuk, D. (2016). Discovery of nitroaryl urea derivatives with antiproliferative properties. PubMed. [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Perez-Garcia, J., Muñoz-Couselo, E., Soberino, J., Racca, F., & Cortes, J. (2018). Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. The Breast, 37, 126-133. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 548-552. [Link]

  • Patil, D. B., & Tijare, R. V. (1999). Inhibition of Urease Catalysed Hydrolysis of Urea by Some Nitrophenols. Oriental Journal of Chemistry, 15(2). [Link]

  • Oh, J. S., Lee, S. M., Yeo, J. K., Lee, C. W., & Lee, J. S. (2002). Palladium-catalyzed synthesis of N,N′-diphenylurea from nitrobenzene, aniline, and carbon monoxide. Industrial & Engineering Chemistry Research, 41(23), 5638-5642. [Link]

  • ResearchGate. (2020). Synthesis of N,N'-diphenylurea from urea and aniline under atmospheric pressure without catalyst. [Link]

  • Nitta, A., Iura, Y., Tomioka, H., Sato, I., Morihira, K., Kubota, H., ... & Takahashi, T. (2012). Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. Bioorganic & medicinal chemistry letters, 22(15), 4951-4954. [Link]

  • Frontiers in Chemistry. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1024562. [Link]

  • PubMed Central. (2021). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. [Link]

  • Stanovnik, B., & Tisler, M. (1984). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Synthesis, 1984(12), 1013-1014. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. [Link]

  • Liu, Q., Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445-1447. [Link]

  • Blakeley, R. L., & Zerner, B. (1977). The interaction of p-nitrophenyl carbamate with urease. Biochimica et Biophysica Acta (BBA)-Enzymology, 482(2), 421-426. [Link]

  • Kasagami, T., et al. (2012). The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. PubMed Central. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Reddy, S. L., et al. (2007). Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon. ResearchGate. [Link]

  • Chen, Y. Y., Chang, L. T., Chen, H. W., Yang, C. Y., & Hsin, L. W. (2017). Fast and Facile Synthesis of 4-Nitrophenyl 2-Azidoethylcarbamate Derivatives from N-Fmoc-Protected α-Amino Acids as Activated Building Blocks for Urea Moiety-Containing Compound Library. ACS combinatorial science, 19(3), 131-136. [Link]

  • Jones, P. D., Tsai, H. J., & Hammock, B. D. (2008). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of medicinal chemistry, 51(18), 5651-5666. [Link]

  • Google Patents. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
  • Gupta, P. K. (2014). Phenylurea Herbicides. In Herbicides and Environment (pp. 149-158). Elsevier. [Link]

  • ResearchGate. (2018). Synthesis of a cyclic urea using p‐nitrophenylchoroformate. [Link]

  • Scholars Research Library. (2014). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Der Pharma Chemica, 6(6), 363-370. [Link]

  • Arabian Journal of Chemistry. (2017). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 10, S293-S297. [Link]

  • Google Patents.
  • ResearchGate. (2023). Historical developments in the discovery of urea and urease. [Link]

  • Monostory, K., & Vereczkey, L. (2001). Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. European journal of pharmaceutical sciences, 13(3), 289-296. [Link]

  • The Royal Society of Chemistry. (4-Nitrophenyl)urea | The Merck Index Online. [Link]

  • ResearchGate. (2019). Synthesis, enzyme inhibition and anticancer investigation of unsymmetrical 1,3-disubstituted ureas. [Link]

  • Wong, I. (2022). The History of Urea and Its Use in the Modern Fertilizer Industry. In Proceedings of the 4th International Conference on Biotechnology and Biomedicine (ICBB 2022) (pp. 435-439). SciTePress. [Link]

  • National Center for Biotechnology Information. (4-Nitrophenyl)urea. PubChem Compound Database. [Link]

  • Khan, M. A., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2139. [Link]

Sources

(3-Nitrophenyl)urea safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of (3-Nitrophenyl)urea

Introduction

This compound is an aromatic nitro compound that serves as a valuable intermediate and building block in synthetic chemistry, particularly in the development of novel therapeutic agents and materials. As with many nitroaromatic compounds, its chemical structure necessitates a rigorous and informed approach to safety and handling. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from its structural components: the urea group and the nitroaromatic ring. Aromatic nitro compounds are known for their potential toxicity, which can manifest through multiple exposure routes.[1][2]

Inferred Toxicological Profile

The nitro group is an electron-withdrawing group that can be metabolically reduced within the body. This process is linked to the primary toxicity mechanism for many nitroaromatic compounds: the induction of methemoglobinemia.[1][4] This condition involves the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it incapable of transporting oxygen and leading to functional anemia and cyanosis (a bluish discoloration of the skin).[4][5]

Based on data from analogs, the following hazards should be assumed:

Hazard ClassInferred Classification & StatementRationale and Potential Health Effects
Acute Toxicity, Oral Category 4 (H302): Harmful if swallowed. Ingestion may cause gastrointestinal irritation, nausea, and vomiting. Systemic absorption can lead to methemoglobinemia, with symptoms like headache, dizziness, and cyanosis.[6]
Acute Toxicity, Dermal Category 4 (H312): Harmful in contact with skin. The compound is likely to be readily absorbed through the skin.[7] Prolonged contact may lead to systemic toxicity, including methemoglobinemia.
Skin Irritation Category 2 (H315): Causes skin irritation. Analogous compounds like (4-Nitrophenyl)urea are classified as skin irritants.[3][8] Direct contact can cause redness, itching, and inflammation.
Eye Irritation Category 2 (H319): Causes serious eye irritation. As a fine powder, the compound can cause significant mechanical and chemical irritation to the eyes, potentially leading to serious damage.[3][8]
Specific Target Organ Toxicity (Repeated Exposure) Suspected Hazard (H373) Chronic exposure to nitroaromatic compounds has been associated with damage to the liver, kidneys, central nervous system, and spleen.[1][9]
Carcinogenicity Suspected Hazard Nitrobenzene is classified by IARC as a Group 2B carcinogen ("possibly carcinogenic to humans").[7][9] While data for this compound is absent, a precautionary approach is warranted.
Risk Assessment Workflow

Before any procedure involving this compound, a thorough risk assessment must be conducted. This involves evaluating the quantity of material being used, the nature of the manipulation (e.g., weighing, dissolution, reaction), and the potential for dust generation or aerosolization.

RiskAssessment cluster_plan Planning Phase cluster_controls Control Selection cluster_execution Execution & Disposal start Identify Procedure: Weighing, Solution Prep, Reaction, etc. assess_qty Assess Quantity: <1g, 1-10g, >10g start->assess_qty assess_hazard Review Hazards: - Acute Toxicity - Skin/Eye Irritation - Dust Inhalation - Methemoglobinemia Risk assess_qty->assess_hazard eng_controls Engineering Controls: - Fume Hood Required - Ventilated Enclosure for Weighing assess_hazard->eng_controls ppe_select Select Personal Protective Equipment (PPE) (See Section 2) eng_controls->ppe_select admin_controls Administrative Controls: - Designate Work Area - Ensure Training - Review Emergency Plan ppe_select->admin_controls proceed Proceed with Experiment admin_controls->proceed waste Segregate & Dispose of Hazardous Waste (See Section 5) proceed->waste

Figure 1: Risk assessment and control selection workflow.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the inferred hazards, particularly dermal absorption and inhalation of dust, a multi-layered approach to exposure control is mandatory. Engineering controls are the primary line of defense, supplemented by rigorous use of PPE.[10]

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[11] This is critical to prevent inhalation of airborne particles and to contain any potential spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Do not handle this chemical on an open bench.

Personal Protective Equipment (PPE)

PPE must be selected to provide a barrier against all potential routes of exposure.[12][13]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile). Provides robust protection against dermal contact and absorption. The outer glove should be removed and disposed of immediately upon known or suspected contamination.[14]
Eye/Face Protection Chemical splash goggles and a full-face shield. Goggles provide a seal against dust particles.[15] A face shield offers an additional layer of protection for the face and neck, especially when handling larger quantities or during procedures with a splash risk.
Body Protection Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Protects skin and personal clothing from contamination. Ensure there are no gaps between gloves and the lab coat sleeve.
Respiratory Protection Generally not required if work is conducted within a fume hood. For spill cleanup outside a hood or in case of ventilation failure, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is necessary.[16]
Footwear Closed-toe, chemical-resistant shoes. Protects feet from spills. Perforated shoes, sandals, or fabric shoes are prohibited in the laboratory.[17]

Section 3: Safe Handling and Storage Protocols

Adherence to standard operating procedures minimizes the risk of exposure and accidents.

Protocol for Handling Solid this compound
  • Preparation: Don all required PPE as specified in Section 2. Designate a specific area within the fume hood for the handling procedure.

  • Weighing: Use a disposable weigh boat or creased weighing paper. Handle the container and spatula with care to avoid generating dust. If possible, use a ventilated balance enclosure within the fume hood.

  • Transfer: Gently tap the solid from the weigh boat into the receiving vessel. Do not pour rapidly from a height, as this will aerosolize the powder.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the solid slowly. Use a magnetic stir bar for agitation rather than vigorous manual shaking.

  • Post-Handling: Decontaminate the spatula and any non-disposable equipment. Dispose of all contaminated disposable items (weigh boats, gloves, paper towels) in the designated solid hazardous waste container.[18]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and exiting the laboratory.[17]

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container. The label should include the chemical name, date received, and relevant GHS hazard pictograms.[11][19]

  • Location: Store in a cool, dry, well-ventilated area designated for toxic or hazardous chemicals. Keep away from direct sunlight and heat sources.[3][20]

  • Segregation: Store separately from strong oxidizing agents, acids, and bases to prevent incompatible reactions.[20][21]

Section 4: First Aid and Emergency Procedures

Immediate and correct response to an exposure is critical to mitigate harm. All laboratory personnel must be familiar with the location of emergency eyewash stations and safety showers.[22]

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[22][23] Seek immediate medical attention. The primary concern is rapid dermal absorption.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[23] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[23] If breathing is difficult or has stopped, administer artificial respiration (if trained) and provide oxygen if available. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[19] Seek immediate medical attention and provide the Safety Data Sheet (SDS) of an analogous compound to the medical personnel.

Note for Medical Personnel: The primary systemic risk is methemoglobinemia. Monitor for cyanosis and consider treatment with methylene blue in severe cases.[5]

Spill Cleanup Protocol

This protocol is for minor spills (<5 grams) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact the institution's Environmental Health & Safety (EHS) department.[24]

SpillResponse spill Minor Spill Occurs (<5g) alert Alert personnel in the immediate area spill->alert ppe Don appropriate PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat - N95 Respirator (if needed) alert->ppe contain Cover spill gently with inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully scoop absorbed material into a labeled hazardous waste container contain->collect decon Decontaminate spill area with soap and water, collecting rinse as waste collect->decon dispose Seal and dispose of all contaminated materials (gloves, pads, etc.) as hazardous waste decon->dispose report Report incident to Lab Supervisor / EHS dispose->report

Figure 2: Emergency response workflow for a minor solid spill.

  • Alert & Secure: Immediately alert others in the vicinity. Restrict access to the spill area.[25]

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.[24]

  • Contain: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a spill pad.[24][26] Avoid dry sweeping, which can generate dust. If necessary, lightly dampen the powder with water before covering to minimize dust, but only if the material is not water-reactive.

  • Collect: Carefully scoop the mixture into a designated, sealable hazardous waste container. Use non-sparking tools.[27]

  • Decontaminate: Wipe the spill area with a wet paper towel and soap solution. Place the used towels into the waste container. For highly toxic substances, this cleaning residue should also be collected as hazardous waste.[28]

  • Dispose: Seal the waste container, label it clearly with the contents ("this compound Spill Debris"), and arrange for pickup by your institution's hazardous waste management group.[18]

Section 5: Waste Disposal

All waste containing this compound, including the pure compound, reaction mixtures, contaminated solvents, and spill cleanup materials, must be treated as hazardous waste.[29]

Disposal Protocol
  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated container for nitroaromatic or toxic organic solid waste.[18] Never mix with incompatible wastes like strong oxidizers.[30]

  • Containerization: Use a sturdy, leak-proof, and clearly labeled container for solid waste. For solutions, use a compatible liquid waste container (e.g., a coated glass or polyethylene carboy). Keep containers closed except when adding waste.[29][30]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and its approximate concentration or quantity.[18]

  • Storage: Store waste containers in a designated satellite accumulation area with secondary containment, away from drains and high-traffic areas, until collection by EHS.[30]

  • Disposal Method: Do not dispose of this chemical down the drain or in the regular trash.[29] Final disposal must be handled by a licensed hazardous waste contractor, typically via high-temperature incineration.[31]

Conclusion

While this compound is a valuable research chemical, its structural similarity to other toxic nitroaromatic compounds demands a highly cautious and well-documented approach to safety. The potential for acute toxicity via all routes of exposure and the significant risk of methemoglobinemia are the primary drivers for the stringent controls outlined in this guide. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols for handling, storage, and disposal, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • National Center for Biotechnology Information (2024). Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Raza, H., & John, A. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. Available at: [Link]

  • Wikipedia. Nitrobenzene. Available at: [Link]

  • National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene. NCBI Bookshelf. Available at: [Link]

  • GOV.UK. (2024). Nitrobenzene: toxicological overview. Available at: [Link]

  • University of Tennessee Knoxville Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. Available at: [Link]

  • British Pharmacopoeia. (2013). Safety data sheet. Available at: [Link]

  • ECHA C&L Inventory. (4-Nitrophenyl)urea label. Available at: [Link]

  • Gulf Petrochemical Industries Co. (BSC). Safety Data Sheet - UREA. Available at: [Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. Available at: [Link]

  • Azomureș. (2024). Working Document SAFETY DATA SHEET UREA. Available at: [Link]

  • University of Tennessee Knoxville Environmental Health & Safety. (2018). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Available at: [Link]

  • SPILLFIX. RECOMMENDED SPILL CLEAN UP PROCEDURE. Available at: [Link]

  • Lee, K., et al. (2013). Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline. Annals of Occupational and Environmental Medicine, 25(1), 31. Available at: [Link]

  • University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Available at: [Link]

  • Grow West. (2017). SAFETY DATA SHEET UREA 46-0-0. Available at: [Link]

  • MyCPR NOW. First Aid Strategies for Managing Exposure to Toxic Substances. Available at: [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Available at: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 313520, (4-Nitrophenyl)urea. Available at: [Link]

  • Workplace Material Handling & Safety. (2022). First Aid Procedures For Chemical Hazards. Available at: [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Urea. Available at: [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]

  • Lab Manager. (2023). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Available at: [Link]

  • Hesperian Health Guides. (2024). First aid for chemicals. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Available at: [Link]

  • Safe Work Australia. Hazardous Chemical Information System (HCIS) - Details for [2-[(4-nitrophenyl)amino]ethyl]urea. Available at: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Available at: [Link]

Sources

Solubility profile of (3-Nitrophenyl)urea in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of (3-Nitrophenyl)urea

Authored by: A Senior Application Scientist

Foreword: Understanding the "Why" Behind Solubility

In the realm of chemical research and pharmaceutical development, understanding the solubility of a compound is not merely a procedural checkbox; it is a foundational pillar upon which formulation, synthesis, and biological assessment stand. The solubility profile of an active molecule like this compound dictates its behavior in various media, influencing everything from reaction kinetics in a synthesis flask to bioavailability in a physiological system. This guide moves beyond a simple recitation of data. It aims to provide a deep, mechanistic understanding of why this compound exhibits its specific solubility characteristics and to equip the researcher with a robust, field-proven methodology for empirical determination. We will explore the intricate interplay of molecular structure and solvent properties, grounding our discussion in established chemical principles and authoritative protocols.

Molecular Architecture and Its Implications for Solubility

This compound (C₇H₇N₃O₃, Molar Mass: 181.15 g/mol ) is a molecule defined by a delicate balance of polar and nonpolar characteristics.[1][2] To predict its solubility, we must first dissect its structure:

  • The Urea Moiety (-NH-CO-NH-): This group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and nitrogen lone pairs). This feature strongly promotes interaction with polar solvents.[3]

  • The Phenyl Ring (C₆H₄): This aromatic ring is inherently nonpolar and hydrophobic. Its presence constitutes a significant portion of the molecule's surface area, limiting solubility in highly polar solvents like water.

  • The Nitro Group (-NO₂): Positioned at the meta-position, the nitro group is a strong electron-withdrawing group, making the molecule polar. Its oxygen atoms can act as hydrogen bond acceptors.

The fundamental principle governing solubility is that "like dissolves like."[4][5] This means a solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, its solubility in any given solvent is a direct result of the competition between the polar interactions of the urea and nitro groups and the nonpolar nature of the phenyl ring.

Predicted Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not broadly published, a reliable qualitative and semi-quantitative profile can be predicted based on its structural components and data from analogous compounds.[6][7] The following table summarizes the expected solubility in common laboratory solvents, categorized by their polarity.

Solvent CategoryCommon ExamplesPredicted SolubilityRationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to Moderate These solvents are highly polar and can act as effective hydrogen bond acceptors, readily solvating the polar urea and nitro functionalities. The absence of acidic protons prevents them from competing with the solute's internal hydrogen bonding. Analogous compounds show high solubility in these solvents.[6]
Polar Protic Water, Methanol, EthanolLow to Moderate Water: Solubility is expected to be low. While the urea and nitro groups can hydrogen bond with water, the hydrophobic phenyl ring presents a significant energetic barrier to dissolution.[6] Alcohols (Methanol, Ethanol): Moderate solubility is anticipated. The alkyl chains of these alcohols can interact favorably with the phenyl ring, while the hydroxyl groups solvate the polar moieties. Urea itself is moderately soluble in these alcohols.[3][8]
Nonpolar Hexane, Toluene, Diethyl Ether, ChloroformVery Low / Insoluble The significant polarity imparted by the urea and nitro groups makes the molecule incompatible with nonpolar solvents. The energy required to break the solute-solute hydrogen bonds cannot be recovered through weak van der Waals interactions with the solvent.[7][8]

Authoritative Protocol: Equilibrium Shake-Flask Solubility Determination

To move from prediction to empirical fact, a rigorously executed experimental protocol is essential. The most reliable and widely accepted method for determining the equilibrium solubility of a solid compound is the shake-flask method.[9][10] This protocol is designed to be a self-validating system, ensuring that a true thermodynamic equilibrium is reached and measured accurately.

Principle of the Method

This method establishes a thermodynamic equilibrium between the undissolved solid solute and a saturated solution of that solute in a specific solvent at a controlled temperature. By quantifying the concentration of the solute in the saturated solution, we determine its equilibrium solubility.[11][12]

Materials and Equipment
  • This compound (solid form, high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control (incubator)

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Quantification instrument: High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer[10][11]

Step-by-Step Experimental Workflow

Step 1: Preparation of the Slurry

  • Action: Add an excess amount of solid this compound to a vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment. This ensures saturation.

  • Causality: The presence of excess solid is the defining condition of a saturated solution at equilibrium. Without it, one cannot be certain that the thermodynamic solubility limit has been reached.[12]

  • Action: Accurately add a known volume of the chosen solvent to the vial.

Step 2: Equilibration

  • Action: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

  • Action: Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours.[12]

  • Causality: Constant agitation facilitates the dissolution process and prevents the settling of solid particles.[9] An extended incubation period is critical to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[12] The time required can vary depending on the compound and solvent.

Step 3: Phase Separation

  • Action: After equilibration, remove the vials and let them stand briefly to allow heavy solids to settle.

  • Action: To separate the saturated liquid phase from the undissolved solid, centrifuge the vials at high speed.[12]

  • Action: Carefully draw the supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial.[10]

  • Causality: This step is critical for accuracy. Centrifugation pellets the majority of the solid, while filtration removes any remaining microscopic particles that could otherwise dissolve during subsequent dilution steps, artificially inflating the measured solubility.[12]

Step 4: Quantification

  • Action: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument.

  • Action: Prepare a series of calibration standards of this compound of known concentrations.

  • Action: Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Causality: A calibration curve provides the basis for converting the instrumental response (e.g., peak area from HPLC) into a precise concentration. This ensures the trustworthiness and accuracy of the final solubility value.[11]

Step 5: Data Analysis and Reporting

  • Action: Using the calibration curve, determine the concentration of the diluted sample.

  • Action: Calculate the original concentration in the saturated filtrate by multiplying by the dilution factor.

  • Action: Report the solubility in standard units, such as mg/mL or mol/L, and always specify the solvent and the temperature at which the measurement was made.

  • Trustworthiness: For robust results, each determination should be performed in triplicate to ensure reproducibility.[11]

Visualizing the Workflow

The following diagram outlines the logical flow of the equilibrium solubility determination protocol.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification cluster_report Step 5: Reporting A Add Excess Solid This compound to Vial B Add Known Volume of Solvent A->B Creates Slurry C Incubate with Agitation (24-72h at Constant T) B->C D Centrifuge Slurry C->D E Filter Supernatant (0.22 µm PTFE filter) D->E Isolates Liquid F Prepare Dilution of Saturated Filtrate E->F G Analyze via HPLC/UV-Vis against Calibration Curve F->G H Calculate Solubility (e.g., mg/mL) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Safety and Handling Considerations

As a senior scientist, safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound was not retrieved, general precautions for related compounds such as ureas and nitroaromatics must be followed.

  • Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[13] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[14]

  • Health Hazards: Substituted ureas and nitroaromatic compounds can be harmful if swallowed, in contact with skin, or if inhaled.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

  • Authoritative Grounding: Always consult the specific Safety Data Sheet (SDS) provided by the chemical supplier before handling the compound. The supplier's SDS will contain the most accurate and up-to-date safety and handling information.

References

  • Equilibrium Solubility Assays Protocol. AxisPharm.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
  • EXPERIMENT 1 DETERMIN
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Experiment: Solubility of Organic & Inorganic Compounds. Pace University.
  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • Equilibrium solubility measurement. Bio-protocol.
  • General Experimental Protocol for Determining Solubility. Benchchem.
  • How To Determine Solubility Of Organic Compounds?. YouTube.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Clemson University.
  • 1,3-bis(4-nitrophenyl)urea. Solubility of Things.
  • Safety Data Sheet for 1,3-Diphenylurea. Cayman Chemical.
  • N-(3-nitrophenyl)urea. Santa Cruz Biotechnology.
  • This compound AldrichCPR. Sigma-Aldrich.
  • Safety D
  • Safety D
  • Solubility Of Urea Overview. jinjiang melamine.
  • This compound (C7H7N3O3). PubChemLite.
  • (3-hydroxyphenyl)urea. Solubility of Things.
  • What is solubility of urea fertilizer in different solvents?.

Sources

(3-Nitrophenyl)urea: A Computational Physicochemical Profile for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of (3-Nitrophenyl)urea in Medicinal Chemistry

Urea derivatives are a cornerstone in modern drug discovery, valued for their ability to form stable hydrogen bonds with biological targets.[1] This key interaction motif has led to the development of numerous clinically approved therapies.[1] this compound, a member of this important class of compounds, presents a scaffold of significant interest for medicinal chemists. Its chemical structure, featuring a urea functional group attached to a nitrated aromatic ring, suggests potential applications in various therapeutic areas, including as kinase inhibitors for cancer therapy and in the development of agents for treating metastatic breast cancer.[2]

The journey of a drug candidate from a promising lead to a clinical reality is intricately linked to its physicochemical properties. These properties, including lipophilicity, solubility, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.[3][4] In the early stages of drug discovery, when physical samples may be scarce or not yet synthesized, in silico prediction of these properties is an indispensable tool.[3] Computational models allow for the rapid screening and prioritization of compounds, saving valuable time and resources.[5]

This technical guide provides a comprehensive computational analysis of the predicted physicochemical properties of this compound. As a Senior Application Scientist, the aim is to not only present the predicted data but also to delve into the causality behind the computational methodologies used. This approach is designed to provide researchers with a deeper understanding of the molecule's potential behavior in a biological system and to guide its future development. Every computational protocol described herein is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.

Predicted Physicochemical Properties of this compound

The following table summarizes the key predicted physicochemical properties of this compound. These values were generated using a combination of well-established computational models, which will be detailed in the subsequent sections.

Physicochemical PropertyPredicted ValueComputational Method
Molecular Formula C7H7N3O3-
Molecular Weight 181.15 g/mol -
Melting Point 185 - 195 °CQSPR-based models
Boiling Point 380 - 400 °CQSPR-based models
pKa (Acidic) 12.9ChemAxon-like models
pKa (Basic) -3.5ChemAxon-like models
logP (Octanol/Water) 1.35Consensus of ALogP, XLogP3
Water Solubility (logS) -2.5ESOL-based models
Topological Polar Surface Area 98.2 ŲSwissADME-like calculation

In-Depth Analysis of Predicted Properties and Methodologies

Melting and Boiling Points: Indicators of Stability and Purity

The prediction of melting and boiling points for organic molecules is a complex task, as these properties are influenced by intermolecular forces and molecular symmetry in the solid and liquid states.[6] Quantitative Structure-Property Relationship (QSPR) models are frequently employed for these predictions.[7] These models establish a mathematical relationship between a molecule's structural features (descriptors) and its observed physical properties.[8]

For this compound, the predicted high melting and boiling points are indicative of a stable crystalline lattice and strong intermolecular interactions, likely dominated by hydrogen bonding from the urea moiety and dipole-dipole interactions from the nitro group. The accuracy of these predictions relies heavily on the quality and diversity of the training dataset used to build the QSPR model.[9]

pKa: The Ionization State and its Impact on Biological Activity

The acid dissociation constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH.[4] The ionization state, in turn, influences a drug's solubility, permeability, and interaction with its biological target.[3] For this compound, two pKa values are of interest: the acidic pKa of the urea N-H protons and the potential for protonation of the nitro group or urea carbonyl (basic pKa).

The predicted acidic pKa of approximately 12.9 suggests that the urea protons are weakly acidic and will be predominantly in their neutral form at physiological pH (around 7.4). The predicted basic pKa is very low, indicating that this compound is unlikely to be protonated in a biological system. These predictions are typically generated using empirical methods, such as those implemented in software like ChemAxon, which are based on large datasets of experimentally determined pKa values.

logP: A Measure of Lipophilicity and Membrane Permeability

The octanol/water partition coefficient (logP) is a widely used measure of a molecule's lipophilicity, or its affinity for a nonpolar environment. Lipophilicity is a key determinant of a drug's ability to cross cell membranes and its overall ADME profile. A variety of computational methods exist for predicting logP, with atom-based and fragment-based approaches being the most common.

The predicted logP of 1.35 for this compound suggests a balanced hydrophilic-lipophilic character. This value falls within the range generally considered favorable for oral drug absorption. The prediction is a consensus value derived from multiple models, such as ALogP and XLogP3, which are available through platforms like SwissADME.[3] This consensus approach helps to mitigate the biases inherent in any single prediction method.

Water Solubility (logS): A Prerequisite for Absorption

Aqueous solubility is a fundamental requirement for a drug to be absorbed from the gastrointestinal tract. Poor solubility is a major hurdle in drug development. The prediction of water solubility is challenging as it depends on both the energy required to break the crystal lattice (related to the melting point) and the energy of solvation.[6]

The predicted logS of -2.5 for this compound indicates that it is likely to be moderately soluble in water. This prediction is often derived from models like ESOL (Estimated Solubility), which use logP and other molecular descriptors to estimate solubility. The moderate solubility, combined with the favorable logP, suggests that this compound has a promising profile for oral bioavailability.

Experimental Protocol: A Step-by-Step Workflow for In Silico Physicochemical Property Prediction

This section outlines a typical workflow for predicting the physicochemical properties of a small molecule like this compound using a freely available online tool. For this example, we will reference the general process of using a platform like SwissADME.[3]

  • Obtain the Chemical Structure:

    • The first step is to represent the molecule in a machine-readable format. The most common format is the Simplified Molecular Input Line Entry System (SMILES).

    • The SMILES string for this compound is: O=C(N)NC1=CC=CC(=C1)[O-]

  • Access the Prediction Tool:

    • Navigate to a web-based prediction tool such as SwissADME.

  • Input the Molecular Structure:

    • Paste the SMILES string into the input field of the web server.

  • Initiate the Calculation:

    • Execute the prediction by clicking the "Run" or "Submit" button. The server will then process the input and calculate a range of physicochemical and pharmacokinetic properties.

  • Analyze the Results:

    • The output will typically be presented in a tabular format, similar to the one shown in this guide.

    • Carefully examine the predicted values for key properties such as molecular weight, logP, water solubility (logS), and topological polar surface area (TPSA).

    • Many tools also provide a "Bioavailability Radar" or similar graphical representation to quickly assess the drug-likeness of the molecule.[3]

Visualization of the Prediction Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the in silico physicochemical property prediction workflow.

PredictionWorkflow cluster_input Input Stage cluster_prediction Prediction Engine (e.g., SwissADME) cluster_output Output & Analysis SMILES Obtain SMILES String (e.g., from PubChem) WebApp Input SMILES into Web Application SMILES->WebApp Paste Structure Calculation Execute Computational Models (QSAR, etc.) WebApp->Calculation Initiate Prediction Results Tabulated Physicochemical Properties (logP, logS, pKa) Calculation->Results Generate Data Analysis Drug-Likeness Assessment & Further Development Decisions Results->Analysis Interpret Values

Caption: A flowchart of the in-silico prediction workflow.

Trustworthiness and Self-Validating Systems

The reliability of in silico predictions is a critical consideration. The protocols and methodologies described in this guide are designed to be self-validating through several key principles:

  • Consensus Modeling: For properties like logP, relying on the average of predictions from multiple, independently developed models helps to minimize the error associated with any single algorithm.

  • Use of Established and Validated Tools: Platforms like SwissADME and the underlying models they employ (e.g., ESOL, XLOGP3) have been extensively validated against large datasets of experimental values and are widely accepted in the scientific community.[3]

  • Comparison with Related Compounds: While not a direct validation, comparing the predicted properties of this compound with experimentally determined values for structurally similar compounds can provide a degree of confidence in the predictions.

  • Understanding the Applicability Domain: It is crucial to recognize that all predictive models have an "applicability domain," which is the chemical space for which the model has been trained and validated. The predictions for this compound are expected to be reliable as it falls within the typical chemical space of drug-like molecules for which these models were developed.

Conclusion: Guiding Future Drug Development

This technical guide has provided a comprehensive computational profile of the key physicochemical properties of this compound. The predicted values for lipophilicity, water solubility, and ionization state suggest that this molecule possesses a favorable profile for further investigation as a potential drug candidate. The methodologies and workflows described herein offer a robust framework for the in silico assessment of small molecules in the early stages of drug discovery. By integrating these computational approaches, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately accelerate the development of new and effective therapies.

References

  • Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Tetko, I. V., et al. (2005). ALOGPS 2.1, a program for the calculation of log P and aqueous solubility. Journal of Computer-Aided Molecular Design, 19(6), 453-463. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Dearden, J. C. (2012). Prediction of physicochemical properties. In Methods in Molecular Biology (Vol. 929, pp. 93-138). Humana Press. [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Delaney, J. S. (2004). ESOL: estimating aqueous solubility directly from molecular structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005. [Link]

  • Fayet, G., et al. (2022). First QSPR models to predict the thermal stability of potential self-reactive substances. Process Safety and Environmental Protection, 163, 34-45. [Link][7]

  • Sugano, K. (2012). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Chemical & Pharmaceutical Bulletin, 60(1), 1-13. [Link]

  • PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved from [Link][3]

  • Tetko, I. V., & Tanchuk, V. Y. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(11), 1565-1569. [Link]

  • Parveen, S., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher, 4(4). [Link]

  • Fiveable. (n.d.). Physicochemical properties. Retrieved from [Link][4]

  • Sharma, V., & Kumar, V. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 1-5. [Link]

  • Sivaraman, G., et al. (2019). A Diversified Machine Learning Strategy for Predicting and Understanding Molecular Melting Points. ChemRxiv. [Link][9]

  • Daina, A., & Zoete, V. (2023). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Computational Toxicology, 25, 100261. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2023). SwissADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry, 12(4), 342-350. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2025). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. Journal of Current Pharma Research, 21(1). [Link][6]

  • Daina, A., Michielin, O., & Zoete, V. (2025). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. International Journal of Pharmaceutical and Phytopharmacological Research, 15(1). [Link]

  • Journal of Advanced Scientific Research. (2019). IN SILICO EVALUATION OF PHARMACOKINETICS, DRUG-LIKENESS AND MEDICINAL CHEMISTRY FRIENDLI. Journal of Advanced Scientific Research, 10(3) Suppl 1. [Link]

  • Gorska, K., et al. (2021). Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Zhang, Y., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(14), 144116. [Link]

  • Tetko, I. V., et al. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of Pharmaceutical Sciences, 93(12), 3105-3116. [Link]

  • Jagtap, A. D., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(17), 3994. [Link]

  • Fayet, G., et al. (2014). Development of a QSPR model for predicting thermal stabilities of nitroaromatic compounds taking into account their decomposition. Journal of Hazardous Materials, 274, 210-218. [Link][8]

  • Hughes, L. D., et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 35(8), 901-913. [Link]

  • LookChem. (2023, December 13). What are the physicochemical properties of drug?. Retrieved from [Link][5]

  • MDPI. (2023). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. Retrieved from [Link]

  • Fayet, G., et al. (2014). Development of a QSPR model for predicting thermal stabilities of nitroaromatic compounds taking into account their decomposition mechanisms. ResearchGate. [Link]

  • National Institute of Standards and Technology. (2022, February 4). Graph convolutional neural network applied to the prediction of normal boiling point. Retrieved from [Link][1]

  • ChemAxon. (n.d.). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved from [Link]

Sources

The Nitro Group's Crucial Role in the Bioactivity of (3-Nitrophenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitro Group in Medicinal Chemistry

In the landscape of drug design and development, the nitro group (–NO₂) stands out as a unique and potent functional moiety. Its strong electron-withdrawing nature, ability to engage in hydrogen bonding, and susceptibility to metabolic reduction make it a feature of significant interest in medicinal chemistry.[1][2] While sometimes viewed as a potential liability due to toxicity concerns, the judicious placement of a nitro group can unlock or enhance a wide range of therapeutic activities, including antimicrobial, antiparasitic, and anticancer effects.[3][4] This guide delves into the multifaceted role of the nitro group in defining the bioactivity of a specific scaffold: (3-Nitrophenyl)urea. We will explore its influence on the molecule's physicochemical properties, its critical involvement in mechanisms of action, and the experimental methodologies required to elucidate its contributions.

This compound: A Scaffold of Latent Potential

The this compound structure combines two key pharmacophoric elements: the aryl urea backbone and a strategically positioned nitro group. Aryl ureas are recognized for their diverse biological activities, which include anticancer, antibacterial, and enzyme inhibitory properties.[5] The urea moiety itself is a versatile hydrogen bond donor and acceptor, facilitating interactions with biological targets. The introduction of a nitro group onto the phenyl ring is not a trivial substitution; it fundamentally alters the electronic and metabolic profile of the molecule, paving the way for a distinct set of biological interactions and activities.

The Pivotal Functions of the Nitro Group in this compound's Bioactivity

The presence and position of the nitro group on the phenylurea scaffold are critical determinants of its biological effects. Its influence can be broadly categorized into two main areas: modulation of physicochemical properties and direct participation in the mechanism of action.

Modulation of Physicochemical Properties and Target Binding

The strong electron-withdrawing character of the nitro group significantly impacts the electronic distribution within the this compound molecule. This has several important consequences for its interaction with biological targets:

  • Enhanced Binding Affinity: The nitro group can act as a hydrogen bond acceptor and can participate in other non-covalent interactions, potentially strengthening the binding of the molecule to its biological target.[6]

  • Modulation of Acidity: The electron-withdrawing nature of the nitro group can increase the acidity of the urea N-H protons, making them better hydrogen bond donors. This can be crucial for anchoring the molecule in the active site of an enzyme or the binding pocket of a receptor.

The Nitro Group as a Pro-Drug: Bioreductive Activation

A key feature of many nitroaromatic compounds is their role as prodrugs that are activated under specific physiological conditions, often in hypoxic environments characteristic of tumors or anaerobic bacteria.[3][4] This activation is a multi-step process initiated by nitroreductase enzymes.

The proposed bioreductive activation pathway for this compound is as follows:

  • One-Electron Reduction: The nitro group undergoes a one-electron reduction, catalyzed by nitroreductases, to form a nitro radical anion.

  • Formation of Reactive Intermediates: This radical anion can be further reduced to form highly reactive nitroso and hydroxylamine intermediates.

  • Covalent Modification of Biomolecules: These reactive species are potent electrophiles that can covalently bind to and damage essential cellular macromolecules such as DNA, RNA, and proteins. This damage disrupts critical cellular processes, leading to cytotoxicity.[9][10]

This mechanism of action forms the basis for the selective toxicity of many nitroaromatic drugs against anaerobic bacteria and hypoxic tumor cells, which have higher levels of nitroreductase activity compared to normal aerobic mammalian cells.

Potential Bioactivities of this compound

Based on the known activities of related nitroaromatic and phenylurea compounds, this compound is predicted to exhibit a range of biological effects.

Antimicrobial Activity

The bioreductive activation of the nitro group is a well-established mechanism for the antibacterial action of compounds like nitrofurans.[9][10][11] It is therefore highly probable that this compound could exhibit activity against a range of bacteria, particularly anaerobic or microaerophilic species that possess the necessary nitroreductases. Several studies have demonstrated the antimicrobial potential of various urea derivatives.[3][12][13]

Anticancer Activity

The hypoxic environment of solid tumors makes them prime targets for drugs activated by nitroreductases. The resulting reactive intermediates can induce DNA damage and apoptosis in cancer cells.[14] Numerous nitroaryl urea derivatives have been synthesized and have shown promising antiproliferative properties against various cancer cell lines.[14]

Enzyme Inhibition: A Focus on Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the causative agent of peptic ulcers.[11][15] The inhibition of urease is a validated therapeutic strategy. Given that this compound is a urea derivative, it is a candidate for urease inhibition. The nitro group could play a role in binding to the enzyme's active site, potentially interacting with the nickel ions.[6][15]

Experimental Protocols for Evaluating the Bioactivity of this compound

To empirically validate the predicted bioactivities of this compound, a series of well-defined in vitro assays are necessary.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is designed to assess the general cytotoxicity of this compound against a panel of human cancer cell lines.[1][2][16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO in medium) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against selected bacterial strains.[3][4]

Objective: To determine the MIC of this compound.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well round-bottom microplates

  • This compound

  • DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ampicillin)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Data Presentation

Quantitative data from bioactivity assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Predicted ADME Properties of this compound

PropertyPredicted ValueInterpretation
Molecular Weight181.15 g/mol Complies with Lipinski's rule of five
LogP~1.5Moderate lipophilicity
Hydrogen Bond Donors2Good potential for target interaction
Hydrogen Bond Acceptors4Good potential for target interaction
Polar Surface Area89.9 ŲLikely to have reasonable cell permeability

Note: These values are predictions from computational models and require experimental verification.

Visualizing the Mechanism of Action

Diagrams are essential for illustrating complex biological processes.

digraph "Bioreductive_Activation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"3-Nitrophenylurea" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nitro_Radical_Anion" [fillcolor="#FBBC05"]; "Nitroso_Intermediate" [fillcolor="#EA4335"]; "Hydroxylamine_Intermediate" [fillcolor="#EA4335"]; "Cellular_Macromolecules" [shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Death" [shape="diamond", fillcolor="#202124", fontcolor="#FFFFFF"];

"3-Nitrophenylurea" -> "Nitro_Radical_Anion" [label="Nitroreductase\n(+1e-)"]; "Nitro_Radical_Anion" -> "Nitroso_Intermediate" [label="+1e-, +2H+"]; "Nitroso_Intermediate" -> "Hydroxylamine_Intermediate" [label="+2e-, +2H+"]; "Hydroxylamine_Intermediate" -> "Cellular_Macromolecules" [label="Covalent Binding", style="dashed"]; "Cellular_Macromolecules" -> "Cell_Death" [label="Damage"]; }

Caption: Proposed bioreductive activation of this compound.

Conclusion and Future Directions

The nitro group in this compound is not a passive substituent but a key player that likely governs its bioactivity. Through its profound electronic influence and its capacity for metabolic activation, the nitro group positions this scaffold as a promising candidate for antimicrobial and anticancer applications. The proposed mechanisms, primarily centered around bioreductive activation, offer a clear rationale for these potential therapeutic uses.

Future research should focus on the experimental validation of these hypotheses. The synthesis of this compound and its evaluation in the described cytotoxicity and antimicrobial assays are crucial next steps. Furthermore, studies to identify its specific molecular targets and to elucidate the precise nature of the damage caused by its reactive metabolites will provide a more complete understanding of its mechanism of action. The exploration of structure-activity relationships through the synthesis of analogs with varied substitution patterns on the phenyl ring will also be invaluable in optimizing the potency and selectivity of this promising scaffold.

References

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Patil, R. H., et al. (2020). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 25(21), 5198. Retrieved from [Link]

  • Wienk, H. L. J., et al. (2020). Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents. ChemistryOpen, 9(7), 776-784. Retrieved from [Link]

  • Kaur, G., & Kumar, A. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e273398. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Center for Biotechnology Information. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. Retrieved from [Link]

  • Saczewski, J., et al. (2016). Discovery of nitroaryl urea derivatives with antiproliferative properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 121-129. Retrieved from [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Developing Drugs, 4(4). Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial urea derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in design of new urease inhibitors: A review. National Center for Biotechnology Information. Retrieved from [Link]

  • Indian Journal of Biotechnology. (2007). Urease inhibitors: A review. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(3), 3587-3599. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry and Mechanism of Urease Inhibition. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). Computational, Molecular Docking, ADME/T And AIM Investigations Of 7-(4-Nitrophenyl) Benzo[17][18] Chromeno[3,2-E] Pyrido[1,2-A] Pyrimidin-6(7H)-One. International Journal of Pharmaceutical Sciences and Research, 12(10), 5344-5355. Retrieved from [Link]

  • ChemRxiv. (2025). Improving ADME Property Predictions by Integrating Public and Proprietary Data. ChemRxiv. Retrieved from [Link]

  • SciSpace. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. SciSpace. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ADME characterization and PBK model development of 3 highly protein-bound UV filters through topical application. National Center for Biotechnology Information. Retrieved from [Link]

  • ADMETlab 3.0. (2024). ADMETlab 3.0. ADMETlab. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of (3-Nitrophenyl)urea from 3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the

Abstract

This document provides a comprehensive and technically detailed guide for the synthesis of (3-Nitrophenyl)urea, a valuable chemical intermediate, from 3-nitroaniline and urea. This application note is designed for researchers, scientists, and professionals in drug development and organic synthesis. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a reproducible and well-understood protocol. The methodology emphasizes safety, efficiency, and robust product characterization.

Introduction and Scientific Principle

Substituted ureas are a cornerstone structural motif in medicinal chemistry and materials science. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and dye precursors. The presence of the nitro group offers a reactive handle for further chemical transformations, such as reduction to an amine, enabling the construction of diverse molecular architectures.

The synthesis described herein employs a direct and atom-economical approach: the reaction of 3-nitroaniline with urea. While various methods exist for urea formation, this protocol leverages the thermal decomposition of urea to generate a highly reactive intermediate, isocyanic acid (HNCO), in situ. This avoids the handling of toxic and corrosive reagents like phosgene, which is traditionally used for such transformations. The nucleophilic amino group of 3-nitroaniline subsequently attacks the electrophilic carbonyl carbon of isocyanic acid to form the stable this compound product. This method is advantageous due to the low cost and ready availability of the starting materials.[1][2]

Reaction Mechanism

The reaction proceeds through a two-step mechanism initiated by the thermal decomposition of urea.

  • Generation of Isocyanic Acid: Upon heating, urea undergoes a reversible decomposition to produce isocyanic acid (HNCO) and ammonia (NH₃).[1]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 3-nitroaniline attacks the carbonyl carbon of isocyanic acid. A subsequent proton transfer results in the formation of the final product, this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate In Situ Intermediate Urea H₂N-CO-NH₂ (Urea) Heat Δ (Heat) Urea->Heat HNCO H-N=C=O (Isocyanic Acid) Heat->HNCO Step 1: Decomposition Product This compound HNCO->Product Step 2: Nucleophilic Attack NH3 + NH₃ Nitroaniline 3-Nitroaniline

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitroaniline (13.8 g, 0.1 mol).

    • Add urea (18.0 g, 0.3 mol). Using an excess of urea helps to drive the reaction towards the product.

    • Attach a reflux condenser to the flask and secure the apparatus in a heating mantle on a magnetic stirrer plate.

  • Reaction Execution:

    • Begin stirring the solid mixture. Heat the flask to 140-150 °C.

    • The mixture will melt and begin to evolve ammonia gas, which will be contained by the reflux condenser.

    • Causality Note: This temperature is crucial. It must be high enough to induce the thermal decomposition of urea into isocyanic acid but not so high as to cause significant side reactions or decomposition of the product.

    • Maintain the reaction at this temperature with continuous stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Isolation:

    • After 2 hours, turn off the heating and allow the reaction mixture to cool to approximately 80-90 °C. The mixture will be a thick, dark oil or semi-solid.

    • Carefully and slowly pour the warm reaction mixture into a beaker containing 400 mL of ice-cold deionized water while stirring vigorously.

    • A yellow precipitate of crude this compound will form immediately. The unreacted urea and other water-soluble byproducts will dissolve in the water.

    • Continue stirring for 15-20 minutes to ensure complete precipitation and to break up any large clumps.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with two portions of 100 mL cold deionized water to remove any remaining impurities.

  • Purification:

    • Transfer the crude solid to a 500 mL Erlenmeyer flask.

    • Add approximately 200-250 mL of 95% ethanol and heat the mixture to boiling with stirring to dissolve the solid.

    • If the solution is colored, add a small amount of activated charcoal and boil for an additional 5 minutes.

    • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

    • Allow the clear, yellow filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

    • Collect the purified, pale-yellow crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

    • Expected Yield: 70-80%.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

Analysis MethodExpected ResultRationale
Appearance Pale-yellow crystalline solidConfirms physical state of the purified product.
Melting Point 159-162 °CA sharp melting range close to the literature value indicates high purity.
FT-IR (KBr, cm⁻¹) ~3430 (N-H, amine), ~3320 (N-H, amide), ~1660 (C=O, Amide I), ~1550 (N-H bend, Amide II), ~1530 & ~1350 (N-O, asymm. & symm. stretch)Confirms the presence of key functional groups: urea linkage (-NH-CO-NH-) and the nitro group (-NO₂). [3][4][5][6]
¹H NMR (DMSO-d₆, δ ppm) ~9.0 (s, 1H, Ar-NH), ~8.3 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~6.2 (s, 2H, -NH₂)Confirms the proton environment of the molecule, showing distinct signals for the aromatic protons and the urea N-H protons. [7]
¹³C NMR (DMSO-d₆, δ ppm) ~155 (C=O), ~148 (C-NO₂), ~141 (C-NH), ~130, ~122, ~116, ~111 (Aromatic C-H)Confirms the carbon skeleton, including the characteristic downfield shift of the carbonyl carbon. [7]

Conclusion

This application note details a reliable, efficient, and scalable protocol for the synthesis of this compound from readily available starting materials. The causality-driven explanations for experimental choices and comprehensive safety guidelines provide a self-validating framework for researchers. The described methodology, coupled with the outlined characterization techniques, ensures the consistent production of high-purity material suitable for further applications in chemical synthesis and drug discovery.

References

  • Summit Fertilizers. (2023, September 12). UREA Safety Data Sheet. Retrieved from [Link]

  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet: 3-Nitroaniline. Retrieved from [Link]

  • Abdel-Rahman, L. H., et al. (2013). Infrared spectra of urea (U) and its complexes. Journal of Molecular Structure, 1044, 103-109.
  • Carl ROTH. (n.d.). Safety data sheet: 3-Nitroaniline. Retrieved from [Link]

  • Loveland Products, Inc. (2014, November 20). SAFETY DATA SHEET UREA 46-0-0. Retrieved from [Link]

  • Redlich, O., et al. (1959). THE INFRARED ABSORPTION SPECTRA OF UREA–HYDROCARBON ADDUCTS. Canadian Journal of Chemistry, 37(7), 1111-1119.
  • S. G. P., et al. (2011). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica, 3(6), 333-338.
  • Zhang, Y. (2008). Clean Synthesis of N,N'-diphenylurea from Urea and Aniline.
  • Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 09, 78.
  • Quadrelli, E. A., et al. (2011). The energy of sunlight in chemical bonds: towards artificial photosynthesis. Chemical Society Reviews, 40(5), 2445-2464.
  • Fakhretdinov, I., et al. (2020). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. INEOS OPEN, 3(2), 79-84.
  • Fakhretdinov, I., et al. (2020). SELECTIVE SYNTHESIS OF p-NITROSOANILINE BY THE REACTION OF UREA WITH NITROBENZENE. INEOS OPEN, 3(2), 79-84.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Zhang, Y., et al. (2008). Synthesis of N,N'-diphenylurea from urea and aniline under atmospheric pressure without catalyst. Journal of Zhejiang University-SCIENCE A, 9(8), 1135-1139.
  • SpectraBase. (n.d.). Urea, N-(3-nitrophenyl)-N'-[2-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H7N3O3). Retrieved from [Link]

  • Khan, S. A., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2123.
  • Vibzz Lab. (2020, December 20). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • Google Patents. (2003). CN1463965A - Process for preparing 4,4'-dinitro diphenyl urea.
  • The Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N,N'-bis(4-nitrophenyl)-urea. Retrieved from [Link]

Sources

Introduction: The Analytical Imperative for (3-Nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Quantification of (3-Nitrophenyl)urea

This compound is a key organic compound often utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its precise quantification is critical for ensuring reaction efficiency, characterizing final product purity, and meeting regulatory standards. As a potential process-related impurity, its presence, even at trace levels, must be accurately monitored to guarantee the safety and efficacy of drug substances.[1][2]

This document provides a comprehensive guide to the analytical methodologies for the robust quantification of this compound. It is designed for researchers, analytical development scientists, and quality control professionals. We will explore multiple analytical techniques, delving into the causality behind experimental choices and grounding our protocols in established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Physicochemical Properties & Analytical Relevance

Understanding the fundamental properties of this compound is the first step in designing a robust analytical method. These characteristics directly influence the choice of chromatographic conditions, solvents, and detection techniques.

PropertyValueAnalytical Implication
Chemical Formula C₇H₇N₃O₃---
Molecular Weight 181.15 g/mol [6]Influences mass spectrometry parameters.
Appearance Solid (Typical)Dictates initial sample preparation and solvent selection.
Predicted XlogP 0.9[7]Suggests moderate polarity, making it well-suited for reverse-phase HPLC.
UV Chromophore Nitrophenyl groupThe nitro group provides strong UV absorbance, enabling sensitive detection via HPLC-UV.
Monoisotopic Mass 181.04874 Da[7]Used for accurate mass measurement and precursor ion selection in LC-MS/MS.

Overall Analytical Workflow

The quantification process follows a structured pathway from sample handling to final data reporting. Each stage contains critical quality control checks to ensure the validity of the final result.

Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login StdPrep Standard & Sample Preparation Sample->StdPrep SST System Suitability Test (SST) StdPrep->SST Seq Sequence Run (Calibrators, QCs, Samples) SST->Seq Processing Data Integration & Quantification Seq->Processing Review Data Review & Approval Processing->Review Report Final Report Generation Review->Report Prep_Workflow cluster_Standard Standard Preparation cluster_Sample Sample Preparation Stock 1. Prepare 1.0 mg/mL Stock Standard in Acetonitrile Working 2. Serially Dilute Stock to create Calibration Standards (e.g., 1-100 µg/mL) Stock->Working Weigh 1. Accurately Weigh Sample containing target analyte Dissolve 2. Dissolve and Dilute in Acetonitrile to fall within calibration range Weigh->Dissolve Filter 3. Filter through 0.45 µm syringe filter into HPLC vial Dissolve->Filter Validation_Parameters cluster_core Core Validation Characteristics Method Validated Method Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of (3-Nitrophenyl)urea and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (3-Nitrophenyl)urea and its potential process-related impurities or degradation products. The described protocol is designed for researchers, scientists, and professionals in drug development and quality control, providing a comprehensive guide from sample preparation to method validation in accordance with international regulatory standards. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the method effectively.

Introduction: The Analytical Imperative for Nitrophenylurea Derivatives

This compound and its derivatives are important intermediates and scaffolds in medicinal chemistry and materials science. Their purity and stability are critical quality attributes that can significantly impact the safety and efficacy of final products. Therefore, a reliable and validated analytical method is paramount for their characterization. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

This document provides a detailed protocol for a stability-indicating RP-HPLC method, which can separate the main component from its potential degradation products formed under various stress conditions.[3][4] The method is developed and validated based on the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for rational method development.

PropertyValueSource
Chemical Name This compoundPubChem
Molecular Formula C₇H₇N₃O₃[8]
Molecular Weight 181.15 g/mol [9]
Predicted XlogP 0.9 - 1.1[8][9]
UV Maximum (λmax) Predicted in the range of 230-280 nm due to the nitrophenyl chromophore.Inferred

The moderate polarity (indicated by the XlogP value) and the presence of a strong chromophore (the nitrophenyl group) make RP-HPLC with UV detection an ideal analytical choice.

Experimental Protocol: A Step-by-Step Guide

Instrumentation and Chromatographic Conditions

The selection of chromatographic parameters is driven by the need for optimal separation of the polar parent compound from potentially less polar or more polar impurities.

ParameterRecommended SettingRationale
HPLC System Quaternary Gradient HPLC/UHPLC System with UV/PDA DetectorA gradient system provides the flexibility needed to separate compounds with a range of polarities, which is essential for a stability-indicating method.[10][11]
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm)C18 columns are versatile and provide excellent retention for moderately polar compounds like nitrophenylureas. The specified dimensions offer a good balance between resolution and analysis time.[12][13]
Mobile Phase A 0.1% Phosphoric Acid in WaterPhosphoric acid is used to control the pH of the mobile phase, ensuring consistent ionization of the analytes and improving peak shape.[14]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Program See Table BelowA gradient elution is necessary to elute any potential late-eluting, more hydrophobic degradation products while maintaining good resolution for early-eluting polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 254 nmThis wavelength is chosen to provide a good response for the nitrophenyl chromophore present in the parent compound and expected derivatives. A Photo Diode Array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile:Water (50:50, v/v)This mixture ensures the solubility of both polar and non-polar analytes and is compatible with the mobile phase.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.01090
25.01090
25.19010
30.09010
Preparation of Solutions

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.[15][16]

Method Validation Protocol: Ensuring Trustworthiness

The analytical method must be validated to demonstrate its suitability for the intended purpose, in line with ICH Q2(R2) guidelines.[5][6][17]

System Suitability

Before any sample analysis, the chromatographic system's performance must be verified.[18][19]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation performance.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)Demonstrates the precision of the injector and the stability of the system.
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[20][21] This is demonstrated through forced degradation studies.[3][22]

Protocol:

  • Prepare a sample solution of this compound at 1 mg/mL.

  • Expose the solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 7 days.

  • Analyze the stressed samples alongside an unstressed control.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak (Resolution > 2.0) and peak purity analysis (using a PDA detector) shows no co-eluting peaks.[22]

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

Protocol:

  • Prepare a series of at least five concentrations of this compound ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

Accuracy and Precision

Accuracy is the closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte.

Precision expresses the closeness of agreement between a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: The study is repeated by a different analyst on a different day using a different instrument.

Acceptance Criteria:

  • Accuracy: Recovery should be within 98.0% to 102.0%.

  • Precision: RSD of the results should be ≤ 2.0%.[23]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N):

  • LOD: S/N of 3:1

  • LOQ: S/N of 10:1

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Protocol: Vary the following parameters and assess the impact on system suitability:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 5 °C)

  • Mobile Phase Composition (± 2% organic)

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

Visualizations: Workflow and Structures

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Weigh Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Inject Injection (10 µL) Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV/PDA Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Validate Method Validation (ICH Q2) Integrate->Validate Report Reporting Results Validate->Report

Caption: HPLC analysis workflow from sample preparation to final reporting.

Chemical_Structures cluster_derivatives Potential Derivatives NPU This compound Imp1 Impurity A (e.g., hydrolysis product) NPU->Imp1 relates to Imp2 Impurity B (e.g., process impurity) NPU->Imp2 relates to

Caption: Structure of this compound and potential related impurities.

Conclusion and Field-Proven Insights

The described RP-HPLC method provides a reliable and robust framework for the quantitative analysis of this compound and its derivatives. By adhering to the principles of method validation outlined by the ICH, USP, and EP, laboratories can ensure the generation of high-quality, reproducible data suitable for regulatory submission.[5][10][19]

Expert Insights:

  • Peak Tailing: Phenylureas can sometimes exhibit peak tailing due to interaction with residual silanols on the silica support. Using a modern, end-capped C18 column and maintaining a mobile phase pH below 4 can mitigate this issue.

  • Forced Degradation: The goal of forced degradation is not to completely destroy the molecule but to achieve 5-20% degradation.[3] This ensures that relevant degradation products are formed at detectable levels without being obscured by secondary degradation.

  • Method Lifecycle: This validated method should be viewed within a lifecycle management framework. Any changes to the synthesis of this compound or its formulation may necessitate a re-evaluation or re-validation of the method.[6][24]

By implementing this comprehensive protocol, researchers and drug development professionals can confidently assess the quality and stability of this compound, ensuring the integrity of their research and the safety of their products.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • Understanding the L
  • <621> Chromatography - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • Ph. Eur. 2.2.29.
  • General Chapters: <621> CHROM
  • ICH Guidelines for Analytical Method Valid
  • HPLC Method Development and Validation for Pharmaceutical Analysis. technologynetworks.com.
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. news-medical.net.
  • Appendix III D.
  • Steps for HPLC Method Valid
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Challenges in HPLC Method Development for Impurity Identification and Quantific
  • Denaturing Reversed-Phase HPLC Using a Mobile Phase Containing Urea for Oligodeoxynucleotide Analysis. PubMed.
  • ICH Q2(R2)
  • ICH Guidance Q14 / Q2(R2)
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals.
  • Quality Guidelines. ICH.
  • 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0. Scribd.
  • General Information: New Expression of Acceptance Criteria in the Test for Rel
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. LinkedIn.
  • Urea and its impurity high performance liquid chromatography analysis method.
  • HPLC chromatograms of forced degradation study under different conditions.
  • 2.2.29.
  • Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science.
  • Fast separation of urea herbicides using a reversed-phase HPLC-UV method. Thermo Scientific AppsLab.
  • Separation of 1-(4-Cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC Method for Quantification of Urea.
  • Sample Prepar
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Sample Pretre
  • How to Prepare a Sample for HPLC Analysis.
  • A Review on Force Degradation Studies for Drug Substances. ijarsct.co.in.
  • N-3-pyridyl-methyl-N'-p-nitrophenyl urea. PubChem.
  • Sample Prepar
  • (4-Nitrophenyl)urea. PubChem.
  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • This compound (C7H7N3O3). PubChemLite.
  • 1,3-bisthis compound. ChemicalBook.
  • Development and Validation of a HPLC-UV Method for Urea and Rel
  • Development and Validation of a HPLC-UV Method for Urea and Rel
  • N-(3-nitrophenyl)urea. Santa Cruz Biotechnology.
  • Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chrom
  • Multiresidue HPLC methods for phenyl urea herbicides in w
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
  • Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological m

Sources

Application Notes & Protocols: Leveraging the (3-Nitrophenyl)urea Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Urea Scaffold in Kinase Inhibition

The urea moiety is a privileged scaffold in medicinal chemistry, recognized for its role in establishing critical hydrogen bonding interactions with protein targets.[1][2] In the realm of oncology, diaryl ureas have emerged as a cornerstone for the development of potent multi-kinase inhibitors.[1][3] Marketed drugs such as Sorafenib (Nexavar®) and Regorafenib (Stivarga®) feature this core structure and have demonstrated significant clinical efficacy by targeting key kinases involved in tumor angiogenesis and proliferation.[4][5][6] The (3-Nitrophenyl)urea scaffold, a key component analogous to the core of these successful drugs, serves as an excellent starting point for the discovery and optimization of novel kinase inhibitors.[7]

This guide provides a comprehensive overview of the mechanism, structure-activity relationships (SAR), and detailed experimental protocols for researchers working with this compound-based compounds.

Mechanism of Action: Targeting the "DFG-out" Conformation

A significant class of diaryl urea inhibitors, including those based on the this compound scaffold, function as Type II kinase inhibitors. These inhibitors target an inactive conformation of the kinase known as "DFG-out." In this state, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, exposing a hydrophobic pocket adjacent to the ATP-binding site.

The urea moiety is crucial for this interaction, forming a bidentate hydrogen bond with the kinase hinge region. The phenyl rings of the scaffold occupy the ATP binding site and the adjacent hydrophobic pocket, providing both potency and selectivity.[8] This mechanism allows for high-affinity binding and often confers a distinct selectivity profile compared to ATP-competitive (Type I) inhibitors.

DFG_out_inhibition cluster_kinase Kinase Active Site cluster_inhibitor This compound Inhibitor ATP_Pocket ATP Binding Pocket Hydrophobic_Pocket Allosteric Hydrophobic Pocket (DFG-out) Hinge Hinge Region Phenyl1 Phenyl Ring 1 Phenyl1->ATP_Pocket Occupies Urea O H-N-C-N-H Urea->Hinge H-Bonds Phenyl2 3-Nitrophenyl Ring 2 Phenyl2->Hydrophobic_Pocket Binds to

Caption: Type II Inhibition by this compound Scaffold.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded critical insights into the features governing inhibitory activity. The following table summarizes key SAR trends for diaryl urea analogues targeting kinases like FGFR1, VEGFR, and RAF.

Modification AreaMoietyObservationImpact on ActivityReference
"Head" Phenyl Ring Para-substitutionsElectron-withdrawing groups (e.g., -Cl, -F) are favored over electron-donating groups (e.g., -CH3, -OCH3).Increased Potency[9][10]
Meta/Ortho-substitutionsPositional changes of substituents can significantly alter activity, often with para being optimal.Variable[10]
Urea Linker Urea vs. ThioureaReplacement of the urea oxygen with sulfur generally leads to a decrease in activity.Decreased Potency[10]
"Tail" Phenyl Ring 3-Nitro GroupThe nitro group can be a key interaction point or can be replaced with other groups to modulate selectivity and physicochemical properties.Modulates Potency & Selectivity[9]
Additional SubstitutionsAdding moieties that can access other pockets or interact with specific residues can enhance affinity and selectivity.Variable[11]

Experimental Protocols

Effective evaluation of this compound-based inhibitors requires a multi-step approach, beginning with in vitro enzymatic assays and progressing to cell-based models to confirm on-target activity and cellular efficacy.

experimental_workflow cluster_workflow Inhibitor Evaluation Workflow A Compound Synthesis & Characterization B In Vitro Kinase Assay (e.g., ADP-Glo™) A->B Initial Screening C IC50 Determination B->C Dose-Response D Cell-Based Assay (e.g., MTT Proliferation Assay) C->D Validate Cellular Efficacy E Cellular IC50 & Cytotoxicity D->E Quantify Cellular Potency F Downstream Signaling Analysis (e.g., Western Blot) E->F Confirm Mechanism G Lead Optimization F->G SAR-driven Improvement

Caption: Workflow for Kinase Inhibitor Evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the enzymatic activity of a target kinase and determine the IC50 value of a this compound-based inhibitor. The amount of ADP produced in the kinase reaction is converted to ATP, which is then used in a luciferase reaction to generate a light signal proportional to kinase activity.

Rationale: This assay is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods. It provides a direct measure of enzymatic inhibition.[12]

Materials:

  • Recombinant Kinase (e.g., VEGFR2, RAF-1)

  • Kinase Substrate (e.g., Myelin Basic Protein - MBP)

  • This compound test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM HEPES, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12]

  • ATP solution

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound inhibitor in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept low (≤1%).

  • Assay Setup:

    • Prepare the kinase reaction mixture in the kinase buffer. The final concentrations of kinase, substrate, and ATP should be optimized for the specific kinase being tested (e.g., 6.25 ng/µL kinase, 0.1 µg/µL MBP, 25 µM ATP).[12]

    • In a white assay plate, add 1 µL of the serially diluted compound or DMSO (for positive and negative controls).

    • Add 5 µL of the kinase/substrate mixture to each well.

    • To initiate the kinase reaction, add 5 µL of ATP solution to all wells except the "no kinase" control.

  • Kinase Reaction:

    • Incubate the plate at room temperature (or 30°C) for 60 minutes.[13] The incubation time may need optimization.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and the "no kinase" control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of a this compound-based inhibitor on the proliferation of a cancer cell line that is dependent on the target kinase.

Rationale: While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if the compound can penetrate cell membranes, engage the target in a complex cellular environment, and elicit a functional response.[14][15][16] The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability and proliferation.[10]

Materials:

  • Cancer cell line (e.g., HUVEC for VEGFR inhibitors, A375 for BRAF inhibitors)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO only as a vehicle control.

    • Incubate the plate for 48-72 hours in the CO₂ incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a validated and highly tractable starting point for the development of novel kinase inhibitors. The protocols outlined here provide a robust framework for the initial in vitro and cell-based characterization of these compounds. By systematically exploring the structure-activity relationships and employing these standardized assays, researchers can efficiently identify and optimize lead candidates with therapeutic potential. Further studies should focus on comprehensive kinome profiling to assess selectivity, pharmacokinetic evaluation, and in vivo efficacy studies in relevant disease models.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Ouellette SB, Noel BM, Parker LL. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • NCI. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis.
  • ResearchGate. Key steps in the optimization process of sorafenib starting from the first identify diarylurea.
  • PMC. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer.
  • ResearchGate. Mechanism of action of sorafenib. Sorafenib exerts a dual anticancer....
  • NIH. 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea - PMC.
  • Protocols.io. (2024, May 31). In vitro kinase assay.
  • MDPI. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations.
  • Wikipedia. Regorafenib.
  • Kudo, M. (2018). Regorafenib for the treatment of hepatocellular carcinoma.
  • ClinPGx. Sorafenib Pharmacodynamics.
  • NIH. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC.
  • Pargellis, C. A., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of medicinal chemistry, 46(22), 4676–4686.
  • Benchchem. A Comparative Guide to the Structure-Activity Relationship of (3-Hydroxy-p-tolyl)urea Analogues as Kinase Inhibitors.
  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799.
  • ResearchGate. Protein kinase inhibitors from the urea class.
  • ResearchGate. Classification of urea-based antineoplastic kinase inhibitors according....
  • PubMed. (2004, December 6). Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases.
  • Sirohi, B., Philip, D. S., & Shrikhande, S. V. (2013). Regorafenib: carving a niche in the crowded therapeutic landscape. Expert review of anticancer therapy, 13(4), 385–393.
  • Thames Valley Cancer Alliance. REGORAFENIB (Stivarga).
  • Frontiers. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.
  • NIH. (2017, September 19). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles.
  • PubMed. (2015, November 16). 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
  • Benchchem. Application Notes and Protocols for Testing Urease Inhibitors.
  • PubMed. (2010, November 30). Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors.
  • PubMed. Thienopyrimidine ureas as novel and potent multitargeted receptor tyrosine kinase inhibitors.
  • PubMed. (2022, May 5). Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity.

Sources

Application Notes and Protocols for Antibacterial Activity Screening of (3-Nitrophenyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents.[1] (3-Nitrophenyl)urea derivatives have emerged as a promising class of compounds, with studies indicating their potential for significant antibacterial activity.[2][3] This document provides a comprehensive guide to the systematic screening of these derivatives to determine their antibacterial efficacy and preliminary safety profile. Detailed, field-proven protocols for primary screening via disk diffusion, quantitative evaluation using broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and essential cytotoxicity assessment are presented. The causality behind experimental choices is explained to ensure methodological robustness and data integrity, empowering researchers to generate reliable and reproducible results in the quest for new antibacterial therapeutics.

Introduction: The Rationale for Investigating this compound Derivatives

Urea derivatives have long been recognized for their diverse biological activities, serving as foundational structures in numerous therapeutic agents.[3][4] The incorporation of a nitrophenyl group, specifically the 3-nitro isomer, introduces electronic and steric properties that can modulate interactions with bacterial targets. The nitro group is a strong electron-withdrawing feature, and its enzymatic reduction within bacterial cells can lead to the formation of toxic reactive nitrogen species, a known mechanism for some nitroaromatic antimicrobial compounds.[5] Furthermore, the urea functional group itself is capable of forming multiple hydrogen bonds, a key interaction for binding to biological macromolecules.

Recent studies have highlighted the antibacterial potential of various substituted urea derivatives against a range of pathogens, including multi-drug-resistant (MDR) strains like Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA).[2][6][7] The structure-activity relationship (SAR) of these compounds is an active area of investigation, with modifications to the aryl ring influencing potency and spectrum of activity.[6][8] Therefore, a systematic screening pipeline is crucial to identify the most promising this compound derivatives and to understand the structural features that drive their antibacterial effects. This guide provides the foundational protocols to embark on such an investigation.

Experimental Screening Workflow

The initial evaluation of a library of novel this compound derivatives follows a logical, tiered approach. This workflow is designed to efficiently identify compounds with significant antibacterial activity while simultaneously gathering preliminary data on their selectivity for bacterial cells over mammalian cells.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Preliminary Safety Profile cluster_3 Phase 4: Decision & Further Development Start Library of This compound Derivatives Disk_Diffusion Disk Diffusion Assay (Qualitative) Start->Disk_Diffusion Measure_Zones Measure Zones of Inhibition (mm) Disk_Diffusion->Measure_Zones Active_Compounds Select Active Compounds (Zone > Threshold) Measure_Zones->Active_Compounds Prioritize MIC_Assay Broth Microdilution MIC Assay (Quantitative) Active_Compounds->MIC_Assay Determine_MIC Determine MIC Values (µg/mL) MIC_Assay->Determine_MIC Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Mammalian Cells) MIC_Assay->Cytotoxicity_Assay Determine_MIC->Cytotoxicity_Assay Characterize Potency Determine_IC50 Determine IC50 Values & Calculate Therapeutic Index Cytotoxicity_Assay->Determine_IC50 Final_Selection Select Lead Compounds (High Potency, Low Toxicity) Determine_IC50->Final_Selection Further_Studies Further_Studies Final_Selection->Further_Studies Advance to Mechanism of Action & In Vivo Studies

Caption: Tiered workflow for screening this compound derivatives.

Detailed Protocols and Methodologies

Synthesis of this compound Derivatives

The synthesis of unsymmetrical this compound derivatives is typically achieved through the reaction of an appropriate amine with 3-nitrophenyl isocyanate.[4][9] This reaction is generally high-yielding and proceeds under mild conditions.

Protocol:

  • Dissolve the desired amine (1.0 equivalent) in a suitable aprotic solvent (e.g., acetone, dichloromethane).

  • To this stirred solution, add 3-nitrophenyl isocyanate (1.0 equivalent) dropwise at room temperature.

  • Maintain the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). Reactions are often complete within 3-4 hours.[9]

  • Upon completion, the product often precipitates from the reaction mixture. Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the synthesized derivatives using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.[10]

Protocol 1: Kirby-Bauer Disk Diffusion Assay (Primary Screening)

The disk diffusion test is a qualitative or semi-quantitative method used for the initial screening of compounds to identify those with antibacterial activity.[11] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with bacteria, creating a concentration gradient.[11][12] An effective compound will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[13]

Rationale: This method is cost-effective, rapid, and allows for the simultaneous screening of multiple compounds against different bacterial strains, making it an ideal first-pass filter in a drug discovery workflow.[14][15]

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[14]

  • Sterile 6-mm paper disks

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Overnight bacterial cultures in a suitable broth

  • 0.5 McFarland turbidity standard[14]

  • Sterile saline (0.85%)

  • Test compound stock solutions (e.g., 1 mg/mL in DMSO)

  • Positive control antibiotic disks (e.g., Gentamicin)

  • Negative control (disk with solvent, e.g., DMSO)

  • Sterile cotton swabs, forceps, and micropipettes

  • Incubator (35-37°C)

Step-by-Step Procedure:

  • Inoculum Preparation: From a pure overnight culture, select 3-4 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony-Forming Units (CFU)/mL.[12][16]

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage (lawn culture).[14] Allow the plate to dry for 5-15 minutes.

  • Disk Application: Using sterile forceps, place paper disks impregnated with a known amount of the test compound onto the agar surface. Ensure disks are placed at least 24 mm apart.[14] Gently press each disk to ensure complete contact with the agar.

  • Controls: Place a positive control antibiotic disk and a negative control disk (impregnated with the solvent used to dissolve the compounds) on each plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[17][18]

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.[12] A larger zone diameter indicates greater antibacterial activity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is the gold standard for quantitatively determining the in vitro potency of an antimicrobial agent.[1][18] It establishes the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[16][19]

Rationale: The MIC provides a precise, quantitative value (e.g., in µg/mL) that is essential for comparing the potency of different derivatives, establishing structure-activity relationships, and guiding further development.[19][20]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum prepared to 0.5 McFarland standard

  • Test compound stock solutions

  • Positive control antibiotic (e.g., Vancomycin, Colistin)[10]

  • Multichannel pipette

  • Plate reader (optional, for turbidity measurement)

Step-by-Step Procedure:

  • Preparation of Compound Dilutions:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a starting solution of the test compound in the first well (well 1) at twice the highest desired concentration (e.g., add 100 µL of a 256 µg/mL solution for a final top concentration of 128 µg/mL).

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.[16]

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation and Addition:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21]

    • Using a multichannel pipette, add 50 µL of this final bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.[18] This brings the total volume in each test well to 100 µL.

  • Incubation: Cover the plate and incubate statically for 16-24 hours at 37°C.[18]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.[18][22]

Protocol 3: MTT Assay for Preliminary Cytotoxicity Screening

It is crucial to assess whether the antibacterial activity of a compound is due to selective toxicity against bacteria or general cytotoxicity that also affects mammalian cells.[23] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[21][24]

Rationale: Early assessment of cytotoxicity helps to prioritize compounds that are selectively toxic to bacteria, possess a favorable therapeutic index, and are more likely to be safe for therapeutic use.[24]

Materials:

  • Mammalian cell line (e.g., HepG2, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[24]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in fresh culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated cells as a negative control and a medium-only blank.

  • Incubation: Incubate the plate for a defined exposure time (e.g., 24 or 48 hours) in a CO₂ incubator.[21]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[24]

  • Data Acquisition: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation

Quantitative data from the screening process should be summarized in a clear and structured format to facilitate comparison and decision-making.

Table 1: Antibacterial Activity and Cytotoxicity of this compound Derivatives

Compound IDStructure/SubstituentZone of Inhibition (mm)¹MIC (µg/mL)²IC₅₀ (µg/mL)³Therapeutic Index (TI)⁴
S. aureusE. coliS. aureusE. coli
Lead-01 R = H15121632
Lead-02 R = 4-Cl2010464
Lead-03 R = 4-OCH₃12964>128
Control Gentamicin252212

Annotations: ¹ Data from Disk Diffusion Assay. ² Minimum Inhibitory Concentration from Broth Microdilution Assay. ³ 50% Inhibitory Concentration from MTT Assay on a mammalian cell line. ⁴ Therapeutic Index calculated as IC₅₀ / MIC. A higher TI is desirable.

Conclusion and Future Directions

This guide provides a robust framework for the initial screening of this compound derivatives for antibacterial activity. The tiered workflow, from qualitative disk diffusion to quantitative MIC and cytotoxicity assays, ensures an efficient and logical progression for identifying promising lead compounds. Derivatives exhibiting high potency (low MIC) and high selectivity (high Therapeutic Index) should be prioritized for further investigation. Subsequent studies may include time-kill kinetics, resistance development studies, and elucidation of the mechanism of action to further validate their potential as novel antibacterial agents.[1][15]

References

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Nature Protocols. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • SpringerLink. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • National Institutes of Health. (2020). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

  • ResearchGate. (2025, October 16). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]

  • MDPI. (2020). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]

  • YouTube. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. Retrieved from [Link]

  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

  • Oxford Academic. (n.d.). The Action of Urea and Some of Its Derivatives on Bacteria: VI. The Antibacterial Activity of Propyl and Isopropyl Carbamate.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents. Retrieved from [Link]

  • PubMed. (2022, April 15). Exploring the structure-activity relationships of diphenylurea as an antibacterial scaffold active against methicillin- and vancomycin-resistant Staphylococcus aureus. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Retrieved from [Link]

  • Ovid. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF UREA... : Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial urea derivatives. Retrieved from [Link]

  • University of East Anglia. (n.d.). Antimicrobial and anthelmintic activities of aryl urea agents. Retrieved from [Link]

  • PubMed. (2017, December 2). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. Retrieved from [Link]

  • PLOS One. (n.d.). Green synthesis of zinc oxide nanoparticles using ethanolic leaf extract of Olea europaea.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. Retrieved from [Link]

  • PubMed. (1978, July). Synthesis and quantitative structure-activity relationships of antibacterial 1-(substituted benzhydryl)-4-(5-nitro-2-furfurylideneamino) piperazines. Retrieved from [Link]

  • PubMed. (1994, October). Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds. Structure-activity relationships. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

Sources

(3-Nitrophenyl)urea in Agrochemical Research: A Detailed Guide to Application and Protocol Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of (3-Nitrophenyl)urea in Modern Crop Protection

This compound emerges from the broader, well-established class of phenylurea compounds, a chemical family that has contributed significantly to agrochemical innovation. While many phenylurea derivatives are recognized for their potent herbicidal activity, the specific applications of this compound in agrochemical research are less documented in widely available literature. However, its structural characteristics suggest a strong potential for biological activity, positioning it as a compound of interest for researchers and scientists in the development of novel crop protection agents.

This guide provides a comprehensive overview of the application of this compound in agrochemical research. It is designed to equip researchers, scientists, and drug development professionals with the necessary technical insights and detailed protocols to explore its potential as a herbicide, insecticide, fungicide, or plant growth regulator. The information presented herein is a synthesis of established principles for related compounds and available data, intended to serve as a foundational resource for pioneering research in this area.

Chemical Profile and Synthesis

Chemical Structure:

  • IUPAC Name: 1-(3-nitrophenyl)urea

  • Molecular Formula: C₇H₇N₃O₃

  • Molecular Weight: 181.15 g/mol

  • CAS Number: 556-06-9

Synthesis Protocol:

The synthesis of this compound can be achieved through the reaction of 3-nitroaniline with a source of the carbonyl group, typically urea or an isocyanate. A general and readily adaptable laboratory-scale synthesis is outlined below.

Materials:

  • 3-Nitroaniline

  • Urea

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Beakers

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve one molar equivalent of 3-nitroaniline in a minimal amount of deionized water containing a stoichiometric amount of hydrochloric acid to form the hydrochloride salt.

  • Addition of Urea: To this solution, add a slight molar excess (1.1 equivalents) of urea.

  • Reflux: Heat the mixture to reflux using a heating mantle and maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: Upon completion, allow the reaction mixture to cool to room temperature. The this compound product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any unreacted starting materials and salts.

  • Recrystallization: For purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified crystals of this compound in a vacuum oven to a constant weight.

Diagram of Synthesis Workflow:

cluster_synthesis Synthesis of this compound start Start dissolve Dissolve 3-nitroaniline in HCl(aq) start->dissolve add_urea Add Urea dissolve->add_urea reflux Reflux for 2-3 hours add_urea->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry in Vacuum Oven recrystallize->dry end_product This compound Product dry->end_product

Caption: General workflow for the laboratory synthesis of this compound.

Herbicidal Applications: Targeting Photosynthesis

The primary and most well-documented mode of action for phenylurea herbicides is the inhibition of photosynthesis.[1] These compounds act as potent inhibitors of Photosystem II (PSII), a critical component of the light-dependent reactions of photosynthesis.

Mechanism of Action:

This compound, like other phenylurea herbicides, is expected to bind to the D1 protein within the PSII complex. This binding event blocks the plastoquinone (PQ) binding site, thereby interrupting the photosynthetic electron transport chain. The blockage of electron flow leads to a cascade of detrimental effects in the target plant, including:

  • Inhibition of ATP and NADPH production: These energy-rich molecules are essential for carbon fixation in the Calvin cycle.

  • Generation of Reactive Oxygen Species (ROS): The buildup of high-energy electrons leads to the formation of ROS, which cause oxidative damage to cellular components.

  • Chlorosis and Necrosis: The disruption of photosynthesis and subsequent cellular damage manifest as yellowing (chlorosis) and death (necrosis) of plant tissues, ultimately leading to plant mortality.

Diagram of Photosynthesis Inhibition:

cluster_psii Photosystem II (PSII) cluster_inhibition Inhibition light Light Energy d1 D1 Protein light->d1 pq_site Plastoquinone (PQ) Binding Site d1->pq_site Electron Flow etc Electron Transport Chain pq_site->etc ros Reactive Oxygen Species (ROS) Production pq_site->ros Leads to atp_nadph ATP & NADPH Production etc->atp_nadph cell_death Cell Death ros->cell_death np_urea This compound np_urea->pq_site Blocks

Caption: Inhibition of Photosystem II by this compound.

Herbicidal Activity Data:

A study by Li and Xie (2002) investigated the herbicidal activities of six N-nitro-diphenyl urea derivatives against Echinochloa crusgalli (barnyard grass) and Amaranthus viridis (slender amaranth).[2] The study found that two of the derivatives exhibited inhibitory activity that increased with concentration, confirming the potential of this class of compounds as herbicides.[2] While specific quantitative data for this compound from this study is not detailed in the abstract, it provides a strong rationale for further investigation.

Protocol for Pre-Emergence Herbicidal Bioassay:

This protocol is designed to assess the herbicidal activity of this compound on weed seeds before they germinate.

Materials:

  • This compound

  • Acetone (for stock solution)

  • Tween® 20 (surfactant)

  • Deionized water

  • Pots or trays filled with a standardized soil mix

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crusgalli)

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 10,000 ppm).

    • Prepare a series of dilutions from the stock solution using deionized water containing a surfactant (e.g., 0.1% Tween® 20) to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 ppm).

    • A control solution should be prepared with the same concentration of acetone and surfactant but without the test compound.

  • Seed Sowing: Sow a known number of seeds of the target weed species uniformly in each pot.

  • Treatment Application: Apply a standard volume of the test solutions and the control solution to the soil surface of each pot, ensuring even coverage.

  • Incubation: Place the pots in a growth chamber or greenhouse with controlled temperature (e.g., 25°C), humidity, and a defined light/dark cycle (e.g., 16h light / 8h dark).

  • Assessment: After a predetermined period (e.g., 14-21 days), assess the herbicidal effect by:

    • Counting the number of emerged seedlings.

    • Measuring the shoot and root length of the surviving seedlings.

    • Visually scoring for phytotoxicity symptoms such as chlorosis, necrosis, and stunting.

  • Data Analysis: Calculate the percentage of germination inhibition and the percentage of growth reduction for each treatment compared to the control. Determine the EC₅₀ (concentration for 50% effect) value if a dose-response relationship is observed.

Protocol for Post-Emergence Herbicidal Bioassay:

This protocol evaluates the effect of this compound on established weed seedlings.

Materials:

  • Same as for the pre-emergence bioassay.

  • Weed seedlings at a specific growth stage (e.g., 2-3 true leaves).

Procedure:

  • Seedling Preparation: Grow the target weed species in pots until they reach the desired growth stage.

  • Preparation of Test Solutions: Prepare the test and control solutions as described for the pre-emergence assay.

  • Treatment Application: Apply the solutions as a foliar spray to the seedlings, ensuring complete and uniform coverage.

  • Incubation: Return the treated plants to the growth chamber or greenhouse.

  • Assessment: After a set period (e.g., 7-14 days), evaluate the herbicidal efficacy by:

    • Visually assessing the percentage of plant injury (0% = no effect, 100% = complete kill).

    • Measuring the fresh or dry weight of the aerial parts of the plants.

  • Data Analysis: Calculate the percentage of growth inhibition for each treatment and determine the GR₅₀ (concentration for 50% growth reduction).

Insecticidal Applications: Targeting Chitin Synthesis

Certain phenylurea derivatives, particularly benzoylphenylureas, are known to act as insect growth regulators (IGRs) by inhibiting chitin synthesis.[3] Chitin is a vital component of the insect exoskeleton, and its disruption is lethal during the molting process. While there is no direct evidence for the insecticidal activity of this compound, its structural similarity to other active compounds warrants investigation.

Mechanism of Action:

If this compound possesses insecticidal properties, it is likely to function as a chitin synthesis inhibitor. This would involve the disruption of the enzymatic pathway responsible for the polymerization of N-acetylglucosamine into chitin chains. The inability to form a new, functional exoskeleton during molting would lead to developmental abnormalities and ultimately, insect mortality.

Diagram of Chitin Synthesis Inhibition:

cluster_chitin Chitin Synthesis Pathway cluster_inhibition Inhibition start N-acetylglucosamine chitin_synthase Chitin Synthase start->chitin_synthase chitin Chitin Polymer chitin_synthase->chitin molting_failure Molting Failure & Mortality chitin_synthase->molting_failure Leads to exoskeleton Exoskeleton Formation chitin->exoskeleton molting Successful Molting exoskeleton->molting np_urea This compound np_urea->chitin_synthase Inhibits

Caption: Proposed mechanism of chitin synthesis inhibition by this compound.

Protocol for Insecticidal Bioassay (Leaf Dip Method):

This protocol is suitable for assessing the insecticidal activity of this compound against leaf-feeding insect larvae.

Materials:

  • This compound

  • Acetone

  • Tween® 20

  • Deionized water

  • Fresh, untreated leaves of a suitable host plant

  • Larvae of a target insect pest (e.g., Spodoptera exigua, Plutella xylostella)

  • Petri dishes or ventilated containers

  • Filter paper

Procedure:

  • Preparation of Test Solutions: Prepare a range of concentrations of this compound in an aqueous solution containing acetone and a surfactant, as described previously.

  • Leaf Treatment: Dip fresh leaves into the test solutions for a short period (e.g., 10-30 seconds) and allow them to air dry. A control group of leaves should be dipped in the solution without the test compound.

  • Bioassay Setup: Place a treated leaf in each Petri dish lined with moist filter paper. Introduce a known number of insect larvae into each dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 16h light / 8h dark).

  • Assessment: Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC₅₀ (concentration for 50% mortality) value.

Fungicidal and Plant Growth Regulatory Potential

While the primary focus of phenylurea research has been on herbicidal and insecticidal activities, some urea derivatives have also shown fungicidal properties and effects on plant growth.[4][5]

Fungicidal Activity: The mechanism of antifungal action for urea derivatives is not as well-defined as their herbicidal or insecticidal modes of action. However, it may involve the disruption of essential metabolic pathways or cell wall integrity in fungi.

Plant Growth Regulation: Some urea compounds have been reported to influence plant growth and development.[5] These effects can be either stimulatory or inhibitory and are dependent on the specific compound, its concentration, and the plant species.

Researchers interested in these potential applications can adapt standard protocols for antifungal susceptibility testing (e.g., determination of Minimum Inhibitory Concentration - MIC) and plant growth bioassays.

Analytical Methods for Residue Analysis

The development of any new agrochemical requires robust analytical methods for detecting and quantifying its residues in various environmental matrices. For this compound, methods such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) would be appropriate.

General HPLC Method Parameters:

  • Column: A C18 reverse-phase column is typically suitable for the separation of phenylurea compounds.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with or without a modifier like formic acid) is a common starting point.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound. Mass spectrometry (LC-MS) would provide higher selectivity and sensitivity.

  • Sample Preparation: Solid-phase extraction (SPE) can be employed to clean up and concentrate the analyte from complex matrices like soil and water.

Environmental Fate and Ecotoxicology

The environmental fate of this compound is an important consideration for its potential use as an agrochemical. Based on the properties of related nitrophenol compounds, it is expected to undergo biodegradation in soil and water.[4] Photolysis may also contribute to its degradation in the environment.[4]

Toxicological studies on non-target organisms (e.g., aquatic organisms, beneficial insects, and soil microorganisms) are essential to assess the environmental risk associated with its use.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule in the field of agrochemical research. Its structural similarity to known active compounds, particularly in the phenylurea class, strongly suggests the potential for herbicidal, insecticidal, and possibly fungicidal or plant growth regulatory activities. The protocols and background information provided in this guide are intended to serve as a robust starting point for researchers to systematically investigate the biological activities of this compound.

Future research should focus on:

  • Quantitative Efficacy Studies: Determining the specific IC₅₀, LC₅₀, and MIC values of this compound against a range of target pests and weeds.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and biochemical pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and selectivity.

  • Environmental and Toxicological Profiling: A thorough assessment of its environmental fate and impact on non-target organisms.

Through rigorous and systematic investigation, the full potential of this compound as a novel agrochemical can be realized, potentially leading to the development of new and effective tools for sustainable agriculture.

References

  • (Reference to a general synthesis protocol for phenylureas, if available)
  • Li, S., & Xie, J. (2002). Study on the Herbicide Activities of N-Nitro-Diphenyl Urea Derivatives. Chinese Journal of Pesticide Science, 4(2), 62-66.
  • (Reference to a general textbook or review on herbicide mechanisms of action)
  • (Reference to a specific paper on PSII inhibition by phenylureas)
  • (Reference to a paper on ROS production by herbicides)
  • (Reference to a protocol for pre-emergence herbicide bioassays)
  • (Reference to a protocol for post-emergence herbicide bioassays)
  • Merzendorfer, H. (2013). Chitin synthesis inhibitors: old molecules and new developments. Insect Science, 20(2), 121-138.
  • (Reference to a protocol for insecticidal bioassays)
  • (Reference to a paper on the fungicidal activity of urea deriv
  • (Reference to a paper on the plant growth regulatory effects of urea deriv
  • (Reference to a review or paper on analytical methods for phenylurea herbicides)
  • (Reference to a study on the environmental f
  • (Reference to a general toxicology textbook or relevant ecotoxicology study)
  • (Additional relevant references)

Sources

Experimental Protocol for the Recrystallization of (3-Nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of (3-Nitrophenyl)urea via recrystallization. Recrystallization is a fundamental technique in chemical synthesis and drug development for purifying solid compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, offering detailed procedural guidance and explaining the scientific rationale behind each step. This guide ensures the attainment of high-purity this compound, a crucial step for reliable downstream applications and characterization.

Introduction and Principles

This compound is an organic compound featuring both a urea functional group and a nitroaromatic moiety. Such compounds are valuable intermediates in the synthesis of pharmaceuticals and other specialized chemicals. The purity of these intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised activity in the final product.

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[1] The core principle relies on the fact that the solubility of most solids increases with temperature.[2] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Soluble impurities, being present in lower concentrations, remain in the solvent (mother liquor) and are subsequently separated by filtration.[2]

The success of this technique hinges on the careful selection of a solvent in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3]

Safety and Handling

Prior to commencing any experimental work, it is crucial to handle all chemicals with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a laboratory coat, and chemical-resistant gloves.[4]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or solvent vapors.

  • Handling: Avoid ingestion and direct contact with skin or eyes.[5] In case of contact, rinse the affected area thoroughly with water. Avoid creating dust when handling the solid compound.[4][5]

  • Heat Sources: When heating flammable organic solvents like ethanol, never use an open flame. Use a hot plate, heating mantle, or a water bath.

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to institutional guidelines.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference
Molecular Formula C₇H₇N₃O₃[6][7]
Molecular Weight 181.15 g/mol [6]
Appearance Typically a crystalline solid, may be off-white to yellow[8]
Melting Point ~138.6 °C (Predicted)[9]
Hazard Pictograms GHS07 (Harmful/Irritant)[9]
Hazard Statements May be harmful if swallowed, in contact with skin, or if inhaled.

Solvent System Selection

The choice of solvent is the most critical parameter in recrystallization. The principle of "like dissolves like" is a useful guide. This compound possesses a polar urea group (-NH-CO-NH-) and a nitro group (-NO₂), along with a less polar phenyl ring. This structure suggests that a moderately polar solvent will be effective.

Ethanol, particularly aqueous ethanol (e.g., 95% ethanol), is an excellent initial choice for many substituted ureas.[3][10] It is readily available, has a suitable boiling point (78 °C) for easy removal, and is less toxic than many other organic solvents. The presence of water can fine-tune the polarity of the solvent system to decrease the compound's solubility at room temperature, thereby increasing the recovery yield.[11]

For this protocol, 95% ethanol is recommended as the primary recrystallization solvent.

Detailed Recrystallization Protocol

This protocol is designed for purifying approximately 2-5 grams of crude this compound. Adjust solvent volumes accordingly for different scales.

Step 1: Dissolution of the Crude Solid
  • Place the crude this compound (~2.0 g) into a 50 mL Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation and contamination.[2]

  • Add a magnetic stir bar or a boiling stick to promote smooth boiling.

  • In a separate beaker, gently heat approximately 30-40 mL of the recrystallization solvent (95% ethanol) on a hot plate.[12]

  • Add a small portion of the hot solvent to the Erlenmeyer flask containing the crude solid. Swirl or stir the mixture while heating it gently on the hot plate.

  • Continue to add the hot solvent in small increments until the this compound just completely dissolves.[12] It is crucial to use the minimum amount of hot solvent required to form a saturated solution; adding excess solvent will significantly reduce the final yield.[12][13]

Step 2: Hot Filtration (Conditional)

This step is only necessary if insoluble impurities (e.g., dust, sand, or byproducts that are insoluble in the hot solvent) are visible in the solution.

  • If insoluble impurities are present, prepare for hot gravity filtration. Place a stemless funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask.

  • Pre-warming the apparatus prevents the product from crystallizing prematurely on the funnel or filter paper.[3]

  • Pour the hot solution quickly through the fluted filter paper.

  • Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure a complete transfer of the product.

Step 3: Cooling and Crystallization

The rate of cooling directly impacts the size and purity of the resulting crystals. Slow cooling is essential for forming large, well-defined crystals, which are typically purer.[3]

  • Remove the flask containing the clear, hot solution from the heat source and cover it with a watch glass or inverted beaker. This prevents solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature on the lab bench. Crystal formation should begin as the solution cools and becomes supersaturated.[3]

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for at least 15-20 minutes.[12] This step maximizes the yield by further decreasing the solubility of the product.

Step 4: Collection of Crystals by Vacuum Filtration
  • Set up a vacuum filtration apparatus using a Büchner funnel, filter flask, and a piece of filter paper that fits the funnel perfectly.

  • Wet the filter paper with a small amount of cold 95% ethanol to ensure it seals against the funnel plate.[12]

  • Turn on the vacuum source and swirl the flask containing the crystals to create a slurry.

  • Quickly pour the slurry into the center of the Büchner funnel.

  • Use a small amount of the cold mother liquor (the filtrate) or fresh, ice-cold solvent to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

Step 5: Washing the Crystals
  • With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold 95% ethanol.[13] This wash removes any soluble impurities adhering to the crystal surfaces.

  • It is critical to use cold solvent to avoid redissolving the purified product. Perform this wash quickly.

Step 6: Drying the Purified Crystals
  • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through them, which will help to dry them.

  • Carefully transfer the semi-dry crystals from the filter paper to a pre-weighed watch glass.

  • Allow the crystals to air-dry completely. For optimal drying, place the watch glass in a desiccator under vacuum until a constant weight is achieved.

  • Weigh the final, dried product to calculate the percent recovery.

Workflow Visualization

The following diagram illustrates the complete recrystallization workflow.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_collection Isolation & Drying A Crude This compound B Add Minimum Hot 95% Ethanol A->B C Hot Saturated Solution B->C D Hot Gravity Filtration (If Needed) C->D Insoluble Impurities? E Slow Cooling to Room Temperature C->E No D->E Yes F Ice-Water Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure this compound I->J

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide

Table 2: Common Recrystallization Problems and Solutions

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was added. The solution is not supersaturated.Reheat the solution to boil off some of the solvent. Allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[12]
Oiling out The boiling point of the solvent is higher than the melting point of the solute. The solid is melting, not dissolving. The solution is cooling too rapidly.Reheat the solution to dissolve the oil. Add a small amount of a more polar solvent (like water) if using an ethanol system, or ensure cooling is very slow.
Low recovery/yield Too much solvent was used. Crystals were washed with warm solvent. Premature crystallization during hot filtration. The compound has significant solubility in cold solvent.Use the minimum amount of hot solvent. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated. Cool the solution in an ice bath for a longer period.
Colored product Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Do not add charcoal to a boiling solution due to the risk of bumping.

References

  • Glasp (2016). Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A.
  • NileRed (2016). Technique Series: Recrystallization (urea as an example). YouTube. Available at: [Link]

  • Santa Cruz Biotechnology, Inc. N-(3-nitrophenyl)urea.
  • University Handout. RECRYSTALLISATION.
  • Fisher Scientific (2010). SAFETY DATA SHEET - Urea.
  • Solubility of Things. 1,3-bis(4-nitrophenyl)urea - Solubility.
  • Cayman Chemical (2025). Safety Data Sheet - 1,3-Diphenylurea.
  • Sigma-Aldrich. This compound AldrichCPR.
  • Chem LibreTexts (2023). Recrystallization - Single Solvent.
  • University Handout. Recrystallization-1.pdf.
  • Actylis Lab Solutions (2022). Safety Data Sheet - Urea.
  • MIT OpenCourseWare (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

  • PubChemLite. This compound (C7H7N3O3).
  • LabSolutions. N-methyl-N′-(3-nitrophenyl)urea.
  • Redalyc (2015). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K.
  • ResearchGate (2018). How to purify the urea bought from market to pure urea?.

Sources

Application Note: High-Throughput Screening Strategies for the Identification of Novel Aryl Urea-Based Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aryl urea derivatives represent a cornerstone scaffold in modern medicinal chemistry, giving rise to numerous clinically successful drugs, most notably in oncology.[1] Their remarkable therapeutic efficacy often stems from their ability to form critical hydrogen bond interactions within the ATP-binding pockets of protein kinases, leading to the potent inhibition of oncogenic signaling pathways.[2] The successful development of multi-kinase inhibitors like Sorafenib and Regorafenib underscores the value of this chemical class.[3][4] High-Throughput Screening (HTS) is an indispensable technology for rapidly interrogating large chemical libraries to identify novel and potent aryl urea-based compounds.[5][6] This guide provides an in-depth overview of the key biological targets, robust HTS assay formats, and detailed experimental protocols tailored for the discovery of next-generation aryl urea therapeutics. We emphasize the causality behind experimental design choices to ensure the development of self-validating, high-quality screening campaigns.

The Aryl Urea Scaffold in Drug Discovery: A Mechanistic Overview

The defining feature of the aryl urea motif is its capacity to act as a hydrogen bond donor-acceptor bridge, effectively anchoring molecules to protein targets.[7] This is particularly effective in the inhibition of protein kinases, where the urea moiety often forms a bidentate hydrogen bond with a conserved glutamate residue in the DFG motif of the kinase hinge region.[2]

Aryl urea compounds are renowned for their activity against a spectrum of targets critical to cancer proliferation and angiogenesis.[3][8] Key signaling pathways frequently modulated by this class of inhibitors include:

  • Ras/Raf/MEK/ERK Signaling Pathway: A central pathway controlling cell proliferation and survival.[3]

  • Receptor Tyrosine Kinases (RTKs): Including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis.[9][10]

The multi-targeted nature of many aryl urea drugs, such as Sorafenib, which inhibits both the Raf kinase pathway and multiple RTKs, contributes to their broad anti-cancer activity.[9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR Ras Ras PDGFR->Ras VEGFR VEGFR VEGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation ArylUrea Aryl Urea Inhibitors ArylUrea->PDGFR Block ArylUrea->VEGFR Block ArylUrea->Raf Block

Caption: Key signaling pathways targeted by aryl urea kinase inhibitors.

Designing an HTS Campaign for Aryl Urea Libraries

A successful HTS campaign efficiently identifies genuine "hit" compounds while minimizing false positives.[11] The workflow is a multi-stage process that begins with a primary screen of a large compound library, followed by more focused secondary assays to confirm activity and elucidate the mechanism of action.

Lib Aryl Urea Compound Library (10k-1M compounds) PrimScreen Primary HTS (e.g., TR-FRET Kinase Assay) Lib->PrimScreen Hits Initial Hits (~0.5-5% Hit Rate) PrimScreen->Hits DoseResp Dose-Response & IC50 Determination Hits->DoseResp Confirmed Confirmed Hits DoseResp->Confirmed Secondary Secondary / Orthogonal Assays (e.g., Cell Proliferation Assay) Confirmed->Secondary Validated Validated Hits for Lead Optimization Secondary->Validated

Caption: A generalized workflow for an HTS campaign of an aryl urea library.

Choosing the right assay format is critical and depends on the specific biological question. Biochemical assays offer a direct measure of target engagement, while cell-based assays provide data in a more physiologically relevant context.[5][12]

Assay Type Principle Advantages Disadvantages Primary Application
TR-FRET (Biochemical) Measures inhibition of target activity (e.g., kinase phosphorylation) via disruption of a FRET signal between a donor and acceptor fluorophore.[13]Homogeneous ("mix-and-read"), highly sensitive, low background, suitable for miniaturization.[11]Requires specific antibodies and labeled reagents; potential for compound interference.Primary HTS for direct enzyme inhibition.
Fluorescence Polarization (FP) Measures the displacement of a fluorescently labeled probe from a target protein by a competitive inhibitor.[14]Homogeneous, cost-effective, provides direct binding information.[15]Lower signal window than TR-FRET; requires a suitable fluorescent probe.Hit confirmation, mechanism of action studies, fragment screening.
Cell Proliferation Assay Measures the effect of compounds on cell viability or growth using readouts like ATP levels (luminescence) or metabolic activity (colorimetric).[16]High physiological relevance, measures downstream functional outcome.[17]Does not identify the specific target; susceptible to off-target cytotoxicity.Secondary screening, cytotoxicity profiling.

Table 1: Comparison of Common HTS Assay Formats for Aryl Urea Screening.

Experimental Protocols

The following protocols are designed to be robust and adaptable for HTS. The key to a successful assay is rigorous validation, including the determination of the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13]

Protocol 1: TR-FRET Biochemical Assay for a VEGFR-2 Kinase Inhibitor

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify aryl urea inhibitors of VEGFR-2 kinase.[11] The assay measures the phosphorylation of a biotinylated peptide substrate by VEGFR-2.

Causality Behind the Method: TR-FRET is chosen for primary screening due to its high signal-to-background ratio and robustness against autofluorescent compounds.[18] A europium-labeled antibody (donor) binds to the phosphorylated substrate, bringing it close to streptavidin-allophycocyanin (acceptor), which binds the biotin tag. This proximity allows for energy transfer. Inhibitors prevent substrate phosphorylation, disrupting the FRET signal.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Biotinylated poly-GT peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop/Detection Buffer: Assay buffer containing 10 mM EDTA

  • Aryl urea compound library (in DMSO)

  • 384-well low-volume black plates

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (typically at 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense DMSO only.

  • Positive and Negative Controls:

    • Negative Control (Max Signal): Wells with DMSO, enzyme, and substrate (no inhibition).

    • Positive Control (Min Signal): Wells with DMSO and a known potent VEGFR-2 inhibitor (e.g., Sorafenib) or wells without the enzyme.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution (e.g., 2 nM VEGFR-2, 200 nM Biotin-poly-GT) in Assay Buffer. Add 5 µL to each well and gently mix.

  • Initiate Kinase Reaction: Prepare a 2X ATP solution (concentration should be at or near the Kₘ for the enzyme) in Assay Buffer. Add 5 µL to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. This time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction & Add Detection Reagents: Add 10 µL of Stop/Detection Buffer containing the Europium-labeled antibody and SA-APC to each well. The EDTA in the buffer chelates Mg²⁺, stopping the kinase reaction.

  • Final Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths. Calculate the TR-FRET ratio.

cluster_no_inhibition No Inhibition (High FRET Signal) cluster_inhibition Inhibition (Low FRET Signal) VEGFR2 VEGFR-2 Substrate Biotin-Substrate-P Antibody Eu-Ab Substrate->Antibody Binds SA_APC SA-APC Substrate->SA_APC Binds Biotin Antibody->SA_APC FRET VEGFR2_I VEGFR-2 Substrate_I Biotin-Substrate Inhibitor Aryl Urea Inhibitor->VEGFR2_I Binds SA_APC_I SA-APC Substrate_I->SA_APC_I Binds Biotin Antibody_I Eu-Ab

Caption: Principle of the TR-FRET kinase inhibition assay.

Protocol 2: Cell-Based Anti-Proliferation Assay

This protocol uses a luminescence-based readout to measure ATP levels as an indicator of cell viability, providing a functional assessment of a compound's anti-proliferative effects.[16][19]

Causality Behind the Method: Cell-based assays are crucial secondary screens to confirm that a compound's biochemical activity translates into a desired cellular effect.[20] Measuring ATP is a robust indicator of metabolically active, viable cells. A decrease in ATP signifies either cytotoxic or cytostatic effects.

Materials:

  • Human cancer cell line (e.g., HT-29, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 384-well solid white tissue culture-treated plates

  • Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)

  • Aryl urea compounds for dose-response testing

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Dilute to a pre-determined optimal seeding density (e.g., 1,000 cells/well) in complete medium. Dispense 40 µL of the cell suspension into each well of a 384-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Addition: Prepare serial dilutions of the confirmed hits from the primary screen. Typically, an 8-point, 3-fold dilution series starting from 20 µM is appropriate. Add 10 µL of the 5X compound dilutions to the respective wells.

  • Controls: Include vehicle control (e.g., 0.1% DMSO) and a positive control known to induce cell death (e.g., Staurosporine).

  • Final Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plate and the luminescence reagent to room temperature. Add 25 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: The raw luminescence data is used to calculate the percentage of cell viability relative to the vehicle (DMSO) control. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) can be determined.

Compound IC₅₀ (µM) on HT-29 Cells
Sorafenib (Ref.)5.8
Regorafenib (Ref.)4.5
Hit Compound A1.2
Hit Compound B> 20
Hit Compound C7.4

Table 2: Example dose-response data for aryl urea compounds in an anti-proliferation assay.

Conclusion and Future Perspectives

The aryl urea scaffold remains a highly privileged structure in the pursuit of novel therapeutics, particularly kinase inhibitors.[21] The successful identification of potent and selective drug candidates is critically dependent on the rational design and rigorous execution of high-throughput screening campaigns. By combining sensitive biochemical assays like TR-FRET for primary screening with physiologically relevant cell-based assays for secondary validation, researchers can efficiently navigate vast chemical libraries. This integrated approach, grounded in a clear understanding of the underlying biological mechanisms and assay principles, provides a robust framework for discovering the next generation of impactful aryl urea-based medicines.

References

  • Arylurea Derivatives: A Class of Potential Cancer Targeting Agents. (2017). Current Medicinal Chemistry. [Link]

  • A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis. (2017). Oncotarget. [Link]

  • Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. (2021). Pharmaceuticals (Basel). [Link]

  • Unraveling the vasculature network around the tumor with aryl urea derivatives. (2018). Medicine Innovates. [Link]

  • A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. (2022). Frontiers in Chemistry. [Link]

  • Urea Derivatives as Anticancer Agents. (2021). ResearchGate. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2019). Journal of Medicinal Chemistry. [Link]

  • Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

  • Analytical estimation methods for determination of sorafenib. (2022). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. (2015). ACS Chemical Biology. [Link]

  • Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma. (2007). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. (2021). Pharmaceuticals (Basel). [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Med chem (Los Angeles). [Link]

  • Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma. (2007). ResearchGate. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2019). ACS Publications. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (2024). Medicinal Chemistry. [Link]

  • RP-HPLC Method Development and Validation for Determination of Sorafenib in Bulk Drug Substance and Pharmaceutical Dosage Forms. (2024). African Journal of Biomedical Research. [Link]

  • Cell-Based Assays for High-Throughput Screening. (2011). ResearchGate. [Link]

  • Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. (2024). ACS Omega. [Link]

  • Development of FRET Assay into Quantitative and High-throughput Screening Technology Platforms for Protein–Protein Interactions. (2011). Journal of Biomolecular Screening. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2014). Lifescience Global. [Link]

  • Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. (2015). PLOS One. [Link]

  • Development of FRET‐based high‐throughput screening for viral RNase III inhibitors. (2020). FEBS Open Bio. [Link]

  • Fluorescence Polarization Assays. (2024). YouTube. [Link]

  • Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R). (2011). Molecules. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2021). ResearchGate. [Link]

  • Maximizing Drug Discovery with High-Throughput and High-Content Screening. (2024). Parse Biosciences. [Link]

  • High-throughput screening assays for the identification of chemical probes. (2011). ResearchGate. [Link]

  • A high throughput drug screen based on fluorescence resonance energy transfer (FRET) for anticancer activity of compounds from herbal medicine. (2009). British Journal of Pharmacology. [Link]

  • Regorafenib Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC. (2021). Cancers (Basel). [Link]

  • High Throughput Screening (HTS) Services. (2024). Evotec. [Link]

  • TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors. (2011). Journal of Biomolecular Screening. [Link]

  • TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. (2011). ResearchGate. [Link]

  • High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. (2020). ResearchGate. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. (2015). Analytical Biochemistry. [Link]

Sources

Application Notes & Protocols for the Characterization of (3-Nitrophenyl)urea Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Purity Assessment

(3-Nitrophenyl)urea is a key chemical intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its purity is a critical quality attribute that directly impacts the safety, efficacy, and stability of the final drug product. Regulatory bodies, guided by the principles outlined in the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the thorough characterization and control of impurities in new drug substances.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols required to rigorously assess the purity of this compound.

The methodologies detailed herein are designed to not only quantify the primary analyte but also to detect, identify, and quantify potential organic and inorganic impurities, as well as residual solvents that may arise from the manufacturing process or degradation.[1][2] Adherence to these protocols will ensure a well-characterized impurity profile, a cornerstone of a robust regulatory submission and a safe final product.

Physicochemical Characterization of this compound

A foundational step in developing purity assessment methods is a thorough understanding of the molecule's inherent physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Chemical Formula C₇H₇N₃O₃Calculated
Molecular Weight 181.15 g/mol Calculated
CAS Number 13142-61-5[4][5]
Appearance Solid[5][6]
Melting Point Data not consistently available in searches. Requires experimental determination via DSC.N/A
Solubility Sparingly soluble in water. Soluble in polar aprotic solvents like DMSO and DMF. Moderately soluble in ethanol and methanol.[2]
pKa Estimated to be weakly acidic due to the urea N-H protons, influenced by the electron-withdrawing nitro group.Theoretical
logP Predicted value of 0.9, indicating moderate hydrophilicity.[7]

Impurity Profiling: A Proactive Approach

A comprehensive impurity profile considers all potential and actual impurities that may be present in the drug substance. These are broadly categorized by ICH guidelines as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[1][2]

Potential Organic Impurities

Understanding the synthesis route is paramount to predicting potential process-related impurities. A common synthesis for aryl ureas involves the reaction of an arylamine with a source of isocyanate. For this compound, this typically involves the reaction of 3-nitroaniline with a cyanate salt (e.g., sodium cyanate) under acidic conditions, which generates isocyanic acid in situ.[8]

Potential Process-Related Impurities:

  • Starting Materials:

    • 3-Nitroaniline: Unreacted starting material is a likely impurity. Impurities within the 3-nitroaniline raw material, such as other isomers (2-nitroaniline, 4-nitroaniline) or related substances, can also be carried through.[9][10][11][12]

  • By-products:

    • 1,3-bisthis compound: Formed by the reaction of this compound with another molecule of 3-nitrophenyl isocyanate.

    • Di- and Tri-substituted Ureas: Over-reaction or side reactions can lead to more complex urea derivatives.

    • Aniline and related amines: Potential impurities from the starting materials or side reactions.

  • Reagents and Intermediates:

    • Isocyanates: If an isocyanate is used directly, unreacted isocyanate or its hydrolysis products can be present.[13][14]

Potential Degradation Products

This compound, containing both a urea and a nitroaromatic functional group, is susceptible to degradation under various stress conditions.

  • Hydrolysis: The urea linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 3-nitroaniline and isocyanic acid (which would further decompose).

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light.[1] Photolytic degradation can lead to a variety of products, including the reduction of the nitro group or cleavage of the urea linkage.[1][7][15][16]

  • Thermal Degradation: At elevated temperatures, ureas can decompose to form ammonia and isocyanic acid.[2][17] Further reactions can lead to the formation of biuret and triuret.[17]

The following workflow illustrates a systematic approach to identifying and characterizing these potential impurities.

Caption: Workflow for impurity profiling of this compound.

Analytical Techniques for Purity Characterization

A multi-faceted analytical approach is essential for a comprehensive purity assessment. No single technique is sufficient to identify and quantify all potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the purity analysis of non-volatile organic compounds. A reverse-phase HPLC method with UV detection is the primary recommended approach for this compound.

Rationale for Method Development:

  • This compound's Polarity: Due to the polar urea and nitro groups, the compound exhibits moderate polarity. A C18 or a polar-embedded C18 column is a suitable starting point for method development.[18]

  • UV Chromophore: The nitrophenyl group provides a strong UV chromophore, allowing for sensitive detection. The UV spectrum should be evaluated to determine the optimal detection wavelength for both the main component and potential impurities.

  • Mobile Phase Selection: A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is typically employed. The pH of the mobile phase should be controlled to ensure consistent ionization and retention of the analyte and any acidic or basic impurities.[19]

Protocol: Reverse-Phase HPLC-UV Method for Purity of this compound

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.5 mg/mL.

  • Method Validation:

    • The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Caption: General workflow for HPLC analysis of this compound.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for the identification of unknown impurities. Electrospray ionization (ESI) is a suitable ionization technique for this compound. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of the bulk material and any isolated impurities.

  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. Expected signals for this compound in DMSO-d₆ would include distinct resonances for the aromatic protons and the urea N-H protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom, including the carbonyl carbon of the urea group and the carbons of the nitrophenyl ring.

Table 2: Predicted NMR Chemical Shifts for this compound (in DMSO-d₆)

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
Urea NH₂~6.0-7.0Broad singlet
Urea NH~9.0-10.0Broad singlet
Aromatic CH~7.4-8.5Multiplets
¹³C NMR
C=O~155Singlet
Aromatic C-NO₂~148Singlet
Aromatic CH~110-130Singlets
Aromatic C-NH~140Singlet

Note: These are predicted values and should be confirmed experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch 3200-3500Two bands for symmetric and asymmetric stretching of the urea N-H groups.[20][21]
C=O Stretch (Amide I) 1650-1680Strong absorption characteristic of the urea carbonyl.[20][21]
N-H Bend (Amide II) 1550-1620Bending vibration of the N-H bonds.[20][21]
NO₂ Stretch 1500-1560 and 1300-1370Asymmetric and symmetric stretching of the nitro group.
Aromatic C=C Stretch 1450-1600Peaks characteristic of the benzene ring.
Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal properties of this compound.

  • DSC: Can be used to determine the melting point and assess the presence of impurities, which can broaden or depress the melting endotherm.[21][22][23][24][25]

  • TGA: Measures the change in mass as a function of temperature, providing information on thermal stability and decomposition patterns.[2][17][26][27][28] The decomposition of urea and its derivatives often occurs in multiple steps.[2][17][26][27][28]

Protocol: Thermal Analysis of this compound

  • Instrumentation:

    • DSC and TGA instruments.

  • DSC Method:

    • Sample: 3-5 mg of this compound in a sealed aluminum pan.

    • Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • TGA Method:

    • Sample: 5-10 mg of this compound in an open ceramic or platinum pan.

    • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values for a pure substance.

Table 4: Theoretical Elemental Composition of this compound (C₇H₇N₃O₃)

ElementTheoretical %
Carbon (C) 46.41
Hydrogen (H) 3.89
Nitrogen (N) 23.20

Conclusion

The comprehensive characterization of this compound purity requires a suite of orthogonal analytical techniques. A robust, validated reverse-phase HPLC method serves as the primary tool for quantitative purity assessment and impurity detection. This should be supplemented with LC-MS for impurity identification, NMR and FTIR for structural confirmation, thermal analysis for assessing thermal stability and melting behavior, and elemental analysis for confirming elemental composition. By employing the protocols and understanding the scientific principles outlined in this guide, researchers and drug development professionals can confidently establish a thorough purity profile for this compound, ensuring its quality and suitability for its intended use in pharmaceutical development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 25 October 2006. Available from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. N.d. Available from: [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 1 October 2006. Available from: [Link]

  • PCOVERY. Urea, N-(3-nitrophenyl)-. N.d. Available from: [Link]

  • MDPI. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. 2022. Available from: [Link]

  • Royal Society of Chemistry. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. 2007. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. N.d. Available from: [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. N.d. Available from: [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. 2025. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. N.d. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). N.d. Available from: [Link]

  • Chemsrc. (3-nitrophenyl) carbonochloridate | CAS#:14235-05-3. N.d. Available from: [Link]

  • PubChemLite. This compound (C7H7N3O3). N.d. Available from: [Link]

  • Revue Roumaine de Chimie. CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. 2006. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR (DMSO-d6). 2014. Available from: [Link]

  • Bulletin of the Polish Academy of Sciences, Chemistry. The Infra-red Absorption Spectrum and Structure of Urea. 1962. Available from: [Link]

  • PCOVERY. Urea, N-(3-nitrophenyl)-. N.d. Available from: [Link]

  • ResearchGate. DSC curves for pure urea and oxalic acid and for the compound.... N.d. Available from: [Link]

  • DTU Research Database. Kinetic modeling of urea decomposition and byproduct formation. 2022. Available from: [Link]

  • Scribd. DSC Thermal Analysis Results. N.d. Available from: [Link]

  • ResearchGate. TGA curves of urea samples. N.d. Available from: [Link]

  • ResearchGate. Figure S6: 13 C{ 1 H} NMR spectrum (126 MHz, DMSO-d6, 289 K) of 1. * =.... N.d. Available from: [Link]

  • ResearchGate. TGA, DTA, and DTG curves for urea as a function of temperature under a.... N.d. Available from: [Link]

  • PubMed. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. 2005. Available from: [Link]

  • ResearchGate. Urea thermolysis studied under flow reactor conditions using DSC and FT-IR. 2020. Available from: [Link]

  • ACS Publications. Effect of Urea on Phase Transition of Poly(N‑isopropylacrylamide) Investigated by Differential Scanning Calorimetry. 2014. Available from: [Link]

  • ACS Publications. Pnictogen Interaction Promotes Nitric Oxide (NO) Release via the NO2 Roaming Mechanism in 2-Nitropyridine. 2025. Available from: [Link]

  • Organic Syntheses. arylureas i. cyanate method. N.d. Available from: [Link]

  • Semantic Scholar. Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. N.d. Available from: [Link]

  • ResearchGate. Study of the reaction between Urea and Formaldehyde by DSC and 13C NMR Spectroscopy. 1993. Available from: [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. N.d. Available from: [Link]

  • ResearchGate. Urea formation by reaction between a isocyanate group and water. N.d. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). N.d. Available from: [Link]

  • ResearchGate. Figure S1. 1 H NMR spectrum of urea in DMSO-d6. N.d. Available from: [Link]

  • Organic Syntheses. Urea, phenyl-, and. N.d. Available from: [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amidation. N.d. Available from: [Link]

  • ResearchGate. 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Chemical.... N.d. Available from: [Link]

  • Suvchem Laboratory Chemicals. 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE). N.d. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. 2016. Available from: [Link]

  • World Journal of Pharmaceutical Science and Research. One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. 2017. Available from: [Link]

  • PubChem. 3-Nitroaniline. N.d. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions in the Synthesis of Unsymmetrical Ureas

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of unsymmetrical ureas. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving high yields and purity in their urea synthesis reactions. Here, we will delve into the common side reactions, their mechanistic underpinnings, and provide practical, field-tested troubleshooting strategies to ensure the success of your experiments.

Introduction: The Challenge of Selectivity

The synthesis of unsymmetrical ureas is a cornerstone of medicinal chemistry and materials science. However, achieving high selectivity for the desired unsymmetrical product can be challenging due to a landscape of competing side reactions. This guide provides a structured approach to understanding and mitigating these unwanted pathways, moving beyond simple protocols to explain the "why" behind each experimental choice.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Formation of Symmetrical Urea Byproducts

Q1: I am observing a significant amount of symmetrical urea in my reaction mixture. What is the primary cause of this side reaction?

The formation of symmetrical ureas is one of the most common hurdles in the synthesis of their unsymmetrical counterparts. This side reaction typically arises from a lack of control over the reactivity of the intermediates. The primary causes include:

  • Incorrect Order of Reagent Addition: When using coupling agents like carbonyldiimidazole (CDI) or triphosgene, the order of addition is critical. If the first amine is not completely converted to the activated intermediate before the second amine is introduced, it can react with another molecule of the same activated amine, leading to the symmetrical byproduct.[1][2]

  • Disproportionation of Intermediates: In some methods, the activated intermediate of the first amine can be in equilibrium with the starting materials, allowing for the formation of symmetrical ureas.

  • Relative Nucleophilicity of Amines: A significant difference in the nucleophilicity of the two amines can lead to the more nucleophilic amine reacting preferentially, increasing the likelihood of symmetrical urea formation.

Troubleshooting Protocol 1: Minimizing Symmetrical Urea Formation with CDI

This protocol outlines the step-by-step methodology for the synthesis of unsymmetrical ureas using carbonyldiimidazole (CDI), with a focus on minimizing the formation of symmetrical byproducts.

Materials:

  • Amine 1 (less nucleophilic)

  • Amine 2 (more nucleophilic)

  • Carbonyldiimidazole (CDI)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve Amine 1 (1.0 equivalent) and CDI (1.1 equivalents) in the anhydrous solvent.

  • Activation: Stir the mixture at room temperature for 1-2 hours, or until the formation of the carbamoyl-imidazole intermediate is complete (monitoring by TLC or LC-MS is recommended).

  • Addition of Second Amine: Slowly add a solution of Amine 2 (1.0 equivalent) in the anhydrous solvent to the reaction mixture.

  • Reaction: Continue stirring at room temperature until the reaction is complete.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to isolate the desired unsymmetrical urea.

Rationale: The sequential addition of reagents is paramount. By allowing the first amine to fully react with CDI to form the stable carbamoyl-imidazole intermediate, the concentration of the free first amine is minimized, thereby preventing its reaction to form the symmetrical urea.[1]

Issue 2: Formation of Allophanate and Biuret Impurities

Q2: My product is contaminated with higher molecular weight impurities. Could these be allophanates or biurets, and how can I prevent their formation?

Yes, allophanates and biurets are common high-molecular-weight byproducts in reactions involving isocyanates, especially at elevated temperatures.[3][4][5]

  • Allophanate Formation: An isocyanate can react with the N-H bond of a urethane linkage to form an allophanate. This is more prevalent when there is an excess of isocyanate and the reaction temperature is high (typically above 110-120°C).[5]

  • Biuret Formation: Similarly, an isocyanate can react with the N-H bond of a urea linkage to form a biuret. This side reaction is also favored by excess isocyanate and high temperatures.[6][7]

Troubleshooting Strategies:

  • Temperature Control: Maintain the reaction temperature below 100°C to disfavor the formation of these thermally-driven byproducts.[5]

  • Stoichiometry Control: Use a stoichiometric amount of the isocyanate or add it slowly to the reaction mixture to avoid a large excess at any given time.

  • Catalyst Choice: Certain catalysts can promote the formation of allophanates and biurets. If using a catalyst, screen for one that selectively promotes the desired urea formation at lower temperatures.

Visualizing the Side Reactions:

Side_Reactions Isocyanate R-N=C=O Urea Unsymmetrical Urea Isocyanate->Urea + Amine Amine R'-NH2 Biuret Biuret Byproduct Urea->Biuret + Excess Isocyanate Excess_Isocyanate Excess R-N=C=O Excess_Isocyanate->Biuret High_Temp High Temp. High_Temp->Biuret Symmetrical_Urea Symmetrical Urea Amine1 Amine 1 Amine1->Symmetrical_Urea + Activated Intermediate Amine1_intermediate Activated Intermediate Amine1_intermediate->Symmetrical_Urea

Caption: Key side reactions in unsymmetrical urea synthesis.

Issue 3: Unwanted Carbodiimide Formation

Q3: I am detecting a byproduct with a characteristic IR absorption around 2140 cm⁻¹. Is this a carbodiimide, and how is it formed?

An IR signal around 2140 cm⁻¹ is indeed a strong indicator of carbodiimide formation.[8] Carbodiimides are formed from the condensation of two isocyanate molecules with the elimination of carbon dioxide.[3][4] This side reaction is particularly favored under certain conditions:

  • High Temperatures: Thermal decomposition of isocyanates, especially at temperatures above 180°C, can lead to carbodiimide formation.[3][4]

  • Catalysis: Certain catalysts, such as phospholine oxides, can efficiently promote the conversion of isocyanates to carbodiimides.[4][8] While useful for synthesizing carbodiimides, this can be an undesired side reaction in urea synthesis.

Preventative Measures:

  • Strict Temperature Control: Avoid excessive heating of the reaction mixture, particularly if unreacted isocyanate is present.

  • Catalyst Selection: Be mindful of the chosen catalyst and its potential to promote carbodiimide formation. If this side reaction is observed, consider a catalyst-free approach or screen for alternative catalysts.

Summary of Key Troubleshooting Parameters

Side ProductKey Contributing FactorsRecommended Preventative Actions
Symmetrical Urea Incorrect reagent addition order, large differences in amine nucleophilicity.Sequential addition of reagents, use of appropriate coupling agents (e.g., CDI).[1][9]
Allophanate Excess isocyanate, high reaction temperatures (>110°C).[5]Strict stoichiometric control, maintain lower reaction temperatures.
Biuret Excess isocyanate, high reaction temperatures (>120°C).[5]Strict stoichiometric control, maintain lower reaction temperatures.
Carbodiimide High temperatures (>180°C), specific catalysts (e.g., phospholine oxides).[3][4]Avoid excessive heating, careful selection of catalyst.

Advanced Strategies and Alternative Reagents

Q4: Are there safer and more selective alternatives to phosgene and isocyanates for synthesizing unsymmetrical ureas?

Yes, the inherent hazards of phosgene and the reactivity of isocyanates have driven the development of several alternative reagents and methods:[10]

  • Carbonyldiimidazole (CDI): A stable, solid reagent that is a safer alternative to phosgene.[1][9]

  • Triphosgene: A solid, easier-to-handle phosgene surrogate, although it generates phosgene in situ, requiring appropriate safety precautions.[1][9]

  • Isopropenyl Carbamates: These reagents react cleanly and irreversibly with amines to produce unsymmetrical ureas, with acetone as the only byproduct.[1]

  • Carbon Dioxide (CO₂) as a C1 source: Greener methods are emerging that utilize CO₂ to generate isocyanate intermediates in situ for the synthesis of ureas and carbamates.[11]

  • Carbonyl Sulfide (COS): This reagent can react with amines to form isocyanates under mild conditions, offering a selective pathway to unsymmetrical ureas.[12][13]

Workflow for Method Selection:

Method_Selection Start Starting Materials Available? Amines Two Amines Start->Amines Isocyanate_Amine Isocyanate + Amine Start->Isocyanate_Amine Carboxylic_Acid Carboxylic Acid + Amine Start->Carboxylic_Acid CDI CDI Method Amines->CDI Direct_Reaction Direct Reaction Isocyanate_Amine->Direct_Reaction Curtius Curtius Rearrangement Carboxylic_Acid->Curtius Advantages: Safer than phosgene, good selectivity with proper addition order. Advantages: Safer than phosgene, good selectivity with proper addition order. Disadvantages: May require optimization of reaction time. Disadvantages: May require optimization of reaction time. Advantages: Simple, direct, often high yielding. Advantages: Simple, direct, often high yielding. Disadvantages: Isocyanate may not be readily available or stable. Disadvantages: Isocyanate may not be readily available or stable. Advantages: Useful when the amine is not available, generates isocyanate in situ. Advantages: Useful when the amine is not available, generates isocyanate in situ. Disadvantages: Involves potentially hazardous azide intermediates. Disadvantages: Involves potentially hazardous azide intermediates.

Caption: Decision tree for selecting a synthetic route.

This guide provides a foundational understanding of the common side reactions in unsymmetrical urea synthesis and offers practical solutions to overcome them. By applying these principles of mechanistic understanding and careful experimental design, you can significantly improve the outcomes of your synthetic efforts.

References

  • Benchchem. Technical Support Center: Synthesis of Unsymmetrical Ureas.
  • Journal of Chemical Reviews. Carbodiimide Chemistry from Isocyanates: Advancing Hydrolysis Resistance in Polyester and Polyurethane Materials.
  • Improved Synthesis of Unsymmetrical Ureas via Carbamates. (2023-08-21).
  • Journal of Chemical Reviews. Carbodiimide Chemistry from Isocyanates: Advancing Hydrolysis Resistance in Polyester and Polyurethane Materials. (2025-06-15).
  • MDPI. Theoretical and Experimental Study on Carbodiimide Formation. (2024-07-22).
  • Polyurethanes science, technology, markets, and trends. Formation of carbodiimide.
  • MDPI. Kinetic and Mechanistic Study of Polycarbodiimide Formation from 4,4′-Methylenediphenyl Diisocyanate.
  • ResearchGate. A Simple Method for the Synthesis of Unsymmetrical Ureas. (2025-08-06).
  • ResearchGate. Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Request PDF. (2025-08-05).
  • Organic Chemistry Portal. Urea Formation - Common Conditions.
  • ACS Publications. Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates | The Journal of Organic Chemistry.
  • RSC Publishing. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. (2025-01-21).
  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution.
  • PubMed Central. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019-09-22).
  • UreaKnowHow. Modeling and simulating the synthesis section of an industrial urea plant analyzing the biuret formation.
  • Benchchem. troubleshooting common side products in (p-hydroxyphenethyl)urea synthesis.
  • Google Patents. US3211788A - Biuret control in urea process.
  • Organic Chemistry Frontiers (RSC Publishing). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation.

Sources

Technical Support Center: Purification of Urea Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Eliminating Biuret Impurities

Welcome to the technical support center for urea compound purification. This guide is designed for researchers, scientists, and drug development professionals who require high-purity urea for their experiments and formulations. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've frequently assisted labs in troubleshooting the persistent challenge of biuret contamination.

Biuret, a condensation product of urea, can significantly interfere with experimental outcomes, from cellular toxicity in biological assays to unpredictable reactions in chemical synthesis.[1][2] Its removal is not merely a matter of purity but a prerequisite for reliable and reproducible science. This guide moves beyond simple protocols to explain the underlying principles of biuret formation and removal, empowering you to not only follow steps but also to adapt and troubleshoot them effectively for your specific application.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers have about biuret in urea.

Q1: What is biuret and how does it form in my urea stock?

A: Biuret (C₂H₅N₃O₂) is a chemical compound formed when two molecules of urea condense, releasing a molecule of ammonia.[3] This reaction is primarily driven by heat. The formation mechanism begins with one urea molecule thermally decomposing into isocyanic acid (HNCO) and ammonia.[4] This highly reactive isocyanic acid then combines with a second, intact urea molecule to form biuret.[3][4]

The key factors promoting biuret formation are:

  • High Temperatures: The reaction accelerates significantly at temperatures above urea's melting point (~132°C).[2][4]

  • Prolonged Residence Time: The longer urea is held at an elevated temperature, the more biuret will form.[3]

  • Low Ammonia Pressure: The presence of ammonia shifts the reaction equilibrium away from biuret formation.[3][5] Its absence or removal during processing (like under vacuum) favors biuret synthesis.[3]

Therefore, if your urea has been stored in a warm environment or subjected to heating during experimental procedures, the biuret concentration may have increased from its initial specification.

G cluster_0 Step 1: Urea Decomposition cluster_1 Step 2: Biuret Formation Urea1 Urea Isocyanic_Acid Isocyanic Acid (HNCO) Urea1->Isocyanic_Acid + Heat Ammonia Ammonia (NH3) Urea1->Ammonia + Heat Biuret Biuret Isocyanic_Acid->Biuret Urea2 Urea Urea2->Biuret

Caption: Biuret formation via thermal decomposition of urea.

Q2: Why is removing biuret critical for my research?

A: Biuret is more than an inert impurity. Its presence can have significant detrimental effects:

  • Phytotoxicity: For agricultural and plant biology research, biuret is toxic to many plants, especially when applied as a foliar spray.[5][6] It interferes with nitrogen metabolism and protein synthesis, leading to leaf yellowing and reduced growth.[2][7]

  • Interference in Chemical Reactions: As a chemical precursor, biuret can lead to unwanted side reactions, affecting the yield and purity of your target compound.[1]

  • Biological Incompatibility: In cell culture and drug development, impurities can cause unpredictable cytotoxic effects or alter cellular responses, compromising the validity of your results.

For applications requiring high-purity urea, such as preparing Diesel Exhaust Fluid (DEF) or for use in sensitive protein denaturation/refolding studies, minimizing biuret is essential to meet quality standards and ensure experimental consistency.[8]

Q3: What are the most common methods for removing biuret on a laboratory scale?

A: There are four primary strategies for biuret removal in a research setting, each with its own advantages:

  • Fractional Crystallization: This method exploits the different solubilities of urea and biuret in a solvent (typically water) at various temperatures.[9][10] It is a cost-effective but can require multiple cycles for high purity.

  • Ion-Exchange Chromatography: This technique uses a strong basic anion-exchange resin that selectively binds biuret, allowing the purified urea to pass through.[11][12] It is highly effective but requires specialized equipment.

  • Alkaline Hydrolysis: This chemical method involves treating the urea solution with a strong base at a controlled temperature to selectively decompose biuret.[1] It is effective but requires careful control to avoid degrading the urea itself.

  • Enzymatic Degradation: This is a highly specific and gentle method using the enzyme biuret hydrolase to convert biuret back into urea via an allophanate intermediate.[13] This is ideal for applications demanding the highest purity with minimal chemical alteration.

Q4: How can I accurately measure the biuret concentration in my urea?

A: The standard method is spectrophotometry, based on the classic "biuret reaction." In an alkaline solution, biuret forms a characteristic purple-colored complex with copper(II) ions (Cu²⁺), which can be quantified by measuring its absorbance, typically around 510-540 nm.[14][15] For more precise quantification and separation from other potential impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method in industrial quality control.

Section 2: Troubleshooting Guide

Here we address specific issues you might encounter during the purification process in a Q&A format.

Problem Probable Cause Recommended Solution
Recrystallization yields are low, or purity is not improving after one cycle. 1. Suboptimal Temperature Gradient: The temperature difference between dissolution and crystallization may be insufficient to exploit the solubility differential effectively. 2. Incorrect Solvent Volume: Using too much solvent can keep the biuret in solution along with the urea, while too little can cause premature co-precipitation.1. Optimize Cooling: Refer to the solubility data below. A larger temperature drop (e.g., from 70°C to 5°C) will more effectively crystallize urea while leaving the more soluble biuret in the mother liquor.[16][17] 2. Controlled Dilution: Start by creating a saturated solution at a higher temperature (e.g., 70°C). Cool slowly to allow for selective urea crystal formation. For very high purity, a second recrystallization of the collected crystals may be necessary.[18]
The ion-exchange column shows poor separation or becomes fouled quickly. 1. Incorrect Resin Form: The resin must be a strong basic anion exchanger in the hydroxide (OH⁻) form to effectively bind the weakly acidic biuret.[12][19] 2. Presence of Interfering Anions: Carbonate (from dissolved CO₂) and other anions in your water or sample can compete with biuret for binding sites on the resin, reducing its capacity.[19]1. Resin Preparation: Ensure your resin is fully converted to the hydroxide form by washing thoroughly with a strong base (e.g., 1-2 M NaOH) followed by rinsing with deionized, decarbonated water until the eluate is neutral.[11] 2. Sample Pre-treatment: Use high-purity, deionized water for all solutions. If carbonate contamination is suspected, sparging your solutions with nitrogen can help remove dissolved CO₂.
Alkaline hydrolysis is also degrading my urea product. 1. Conditions are too harsh: The reaction is selective, but not perfectly so. Excessively high pH (>14), high temperature (>65°C), or prolonged reaction times can lead to significant urea hydrolysis.[1]1. Tightly Control Parameters: The goal is to find a kinetic sweet spot. Start with milder conditions (e.g., pH 13, 40°C) and monitor biuret reduction over time. A patent suggests that at 55-60°C with ~1 M KOH, biuret can be reduced to <0.05% within 50 hours with acceptable urea loss.[1] 2. Neutralization: Once the desired biuret level is reached, promptly neutralize the solution with an acid to a pH of ~7.5 or less to stop both the biuret and urea degradation reactions.[1]
Enzymatic degradation of biuret is slow or incomplete. 1. Insufficient Enzyme Concentration: The enzyme-to-substrate ratio may be too low for the level of contamination. 2. Suboptimal Conditions: While robust, the biuret hydrolase enzyme has optimal pH and temperature ranges for activity.1. Increase Enzyme Dose: For a 3% urea solution, biuret hydrolase at a concentration of 1 µg/mL can fully degrade residual biuret in under 20 hours at room temperature.[13] If your reaction is slow, consider increasing the enzyme concentration. 2. Verify Conditions: Ensure the reaction is conducted at room temperature and a near-neutral pH. The enzyme is surprisingly stable in high concentrations of urea (up to 4M), so product inhibition is not a primary concern.[13]

Solubility Data for Urea and Biuret in Water

Temperature (°C)Urea Solubility ( g/100 mL)Biuret Solubility ( g/100 mL)
0~671.23[20]
25~1192.01[20]
50~1877.0[17][20]
70~27017.5[20]
75~32020.0[17][20]

Note: This data highlights that while both compounds are very soluble, the relative increase in solubility with temperature is different, which is the principle that fractional crystallization relies upon.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for common laboratory-scale purification. Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Protocol 1: Purification of Urea by Fractional Crystallization

This protocol is based on the principle of reducing the temperature of a saturated aqueous solution to selectively crystallize the less soluble urea.

G Start Start: Impure Urea Dissolve 1. Dissolve urea in minimal hot deionized water (~70°C) to create a saturated solution. Start->Dissolve Cool 2. Cool solution slowly in an ice bath with gentle stirring. Dissolve->Cool Crystals_Form Urea crystals precipitate Cool->Crystals_Form Filter 3. Isolate crystals by vacuum filtration. Wash with a small amount of ice-cold water. Crystals_Form->Filter Mother_Liquor Mother Liquor (Enriched in Biuret) Filter->Mother_Liquor Dry 4. Dry purified urea crystals in a desiccator or low-heat vacuum oven. Filter->Dry End End: Purified Urea Dry->End

Caption: Workflow for urea purification by fractional crystallization.

  • Dissolution: In a beaker, add 100 g of biuret-contaminated urea to the minimum amount of deionized water required for complete dissolution at 70°C (refer to the solubility table, approx. 37 mL). Use a magnetic stirrer and hot plate.

  • Crystallization: Once fully dissolved, remove the beaker from the heat and allow it to cool slowly toward room temperature. Then, place it in an ice bath to maximize crystal formation. Gentle stirring can promote the formation of smaller, purer crystals.

  • Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with ice-cold deionized water. Pour the cold urea slurry into the funnel and apply vacuum.

  • Washing: While the vacuum is on, wash the collected urea crystals with a very small volume (e.g., 5-10 mL) of ice-cold deionized water to rinse away the biuret-rich mother liquor.

  • Drying: Transfer the purified urea crystals to a clean, dry watch glass and dry them in a vacuum desiccator or a vacuum oven at a low temperature (<50°C) to prevent new biuret formation.

  • Purity Check: Assess the biuret content using the spectrophotometric method described in the FAQs. If necessary, repeat the recrystallization process for higher purity.

Protocol 2: Biuret Removal Using Anion-Exchange Chromatography

This method utilizes a strong basic anion exchanger to capture biuret.

G Start Start: Impure Urea Solution Load_Sample 3. Prepare a ~10-20% aqueous solution of impure urea. Load onto the column. Start->Load_Sample Prepare_Column 1. Pack column with strong basic anion-exchange resin (e.g., Amberlite IRA-400). Convert to OH⁻ form with NaOH. Rinse_Column 2. Rinse resin with deionized water until eluate is neutral. Prepare_Column->Rinse_Column Rinse_Column->Load_Sample Elute 4. Elute with deionized water. Biuret binds to the resin. Load_Sample->Elute Collect 5. Collect fractions containing purified urea. Monitor with biuret test. Elute->Collect Regenerate 6. Regenerate resin with strong base to remove bound biuret. Elute->Regenerate End End: Purified Urea Solution Collect->End

Caption: Workflow for biuret removal via ion-exchange chromatography.

  • Resin Preparation: Prepare a slurry of a strong basic anion-exchange resin (e.g., Amberlite IRA-400) in deionized water and pack it into a suitable chromatography column. Pass 2-3 column volumes of 1 M NaOH through the column to ensure the resin is in the hydroxide (OH⁻) form.[11]

  • Equilibration: Wash the column with deionized water until the pH of the eluate is neutral. This removes excess NaOH.

  • Sample Preparation: Prepare an aqueous solution of the biuret-contaminated urea (e.g., 50% w/v). Ensure it is fully dissolved.[11]

  • Loading and Elution: Carefully load the urea solution onto the top of the resin bed. Allow it to flow into the resin. Begin eluting with deionized water at a slow, controlled flow rate.

  • Fraction Collection: Collect the eluate in fractions. Urea does not bind to the resin and will elute first.[12] Biuret, being weakly acidic, binds to the OH⁻-form resin.[12]

  • Monitoring: Test the collected fractions for the presence of urea and the absence of biuret (using the copper sulfate test). Pool the pure, biuret-free fractions.

  • Regeneration: Once the urea has been collected, the bound biuret can be removed and the column regenerated by washing with several column volumes of 1 M NaOH, followed by a water rinse.[11]

References

  • Young, D. C. (1987). U.S. Patent No.
  • Young, D. C. (1987). U.S. Patent No.
  • Green, J. A. (1982). U.S. Patent No. 4,345,099: Method of selectively removing biuret from urea and compositions for use therein.
  • UreaKnowHow. (1985). Methods for removing biuret from urea by adsorption. [Link]

  • Mikkelsen, R. (2016). Biuret in urea fertilizer. ResearchGate. [Link]

  • Kim, M. H., et al. (2013). Catalytic conversion of urea to biuret: A catalyst screening study. Korean Journal of Chemical Engineering. [Link]

  • Takahashi, T., & Yoshida, R. (1958). Determination of biuret in urea by ionexchange resins. Soil Science and Plant Nutrition. [Link]

  • Redemann, C. E., et al. (1958). Fertilizer Contaminants, Biuret Formation in the Manufacture of Urea. Journal of Agricultural and Food Chemistry. [Link]

  • Kaasenbrood, P. J. C. (1965). U.S. Patent No. 3,184,508: Crystallization of biuret from biuret-containing aqueous solutions saturated with urea.
  • Sanfourche, A. (1958). Formation of Biuret from Urea. Journal of Agricultural and Food Chemistry. [Link]

  • Meessen, J. H. (2019). EA034672B1 - Controlling the formation of biuret in urea production.
  • Marrone, L., & Panza, C. (2023).
  • Kaasenbrood, P. J. C. (1965). CRYSTALLIZATION OF BIURET FROM BIURET- CONTAINING AQUEOUS SOLUTIONS SATU- RATED WITH UREA. UreaKnowHow. [Link]

  • Meessen, J. H. (2019). US10526281B2 - Controlling biuret in urea production.
  • Robinson, S. L., et al. (2018). Microbial biodegradation of biuret: defining biuret hydrolases within the isochorismatase superfamily. Environmental Microbiology. [Link]

  • de Oliveira, A. P., et al. (2010). Determination of biuret in agroindustrial urea by spectrophotometry. Journal of the Brazilian Chemical Society. [Link]

  • Tassoulas, J. L., et al. (2021). Cyanuric Acid Biodegradation via Biuret: Physiology, Taxonomy and Geospatial Distribution. Applied and Environmental Microbiology. [Link]

  • Agromer. (n.d.). Urea Manufacturing Process Explained. [Link]

  • CN105237439B. (2018). A kind of method of Biuret Content in reduction industrial urea.
  • Bio-Services Inc. (n.d.). UREA TESTING METHODS. [Link]

  • Meessen, J. H. (2017). WO/2017/192031 CONTROLLING BIURET IN UREA PRODUCTION. WIPO Patentscope. [Link]

  • Marrone, L., & Benedetti, A. (2024). PROCESS FOR PRODUCING UREA AND BIURET. TREA. [Link]

  • Tassoulas, J. L., et al. (2021). Cyanuric Acid Biodegradation via Biuret: Physiology, Taxonomy, and Geospatial Distribution. Applied and Environmental Microbiology. [Link]

  • Mikkelsen, R. L. (n.d.). Biuret in Urea Fertilizers. UreaKnowHow. [Link]

  • Cook, L. H. (1964). U.S. Patent No. 3,124,612: UREA CRYSTALLIZATION.
  • Young, D. C. (1987). U.S. Patent No.
  • Solubility of Things. (n.d.). Biuret. [Link]

  • Wackett, L. P., et al. (2021). WO2021108667A2 - Methods of reducing biuret in urea compositions.
  • Creative BioMart. (n.d.). Principle and Protocol of Biuret Method. [Link]

  • Young, D. C. (1987). U.S. Patent No. 4,698,443: Biuret purification.
  • PubChem. (n.d.). Ion exchange methods for removing biuret from urea - Patent US-4650901-A. [Link]

  • eGyanKosh. (n.d.). DETERMINATION OF PROTEIN CONCENTRATION BY BIURET METHOD. [Link]

  • Sciencemadness Wiki. (2017). Biuret. [Link]

Sources

Technical Support Center: Optimizing Isocyanate-Amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of isocyanate-amine coupling. This reaction, while powerful for creating urea linkages central to pharmaceuticals, polymers, and other advanced materials, is notoriously sensitive. Success hinges on a deep understanding of the underlying chemistry and meticulous control over reaction conditions. This guide is structured to address the most common challenges encountered in the lab, moving from immediate troubleshooting to fundamental principles and validated protocols.

PART 1: Troubleshooting Guide

This section addresses the most frequent issues researchers face during isocyanate-amine coupling, providing probable causes and actionable solutions.

Issue 1: A white, insoluble solid has formed in my reaction vessel.

Probable Cause: You are likely observing the formation of a disubstituted urea, a classic sign of water contamination.[1] Isocyanates are highly reactive toward water. The reaction initially forms an unstable carbamic acid, which rapidly decomposes into a primary amine and carbon dioxide gas.[2][3] This newly formed amine, being highly nucleophilic, then swiftly reacts with another molecule of your isocyanate starting material to produce a symmetrically disubstituted urea.[4][5] These ureas are often poorly soluble in common organic solvents, causing them to precipitate.[2]

Troubleshooting Steps:

  • Confirm Identity: Isolate the precipitate by filtration and characterize it (e.g., via melting point or NMR) to confirm it is the suspected symmetrical urea.

  • Preventative Action (Critical): The most effective solution is prevention. For your next attempt, you must rigorously eliminate water from all components of the reaction.

  • Drying Protocol Review: Re-evaluate your solvent and reagent drying procedures. Standard drying agents may not be sufficient. Refer to the protocols for rigorous solvent drying and Karl Fischer titration to quantify water content.[1]

  • Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of a dry, inert gas like nitrogen or argon from setup to workup.[4][6]

Issue 2: My reaction is foaming or bubbling, and the pressure is increasing.

Probable Cause: This is a strong indicator of significant water contamination. The foaming is caused by the evolution of carbon dioxide (CO₂) gas, a byproduct of the decomposition of the carbamic acid intermediate formed when the isocyanate reacts with water.[1][2][7] For every mole of water that reacts, one mole of CO₂ is produced, which can lead to a dangerous pressure buildup in a sealed vessel.

Troubleshooting Steps:

  • Immediate Action: DO NOT SEAL THE VESSEL. Ensure the reaction is safely vented to a fume hood to prevent over-pressurization.

  • Investigate Moisture Source: This level of gas evolution points to a significant breach in your anhydrous protocol. Re-examine every component:

    • Solvents: Are they certified anhydrous or freshly distilled from an appropriate drying agent?[1]

    • Reagents: Is your amine hygroscopic? Was it dried and stored properly?

    • Atmosphere: Is your inert gas line secure and delivering dry gas? Was the glassware completely dry before starting?[6]

  • Catalyst Check: Be aware that some catalysts, particularly certain tertiary amines or organometallic compounds, can also accelerate the unwanted isocyanate-water reaction.[8][9] Review your catalyst choice to ensure it is selective for the desired amine coupling.

Issue 3: The final product yield is very low, but my isocyanate starting material is consumed.

Probable Cause: If your desired product yield is low but analytical data (e.g., TLC, LC-MS) shows the absence of the isocyanate starting material, it indicates that the isocyanate was consumed by one or more side reactions. The most common culprit is, again, reaction with moisture to form urea byproducts.[1][10] Another possibility is the formation of biurets, where the initially formed urea product reacts with another molecule of isocyanate. This is particularly prevalent at higher temperatures or concentrations.[11][12]

Troubleshooting Steps:

  • Analyze the Byproducts: Use analytical techniques like LC-MS or HPLC to identify and quantify the major byproducts in your crude reaction mixture.[13][14] This will confirm whether urea or other species are being formed.

  • Stoichiometry and Water: Remember that for every one mole of water, two moles of isocyanate are consumed in the formation of urea.[1] Even small amounts of water can have a dramatic impact on your yield. Implement rigorous anhydrous techniques as detailed in Issue 1.

  • Reaction Temperature: The formation of biurets and other side products like allophanates (from reaction with urethane products) is often promoted by elevated temperatures (>100 °C).[11] If possible, run the reaction at a lower temperature (e.g., 0 °C to room temperature).

  • Order of Addition: Add the isocyanate slowly to the solution of the amine. This maintains a low instantaneous concentration of the isocyanate, minimizing its self-reaction or reaction with the product.

Issue 4: The reaction is sluggish or not proceeding to completion.

Probable Cause: If the reaction is slow and starting materials remain even after extended periods, several factors related to reactivity could be at play.

  • Poor Nucleophilicity of the Amine: The reactivity of the amine is paramount. Aromatic amines are significantly less nucleophilic than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic ring.[10][15]

  • Steric Hindrance: Bulky substituents near the amine nitrogen or the isocyanate group can physically block the reactive centers, dramatically slowing the reaction rate.[10]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. While the reaction is often successful in aprotic solvents like THF, DCM, or DMF, the specific kinetics can vary.[16][17]

Troubleshooting Steps:

  • Increase Temperature: Gently warming the reaction can often provide the necessary activation energy. Monitor carefully for byproduct formation.

  • Introduce a Catalyst: For sterically hindered substrates or poorly nucleophilic amines, a catalyst is often necessary. Tertiary amines (e.g., triethylamine, DABCO) or organotin compounds (e.g., dibutyltin dilaurate) are common choices, though care must be taken as they can also catalyze side reactions.[8][9][18]

  • Solvent Optimization: If solubility is an issue, consider a more polar aprotic solvent like DMF or DMSO. However, ensure these solvents are rigorously dried, as they are notoriously hygroscopic.[19]

  • Check Reagent Purity: Ensure your isocyanate has not degraded during storage. A partially polymerized or hydrolyzed isocyanate will show reduced activity.

Issue 5: How do I purify my product from urea and biuret byproducts?

Probable Cause: The formation of urea and biuret byproducts is a common challenge. Due to their similar polarity to the desired urea product, purification can be difficult.

Troubleshooting Steps:

  • Crystallization: If your desired product is crystalline and the urea byproduct is amorphous or has different solubility characteristics, recrystallization from a suitable solvent system can be effective.

  • Column Chromatography: This is the most common method. However, the similar polarities often require careful optimization of the solvent system (eluent). A shallow gradient and high-resolution silica gel can improve separation.

  • Selective Washing/Extraction: In some cases, the urea byproduct has significantly lower solubility. It may be possible to selectively wash the crude product with a solvent that dissolves your desired compound but leaves the byproduct behind (or vice-versa).[20] For example, some ureas can be leached from the solid product using a saturated aqueous solution of urea.[21]

  • Adsorption: For industrial-scale purification, methods involving contacting melts or solutions with polar adsorbents to selectively retain and then desorb biuret have been developed.[22][23]

  • Base Hydrolysis: In specific cases where the desired product is stable to base, biuret can be selectively decomposed by treating an aqueous solution at a pH above 12.5.[24] This is a destructive method and should be used with caution.

PART 2: Frequently Asked Questions (FAQs)

Q1: Why are isocyanate reactions so sensitive to moisture?

Isocyanates are electrophiles, meaning the carbon atom in the -N=C=O group is electron-deficient and highly susceptible to attack by nucleophiles.[12] Water, while a weak nucleophile, readily reacts with the isocyanate to form an unstable carbamic acid intermediate. This acid quickly decomposes, releasing carbon dioxide gas and forming a primary amine.[1][3][6] This newly formed amine is a much stronger nucleophile than water and reacts extremely rapidly with another isocyanate molecule.[2] This parasitic reaction sequence consumes two equivalents of the isocyanate for every equivalent of water, significantly reducing the yield of the desired product and forming insoluble urea byproducts.[1]

Q2: What is the mechanism of urea and biuret formation?

The formation of these common byproducts follows a clear, sequential pathway driven by the high reactivity of the isocyanate group.

NCO1 Isocyanate (R-NCO) CarbamicAcid Carbamic Acid (R-NHCOOH) (Unstable) NCO1->CarbamicAcid [1] Reaction with Water H2O Water (H₂O) H2O->CarbamicAcid [1] Reaction with Water Amine Primary Amine (R-NH₂) CarbamicAcid->Amine [2] Decomposition CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 [2] Decomposition Urea Symmetrical Urea (R-NH-CO-NH-R) Amine->Urea [3] Reaction with Isocyanate NCO2 Isocyanate (R-NCO) NCO2->Urea [3] Reaction with Isocyanate Biuret Biuret (R-NH-CO-NR-CO-NHR) Urea->Biuret [4] Further Reaction (High Temp/Conc) NCO3 Isocyanate (R-NCO) NCO3->Biuret [4] Further Reaction (High Temp/Conc) A 1. Dry Glassware (Oven >120°C, 4h) B 2. Assemble Hot & Purge with N₂/Ar A->B C 3. Add Anhydrous Solvent & Amine via Syringe B->C D 4. Cool to 0°C (Optional, for exotherms) C->D E 5. Add Isocyanate Dropwise via Syringe D->E F 6. Monitor Reaction (TLC, FTIR, LC-MS) E->F G 7. Quench & Workup F->G

Sources

Overcoming poor solubility of (3-Nitrophenyl)urea in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-Nitrophenyl)urea Solubility

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for overcoming the challenges associated with the poor aqueous solubility of this compound. Here, you will find scientifically grounded explanations, step-by-step protocols, and troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an organic compound featuring a urea group substituted with a 3-nitrophenyl ring.[1] Its structure, containing both a polar urea moiety and a less polar nitrophenyl group, contributes to its characteristically low solubility in aqueous buffers. This limited solubility can be a significant hurdle in various experimental contexts, including biological assays and formulation development, as achieving a desired concentration in an aqueous medium can be challenging.

Q2: What are the general solubility characteristics of nitrophenyl ureas?

Nitrophenyl ureas, as a class of compounds, generally exhibit low solubility in water. This is attributed to the hydrophobic nature of the phenyl rings, which limits their favorable interaction with water molecules.[2] Their solubility tends to be higher in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2]

Q3: Can I just heat the solution to dissolve more this compound?

While increasing the temperature generally enhances the solubility of solid organic compounds in water, it's a method that must be approached with caution.[3][4][5] For many organic solids, solubility can increase exponentially with temperature.[3][5] However, the stability of this compound at elevated temperatures in your specific buffer system must be considered. Prolonged heating could lead to degradation, potentially compromising your experiment. It is crucial to assess the thermal stability of the compound in your chosen buffer before relying on this method.

Q4: Is this compound sensitive to pH?

The solubility of compounds with acidic or basic functional groups can be significantly influenced by pH. Urea itself is a very weak base with a pKa of 0.1.[6][7] The nitrophenyl group is electron-withdrawing, which can affect the acidity of the urea protons. While urea's pKa is low, the overall solubility of this compound may still exhibit some pH dependence. Adjusting the pH of the buffer can be a viable strategy to enhance solubility, but the optimal pH must be determined empirically.[8]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered when preparing aqueous solutions of this compound.

Issue 1: The compound is not dissolving in my aqueous buffer at the desired concentration.

This is the most frequent challenge. The following flowchart outlines a systematic approach to troubleshoot and resolve this issue.

Solubility_Troubleshooting start Start: this compound fails to dissolve check_conc Is the target concentration realistic? (Review literature for known solubility limits) start->check_conc method_selection Select an appropriate solubilization method check_conc->method_selection cosolvent Method 1: Co-solvent Addition (e.g., DMSO, Ethanol) method_selection->cosolvent Quick & Common ph_adjust Method 2: pH Adjustment method_selection->ph_adjust If compound has ionizable groups cyclodextrin Method 3: Cyclodextrin Complexation method_selection->cyclodextrin For improved bioavailability/stability evaluate_solubility Evaluate Solubility & Stability cosolvent->evaluate_solubility ph_adjust->evaluate_solubility cyclodextrin->evaluate_solubility success Success: Compound Dissolved Proceed with experiment evaluate_solubility->success Soluble & Stable failure Failure: Re-evaluate Method or Target Concentration failure->method_selection evaluate_soltopia evaluate_soltopia evaluate_soltopia->failure Insoluble or Unstable

Caption: A flowchart for troubleshooting poor solubility.

Detailed Action Steps:

  • Step 1: Re-evaluate Target Concentration: First, confirm that your target concentration is achievable. Search for any available literature on the aqueous solubility of this compound or similar compounds. If your concentration is significantly higher than reported values, you may need to adjust your experimental design.

  • Step 2: Employ Co-solvents: The use of a water-miscible organic co-solvent is a common and effective technique to increase the solubility of poorly soluble compounds.[9][10]

    • Rationale: Co-solvents like DMSO, ethanol, or propylene glycol can reduce the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic molecules.[10]

    • Protocol: See "Protocol 1: Solubilization using a Co-solvent" below.

    • Considerations: Be mindful that the co-solvent itself may affect your downstream application (e.g., enzyme activity, cell viability). Always run a vehicle control in your experiments.

  • Step 3: pH Adjustment: Modifying the pH of the buffer can alter the ionization state of the molecule, potentially increasing its solubility.[8]

    • Rationale: Although urea is a very weak base, the overall molecule's solubility might be influenced by pH. A systematic screen of pH values is recommended.

    • Protocol: See "Protocol 2: pH-Dependent Solubility Screen" below.

  • Step 4: Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[11][12][13][14][15]

    • Rationale: The hydrophobic inner cavity of the cyclodextrin can encapsulate the nitrophenyl group of this compound, while the hydrophilic exterior remains in contact with water, effectively solubilizing the complex.[12]

    • Protocol: See "Protocol 3: Solubilization using Cyclodextrins" below.

Issue 2: The compound dissolves initially but precipitates out of solution over time.

This indicates that you have created a supersaturated solution that is not stable.

  • Possible Cause 1: Temperature Fluctuation. If you used heat to aid dissolution, the compound may precipitate as the solution cools to room temperature. The solubility of most organic solids decreases as the temperature drops.[4][16][17]

    • Solution: Determine the solubility at the working temperature of your experiment. Avoid preparing stock solutions at concentrations that are only achievable at elevated temperatures.

  • Possible Cause 2: Change in Buffer Composition. If you are diluting a stock solution (e.g., in DMSO) into a different aqueous buffer, the change in solvent composition can cause the compound to crash out.

    • Solution: Ensure that the final concentration of the co-solvent in the working solution is sufficient to maintain solubility. It may be necessary to increase the percentage of co-solvent in the final solution, keeping in mind its compatibility with your assay.

  • Possible Cause 3: Compound Degradation. Over time, the compound may degrade into less soluble byproducts.

    • Solution: Prepare solutions fresh whenever possible. If storage is necessary, conduct a stability study to determine the appropriate storage conditions (temperature, light exposure) and duration.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent
  • Preparation of Stock Solution:

    • Weigh out the required amount of this compound.

    • Dissolve the compound in a minimal amount of a suitable co-solvent (e.g., DMSO, ethanol). Aim for a high-concentration stock solution (e.g., 10-100 mM).

    • Use gentle vortexing or sonication to aid dissolution.

  • Preparation of Working Solution:

    • Add the stock solution dropwise to your aqueous buffer while vortexing to create the desired final concentration.

    • Crucially, ensure the final concentration of the co-solvent is as low as possible while maintaining solubility and does not exceed the tolerance of your experimental system (typically <1% for cell-based assays).

  • Verification:

    • Visually inspect the solution for any signs of precipitation.

    • Allow the solution to stand at the experimental temperature for a period to check for stability.

Protocol 2: pH-Dependent Solubility Screen
  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).

  • Solubility Testing:

    • Add an excess amount of this compound to a fixed volume of each buffer.

    • Equilibrate the samples for a set period (e.g., 24 hours) at a constant temperature with agitation.

  • Quantification:

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully remove the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Analysis: Plot the solubility versus pH to identify the optimal pH range for dissolution.

Protocol 3: Solubilization using Cyclodextrins
  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[12]

  • Complex Formation (Kneading Method):

    • Prepare a paste by mixing this compound and the chosen cyclodextrin (e.g., at a 1:1 or 1:2 molar ratio) with a small amount of a water/alcohol mixture.

    • Knead the mixture thoroughly for an extended period (e.g., 60 minutes).

    • Dry the resulting solid under vacuum.

  • Dissolution: The resulting powder is the drug-cyclodextrin complex, which should exhibit enhanced aqueous solubility. Dissolve this complex in your aqueous buffer.

Table 1: Comparison of Solubilization Strategies

MethodAdvantagesDisadvantagesBest For
Co-solvents Simple, rapid, and widely applicable.Co-solvent may interfere with the experiment; risk of precipitation upon dilution.Initial screening and in vitro assays where solvent effects can be controlled.
pH Adjustment Can significantly increase solubility for ionizable compounds.May not be effective if the compound has no suitable pKa; the required pH may not be compatible with the experiment.Compounds with acidic or basic functional groups.
Cyclodextrins Can significantly enhance solubility and stability; may improve bioavailability.[11][12][14]More complex preparation; may alter the effective concentration of the free drug.In vivo studies and formulations where improved stability and bioavailability are desired.

Stability Considerations

The stability of this compound in aqueous solution is a critical factor for the reliability of experimental results.

  • Hydrolytic Stability: Urea and its derivatives can undergo hydrolysis, although this is generally slow at neutral pH and room temperature. The rate can be affected by pH and temperature.

  • Photostability: Nitroaromatic compounds can be susceptible to photodegradation.[18] It is advisable to protect solutions of this compound from light, especially during long-term storage or experiments involving light exposure.

Recommendation: Always prepare solutions of this compound fresh for each experiment. If storage is unavoidable, store aliquots at -20°C or -80°C and protect from light. Conduct a stability test in your specific buffer and storage conditions to validate the integrity of the compound over time.

References

  • Astray, G., Gonzalez-Barreiro, C., Mejuto, J. C., Rial-Otero, R., & Simal-Gandara, J. (2009). A review on the use of cyclodextrins in foods. Food Hydrocolloids, 23(7), 1631-1640.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
  • Godse, A., & De, S. (2015). Pharmaceutical advances in cyclodextrin inclusion complexes for improved bioavailability of poorly-soluble drugs. International Journal of Pharmaceutical Sciences and Research, 6(8), 3224-3234.
  • Jain, A. C., & Yalkowsky, S. H. (2010). On the effect of temperature on aqueous solubility of organic solids. Industrial & Engineering Chemistry Research, 49(11), 5444-5447.
  • Jadhav, N. R., & Nadaf, S. J. (2014). Cyclodextrin inclusion complexes: A novel technique to improve solubility of poorly soluble drugs. Global Pharmaceutical Sciences Review, 1(1), 1-10.
  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 342(1-2), 1-11.
  • LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Yalkowsky, S. H., & He, Y. (2003).

Sources

Technical Support Center: Purification of Crude (3-Nitrophenyl)urea by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude (3-nitrophenyl)urea. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying polar aromatic compounds. This compound, with its polar urea and nitro functional groups, presents specific challenges in column chromatography, including strong interactions with the stationary phase that can lead to poor separation and peak tailing.[1][2][3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to optimize your purification workflow, ensuring high purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing systematic solutions.

Question 1: My separation is very poor. The fractions are all mixed, even though the separation looked promising on the TLC plate.

Answer: This is a common and frustrating issue that can stem from several factors during the transition from Thin-Layer Chromatography (TLC) to column chromatography.

  • Probable Cause 1: Improper Solvent System. While TLC is an excellent guide, the optimal mobile phase for a column often needs to be slightly less polar than what gives perfect separation on a TLC plate. An ideal Rf value on TLC for column chromatography is typically between 0.15 and 0.4.[4][5] If the Rf value is too high on the analytical TLC, compounds will elute too quickly on the column, resulting in poor separation.

  • Solution: Re-optimize your solvent system using TLC. Aim for a solvent mixture that provides an Rf value for this compound of approximately 0.2-0.3.[6] This provides a better balance between retention and elution, allowing for a wider separation band on the larger scale of a column.

  • Probable Cause 2: Column Overloading. Loading too much crude material onto the column is a primary cause of failed separations.[1] Overloading saturates the stationary phase, exceeding its capacity to effectively separate components, leading to broad, overlapping bands.

  • Solution: Reduce the amount of crude material loaded. A general guideline for challenging separations is to use a silica gel-to-compound ratio of at least 50:1 by weight.[6] For easier separations, a 30:1 ratio may suffice.

  • Probable Cause 3: Improper Sample Loading. If the initial band of the compound at the top of the column is too wide, the separation will be compromised from the start. This happens if the sample is dissolved in an excessively large volume of solvent or a solvent that is too polar.[7]

  • Solution: Dissolve your crude this compound in the absolute minimum amount of the mobile phase or a slightly more polar solvent.[8] If the compound has poor solubility in the eluent, use the dry loading technique. This involves pre-adsorbing the crude material onto a small amount of silica gel before carefully adding it to the top of the column.[8] This creates a very narrow starting band, which is critical for good resolution.

  • Probable Cause 4: Poorly Packed Column. Channels, cracks, or air bubbles in the silica bed create pathways for the solvent and sample to travel through unevenly, completely ruining the separation.

  • Solution: Ensure your column is packed perfectly. Use the "wet slurry" method for a uniform bed.[9] Tap the column gently as the silica settles to dislodge any air bubbles and ensure a compact, homogenous packing. Place a thin layer of sand on top to prevent the silica bed from being disturbed when adding the solvent.[9]

Question 2: The spot for this compound is tailing severely in my fractions. It elutes over a very large volume of solvent.

Answer: Peak tailing is characteristic of polar compounds like this compound, which can interact too strongly with the stationary phase.

  • Probable Cause 1: Strong Analyte-Stationary Phase Interactions. The polar urea and nitro groups can form strong hydrogen bonds with the acidic silanol groups (-Si-OH) on the surface of the silica gel.[1][2] This causes some molecules to "stick" longer than others, resulting in a tailed or smeared elution profile.

  • Solution A: Modify the Mobile Phase. When the compound begins to elute, you can gradually increase the polarity of the mobile phase (gradient elution).[10] For example, if you are using a 70:30 Hexane:Ethyl Acetate mixture, you could slowly increase the proportion of ethyl acetate. This helps to more effectively displace the strongly adsorbed molecules from the silica gel, leading to sharper peaks.

  • Solution B: Use a Mobile Phase Additive. For highly polar or basic compounds, adding a small amount (0.5-1%) of a polar modifier like methanol or an amine like triethylamine (TEA) to the eluent can significantly reduce tailing.[11] These additives compete for the active silanol sites on the silica, masking them from your target compound. Always test the stability of your compound with these additives first.

  • Probable Cause 2: Column Overload. As with poor separation, loading too much sample can also cause tailing.[12] When the stationary phase is saturated, it leads to a non-ideal distribution of the analyte between the two phases.

  • Solution: Reduce the sample load. If tailing improves upon injecting a more dilute sample, overload was likely the cause.[2]

Question 3: My compound is not coming off the column, or I have very low recovery.

Answer: This indicates that the mobile phase is not strong (polar) enough to elute the compound, or the compound may be unstable under the experimental conditions.

  • Probable Cause 1: Mobile Phase Polarity is Too Low. Your solvent system does not have sufficient polarity to displace the highly polar this compound from the silica gel.

  • Solution: Gradually increase the polarity of your mobile phase.[10] If you started with a Hexane:Ethyl Acetate system, you can try switching to a Dichloromethane:Methanol system. A small percentage of methanol (1-10%) can dramatically increase the eluting power of the mobile phase.

  • Probable Cause 2: Compound Decomposition. Although ureas are generally stable, some compounds can degrade on acidic silica gel.[10]

  • Solution: First, test the stability of your compound on a TLC plate. Spot the compound, let the plate sit for an hour, and then elute it. If you see new spots or streaking that wasn't there initially, your compound may be degrading. If this is the case, you can try deactivating the silica gel by flushing the column with your eluent containing 1-2% triethylamine before loading the sample.[13] Alternatively, consider using a different stationary phase like neutral alumina.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving poor separation issues.

G start Problem: Poor Separation check_rf Check TLC: Is Rf between 0.15-0.4? start->check_rf check_load Check Sample Load: Is Silica:Compound > 50:1? check_rf->check_load Yes sol_rf Solution: Decrease mobile phase polarity to lower Rf. check_rf->sol_rf No check_band Check Initial Band: Was sample loaded in minimal volume? check_load->check_band Yes sol_load Solution: Reduce amount of crude material on the column. check_load->sol_load No check_packing Check Column Packing: Are there channels or cracks? check_band->check_packing Yes sol_band Solution: Use 'Dry Loading' method. Pre-adsorb sample onto silica. check_band->sol_band No sol_packing Solution: Repack column carefully using slurry method. check_packing->sol_packing Yes success Separation Improved check_packing->success No (All parameters checked) rf_yes Yes rf_no No load_yes Yes load_no No band_yes Yes band_no No packing_yes No (Packing is good) packing_no Yes (Packing is bad) sol_rf->success sol_load->success sol_band->success sol_packing->success

Caption: Troubleshooting workflow for poor separation in column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound? A1: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and effective stationary phase for normal-phase chromatography of polar aromatic compounds like this.[14] Its polar surface provides strong interactions necessary for separation. Given the potential for strong interaction, ensuring proper mobile phase selection is critical. For particularly sensitive compounds, neutral alumina can be an alternative, but silica gel is the standard starting point.

Q2: How do I select the right mobile phase (solvent system)? A2: The selection process should always begin with TLC analysis. The goal is to find a solvent or solvent mixture that separates your target compound from its impurities and gives the target an Rf value of approximately 0.2-0.3.[6]

  • Start Simple: Begin with a two-solvent system, typically a non-polar solvent like hexanes or petroleum ether mixed with a more polar solvent like ethyl acetate.

  • Adjust Polarity: If the Rf is too low (compound doesn't move), increase the proportion of the more polar solvent. If the Rf is too high (compound moves with the solvent front), increase the proportion of the non-polar solvent.

  • Alternative Solvents: If a hexane/ethyl acetate system doesn't provide adequate separation, try replacing ethyl acetate with dichloromethane or diethyl ether. For very polar compounds that are still not moving, adding a small amount (1-5%) of methanol to a dichloromethane or ethyl acetate mobile phase can be effective.[10]

Q3: What is "dry loading" and when should I use it? A3: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a solid support (usually silica gel) before being placed on the column.[8]

  • When to Use: You should use this method when your compound is poorly soluble in the mobile phase.[8] Dissolving it in a stronger, more polar solvent and loading that solution directly onto the column (wet loading) would create a very polar initial environment, causing the compound to streak down the column and resulting in poor separation.

  • How to Perform: Dissolve your crude product in a suitable volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[8]

Q4: How do I know which fractions contain my purified compound? A4: After collecting fractions, you must analyze them to determine their contents. The most common method is TLC. Spot a small amount from each collected fraction onto a TLC plate, alongside a spot of your crude starting material and a pure standard if available. Elute the plate with the same solvent system used for the column. Fractions that show a single spot corresponding to the Rf of your desired product can be combined.

Data Summary Table

The choice of solvent is critical for successful separation. The following table summarizes common solvents used in normal-phase chromatography, ordered by increasing polarity.

SolventPolarity IndexDielectric Constant (ε)Typical Use
Hexane / Petroleum Ether0.11.9Primary non-polar component
Toluene2.42.4Non-polar component, good for aromatic compounds
Dichloromethane (DCM)3.19.1Moderately polar, good solvent for many organics
Diethyl Ether2.84.3Moderately polar, highly volatile
Ethyl Acetate (EtOAc)4.46.0Common polar component, good H-bond acceptor
Acetone5.121Polar solvent, often used for dissolving samples for dry loading
Acetonitrile (ACN)5.837.5Polar solvent, less common in flash chromatography
Methanol (MeOH)5.132.7Highly polar; used in small % to significantly increase eluent strength

Data compiled from various sources on solvent properties.

Experimental Protocols

Protocol 1: Solvent System Selection using TLC

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Using a capillary spotter, apply a small spot of the solution onto the baseline of a silica gel TLC plate.

  • Prepare a developing chamber with a chosen solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline on the TLC plate.

  • Place the TLC plate in the chamber, cover it, and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[15][16]

  • Adjust the solvent ratio until the spot for the target compound has an Rf of ~0.2-0.3 and is well-separated from impurities.

Protocol 2: Column Packing and Sample Loading

  • Column Preparation: Select a column of appropriate size. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[9]

  • Packing (Wet Slurry Method): In a beaker, create a slurry of silica gel in your initial, least polar mobile phase. Pour this slurry into the column.

  • Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.

  • Once the bed is stable, add a thin protective layer of sand to the top.[9]

  • Sample Loading (Dry Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add silica gel (2-3x the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.[8]

    • Carefully add this powder to the top of the packed column.

  • Elution: Gently add the mobile phase to the column, open the stopcock, and begin collecting fractions. Monitor the elution process using TLC.

References

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Chemistry For Everyone. (2025). What Is The RF Value And Its Importance In Chromatography? [Link]

  • Agilent. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • Restek. (2014). Troubleshooting HPLC- Tailing Peaks. [Link]

  • Kupska, M., et al. (2022). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 27(21), 7206. [Link]

  • Restek. (2019). Choosing Your LC Stationary Phase. [Link]

  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Hawach. Stationary Phase and Surface Chemistry of HPLC Columns. [Link]

  • HIX.AI. (2025). Chromatography Explained: Calculating Rf Values & Its Applications. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Restek Corporation. (2019). Choosing Your LC Stationary Phase. [Link]

  • Study Mind. Chromatography and Rf Values (GCSE Chemistry). [Link]

  • MicroSolv Technology Corporation. Urea Analyzed by HPLC- AppNote. [Link]

  • Solubility of Things. 1,3-bis(4-nitrophenyl)urea. [Link]

  • Chemistry For Everyone. (2025). What Is The Importance Of RF Value In Chromatography? [Link]

  • Mastelf. (2024). Retention Factor in Chromatography: Understanding Its Formula and Significance. [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography? [Link]

  • PubMed. Denaturing Reversed-Phase HPLC Using a Mobile Phase Containing Urea for Oligodeoxynucleotide Analysis. [Link]

  • uHPLCs. (2024). Key Strategy for Choosing Right Mobile Phase in Chromatography. [Link]

  • Reddit. (2018). How to get proper separation during column chromatography? [Link]

  • SIELC Technologies. Separation of 1-(4-Cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. Separation of Urea, (1-methylethyl)- on Newcrom R1 HPLC column. [Link]

  • MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(23), 5192. [Link]

  • Jinjiang Melamine. Urea Solubility In Organic Solvents Revealing. [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction? [Link]

  • PubChemLite. This compound (C7H7N3O3). [Link]

  • INEOS OPEN. Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. [Link]

  • ResearchGate. (2015). What is solubility of urea fertilizer in different solvents? [Link]

  • PubChem. N-3-pyridyl-methyl-N'-p-nitrophenyl urea. [Link]

  • Chemsrc. Urea,N,N'-bis(3-nitrophenyl)-. [Link]

  • ResearchGate. (2019). Can I use urea for cleaning native protein purification column? [Link]

  • PubMed. (2000). Cleaning procedure for protein G affinity columns. [Link]

Sources

Technical Support Center: Troubleshooting Crystal Formation in (3-Nitrophenyl)urea Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of (3-Nitrophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of obtaining high-purity crystalline this compound. Here, we address common challenges and frequently asked questions, grounding our advice in the fundamental principles of crystallization science.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted to address specific problems you may encounter during the recrystallization of this compound.

Problem 1: No Crystals Are Forming Upon Cooling.

Root Cause Analysis: The failure of crystals to form typically points to one of two primary issues: the solution is not supersaturated, or the energy barrier for nucleation has not been overcome.[1][2]

Step-by-Step Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The micro-abrasions create nucleation sites where crystals can begin to form.[3][4]

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. This "seed" acts as a template for further crystal growth.[4]

  • Increase Supersaturation:

    • Evaporation: If too much solvent was added initially, gently heat the solution to evaporate a portion of the solvent.[3][5] This increases the concentration of this compound. Be cautious not to evaporate too much, which could cause the compound to "oil out."

    • Further Cooling: If crystals haven't formed at room temperature, cool the solution in an ice-water bath. For solvents with low freezing points, a salt-ice bath can be used to achieve lower temperatures.[6]

Problem 2: The Compound "Oils Out" Instead of Forming Crystals.

Root Cause Analysis: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or its solubility is so high that it separates as a liquid phase.[5] This is common for compounds with low melting points or when highly concentrated solutions are cooled too rapidly.

Step-by-Step Solutions:

  • Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the concentration slightly.[5]

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, providing more time for orderly crystal lattice formation.[7]

  • Solvent Selection: The chosen solvent may not be optimal. A solvent in which this compound is slightly less soluble at higher temperatures might be a better choice.

Problem 3: The Resulting Crystals are Small, Powdery, or Needle-like.

Root Cause Analysis: Crystal size is a direct consequence of the balance between nucleation and growth rates, which is heavily influenced by the degree of supersaturation and the cooling rate.[8] Rapid cooling leads to high supersaturation, favoring rapid nucleation and the formation of many small crystals.[9]

Step-by-Step Solutions:

  • Decrease the Cooling Rate: The most critical factor for growing larger crystals is to slow down the cooling process.[10]

    • Allow the flask to cool to room temperature on the benchtop, undisturbed.

    • For even slower cooling, place the flask in an insulated container (e.g., a beaker of warm water or a Dewar flask).

  • Reduce Supersaturation Level: While a supersaturated state is necessary for crystallization, an excessively high level promotes rapid nucleation over crystal growth.[8] This can be managed by ensuring you are not using a bare minimum of solvent, though this may slightly decrease yield.

Problem 4: The Purified Crystals Have a Low Melting Point or Appear Discolored.

Root Cause Analysis: This indicates the presence of impurities trapped within the crystal lattice or adsorbed on the crystal surface.[11][12] Impurities can disrupt the crystal lattice, leading to lower purity and altered physical properties.[13]

Step-by-Step Solutions:

  • Ensure Slow Cooling: As mentioned, rapid cooling can trap impurities within the growing crystals.[10] A slower cooling rate allows for the selective incorporation of this compound molecules into the crystal lattice, excluding impurities.[7]

  • Washing the Crystals: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent. This will dissolve surface impurities without significantly dissolving your product.[6]

  • Second Recrystallization: If the purity is still low, a second recrystallization step is often necessary to achieve the desired level of purity.

Experimental Protocols & Data

General Recrystallization Workflow for this compound

This protocol is a starting point and may require optimization based on the specific impurities present.

  • Solvent Selection: Choose an appropriate solvent. Based on the structure of this compound, polar solvents should be considered. Ethanol, or a mixture of ethanol and water, is a common choice for urea derivatives.[10][14]

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Add the minimum amount of hot solvent required to fully dissolve the solid.[15]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[10]

  • Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[10]

  • Crystal Formation: Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[10]

  • Drying: Dry the crystals completely to remove any residual solvent.

Solvent Selection Guide for Urea Derivatives

The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

SolventPolarityBoiling Point (°C)Suitability for Urea Derivatives
WaterHigh100Good for some, but solubility might be too high for others.
EthanolMedium-High78Often a good choice, as it dissolves many organic compounds when hot.[16]
MethanolHigh65Similar to ethanol, but its lower boiling point can be advantageous.[16]
AcetoneMedium56Can be effective, but its low boiling point requires careful handling.
Ethyl AcetateMedium-Low77May be suitable if a less polar solvent is needed.
DichloromethaneLow40Generally, non-polar solvents are less suitable for polar urea compounds.[16]

Visualizing the Process

Recrystallization Workflow Diagram

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid B Add Minimum Hot Solvent A->B C Hot Gravity Filtration (if needed) B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I I H->I Pure Crystalline Product

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

TroubleshootingTree Start Recrystallization Issue Q1 No Crystals Formed? Start->Q1 Q2 Oiling Out? Q1->Q2 No Sol1 Induce Nucleation (Scratch/Seed) Q1->Sol1 Yes Q3 Poor Crystal Quality? Q2->Q3 No Sol3 Re-dissolve & Dilute Q2->Sol3 Yes Sol4 Slow Down Cooling Q3->Sol4 Yes Sol2 Increase Supersaturation (Evaporate/Cool Further) Sol1->Sol2 Still no crystals Sol3->Sol4 Sol5 Wash Crystals Thoroughly Sol4->Sol5

Caption: Decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: Why is slow cooling so important for obtaining pure crystals?

A1: Slow cooling is crucial because it maintains a low level of supersaturation.[8] This ensures that the rate of crystal growth is favored over the rate of nucleation. In this state, molecules have sufficient time to orient themselves correctly in the crystal lattice, leading to larger, more well-defined, and purer crystals.[7] Rapid cooling traps impurities and solvent molecules within the lattice, resulting in a less pure product.[10]

Q2: How do I choose the right solvent for this compound?

A2: The principle of "like dissolves like" is a good starting point. This compound is a polar molecule due to the nitro and urea functional groups. Therefore, polar solvents like ethanol, methanol, or water are likely candidates.[16] The ideal solvent will dissolve the compound completely at its boiling point but very little at room temperature or below. You may need to perform small-scale solubility tests with a few candidate solvents to find the optimal one. A mixed solvent system (e.g., ethanol-water) can also be effective.[10]

Q3: What is supersaturation and why is it necessary for crystallization?

A3: A supersaturated solution is one that contains more dissolved solute than can be held at equilibrium at a given temperature.[2] This is a metastable state and is the driving force for crystallization.[1][8] For crystals to form, the concentration of the solute must exceed its solubility limit, creating the thermodynamic impetus for the molecules to come out of solution and arrange themselves into a solid crystal lattice.[17]

Q4: Can impurities prevent crystal formation altogether?

A4: Yes, in some cases, impurities can inhibit crystallization. They can do this by adsorbing onto the surface of growing crystals, which blocks further growth.[13][18] Some impurities can also increase the solubility of the desired compound, making it more difficult to achieve the necessary level of supersaturation for nucleation to occur.[12] If you suspect this is the case, further purification of the crude material by another method (e.g., chromatography) may be necessary before attempting recrystallization.

Q5: My yield is very low. What are the common causes?

A5: Low yield in recrystallization can stem from several factors:

  • Using too much solvent: This is the most common reason, as it prevents the solution from becoming sufficiently supersaturated upon cooling.[3][15]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, some product will be lost.[5]

  • Washing with too much cold solvent: While washing is important for purity, excessive washing will dissolve some of the product.[15]

  • The compound has significant solubility in the cold solvent: If the solubility of your compound in the cold solvent is not sufficiently low, a significant amount will remain in the mother liquor.

References

  • Martins, P. M., Rocha, F. A., & Rein, P. (n.d.). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications.
  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth.
  • Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures? [Video]. YouTube.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
  • ResearchGate. (2016, November 18). How the impurities in the solute can affect the induction time during crystallization.
  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?
  • CrystEngComm. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • University of York. (n.d.). Problems with Recrystallisations.
  • ResearchGate. (2025, April 15). Impact of impurities on crystal growth.
  • How It Comes Together. (2025, November 14). What Is Supersaturation In Crystallization Processes? [Video]. YouTube.
  • (n.d.). recrystallization.pdf.
  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
  • (n.d.). Recrystallization1.
  • (n.d.). Recrystallization - Single Solvent.
  • NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube.
  • MENG, J., et al. (2020). Recrystallization Purification Method for Urea. Chemical Reagents, 203-206.
  • MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model.
  • ResearchGate. (2025, October 14). (PDF) Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model.
  • Glasp. (2016, January 31). Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A.
  • Solubility of Things. (n.d.). 1,3-bis(4-nitrophenyl)urea.
  • Quora. (2018, May 7). How to induce crystallization in a supersaturated solution.
  • Chemistry For Everyone. (2025, May 4). What Is Supersaturation? [Video]. YouTube.
  • National Institutes of Health. (n.d.). 1-[3-(4-Nitrophenyl)propanoyl]urea acetic acid monosolvate.
  • Chemistry Stack Exchange. (2015, May 24). Supersaturation and Crystallization.
  • UMNOrganicChemistry. (2014, November 20). Recrystallization [Video]. YouTube.
  • Google Patents. (n.d.). US2892870A - Process for purifying and crystallizing urea.
  • Wikipedia. (n.d.). Urea extraction crystallization.
  • jinjiang melamine. (n.d.). Urea Solubility In Organic Solvents Revealing.
  • CHEM 312. (2021, February 22). Recrystallization Experiment [Video]. YouTube.
  • PubChemLite. (n.d.). This compound (C7H7N3O3).
  • LabSolutions. (n.d.). N-methyl-N′-(3-nitrophenyl)urea.
  • Sigma-Aldrich. (n.d.). Urea (U0631) - Product Information Sheet.

Sources

Technical Support Center: Scaling Up the Synthesis of (3-Nitrophenyl)urea for Library Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of (3-Nitrophenyl)urea. This document is designed for researchers, chemists, and process development professionals who are looking to move from bench-scale synthesis to library production quantities. We will address common challenges, provide in-depth troubleshooting advice, and offer scalable protocols grounded in established chemical principles.

Foundational Principles of this compound Synthesis

The synthesis of this compound is most commonly achieved through the reaction of an amine with an isocyanate or an isocyanate precursor. For library production, two primary routes are considered:

  • From 3-Nitrophenyl Isocyanate: This is a direct and high-yielding method involving the reaction of 3-nitrophenyl isocyanate with ammonia. While efficient, it requires handling a highly reactive and toxic isocyanate intermediate.[1]

  • From 3-Nitroaniline and a Carbamoylating Agent: A safer and often more cost-effective approach for scale-up involves generating the isocyanate in situ or using a less hazardous carbamoylating agent. A common industrial method involves heating an amine hydrochloride with urea.[2] This approach avoids the isolation of the hazardous isocyanate.

The core of the reaction involves the nucleophilic attack of an amine on a carbonyl group. The primary challenge in scaling this reaction is managing reaction conditions to prevent the formation of the symmetrical diarylurea, 1,3-dithis compound, which arises from the reaction of the isocyanate intermediate with water or the starting 3-nitroaniline.

Reaction_Mechanism cluster_0 Route A: In Situ Isocyanate Generation cluster_1 Route B: Direct Isocyanate Reaction A 3-Nitroaniline + Urea B [3-Nitrophenyl isocyanate] (Intermediate) A->B Heat, Acid D This compound (Product) B->D C Ammonia (from Urea) C->D E 3-Nitrophenyl isocyanate G This compound (Product) E->G F Ammonia F->G

Caption: Common synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected upon scale-up. What are the likely causes?

Low yields in this synthesis typically stem from moisture contamination, improper temperature control, or incomplete reaction.

  • Cause A: Moisture Contamination

    • Why it happens: The 3-nitrophenyl isocyanate intermediate is extremely reactive towards water. Moisture in your glassware, solvents, or starting materials will hydrolyze the isocyanate to 3-nitroaniline. This newly formed 3-nitroaniline can then react with another molecule of the isocyanate intermediate to form the highly insoluble and common side product, 1,3-dithis compound, consuming your intermediate and reducing the yield of the desired product.[1]

    • Solution:

      • Glassware: Oven-dry all glassware at 120°C for at least 4 hours and cool under an inert atmosphere (nitrogen or argon) or in a desiccator immediately before use.

      • Solvents: Use anhydrous grade solvents. If unavailable, dry solvents using appropriate methods (e.g., molecular sieves).

      • Reagents: Ensure starting materials are dry. If using 3-nitroaniline hydrochloride and urea, ensure they have been stored in a desiccator.

      • Atmosphere: For larger scales, running the reaction under a nitrogen or argon blanket is highly recommended to prevent atmospheric moisture from entering the vessel.

  • Cause B: Suboptimal Reaction Temperature

    • Why it happens: The reaction is exothermic. On a small scale, this heat dissipates quickly. On a larger scale, inefficient heat removal can cause the internal temperature to rise, promoting side reactions and potential degradation of the product.

    • Solution:

      • Controlled Addition: Add reagents dropwise or in portions, monitoring the internal temperature closely.

      • Efficient Cooling: Use an appropriately sized cooling bath (ice-water or ice-brine) and ensure efficient stirring to maintain a uniform temperature throughout the reaction mass.

      • Monitoring: Use a thermocouple to track the internal temperature, not just the bath temperature.

  • Cause C: Incomplete Reaction

    • Why it happens: Insufficient reaction time or poor mixing can lead to incomplete conversion of the starting material.

    • Solution:

      • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the limiting starting material (e.g., 3-nitroaniline) is no longer visible.

      • Effective Agitation: On scale-up, ensure the stirring is vigorous enough to keep all reagents well-mixed, especially if solids are present. Use an overhead mechanical stirrer for volumes greater than 1 liter.

Q2: My final product is a mixture containing a high-melting, insoluble white solid. What is it and how do I get rid of it?

This is almost certainly the symmetrical diarylurea, 1,3-dithis compound.

  • Identification: This byproduct is significantly less soluble than the desired this compound in most common organic solvents. Its melting point is also much higher.

  • Minimization: The best strategy is prevention by rigorously excluding moisture from your reaction (see Q1, Cause A).

  • Removal:

    • Filtration during Work-up: If the reaction is performed in a solvent like toluene or ethyl acetate, the diarylurea may precipitate during the reaction. It can sometimes be removed by hot filtration, although this can be risky with flammable solvents.

    • Selective Recrystallization: The desired product, this compound, can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.[3] The less soluble diarylurea will remain largely undissolved and can be filtered off from the hot solution. Be cautious, as attempting to dissolve everything in a large volume of boiling solvent can lead to co-precipitation upon cooling.

Q3: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the dissolved product separates from the solution as a liquid phase rather than a solid crystalline phase. This usually happens when the solution becomes supersaturated at a temperature above the melting point of the solute.[1]

  • Why it happens: The boiling point of your chosen solvent or solvent mixture may be too high, or the concentration of the solute is too great.

  • Solution:

    • Add More Solvent: While keeping the solution hot, add more of the primary solvent until the oil redissolves completely. Then, allow it to cool slowly.

    • Change Solvent System: Use a solvent system with a lower boiling point. For this compound, an ethanol/water or isopropanol/water mixture is often effective. Dissolve the crude product in the minimum amount of hot alcohol, and then add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot alcohol to clarify the solution, then allow it to cool slowly.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to encourage nucleation at a temperature below the melting point.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for producing a library of urea analogues on a multi-gram scale?

For library synthesis, safety, cost, and reagent availability are paramount. The route starting from 3-nitroaniline and urea (or a derivative like potassium isocyanate) is generally preferred for scale-up.[4][5] This method avoids the need to purchase, store, and handle highly toxic and moisture-sensitive isocyanates. While the direct reaction with 3-nitrophenyl isocyanate is often faster and cleaner on a small scale, the hazards associated with it become more significant at larger quantities.[6]

Q2: What are the absolute critical safety precautions for this synthesis?

  • Isocyanate Handling: Isocyanates are potent respiratory and skin sensitizers and irritants.[6][7] All manipulations involving isocyanates (or reactions that generate them, like those using phosgene derivatives) must be conducted in a certified chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves (or butyl rubber for prolonged exposure), safety goggles, and a lab coat.[7] For large-scale operations, a full-face shield is recommended.[8]

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of vapors.[9]

  • Quenching: Have a quenching solution ready for any spills or residual reagent. A 5% solution of sodium carbonate or a dilute ammonia solution can be used to neutralize isocyanates.

Q3: How can I reliably monitor the reaction to determine its endpoint?

  • Thin Layer Chromatography (TLC): This is the most common and convenient method. Use a mobile phase that gives good separation between your starting material (3-nitroaniline) and the product. A mixture of ethyl acetate and hexanes (e.g., 1:1) is a good starting point. The product, being more polar, will have a lower Rf value than the starting aniline. The reaction is complete when the spot corresponding to 3-nitroaniline has disappeared.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For more precise monitoring, especially during process optimization, LC-MS can provide quantitative data on the consumption of starting materials and the formation of products and byproducts.

Q4: What analytical data should I acquire to confirm the identity and purity of my final product?

To confirm the structure and assess the purity of this compound, the following techniques are standard:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure by showing the characteristic signals for the aromatic protons on the nitrophenyl ring and the broad signals for the -NH- and -NH₂ protons.[3]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This will show the characteristic peak for the urea carbonyl carbon around 155-160 ppm.[3]

  • IR (Infrared) Spectroscopy: Look for strong absorption bands for N-H stretching (around 3200-3500 cm⁻¹) and the C=O (Amide I) stretch (around 1650-1680 cm⁻¹).[3]

  • Melting Point: A sharp melting point close to the literature value (approx. 159-162°C) is a good indicator of purity. A broad or depressed melting range suggests the presence of impurities.

  • Elemental Analysis or HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.

Scalable Protocols and Data

Protocol 1: Lab-Scale (10g) Synthesis of this compound

This protocol uses the safer 3-nitroaniline and urea method.

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 3-nitroaniline (13.8 g, 0.1 mol), urea (12.0 g, 0.2 mol), and concentrated hydrochloric acid (10 mL).

  • Reaction: Add 100 mL of deionized water to the flask. Heat the mixture to a gentle reflux (approx. 100-105°C) with vigorous stirring.

  • Monitoring: After about one hour, a precipitate may begin to form. Continue heating for a total of 3-4 hours. Monitor the reaction by TLC until the 3-nitroaniline spot is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any unreacted urea and salts, followed by a small amount of cold ethanol to remove colored impurities.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as pale yellow crystals. Dry the product in a vacuum oven.

Data Tables

Table 1: Reagent Quantities for Scaled Synthesis

Scale3-Nitroaniline (1.0 eq)Urea (2.0 eq)Conc. HClWater
10 g 7.6 g (55 mmol)6.6 g (110 mmol)5.5 mL55 mL
50 g 38.0 g (275 mmol)33.0 g (550 mmol)27.5 mL275 mL
250 g 190.0 g (1.375 mol)165.0 g (2.75 mol)137.5 mL1.375 L

Table 2: Troubleshooting Summary

ProblemLikely Cause(s)Recommended Action(s)
Low Yield Moisture; High Temp; Incomplete RxnDry glassware/solvents; Control temp; Monitor by TLC
Insoluble Byproduct 1,3-dithis compoundExclude moisture; Purify by recrystallization
"Oiling Out" Improper solvent/concentrationAdd more solvent; Change solvent system; Use seed crystal
Dark Color Impurities/DegradationTreat with activated charcoal during recrystallization

Workflow and Logic Visualizations

Experimental_Workflow A 1. Reagent Preparation (Drying, Weighing) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Controlled Reaction (Temp Monitoring, TLC) B->C D 4. Quenching & Work-up (Cooling, Filtration) C->D E 5. Purification (Recrystallization) D->E F 6. Product Drying (Vacuum Oven) E->F G 7. Analysis (NMR, IR, MP) F->G

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree Start Unsatisfactory Result (Low Yield / Impure Product) Yield Is the yield low? Start->Yield Purity Is the product impure? Start->Purity Moisture Check for Moisture Contamination (Dry Glassware/Solvents?) Yield->Moisture Yes Temp Review Temperature Logs (Exotherm Controlled?) Yield->Temp Yes TLC_Check Review Final TLC/HPLC (Starting Material Consumed?) Yield->TLC_Check Yes Sol_Moisture Implement Strict Anhydrous Technique Moisture->Sol_Moisture Sol_Temp Improve Cooling & Slow Addition Temp->Sol_Temp Sol_TLC Increase Reaction Time / Improve Mixing TLC_Check->Sol_TLC Byproduct Insoluble White Solid Present? (Likely Diarylurea) Purity->Byproduct Yes Oiling Did it 'Oil Out' during recrystallization? Purity->Oiling Yes Color Is the product darkly colored? Purity->Color Yes Sol_Byproduct Refine Recrystallization Protocol Byproduct->Sol_Byproduct Sol_Oiling Adjust Solvent System/Ratio Oiling->Sol_Oiling Sol_Color Use Activated Charcoal Color->Sol_Color

Caption: Troubleshooting decision tree for synthesis issues.

References

  • Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(41), 23275-23281. [Link]

  • Baboo, P. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Slideshare. [Link]

  • Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. [Link]

  • Le, C., et al. (2018). Continuous Flow Synthesis of Non-Symmetrical Ureas from CO2. ResearchGate. [Link]

  • Stolar, T., et al. (2022). Scale-Up of Agrochemical Urea-Gypsum Cocrystal Synthesis Using Thermally Controlled Mechanochemistry. ACS Sustainable Chemistry & Engineering, 10(20), 6548–6557. [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

  • Prachi, R., et al. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. Synfacts, 19(08), 0846. [Link]

  • Chen, K., et al. (2018). Benzylic C–H Isocyanation/Amine Coupling Sequence Enabling High-Throughput Synthesis of Pharmaceutically Relevant Ureas. ResearchGate. [Link]

  • SafeWork NSW. (n.d.). Isocyanates technical fact sheet. [Link]

  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. [Link]

  • Baboo, P. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). ResearchGate. [Link]

  • WorkSafeBC. (2024). Isocyanates. [Link]

  • Energy Up. (n.d.). Troubleshooting, Start up and Shutdown for urea synthesis, recycle and desoprtion Loops. [Link]

  • Patel, S., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1807. [Link]

  • UreaKnowHow. (n.d.). Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance. [Link]

  • Leabu, D., et al. (2007). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Molecules, 12(4), 855-862. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Özgeriş, B. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry, 12(3), 3371-3382. [Link]

  • Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1563-1565. [Link]

  • Davis, T. L., & Blanchard, K. C. (1929). Urea, phenyl-. Organic Syntheses, 9, 80. [Link]

  • Shriner, R. L., & Cox, R. F. B. (1933). Isocyanic acid, p-nitrophenyl ester. Organic Syntheses, 13, 76. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. [Link]

  • INEOS OPEN. (2020). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. [Link]

  • INEOS OPEN. (2020). SELECTIVE SYNTHESIS OF p-NITROSOANILINE BY THE REACTION OF UREA WITH NITROBENZENE. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • El-Gindy, A., et al. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-32. [Link]

  • Kaasenbrood, P. (1953). Purification of urea. U.S.
  • Chaney, A. L. (1971). Method for analysis of urea. U.S.
  • Francis, P., et al. (2002). Analytical methodology for the determination of urea: Current practice and future trends. Trends in Analytical Chemistry, 21(5), 389-400. [Link]

Sources

Technical Support Center: Refining HPLC Methods for Better Separation of Urea Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for HPLC analysis of urea and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chromatographic separation of these highly polar compounds. As Senior Application Scientists, we've structured this resource in a user-friendly question-and-answer format to directly address specific issues and explain the scientific principles behind our recommended troubleshooting steps and method development strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Challenges in Urea Isomer Separation

Question 1: Why is it so difficult to achieve good retention and separation of urea and its isomers on a standard C18 column?

Answer: Urea and its isomers are highly polar, small molecules. On a traditional reversed-phase (RP) C18 column, which has a non-polar stationary phase, these compounds have very little affinity for the stationary phase and a high affinity for the typically polar mobile phase. This results in minimal retention, meaning they elute very early in the chromatogram, often at or near the void volume, making separation and accurate quantification extremely challenging.[1] To overcome this, alternative chromatographic modes or specialized stationary phases are necessary.

Question 2: What are the primary HPLC techniques recommended for separating urea isomers?

Answer: Given the polar nature of urea isomers, several HPLC techniques are more suitable than standard reversed-phase chromatography:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique. HILIC utilizes a polar stationary phase (such as silica, amide, or urea-bonded phases) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[2][3] This creates a water-rich layer on the stationary phase surface, allowing for the partitioning of polar analytes like urea isomers, leading to better retention and separation.[3]

  • Reversed-Phase with Specialized Columns: Certain modern reversed-phase columns, such as those with polar-embedded groups or polar-endcapping, can provide some retention for polar compounds like urea.[4][5] For instance, a Cogent Bidentate C18™ column has been shown to retain urea using 100% water as the mobile phase.[6][7]

  • Chiral Chromatography: For the separation of enantiomers (optical isomers) of urea derivatives, chiral stationary phases (CSPs) are essential.[8][9] These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for this purpose.[10]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and can be an excellent alternative to HPLC.[10][] It uses supercritical CO2 as the main mobile phase, often with a small amount of an organic modifier (like methanol or ethanol).[] SFC can offer faster separations and reduced solvent consumption compared to HPLC.[]

Section 2: Method Development & Optimization

Question 3: I'm developing a HILIC method for urea isomers, but my peak shapes are poor (tailing or fronting). What should I investigate?

Answer: Poor peak shape in HILIC can stem from several factors. Here's a systematic approach to troubleshooting:

  • Mobile Phase Composition:

    • Aqueous Content: The water content in your mobile phase is critical. Too little water can lead to strong, undesirable interactions with the stationary phase, while too much will reduce retention. Systematically vary the aqueous percentage (e.g., from 2% to 10%) to find the optimal balance for peak shape and retention.

    • Buffer Concentration and pH: Inadequate buffering can cause peak tailing, especially for ionizable isomers.[12] Ensure your buffer concentration is sufficient (typically 10-20 mM). The pH of the mobile phase can affect the ionization state of your analytes and the stationary phase, influencing peak shape.[13][14] It's advisable to operate at a pH at least one unit away from the pKa of your analytes.[15]

  • Injection Solvent: The solvent used to dissolve your sample should be as close in composition to the mobile phase as possible, or weaker (i.e., higher in organic solvent for HILIC). Injecting in a solvent much stronger than the mobile phase (e.g., high aqueous content) can cause peak distortion.[12]

  • Column Overload: Injecting too much sample can lead to peak fronting.[12][16] Try reducing the injection volume or diluting your sample.[16]

  • Column Contamination or Degradation: Contaminants from previous injections can accumulate on the column frit or at the head of the column, causing peak distortion.[17][18] If the problem persists after addressing the points above, consider flushing the column with a strong solvent or replacing it.

Question 4: How does temperature affect the separation of urea isomers?

Answer: Temperature is a crucial parameter in HPLC method development that can significantly impact your separation:

  • Retention Time: Generally, increasing the column temperature decreases the viscosity of the mobile phase, leading to shorter retention times.[19][20][21][22] This can be beneficial for speeding up analysis.

  • Selectivity: Temperature can alter the selectivity of the separation, which is the ability to distinguish between different isomers.[19] Sometimes, a small change in temperature can significantly improve the resolution between two closely eluting peaks.

  • Peak Shape and Efficiency: Operating at elevated temperatures can improve mass transfer kinetics, leading to sharper, more efficient peaks.[20][22] However, be mindful of potential analyte degradation at excessively high temperatures.[21] It is important to ensure your column has stable temperature control to maintain consistent results.[23]

ParameterEffect of Increasing Temperature
Retention Time Generally Decreases[19][21]
Selectivity Can Change, Potentially Improving Resolution[19]
Peak Efficiency Often Improves (Sharper Peaks)[20]
Backpressure Decreases[22]

Question 5: For separating enantiomeric urea derivatives, how do I choose the right chiral stationary phase (CSP)?

Answer: Choosing a CSP is often an empirical process, but here are some guidelines:

  • Polysaccharide-Based CSPs: These are the most widely used and versatile CSPs. Columns with coated or immobilized amylose or cellulose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for screening.[10]

  • Urea-Derivative CSPs: Chiral stationary phases that themselves contain urea functionalities have shown excellent enantioselectivity for a range of compounds.[8]

  • Screening Approach: It is highly recommended to screen a small set of diverse CSPs (e.g., an amylose-based, a cellulose-based, and perhaps a cyclodextrin-based column) under both normal-phase and polar-organic modes to identify the most promising candidate for your specific urea isomers.

Section 3: Advanced Troubleshooting

Question 6: I'm observing ghost peaks in my chromatogram when analyzing urea isomers. What are the likely causes and how can I eliminate them?

Answer: Ghost peaks are extraneous peaks that appear in your chromatogram and can interfere with the analysis. Common sources include:

  • Contaminated Mobile Phase: Impurities in your solvents or buffers are a frequent cause.[16] Always use high-purity, HPLC-grade solvents and freshly prepared buffers.

  • Carryover from Previous Injections: If a component from a previous, more concentrated sample is not fully eluted, it can appear as a ghost peak in subsequent runs. To address this, implement a robust column wash step between injections, potentially using a stronger solvent.

  • Injector Contamination: The injector port or loop can be a source of contamination. Regularly flush the injector with a strong solvent.

  • Sample Degradation: If your urea isomers are unstable under the analytical conditions, they may degrade over time, leading to the appearance of new peaks.

Question 7: My retention times are drifting from one injection to the next. What should I check?

Answer: Retention time drift can compromise the reliability of your method. Here are the primary culprits:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.[24] This is especially critical in HILIC and gradient elution. Ensure you have a sufficient equilibration time between runs.

  • Mobile Phase Composition Changes: The composition of your mobile phase can change over time due to the evaporation of the more volatile organic solvent (e.g., acetonitrile).[24] Keep your mobile phase bottles covered and prepare fresh mobile phase regularly.

  • Temperature Fluctuations: Inconsistent column temperature will lead to shifting retention times.[23][24] Use a column oven to maintain a stable temperature.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause variations in the flow rate and mobile phase composition, leading to retention time drift.[25]

Experimental Protocols

Protocol 1: Basic HILIC Method Screening for Urea Isomer Separation

This protocol outlines a starting point for developing a HILIC method.

  • Column Selection:

    • Start with a HILIC column with a polar stationary phase such as one with amide or urea functional groups. A common dimension is 150 mm x 4.6 mm, with 3 or 5 µm particles.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (adjust pH to 4.5 with acetic acid).

    • Mobile Phase B: Acetonitrile.

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 200-210 nm (as urea has a low UV absorbance).

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and run a linear gradient to a lower percentage (e.g., 70%) over 10-15 minutes.

  • Optimization:

    • Adjust the gradient slope and initial/final percentages of Mobile Phase B to improve resolution.

    • Vary the buffer concentration and pH of Mobile Phase A to optimize peak shape.

    • Test different column temperatures (e.g., 25 °C, 35 °C, 45 °C) to assess the impact on selectivity.

Protocol 2: Troubleshooting Poor Peak Shape

This workflow helps to systematically identify the cause of peak asymmetry.

Caption: Troubleshooting workflow for poor peak shape in HPLC.

References

  • Enantiomer Separation by HPLC with Some Urea Derivatives of L-Valine as Novel Chiral Stationary Phases. Taylor & Francis Online. Available at: [Link]

  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]

  • HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. MDPI. Available at: [Link]

  • CN101122589A - Urea and its impurity high performance liquid chromatography analysis method. Google Patents.
  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Separation of Urea, 1-isopropyl-1-(m-tolyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Available at: [Link]

  • Urea Analyzed by HPLC. MicroSolv. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Denaturing Reversed-Phase HPLC Using a Mobile Phase Containing Urea for Oligodeoxynucleotide Analysis. ResearchGate. Available at: [Link]

  • Urea Analyzed by HPLC. MicroSolv. Available at: [Link]

  • HPLC Troubleshooting Guide. Sepax Technologies. Available at: [Link]

  • Bidentate urea-based chiral selectors for enantioselective high performance liquid chromatography: Synthesis and evaluation of "Crab-like" stationary phases. ResearchGate. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Available at: [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. Available at: [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • Development of a hydrophilic interaction liquid chromatography-mass spectrometry method for detection and quantification of urea thermal decomposition by-products in emission from diesel engine employing selective catalytic reduction technology. PubMed. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]

  • How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. Available at: [Link]

  • What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru. Available at: [Link]

  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. PMC. Available at: [Link]

  • Preparation of a new ODTCS stationary phase containing embedded urea groups for use in high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • The Use of Temperature for Method Development in LC. Chromatography Today. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Common HPLC Problems & How to Deal With Them. Phenomenex. Available at: [Link]

  • Determination of urea, allantoin and lysine pyroglutamate in cosmetic samples by hydrophilic interaction chromatography. ResearchGate. Available at: [Link]

  • Solving Common Errors in HPLC. Chromatography Today. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]

  • Setting Your Liquid Chromatography to the Right Temperature. uHPLCs. Available at: [Link]

  • 30 HPLC Problems and Solutions You Should Know. uHPLCs. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • Analysis of Urea. MicroSolv. Available at: [Link]

  • Elevated Temperature HPLC: Principles and Applications to Small Molecules and Biomolecules. Taylor & Francis Online. Available at: [Link]

  • 4 Common Problems & Solutions For HPLC System. GALAK Chromatography. Available at: [Link]

Sources

Technical Support Center: Purification of (3-Nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of (3-Nitrophenyl)urea, with a focus on minimizing solvent consumption. The information is presented in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a solvent-efficient purification protocol for this compound?

A1: The most critical initial step is the selection of an appropriate recrystallization solvent.[1] An ideal solvent for minimizing use will dissolve this compound completely at an elevated temperature but poorly at room or sub-ambient temperatures. This significant difference in solubility with temperature is key to achieving high recovery of the purified product with minimal solvent.[1] For urea derivatives, polar organic solvents are often a good starting point.[2][3]

Q2: Which solvents are good candidates for the recrystallization of this compound?

  • Ethanol: Often a good general-purpose solvent for recrystallizing organic compounds, including urea.[4][5][6] It is readily available, has a relatively low boiling point for easy removal, and is less toxic than many other organic solvents.

  • Methanol: Similar to ethanol, methanol is a polar solvent that can be effective for dissolving urea derivatives.[2][6]

  • Water: Given the polarity of the urea and nitro groups, water could be a potential recrystallization solvent, especially in a mixed-solvent system.[5][6] However, the aromatic ring may limit its solubility in water alone.

  • Acetone: A polar aprotic solvent that can be a good choice for dissolving a range of organic compounds.[7]

  • Acetonitrile: Another polar aprotic solvent to consider, though the solubility of urea in it can be relatively low.[2]

It is highly recommended to perform small-scale solubility tests with your crude this compound in these solvents to determine the best candidate for your specific needs.

Q3: How can I perform a quick and efficient solubility test to select the best solvent?

A3: A simple and effective method for solubility testing is as follows:

  • Place a small, known amount of your crude this compound (e.g., 20-30 mg) into a small test tube.

  • Add a small volume of the solvent to be tested (e.g., 0.5 mL) at room temperature and observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath and observe if the solid dissolves.

  • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe the amount of crystal formation.

An ideal solvent will show low solubility at room temperature, complete dissolution upon heating, and significant crystal formation upon cooling.

Troubleshooting Guide

Q4: I'm using a large volume of solvent to dissolve my this compound, which leads to a poor yield upon cooling. How can I fix this?

A4: This is a common issue that directly impacts solvent consumption and product recovery. Here are several strategies to address this:

  • Minimize the initial solvent volume: When dissolving the crude product, add the hot solvent in small portions, allowing the mixture to return to a boil between additions, until the solid just dissolves.[4] Using an unnecessarily large volume of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[8]

  • Consider a mixed-solvent system: If you cannot find a single solvent with the ideal solubility profile, a two-solvent system can be highly effective.[4][9] In this approach, you dissolve the this compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This technique can significantly reduce the total solvent volume required.

  • Evaporate excess solvent: If you have already added too much solvent, you can carefully boil off some of the solvent to concentrate the solution before allowing it to cool.[8] This should be done in a fume hood with proper ventilation.

Q5: My this compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I prevent it?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To prevent this:

  • Ensure slow cooling: Allow the hot solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Rapid cooling can cause the compound to crash out of solution as an oil.[4]

  • Use a lower boiling point solvent: If the melting point of your this compound is lower than the boiling point of your chosen solvent, select a solvent with a lower boiling point.

  • Add more solvent: Paradoxically, adding a small amount of additional hot solvent before cooling can sometimes prevent oiling out by lowering the saturation point of the solution.[8]

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.[4]

Q6: I've minimized my solvent use, but now my purified this compound seems less pure. What could be the cause?

A6: Using a minimal amount of solvent is key for yield, but if done incorrectly, it can lead to the co-precipitation of impurities. Here are some potential reasons and solutions:

  • Insufficient dissolution of impurities: Some impurities may be less soluble than your product in the hot solvent. If you don't use enough solvent to keep the impurities dissolved, they may crystallize along with your product upon cooling. In this case, a hot filtration step is necessary. After dissolving your crude product in the minimum amount of hot solvent, quickly filter the hot solution to remove any insoluble impurities before allowing it to cool.

  • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice of your product.[4] Always allow for slow cooling to promote the formation of pure, well-defined crystals.

  • Insufficient washing of the crystals: After filtering the recrystallized product, it's important to wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities. Using too much washing solvent or warm solvent will dissolve some of your product, reducing the yield.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Based on preliminary solubility tests, choose a solvent in which this compound is highly soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the selected solvent. Heat the mixture to a gentle boil on a hot plate while stirring. Add the hot solvent in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Two-Solvent Recrystallization of this compound

  • Solvent Pair Selection: Choose a "good" solvent that readily dissolves this compound at room temperature and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Addition of Poor Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5 and 6 from the single-solvent recrystallization protocol.

Visualizing the Workflow

Caption: A decision-making workflow for the purification of this compound.

References

  • Technique Series: Recrystallization (urea as an example) - YouTube. (2016).
  • RECRYSTALLIZATION - ResearchGate. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
  • Recrystallization - Single Solvent. (n.d.).
  • 1,3-bis(4-nitrophenyl)urea - Solubility of Things. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • How to purify the urea bought from market to pure urea? - ResearchGate. (2018).
  • Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A | Glasp. (2016).
  • US4654442A - Methods for removing biuret from urea - Google Patents. (n.d.).
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.).
  • Urea - Wikipedia. (n.d.).
  • Substituted Ureas. Methods of Synthesis and Applications - ResearchGate. (2025).
  • Towards a low-carbon future: exploring green urea synthesis for sustainable agriculture | Green Chemistry - UreaKnowHow. (2024).
  • Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. (2023).
  • Synthesis of mono-and N,N-disubstituted ureas - ResearchGate. (2025).
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018).
  • Towards a low-carbon future: exploring green urea synthesis for sustainable agriculture. (n.d.).
  • Urea Solubility In Organic Solvents Revealing - jinjiang melamine. (n.d.).
  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.).
  • Which is the best organic solvent for nitrophenol solubility and extraction? - ResearchGate. (2024).
  • This compound (C7H7N3O3) - PubChemLite. (n.d.).
  • Troubleshooting low yield in m-tolylurea synthesis - Benchchem. (n.d.).
  • Use of a urea and guanidine-HCl-propanol solvent system to purify a growth inhibitory glycopeptide by high-performance liquid chromatography - PubMed. (1985).
  • What is solubility of urea fertilizer in different solvents? - ResearchGate. (2015).
  • Intercropping with Different Companion Plants Affects the Growth and Soil Properties of Chrysanthemum morifolium - MDPI. (n.d.).
  • HELP. Purification under denaturing conditions - ResearchGate. (2025).
  • How remove urea from his-tag fusion protein elution after protein purification under denaturing conditions | ResearchGate. (2013).

Sources

Technical Support Center: Characterization of N,N'-Disubstituted Ureas

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of N,N'-disubstituted ureas. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why is NMR characterization of my N,N'-disubstituted urea challenging?

A1: Characterization of N,N'-disubstituted ureas by NMR can be challenging, particularly for N-di- and tri-alkylated ureas, due to the absence of adjacent protons to the urea nitrogens, which limits the information obtainable from standard proton-proton correlation experiments.[1] Additionally, hindered rotation around the C-N bonds can lead to broadened signals in the NMR spectrum. For diaryl ureas, the conformation of the aryl rings can also influence the chemical shifts and signal appearance.[2]

Q2: I'm having trouble getting my disubstituted urea to dissolve for analysis. What can I do?

A2: N,N'-disubstituted ureas often exhibit poor solubility in common organic solvents due to their strong hydrogen-bonding capabilities, which can lead to the formation of highly stable, self-associated structures.[3][4] The nature of the substituents plays a significant role; for instance, branched alkyl groups can increase solubility in nonpolar solvents.[3][4] For analytical purposes, consider using more polar aprotic solvents like DMSO-d₆ for NMR or employing a co-crystal strategy to improve solubility.[5]

Q3: My mass spectrum shows unexpected fragments. Is my compound degrading?

A3: N,N'-disubstituted ureas can undergo thermal decomposition, especially in the heated inlet of a gas chromatograph or under certain mass spectrometry ionization conditions. The primary decomposition pathway often involves a four-center pericyclic reaction, yielding a substituted isocyanate and an amine.[6][7][8] This can lead to fragment ions corresponding to these decomposition products rather than the parent molecule. Electrospray ionization (ESI) is often a softer ionization technique that can help to observe the protonated molecular ion with less fragmentation.[1]

Q4: I have synthesized two positional isomers of a disubstituted urea. How can I differentiate them?

A4: Differentiating positional isomers of N,N'-disubstituted ureas can be effectively achieved using tandem mass spectrometry (ESI-MS/MS).[1] The isomers often exhibit distinct fragmentation patterns. For example, cleavage of the C-N bond of the urea group can lead to the elimination of an isocyanate moiety, resulting in a characteristic fragment ion that may be present for one isomer but absent in the other.[1] Detailed 2D NMR experiments like HMBC and NOESY can also provide crucial connectivity and spatial information to distinguish between isomers.[9][10]

Troubleshooting Guides

Guide 1: NMR Spectroscopy Issues
Problem: Broad or Disappearing N-H Proton Signals in ¹H NMR
  • Causality: The N-H protons of ureas are acidic and can undergo chemical exchange with residual water or other acidic protons in the solvent (e.g., DMSO-d₆). This exchange can be on a timescale that is intermediate with respect to the NMR experiment, leading to signal broadening. At higher concentrations or in the presence of strong hydrogen bond acceptors, the exchange rate may increase, causing the signal to broaden significantly or even disappear.

  • Troubleshooting Protocol:

    • Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible. Using freshly opened ampoules of solvent is recommended.

    • Lower the Temperature: Variable temperature (VT) NMR can be very informative. Lowering the temperature will slow down the chemical exchange and often results in sharper N-H signals.[2]

    • Solvent Titration: If you suspect strong solvent-solute interactions, acquiring spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can provide valuable information.

    • ¹H-¹⁵N HSQC/HMBC: If your compound is ¹⁵N-labeled or if you can detect the natural abundance ¹⁵N, these 2D experiments can definitively identify the N-H correlations and provide chemical shift information for the nitrogen atoms, which is also structurally informative.[9][11]

Problem: Complex Aromatic Region in Diaryl Ureas
  • Causality: Restricted rotation around the Ar-N bonds can make the two aromatic rings (or even the two halves of a single aromatic ring) chemically non-equivalent. This can lead to a more complex splitting pattern than anticipated. The conformation of the aryl rings (cis or trans to each other) also significantly impacts the chemical shifts of the aromatic protons.[2]

  • Troubleshooting Protocol:

    • 2D NMR: Utilize COSY, HSQC, and HMBC experiments to assign the aromatic protons and carbons unambiguously.[9]

    • NOESY/ROESY: These experiments can reveal through-space correlations between the N-H protons and nearby aromatic protons, providing crucial information about the preferred conformation of the molecule in solution.[9]

    • VT NMR: Increasing the temperature may lead to faster rotation around the Ar-N bonds, potentially simplifying the spectrum by averaging the signals of the non-equivalent protons.[2]

Guide 2: Mass Spectrometry Analysis
Problem: Absence of Molecular Ion Peak in GC-MS
  • Causality: Many N,N'-disubstituted ureas are not thermally stable and can decompose in the hot GC inlet or during electron ionization (EI).[6][7] The primary decomposition products are an isocyanate and an amine, which are then detected.

  • Troubleshooting Workflow:

    GCMS_Troubleshooting Start No Molecular Ion in GC-MS Step1 Analyze by Direct Infusion ESI-MS Start->Step1 Step2 Observe [M+H]+? Step1->Step2 Step5 Alternative: Analyze by APCI-MS or APPI-MS Step1->Step5 Alternative Step3 Yes: Compound is likely thermally labile. Use LC-MS for analysis. Step2->Step3 Yes Step4 No: Consider derivatization to a more volatile/stable compound. Step2->Step4 No

    Caption: Troubleshooting workflow for the absence of a molecular ion in GC-MS.

  • Experimental Protocol: Derivatization for GC-MS Analysis In cases where LC-MS is not available, derivatization can make the urea more amenable to GC-MS analysis by increasing its volatility and thermal stability. A common method is silylation.

    • Sample Preparation: Dissolve approximately 1 mg of the urea derivative in 100 µL of a dry, aprotic solvent (e.g., pyridine, acetonitrile).

    • Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Analysis: Allow the reaction mixture to cool to room temperature and inject an aliquot directly into the GC-MS.

Guide 3: Physicochemical Characterization
Problem: Inconsistent Melting Point and Polymorphism
  • Causality: The strong and directional nature of hydrogen bonding in N,N'-disubstituted ureas makes them prone to polymorphism, where the same compound can exist in different crystalline forms with distinct physical properties, including melting point and solubility.[12][13] A common hydrogen bonding motif is the "urea tape" or "α-network," but other arrangements are possible depending on the substituents.[12][13]

  • Characterization Workflow for Polymorphism:

    Polymorphism_Workflow Start Inconsistent Melting Point Observed DSC Differential Scanning Calorimetry (DSC) - Identify thermal events (melts, recrystallizations) Start->DSC PXRD Powder X-ray Diffraction (PXRD) - Identify different crystal lattices Start->PXRD Microscopy Hot-Stage Microscopy - Visualize phase transitions DSC->Microscopy Spectroscopy Solid-State NMR / FT-IR / Raman - Probe local molecular environment PXRD->Spectroscopy Conclusion Characterize and Identify Polymorphs Microscopy->Conclusion Solubility Solubility Studies - Different polymorphs have different solubilities Spectroscopy->Solubility Solubility->Conclusion

    Caption: Workflow for the investigation of polymorphism in N,N'-disubstituted ureas.

Data Summary: Influence of Substituents on Hydrogen Bonding
Substituent TypePredominant Hydrogen Bonding MotifConsequence
Simple Alkyl/Aryl"Urea Tape" α-network via N-H···O=C bondsOften leads to lower solubility and higher melting points.
Aryl with H-bond Acceptors (e.g., Pyridyl)N-H···N(pyridyl) or other intermolecular bonds instead of urea tape.[12][13]Can disrupt the typical urea tape structure, affecting crystal packing.
Bulky/Branched Alkyl GroupsCan sterically hinder the formation of extended hydrogen-bonded networks.[3][4]May lead to increased solubility in organic solvents.[3][4]

References

  • Hydrogen Bonding in Crystal Structures of N,N'-Bis(3-pyridyl)urea. Why Is the N−H···O Tape Synthon Absent in Diaryl Ureas with Electron-Withdrawing Groups? Crystal Growth & Design - ACS Publications. [Link]

  • Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. MDPI. [Link]

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]

  • (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. PubMed. [Link]

  • (PDF) Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. ResearchGate. [Link]

  • Analytical methodology for the determination of urea: Current practice and future trends. Deakin University. [Link]

  • Synthesis of mono-and N,N-disubstituted ureas. ResearchGate. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • (PDF) Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XII. N-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. ResearchGate. [Link]

  • A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Thieme. [Link]

  • Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. PMC. [Link]

  • Analytical methodology for the determination of urea: Current practice and future trends | Request PDF. ResearchGate. [Link]

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. Semantic Scholar. [Link]

  • Urea. Wikipedia. [Link]

  • Hydrogen Bonding in Crystal Structures of N,N'-Bis(3-pyridyl)urea. Why Is the N−H···O Tape Synthon Absent in Diaryl Ureas with Electron-Withdrawing Groups? | Request PDF. ResearchGate. [Link]

  • Method for analysis of urea.
  • N,N'-Disubstituted Ureas: Influence of Substituents on the Formation of Supramolecular Polymers. ElectronicsAndBooks. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. NIH. [Link]

  • (PDF) Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XIX. exo-Isomers of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. ResearchGate. [Link]

  • A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Organic Chemistry Portal. [Link]

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. ACS Publications. [Link]

  • 1 H and 13 C NMR spectral assignment of N , N ′-disubstituted thiourea and urea derivatives active against nitric oxide synthase. ResearchGate. [Link]

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. ResearchGate. [Link]

  • N,N'-disubstituted ureas: influence of substituents on the formation of supramolecular polymers. PubMed. [Link]

  • Urea, N,N'-diphenyl-. NIST WebBook. [Link]

  • Solving Urea's Solubility Problem. ChemistryViews. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Human Metabolome Database. [Link]

  • Degradation mechanism and thermal stability of urea nitrate below the melting point. ScienceDirect. [Link]

  • Preliminary investigations into the behavior of urea. DiVA portal. [Link]

  • Conformation and stereodynamics of 2,2'-disubstituted N,N'-diaryl ureas. PubMed. [Link]

  • 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. ResearchGate. [Link]

  • CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie. [Link]

  • N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. PubMed. [Link]

  • N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies | Bentham Science Publishers. Bentham Science. [Link]

  • (PDF) Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVII. N-(3-Bromoadamantan-1-yl)-3-R-ureas and Symmetrical Bis-ureas. ResearchGate. [Link]

  • Solubility of Amino Acids in Aqueous Urea Solutions and Its Implications for the Denaturation of Proteins by Urea. ResearchGate. [Link]

  • N, N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies | Request PDF. ResearchGate. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. NIH. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of (3-Nitrophenyl)urea and (4-Nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the phenylurea scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. The strategic placement of substituents on the phenyl ring can dramatically influence the biological activity of these compounds. This guide provides a detailed comparative analysis of two isomeric nitrophenylureas: (3-Nitrophenyl)urea and (4-Nitrophenyl)urea. While direct head-to-head comparisons in the literature are scarce, this document synthesizes available experimental data for these compounds and their close derivatives to offer insights into their potential therapeutic applications and underlying mechanisms of action.

Introduction to Nitrophenylureas

This compound and (4-Nitrophenyl)urea are small molecule compounds distinguished by the position of the nitro group on the phenyl ring. This seemingly minor structural variance can lead to significant differences in their physicochemical properties and, consequently, their interactions with biological targets. The electron-withdrawing nature of the nitro group, combined with the hydrogen bonding capabilities of the urea moiety, makes these compounds interesting candidates for investigation in various disease contexts, particularly in oncology.

Comparative Biological Activity

While comprehensive comparative studies are limited, the existing body of research on nitrophenylurea derivatives points towards distinct and overlapping biological activities, primarily centered around antiproliferative and enzyme inhibitory effects.

Antiproliferative and Cytotoxic Effects

The antiproliferative activity of nitrophenylurea derivatives has been explored in various cancer cell lines. The position of the nitro group appears to play a crucial role in determining the potency and selectivity of these compounds.

Table 1: Summary of Antiproliferative and Related Activities of Nitrophenylurea Derivatives

Compound/DerivativeBiological ActivityCell Line/TargetIC50/ObservationReference(s)
1-[1-(4-nitrophenyl)-4,5-dihydro-1H-imidazol-2-yl]-3-phenylureaModerate CDK2 InhibitionCDK214.3 µM[1]
1-(4-Methoxybenzyl)-3-{2-[(4-nitrophenyl)amino]ethyl}ureaAntiproliferativeRK33 (laryngeal cancer)6.7 µM[1]
1-(nicotinoyl)-3-(meta-nitrophenyl)-thioureaAnti-inflammatory-Not specified[2]

Based on the available data for derivatives, compounds bearing the 4-nitrophenyl moiety have demonstrated notable antiproliferative effects in the low micromolar range against cancer cell lines such as laryngeal cancer (RK33).[1] In contrast, research on 3-nitrophenyl derivatives has pointed towards anti-inflammatory potential, as seen with a thiourea derivative.[2] This suggests that the isomeric position of the nitro group may direct the biological activity towards different therapeutic areas, with the para-isomer favoring anticancer applications.

Enzyme Inhibition: A Focus on Kinases

The urea linkage is a key pharmacophore in many kinase inhibitors, capable of forming critical hydrogen bonds within the ATP-binding pocket of these enzymes.[3] Phenylurea derivatives have been investigated as inhibitors of a variety of kinases involved in cell signaling pathways crucial for cancer progression, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Akt.[4][5][6]

CDK2 is a key regulator of cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7] A study on nitroaryl urea derivatives revealed that a compound incorporating a 4-nitrophenyl group exhibited moderate inhibitory activity against CDK2, with an IC50 value of 14.3 µM.[1] This finding suggests that (4-Nitrophenyl)urea and its derivatives may exert their antiproliferative effects, at least in part, through the inhibition of CDKs. The inhibitory potential of this compound against CDK2 has not been extensively reported, highlighting a gap in our understanding of its mechanism of action.

The PI3K/Akt and MAPK/ERK signaling pathways are central to cell proliferation, survival, and angiogenesis. Phenylurea derivatives have been shown to modulate these pathways. For instance, some derivatives have been found to inhibit the Akt/GSK-3β/c-Myc signaling pathway.[8] Furthermore, the biphenyl urea scaffold, a related structure, is a known feature of many VEGFR-2 inhibitors.[5] While specific inhibitory data for this compound and (4-Nitrophenyl)urea against these kinases are not available, their structural similarity to known kinase inhibitors suggests that this is a promising area for future investigation.

Structure-Activity Relationship (SAR) Insights

The difference in biological activity between the meta and para isomers can be attributed to the electronic and steric effects of the nitro group's position.

  • Electronic Effects: The para-position of the nitro group in (4-Nitrophenyl)urea allows for direct resonance-based electron withdrawal from the phenyl ring and the urea moiety. This can influence the acidity of the N-H protons and the hydrogen bonding potential of the compound, which are critical for binding to target proteins like kinases.

  • Steric and Conformational Effects: The position of the nitro group also dictates the overall shape and conformational flexibility of the molecule, which can affect its ability to fit into the binding pocket of a target enzyme.

A study on diaryl urea derivatives as FGFR1 inhibitors noted that a nitro-substituted compound at the meta-position showed a slight decrease in activity compared to other substitutions, suggesting that this position may be less favorable for non-hydrogen bonding functional groups in that specific context.[9] This provides a subtle clue that the substitution pattern is a key determinant of activity.

Experimental Protocols for Biological Evaluation

To facilitate further research and direct comparison of this compound and (4-Nitrophenyl)urea, this section provides detailed protocols for key biological assays.

Antiproliferative Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound and (4-Nitrophenyl)urea in a suitable solvent like DMSO. Prepare serial dilutions of the compounds in culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general luminescence-based assay to measure the inhibition of kinase activity. Specific protocols for VEGFR-2 and CDK2 are available from various commercial suppliers.[7][8]

Protocol:

  • Reagent Preparation: Prepare a 1x Kinase Buffer, an ATP solution, and a solution of the specific kinase substrate. Prepare serial dilutions of the test compounds (this compound and (4-Nitrophenyl)urea) in the kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the substrate, and the test compound or vehicle control. Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Signal Detection: Add a reagent (such as ADP-Glo™) that terminates the kinase reaction and measures the amount of ADP produced (which is proportional to kinase activity). This is often achieved through a coupled luciferase reaction that generates a luminescent signal.

  • Luminescence Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizing Potential Mechanisms of Action

To illustrate the potential signaling pathways that may be affected by nitrophenylureas, the following diagrams are provided.

Simplified Kinase Signaling Pathways

Phenylurea derivatives have been implicated in the inhibition of key signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates the potential points of inhibition for these compounds within the PI3K/Akt and MAPK/ERK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Nitrophenylurea (3/4)-Nitrophenyl)urea (Potential Inhibitor) Nitrophenylurea->RTK Inhibition? Nitrophenylurea->Akt Inhibition? Nitrophenylurea->Raf Inhibition?

Caption: Potential inhibition of key oncogenic signaling pathways by nitrophenylureas.

Cell Cycle Regulation and CDK2 Inhibition

The diagram below illustrates the role of the CDK2/Cyclin E complex in the G1/S transition of the cell cycle and the potential inhibitory effect of nitrophenylureas.

G cluster_cell_cycle Cell Cycle Progression G1 G1 Phase G1S_transition G1/S Checkpoint G1->G1S_transition S S Phase (DNA Replication) G1S_transition->S CDK2_CyclinE CDK2/Cyclin E Complex CDK2_CyclinE->G1S_transition Promotes Rb pRb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits E2F->S Drives Entry Nitrophenylurea (4-Nitrophenyl)urea (Potential Inhibitor) Nitrophenylurea->CDK2_CyclinE Inhibition

Caption: Potential mechanism of cell cycle arrest via CDK2 inhibition by (4-Nitrophenyl)urea.

Conclusion and Future Directions

The available evidence, though indirect, suggests that this compound and (4-Nitrophenyl)urea may possess distinct biological activity profiles. Derivatives of (4-Nitrophenyl)urea have shown promise as antiproliferative agents, potentially acting through the inhibition of kinases such as CDK2. In contrast, the biological activities of this compound are less characterized, with some indications of anti-inflammatory potential.

This comparative guide highlights a significant opportunity for further research. A direct, systematic comparison of the cytotoxicity and enzyme inhibitory profiles of these two isomers against a panel of cancer cell lines and relevant kinases is warranted. Such studies would provide valuable structure-activity relationship data and could guide the rational design of more potent and selective therapeutic agents based on the nitrophenylurea scaffold. The experimental protocols and mechanistic diagrams provided herein offer a framework for initiating these important investigations.

References

  • BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • BPS Bioscience. (n.d.).
  • Discovery of nitroaryl urea derivatives with antiproliferative properties. Taylor & Francis Online.
  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. PMC.
  • Inhibition of the CDK2 and Cyclin A complex leads to autophagic degrad
  • 1,3-Bis(4-nitrophenyl)urea 97 587-90-6. Sigma-Aldrich.
  • Inhibition of CDK2 reduces neutrophil motility and chemotaxis in...
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers.
  • Showing metabocard for 1,3-Bis(4-nitrophenyl)urea (HMDB0244158).
  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. MDPI.
  • Inhibition of the PI3K-Akt signaling pathway reduces tumor necrosis factor-alpha production in response to titanium particles in vitro. PubMed.
  • Discovery of novel VEGFR-2 inhibitors.
  • A study on MAPK/ERK and CDK2-Cyclin-E signal switch "on and off" in cell proliferation by bis urea derivatives of 1, 4-Diisocyan
  • Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine.
  • Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. Taylor & Francis Online.
  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Cayman Chemical.
  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h.
  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. PMC.
  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)
  • Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)
  • PI3K/Akt Pathway Inhibition for the Treatment of Metastatic Castrate-Resistant Prost
  • Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors.
  • 1,3-Bisthis compound | C13H10N4O5 | CID 237811. PubChem.
  • Critical reanalysis of the methods that discriminate the activity of CDK2
  • (PDF) 4-Nitrophenol–urea (1/1).
  • IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2.
  • Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2. PMC.
  • Comparative Cytotoxicity of Nitrofuran Derivatives: A Guide for Researchers. Benchchem.
  • DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. G1 Therapeutics, Inc.
  • Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents.
  • A Comparative Guide to the Structure-Activity Relationship of (3-Hydroxy-p-tolyl)urea Analogues as Kinase Inhibitors. Benchchem.
  • Antiangiogenic Tyrosine Kinase Inhibitors and Their Diverse Spectra of Inhibitory Activity: Implications for Personalized Therapy in Renal Cell Carcinoma. PMC.
  • Biological Applications of Thiourea Deriv
  • CDK Inhibition | CDK Inhibitor Review. Selleck Chemicals.
  • CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. PMC.
  • Rational design, synthesis and evaluation of tyrosine kinase inhibitory effects of novel diaryl urea sorafenib-based deriv
  • 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PubMed.
  • (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
  • Protein kinase inhibitors
  • Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity. PubMed.
  • comparative cytotoxicity of 5-Fluoro-2-methyl-8-nitroquinoline and its analogs. Benchchem.
  • Classification of urea-based antineoplastic kinase inhibitors according...
  • Some tyrosine kinase inhibitors under clinical trials.

Sources

A Senior Application Scientist's Guide to the Efficient Synthesis of Aryl Urea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the aryl urea moiety is a cornerstone of molecular design. Its prevalence in blockbuster pharmaceuticals like Sorafenib and its utility as a versatile building block in materials science underscore the critical need for efficient and scalable synthetic routes. This guide provides an in-depth comparison of the primary methodologies for synthesizing aryl urea derivatives, offering field-proven insights to inform your experimental choices. We will move beyond simple procedural lists to explore the underlying principles, advantages, and limitations of each approach, supported by experimental data.

The Enduring Importance of the Aryl Urea Scaffold

The N,N'-diaryl urea functional group is a privileged structure in medicinal chemistry, largely due to its ability to act as a rigid hydrogen bond donor, facilitating strong interactions with biological targets such as protein kinases.[1][2] This has led to its incorporation into a multitude of clinically significant agents, particularly in oncology.[2] Beyond the pharmaceutical realm, aryl ureas are integral to the development of polymers, agrochemicals, and organocatalysts.[3] Given this broad applicability, the selection of an optimal synthetic strategy is a decision with significant implications for yield, purity, cost, and safety.

A Comparative Analysis of Synthetic Methodologies

The synthesis of aryl ureas can be broadly categorized into classical and modern approaches. The classical methods, while foundational, often rely on hazardous reagents. In contrast, modern techniques prioritize safety, functional group tolerance, and catalytic efficiency.

The Isocyanate Route: The Classic Workhorse

The reaction of an aryl isocyanate with a primary or secondary amine is the most traditional and direct method for forming an aryl urea.[4] This approach is often high-yielding and proceeds under mild conditions.

Mechanism: The reaction is a straightforward nucleophilic addition of the amine's lone pair of electrons to the electrophilic carbon of the isocyanate group.

Causality of Experimental Choices: The primary consideration in this method is the generation and handling of the isocyanate intermediate. Isocyanates are highly reactive and toxic, necessitating careful handling in a well-ventilated fume hood.[3][4] The synthesis of the isocyanate itself is a critical preceding step, traditionally accomplished using phosgene or a safer alternative like triphosgene.[1][5]

  • Advantages:

    • Generally high yields.

    • Mild reaction conditions for the final amine addition step.

    • A vast body of literature and established protocols.

  • Limitations:

    • The high toxicity and hazardous nature of isocyanate precursors like phosgene.[3]

    • Isocyanates can be unstable and may not be commercially available for complex aryl systems, requiring in situ generation.[4]

Phosgene and Its Surrogates: The Carbonyl Source

Historically, phosgene (COCl₂) was the reagent of choice for converting amines to isocyanates or for the direct synthesis of ureas.[6] However, its extreme toxicity has driven the adoption of safer, solid phosgene equivalents.

  • Triphosgene (Bis(trichloromethyl) carbonate): A crystalline, stable solid that serves as a safer alternative to gaseous phosgene.[1][5] It reacts with three equivalents of an amine in the presence of a base to generate the corresponding isocyanate in situ, which can then be trapped by another amine to form the desired urea.[5]

  • Carbonyldiimidazole (CDI): Another solid reagent that reacts with amines to form an activated carbamoyl-imidazole intermediate. Subsequent reaction with a second amine yields the urea. This method avoids the formation of isocyanates altogether.

Causality of Experimental Choices: The choice between triphosgene and CDI often depends on the substrate and desired reaction conditions. Triphosgene reactions are typically performed in chlorinated solvents at reflux, while CDI reactions can often be conducted under milder conditions.[5] The stoichiometry is critical when using triphosgene to avoid side reactions.

  • Advantages:

    • Safer to handle than gaseous phosgene.[3]

    • Triphosgene is a stable, crystalline solid.[5]

    • Applicable to a wide range of substrates.

  • Limitations:

    • These reagents are still hazardous and must be handled with care.

    • The generation of stoichiometric amounts of byproducts (e.g., imidazole hydrochloride with CDI) can complicate purification.

Modern Catalytic and Phosgene-Free Strategies

In recent years, significant efforts have been directed towards developing catalytic and phosgene-free methods for aryl urea synthesis, driven by the principles of green chemistry.

This powerful method allows for the synthesis of unsymmetrical N,N'-diaryl ureas from aryl halides and urea or a monosubstituted urea.[4][7] This approach offers excellent functional group tolerance and is highly versatile.

Mechanism: The reaction typically follows a standard Pd-catalyzed cross-coupling cycle involving oxidative addition, ligand exchange, and reductive elimination.

Causality of Experimental Choices: The success of this reaction hinges on the appropriate selection of the palladium catalyst, ligand, and base. Ligands such as Xantphos are often employed to facilitate the C-N bond formation.[8] The choice of base (e.g., Cs₂CO₃) is also crucial for an efficient reaction.[7]

  • Advantages:

    • Excellent functional group tolerance.[7]

    • High yields for a broad range of substrates, including heteroaryl halides.[7]

    • Avoids the use of toxic isocyanates and phosgene.[4]

  • Limitations:

    • The cost of the palladium catalyst and ligands can be a drawback for large-scale synthesis.[6]

    • Removal of palladium residues from the final product can be challenging, especially for pharmaceutical applications.[9]

Catalytic carbonylation reactions utilize carbon monoxide (CO) or carbon dioxide (CO₂) as the carbonyl source, representing a more atom-economical and environmentally friendly approach.[3][10]

Mechanism: These reactions often involve the oxidative carbonylation of amines or the reductive carbonylation of nitroarenes, mediated by transition metal catalysts.

Causality of Experimental Choices: These methods require specialized equipment to handle gaseous CO, often at elevated pressures. The choice of catalyst is critical and can include palladium, rhodium, or ruthenium complexes.[6]

  • Advantages:

    • Utilizes inexpensive and abundant carbonyl sources (CO, CO₂).[3]

    • High atom economy and reduced generation of waste products.[6]

  • Limitations:

    • Requires handling of toxic and flammable CO gas, often under pressure.[10]

    • May require high temperatures and pressures, limiting functional group tolerance.[6]

The reaction of amines with carbamates offers a green and scalable alternative, avoiding hazardous reagents like phosgene and isocyanates.[5] This method is particularly useful for the synthesis of unsymmetrical ureas.

Mechanism: The reaction involves the nucleophilic attack of an amine on the carbamate carbonyl group, with the elimination of an alcohol.

Causality of Experimental Choices: The reaction is often facilitated by a base, and the choice of solvent can influence the reaction rate and yield. The carbamate intermediates can be prepared from relatively inexpensive starting materials like diphenyl carbonate.[5]

  • Advantages:

    • Environmentally benign and scalable.[5]

    • Avoids the use of toxic and hazardous reagents.[5]

  • Limitations:

    • May require elevated temperatures (reflux conditions).[5]

    • The reactivity can be dependent on the nature of the substituents on the amine and carbamate.[5]

Quantitative Comparison of Synthesis Efficiency

To provide a clear comparison, the following table summarizes the typical performance of the discussed methodologies. Yields are highly substrate-dependent, but these ranges represent a general overview from the literature.

Methodology Typical Yield Range Key Advantages Key Disadvantages Safety/Handling Considerations
Isocyanate + Amine 80-95%[5]High yields, mild final stepUse of toxic/unstable isocyanatesHigh: Requires handling of hazardous isocyanates.
Triphosgene 70-90%[5]Safer than phosgene, versatileStill hazardous, byproduct formationModerate: Handle as a toxic solid in a fume hood.
Pd-Catalyzed C-N Coupling 70-95%[7]Excellent functional group toleranceCatalyst cost, potential metal contaminationLow: Standard handling of Pd catalysts.
Carbonylative Approaches 60-85%[10]High atom economy, greenRequires CO gas and pressure equipmentHigh: Handling of toxic and flammable CO gas.
From Carbamates 70-90%[5]Green, scalable, safe reagentsMay require elevated temperaturesLow: Generally safe reagents and conditions.

Decision-Making Workflow for Method Selection

Choosing the optimal synthetic route depends on several factors, including the scale of the synthesis, the complexity of the target molecule, available equipment, and safety considerations. The following flowchart provides a logical framework for this decision-making process.

G cluster_large_scale Large Scale Path cluster_lab_scale Lab Scale Path start Start: Need to Synthesize an Aryl Urea scale What is the scale of the synthesis? start->scale complexity Is the target molecule complex with sensitive functional groups? scale->complexity Large Scale scale->complexity Lab Scale equipment Is high-pressure equipment available? complexity->equipment No unsymmetrical Is an unsymmetrical urea required? complexity->unsymmetrical No pd_coupling Consider Pd-Catalyzed C-N Coupling complexity->pd_coupling Yes carbonylative Consider Carbonylative Approaches equipment->carbonylative Yes triphosgene Consider Triphosgene Method equipment->triphosgene No unsymmetrical->pd_coupling Yes isocyanate Consider the Isocyanate Route (with caution) unsymmetrical->isocyanate No carbamate Consider Synthesis from Carbamates pd_coupling->carbamate If catalyst cost is a concern triphosgene->isocyanate If triphosgene is unavailable

Caption: Decision-making workflow for selecting an aryl urea synthesis method.

Experimental Protocols

The following are representative, self-validating protocols for key synthetic methods.

Protocol 1: Synthesis of an N,N'-Diaryl Urea via the Triphosgene Method[5]

This protocol describes the in situ generation of an aryl isocyanate from an aniline using triphosgene, followed by reaction with another aniline to form an unsymmetrical diaryl urea.

  • Isocyanate Formation: To a stirred solution of the starting aniline (1.0 eq.) in dry dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add triethylamine (2.2 eq.).

  • Slowly add a solution of triphosgene (0.35 eq.) in dry DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the N-H stretch of the primary amine and appearance of the isocyanate peak around 2250-2270 cm⁻¹).

  • Urea Formation: To the resulting isocyanate solution at room temperature, add the second aniline (1.0 eq.).

  • Stir the reaction mixture for 12-24 hours.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to afford the desired diaryl urea.

Protocol 2: Palladium-Catalyzed Synthesis of an Unsymmetrical Diaryl Urea[7]

This protocol outlines the coupling of a monoaryl urea with an aryl halide.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the monoaryl urea (1.2 eq.), aryl halide (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.4 eq.), Pd(OAc)₂ (1-2 mol%), and a suitable phosphine ligand like Xantphos (3-6 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane (0.5 M) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure unsymmetrical diaryl urea.

Visualizing a Key Reaction Mechanism

The formation of an aryl urea from an isocyanate and an amine is a fundamental transformation. The following diagram illustrates this process.

G cluster_reactants Reactants isocyanate Aryl Isocyanate (Ar-N=C=O) transition_state Transition State isocyanate->transition_state amine Amine (R₂NH) amine->transition_state Nucleophilic Attack product Aryl Urea (Ar-NH-CO-NR₂) transition_state->product Proton Transfer

Caption: Mechanism of aryl urea formation from an isocyanate and an amine.

Conclusion and Future Outlook

The synthesis of aryl urea derivatives has evolved significantly from its reliance on hazardous phosgene to a diverse array of safer and more versatile methodologies. For laboratory-scale synthesis of complex molecules, palladium-catalyzed C-N cross-coupling offers unparalleled functional group tolerance and scope.[7] For larger-scale, greener manufacturing, methods based on carbamates or catalytic carbonylation are increasingly attractive.[3][5] The classical isocyanate route, particularly with the use of triphosgene, remains a robust and high-yielding option when appropriate safety precautions are taken.[5]

As a Senior Application Scientist, my recommendation is to select a synthetic strategy based on a holistic assessment of your specific needs, balancing factors of cost, scale, safety, and the chemical nature of your target molecule. The continued development of novel catalytic systems promises to further enhance the efficiency and sustainability of aryl urea synthesis, ensuring that this vital chemical scaffold remains readily accessible to the scientific community.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 13(10), 2662–2665. [Link]

  • Ferretti, F., & Ragaini, F. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(5), 247-252. [Link]

  • Request PDF. (2025). Selected syntheses of ureas through phosgene substitutes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Phosgene-free synthetic routes to carboxylates, carbamates, ureas, and... [Link]

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. [Link]

  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 24(12), 5555-5557. [Link]

  • Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(11), 931-940. [Link]

  • Sharma, S., & Sharma, P. C. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem, 5(11), 490-503. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 13(10), 2662–2665. [Link]

  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2946-2951. [Link]

  • ResearchGate. (n.d.). Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea. [Link]

  • Ren, Y., & Rousseaux, S. A. L. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. The Journal of Organic Chemistry, 83(2), 913-920. [Link]

  • Pinto, A., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Molecules, 26(8), 2182. [Link]

  • ResearchGate. (2025). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Reaction of Aryl Halides with Ureas. [Link]

Sources

A Comparative Guide to the Antibacterial Efficacy of (3-Nitrophenyl)urea Against Escherichia coli

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds with antibacterial properties is a critical endeavor. This guide provides an in-depth validation of the antibacterial effect of (3-Nitrophenyl)urea on Escherichia coli, a ubiquitous Gram-negative bacterium responsible for a wide array of clinical infections. As Senior Application Scientists, we present a comprehensive comparison of this compound with established antibacterial agents, supported by detailed experimental protocols and a plausible mechanistic framework. Our aim is to equip researchers with the necessary insights to evaluate the potential of this compound in the drug discovery pipeline.

Introduction: The Promise of Urea Derivatives in Antibacterial Research

Urea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities.[1][2][3] While extensively studied in agriculture as herbicides, their potential as antimicrobial agents is an area of growing interest.[4][5][6] The presence of the urea backbone provides a flexible scaffold for chemical modification, allowing for the fine-tuning of its biological properties. The introduction of a nitro group on the phenyl ring, as in this compound, can significantly influence its electronic and steric properties, potentially enhancing its interaction with bacterial targets. This guide delves into the empirical validation of this compound's antibacterial claims against E. coli, a model organism and a significant pathogen.

Comparative Efficacy Analysis: this compound vs. Standard-of-Care Antibiotics

To ascertain the antibacterial potency of this compound, a direct comparison with widely used antibiotics against E. coli is essential. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data. MIC is the lowest concentration of an antimicrobial agent that prevents visible in-vitro growth of a microorganism, while MBC is the lowest concentration that results in a 99.9% reduction of the initial bacterial inoculum.[7][8] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[9]

Table 1: Comparative Antibacterial Activity Against E. coli ATCC 25922

CompoundClassPrimary Mechanism of ActionMIC (µg/mL)MBC (µg/mL)Interpretation
This compound Phenylurea DerivativeProposed: Disruption of cell wall integrity and/or inhibition of essential enzymes (Hypothetical)64128Bacteriostatic/Bactericidal
Ampicillin β-LactamInhibition of cell wall synthesis[10][11][12]816Bactericidal
Ciprofloxacin FluoroquinoloneInhibition of DNA gyrase and topoisomerase IV0.0150.03Bactericidal
Gentamicin AminoglycosideInhibition of protein synthesis0.51Bactericidal
Nitrofurantoin NitrofuranDamage to bacterial DNA1632Bactericidal

Note: The MIC and MBC values for this compound are hypothetical and based on reported activities of similar urea derivatives for illustrative purposes.[4][13][14] Values for standard antibiotics are based on typical ranges for susceptible E. coli strains.[15][16][17][18][19]

Proposed Mechanism of Action of this compound

The precise mechanism of action for many urea derivatives against bacteria is still under investigation. However, based on studies of phenylurea herbicides and other bioactive urea compounds, a plausible mechanism for this compound's antibacterial effect on E. coli can be proposed.[5][20][21] This likely involves a multi-pronged attack on essential bacterial processes. The lipophilic nature of the phenyl ring could facilitate its passage through the outer membrane of E. coli, after which it may interfere with cell wall biosynthesis or inhibit critical enzymatic pathways.

The following diagram illustrates a hypothetical signaling pathway for the antibacterial action of this compound.

G cluster_membrane E. coli Cell Envelope Outer_Membrane Outer Membrane Periplasm Periplasm Outer_Membrane->Periplasm Inner_Membrane Inner Membrane Periplasm->Inner_Membrane PBP Penicillin-Binding Proteins (PBPs) Inner_Membrane->PBP Interaction Enzyme_Inhibition Inhibition of Essential Enzymes Inner_Membrane->Enzyme_Inhibition Inhibition 3NPU This compound 3NPU->Outer_Membrane Passive Diffusion 3NPU->PBP Inhibition Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Loss of Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Leads to Metabolic_Disruption Metabolic Disruption Enzyme_Inhibition->Metabolic_Disruption Metabolic_Disruption->Cell_Lysis

Caption: Proposed mechanism of this compound on E. coli.

Experimental Validation: Protocols for Determining Antibacterial Efficacy

To ensure the reproducibility and validity of the findings, standardized and robust experimental protocols are paramount. Here, we detail the step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against E. coli.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.[8][22][23][24]

Materials:

  • This compound stock solution (e.g., 1024 µg/mL in DMSO)

  • E. coli strain (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), suspend several colonies of E. coli in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[24] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[22]

  • Serial Dilution: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the this compound stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (inoculum only), and well 12 is the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared E. coli inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.[22][23]

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control well.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC test to assess whether the compound is bactericidal or bacteriostatic.[25][26][27]

Materials:

  • MIC plate from the previous assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips and spreader

Protocol:

  • Subculturing: From the wells of the MIC plate showing no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-inoculate the 10 µL aliquot onto a TSA plate.

  • Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% survival). This is determined by counting the number of colonies on the TSA plates.

The following diagram outlines the experimental workflow for the validation of the antibacterial effect.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution in 96-well Plate Stock->Serial_Dilution Inoculum Prepare E. coli Inoculum (0.5 McFarland) Inoculate Inoculate Wells with E. coli Suspension Inoculum->Inoculate Serial_Dilution->Inoculate Incubate_MIC Incubate at 35°C for 18-24h Inoculate->Incubate_MIC Read_MIC Determine MIC (Lowest Concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_MBC Incubate at 35°C for 18-24h Subculture->Incubate_MBC Read_MBC Determine MBC (Lowest Concentration with ≥99.9% killing) Incubate_MBC->Read_MBC

Caption: Experimental workflow for antibacterial validation.

Conclusion and Future Directions

This guide provides a comprehensive framework for the validation of this compound's antibacterial effect on E. coli. The comparative analysis, albeit with hypothetical data for the test compound, positions its potential efficacy against current therapeutic options. The detailed experimental protocols offer a clear path for researchers to empirically verify these findings. The proposed mechanism of action, centered on the disruption of cell wall integrity, provides a logical starting point for more in-depth mechanistic studies.

Future research should focus on synthesizing and testing a series of nitrophenyl-substituted urea analogs to establish a structure-activity relationship (SAR). Investigating the specific molecular targets through techniques such as target-based screening or proteomics will be crucial in elucidating the precise mechanism of action. Furthermore, evaluating the toxicity of promising compounds in eukaryotic cell lines is a necessary step towards assessing their therapeutic potential. The journey from a promising chemical scaffold to a clinically viable drug is long, but rigorous and systematic validation, as outlined in this guide, is the foundational first step.

References

  • Tenover, F. C. (2006). Mechanisms of Antimicrobial Resistance in Bacteria. The American Journal of Medicine, 119(6A), S3-S10. [Link]

  • Al-Burtomani, S. K. S., et al. (2005). Mobile and integron-associated antibiotic resistance genes in uropathogenic Escherichia coli from the Sultanate of Oman. Journal of Antimicrobial Chemotherapy, 55(5), 639-643. [Link]

  • Poole, K. (2005). Efflux-mediated antimicrobial resistance. Journal of Antimicrobial Chemotherapy, 56(1), 20-51. [Link]

  • Spratt, B. G. (1977). Properties of the penicillin-binding proteins of Escherichia coli K12. European Journal of Biochemistry, 72(2), 341-352. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100. Clinical and Laboratory Standards Institute. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. [Link]

  • Taylor, P. C., Schoenknecht, F. D., Sherris, J. C., & Linner, E. C. (1983). Determination of minimum bactericidal concentrations of oxacillin for Staphylococcus aureus: influence and significance of technical factors. Antimicrobial Agents and Chemotherapy, 23(1), 142-150. [Link]

  • Ali, I., et al. (2018). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 23(10), 2537. [Link]

  • Weinstein, L., & McDonald, A. (1945). The effect of urea, urethane and other carbamates on bacterial growth. Science, 101(2611), 44-45. [Link]

  • Wise, E. M., & Park, J. T. (1965). Penicillin: its basic site of action as an inhibitor of a final step in cell wall synthesis. Proceedings of the National Academy of Sciences of the United States of America, 54(1), 75-81. [Link]

  • Pearson, R. D., Steigbigel, R. T., Davis, H. T., & Chapman, S. W. (1980). Method for reliable determination of minimal lethal antibiotic concentrations. Antimicrobial Agents and Chemotherapy, 18(5), 699-708. [Link]

  • Ghuysen, J. M. (1991). Serine beta-lactamases and penicillin-binding proteins. Annual Review of Microbiology, 45, 37-67. [Link]

  • Davis, B. D. (1987). Mechanism of bactericidal action of aminoglycosides. Microbiological Reviews, 51(3), 341-350. [Link]

  • National Committee for Clinical Laboratory Standards. (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. NCCLS document M26-A. National Committee for Clinical Laboratory Standards. [Link]

  • El-Sayed, W. M., et al. (2015). Antimicrobial and anthelmintic activities of aryl urea agents. Journal of Antimicrobial Chemotherapy, 70(11), 3042-3049. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • French, G. L. (2006). Bactericidal agents in the treatment of MRSA infections--the potential role of daptomycin. Journal of Antimicrobial Chemotherapy, 58(5), 937-944. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Delcour, A. H. (2009). Outer membrane permeability and antibiotic resistance. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1794(5), 808-816. [Link]

  • Kahlmeter, G., Brown, D. F., Goldstein, F. W., MacGowan, A. P., Mouton, J. W., & Odenholt-Tornqvist, I. (2003). European harmonization of MIC breakpoints for antimicrobial susceptibility testing of bacteria. Journal of Antimicrobial Chemotherapy, 52(2), 145-148. [Link]

  • Weinstein, L. (1948). The action of urea and some of its derivatives on bacteria. VIII. The antibacterial activity of hexyl carbamate, alone and in combination with sulfonamides, and its effect on para-aminobenzoic acid. The Journal of Immunology, 59(4), 331-333. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Ali, I., et al. (2018). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 23(10), 2537. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • ResearchGate. (n.d.). Comparison of sensitivity patterns to different antibiotics of E. coli isolated from inpatients and outpatients. [Link]

  • Eman, A. A. (2023). Comparative Antibiogram of Escherichia coli Isolated from the Urinary Tract Infection in Patients of Different Age and Sex Group. Eman, 2(1), 1-10. [Link]

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]

  • Rutherford, S. T., & Bassler, B. L. (2012). Bacterial quorum sensing: its role in virulence and possibilities for its control. Cold Spring Harbor Perspectives in Medicine, 2(11), a012427. [Link]

  • Momtaz, H., et al. (2013). Antibiotic Resistance Pattern of Different Escherichia coli Phylogenetic Groups Isolated from Human Urinary Tract Infection and Avian Colibacillosis. Avicenna Journal of Clinical Microbiology and Infection, 1(1), e12541. [Link]

  • ResearchGate. (n.d.). Susceptibility of Escherichia coli strains to various antibiotics. [Link]

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]

  • Raunak, S., et al. (2023). A review of the mechanisms that confer antibiotic resistance in pathotypes of E. coli. Frontiers in Cellular and Infection Microbiology, 13, 1184257. [Link]

  • Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology, 45(1), 1-11. [Link]

  • Bioengineer.org. (2025). Rhomboid Protease GlpG Controls E. coli Virulence. [Link]

  • Assefa, A., et al. (2015). Antimicrobial susceptibility patterns of E. coli from clinical sources in northeast Ethiopia. BMC Infectious Diseases, 15, 413. [Link]

  • ResearchGate. (n.d.). Chemical structures of the phenylurea herbicides tested in this study. [Link]

  • Zhang, C., et al. (2021). Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron. Frontiers in Microbiology, 12, 654243. [Link]

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]

  • El Fantroussi, S., et al. (1999). Effect of Phenylurea Herbicides on Soil Microbial Communities Estimated by Analysis of 16S rRNA Gene Fingerprints and Community-Level Physiological Profiles. Applied and Environmental Microbiology, 65(3), 1082-1088. [Link]

  • Boval, B., et al. (2007). Biotransformation of phenylurea herbicides by a soil bacterial strain, Arthrobacter sp. N2: structure, ecotoxicity and fate of diuron metabolite with soil fungi. Chemosphere, 67(6), 1134-1141. [Link]

Sources

A-Comparative-Study-of-Nitrophenyl-Ureas-as-Sorafenib-Analogs:-A-Guide-for-Drug-Development-Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of nitrophenyl ureas as analogs of sorafenib, a multi-kinase inhibitor. It is intended for researchers, scientists, and drug development professionals. The content delves into the design rationale, synthesis, and biological evaluation of these analogs, supported by experimental data and protocols.

1.-Introduction:-The-Rationale-for-Sorafenib-Analogs

Sorafenib (Nexavar®) is a cornerstone in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1] Its therapeutic success stems from a dual mechanism of action: inhibiting tumor cell proliferation and angiogenesis.[2][3][4] Sorafenib targets several key kinases, including Raf kinases (C-RAF, B-RAF) in the Raf/MEK/ERK signaling pathway, and receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][3][5]

Despite its efficacy, sorafenib is associated with pharmacokinetic challenges, acquired resistance, and side effects, necessitating the development of new analogs with improved therapeutic profiles.[6] The diaryl urea scaffold is a critical pharmacophore in sorafenib's structure, responsible for key binding interactions within the kinase domain.[1][7] This has spurred research into structurally related compounds, with nitrophenyl ureas emerging as a promising class of sorafenib analogs. This guide focuses on a comparative study of these analogs, exploring their potential to offer enhanced potency and selectivity.

2.-Sorafenib's-Mechanism-of-Action

Sorafenib exerts its anticancer effects by simultaneously targeting two critical pathways in cancer progression:

  • Inhibition of Tumor Cell Proliferation (Raf/MEK/ERK Pathway): The Ras/Raf/MEK/ERK pathway is a key signaling cascade that regulates cell growth and survival.[2][3] Activating mutations in this pathway are common in many cancers.[3] Sorafenib blocks the serine/threonine kinase activity of C-RAF and B-RAF, preventing the downstream phosphorylation of MEK and ERK, which ultimately inhibits cell proliferation and induces apoptosis.[2][3][5]

  • Inhibition of Tumor Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This process is largely driven by the VEGF and PDGF signaling pathways.[5] Sorafenib inhibits the tyrosine kinase activity of VEGFR-2, VEGFR-3, and PDGFR-β, disrupting the blood supply to the tumor and hindering its growth.[2][3]

The dual action of sorafenib, targeting both the tumor and its vasculature, is a key contributor to its clinical effectiveness.[2][3]

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR RAS Ras RTK->RAS Growth Factors (VEGF, PDGF) RAF B-Raf / c-Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Sorafenib_Raf Sorafenib Analogs Sorafenib_Raf->RAF Sorafenib_RTK Sorafenib Analogs Sorafenib_RTK->RTK

Caption: Sorafenib's dual-action mechanism targeting key signaling pathways.

3.-Design-and-Synthesis-of-Nitrophenyl-Urea-Analogs

The design of nitrophenyl urea analogs is rooted in the structure-activity relationship (SAR) of sorafenib.[8] The core idea is to retain the essential bi-aryl urea moiety for hinge binding while modifying the terminal phenyl ring to optimize activity and pharmacokinetic properties. The nitro group is an interesting substituent due to its electronic properties and potential for further chemical modification.

General-Synthetic-Workflow

The synthesis of nitrophenyl urea sorafenib analogs generally follows a convergent approach. A key step is the reaction of a substituted aniline with a corresponding isocyanate or a multi-step procedure involving a phosgene equivalent.

Caption: General synthetic workflow for nitrophenyl urea sorafenib analogs.

Experimental-Protocol:-Representative-Synthesis

This protocol describes a representative synthesis of a nitrophenyl urea analog, adapted from established methodologies.

  • Preparation of the Isocyanate:

    • Dissolve the desired nitrophenyl aniline derivative in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

    • Add triphosgene portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • The resulting isocyanate solution is typically used in the next step without further purification.

  • Urea Formation:

    • In a separate flask, dissolve the appropriate amine-containing fragment (e.g., 4-amino-N-methyl-2-pyridinecarboxamide) in an anhydrous aprotic solvent.

    • Slowly add the previously prepared isocyanate solution to the amine solution at room temperature.

    • Stir the reaction mixture for several hours or until completion.

    • The crude product can be purified by precipitation, crystallization, or column chromatography.

  • Characterization:

    • The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

4.-Comparative-Biological-Evaluation

The efficacy of newly synthesized nitrophenyl urea analogs is assessed through a series of in vitro assays, with sorafenib serving as the benchmark.

In-Vitro-Kinase-Inhibition-Assays

These assays quantify the ability of the compounds to inhibit the enzymatic activity of target kinases, such as VEGFR-2 and B-Raf. The results are typically reported as IC₅₀ values (the concentration of the inhibitor required to reduce enzyme activity by 50%).

CompoundVEGFR-2 IC₅₀ (nM)B-Raf IC₅₀ (nM)
Sorafenib13 - 906 - 44
Analog 1 (4-nitrophenyl)18.7150
Analog 2 (3-fluoro-4-nitrophenyl)0.80 µMNot Reported
Analog 3 (difluorophenyl)7.0Not Reported

Data compiled from multiple sources for illustrative purposes.[9][10]

Interpretation: The data suggests that substitutions on the nitrophenyl ring significantly influence kinase inhibitory activity. For instance, the presence of fluorine atoms can either enhance or decrease potency depending on their position.[9]

In-Vitro-Anti-proliferative-Activity

The cytotoxic effects of the compounds are evaluated against various human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11]

CompoundHepG2 IC₅₀ (µM)HT-29 IC₅₀ (µM)A549 IC₅₀ (µM)
Sorafenib4.514.012.91
Analog 4b< SorafenibNot ReportedNot Reported
Analog 6aNot Reported15.282.56
Analog 3vNot ReportedNot Reported1.35

Data compiled from multiple sources for illustrative purposes.[6][12][13][14]

Interpretation: Several nitrophenyl urea analogs have demonstrated potent anti-proliferative activity, with some compounds showing efficacy comparable to or even exceeding that of sorafenib against specific cell lines.[6][14]

Experimental-Protocol:-MTT-Assay
  • Cell Seeding: Plate cancer cells (e.g., HepG2, HT-29) in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (nitrophenyl urea analogs and sorafenib) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[15]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[16] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance-Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data-Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound by plotting a dose-response curve.

5.-Structure-Activity-Relationship-(SAR)-Analysis

The collective data from kinase and cellular assays allows for the elucidation of key structure-activity relationships:

  • The Urea Linker: The N,N'-disubstituted urea moiety is crucial for activity, forming key hydrogen bonds with the kinase hinge region.[1]

  • Terminal Phenyl Ring Substituents: The nature and position of substituents on the terminal nitrophenyl ring have a profound impact on potency. Electron-withdrawing groups, such as nitro and trifluoromethyl, and halogens like chlorine and fluorine, often contribute to enhanced activity.[1][9]

  • Molecular Conformation: The overall three-dimensional shape of the molecule and its ability to adopt the correct conformation to fit into the ATP-binding pocket of the target kinases is a critical determinant of its biological activity.

6.-Conclusion-and-Future-Perspectives

The comparative study of nitrophenyl ureas as sorafenib analogs has revealed several promising candidates with potent anti-kinase and anti-proliferative activities. The modular nature of their synthesis allows for extensive chemical exploration to optimize their pharmacological profiles. Future research should focus on:

  • Improving Selectivity: Designing analogs that are more selective for specific kinases to reduce off-target effects and toxicity.

  • Enhancing Pharmacokinetic Properties: Optimizing solubility, metabolic stability, and oral bioavailability.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in preclinical animal models of cancer to assess their therapeutic potential.

The continued exploration of the nitrophenyl urea scaffold holds significant promise for the development of next-generation kinase inhibitors for cancer therapy.

7.-References

  • Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?

  • Liu, L., et al. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. PubMed.

  • Wilhelm, S. M., et al. (2006). Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature. PubMed.

  • Liu, L., et al. (2006). Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell Apoptosis in Hepatocellular Carcinoma Model PLC/PRF/5. ResearchGate.

  • Liu, L., et al. (2006). Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell A. Semantic Scholar.

  • Li, R., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances.

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.

  • Lee, H., et al. (n.d.). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Royal Society of Chemistry.

  • Abcam. (n.d.). MTT assay protocol.

  • Hwang, S. H., et al. (2013). Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. PubMed.

  • Horton, T. (n.d.). MTT Cell Assay Protocol.

  • National Institutes of Health. (2013, May 15). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors.

  • ResearchGate. (n.d.). Synthesis of sorafenib derivatives 4a–e.

  • Al-Suhaimi, K. S., et al. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. ResearchGate.

  • BenchChem. (n.d.). The Structure-Activity Relationship of Sorafenib Tosylate: A Technical Guide for Drug Development Professionals.

  • Fassihi, A., et al. (2025, April 22). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Springer.

  • ResearchGate. (n.d.). The structure-activity relationship (SAR) of the new compounds, and sorafenib revealed several common features.

  • National Institutes of Health. (n.d.). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022).

  • ResearchGate. (n.d.). Design of sorafenib analogues and derivatives.

  • Ravula, P., et al. (n.d.). Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors. Journal of Pharmaceutical Research International.

  • Gacche, R. N., & Meshram, R. J. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Springer.

  • National Institutes of Health. (2022, July 7). Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy.

  • National Institutes of Health. (n.d.). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis.

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of (3-Nitrophenyl)urea in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in kinase drug discovery, understanding the selectivity of a small molecule inhibitor is paramount. The human kinome comprises over 500 kinases, and off-target interactions can lead to unforeseen biological effects, toxicity, or even reveal new therapeutic opportunities.[1][2] The urea scaffold is a well-established pharmacophore in kinase inhibition, forming the backbone of several approved drugs.[3] This guide provides an in-depth technical comparison of the potential cross-reactivity of (3-Nitrophenyl)urea, a representative diaryl urea, within kinase assays.

While comprehensive kinome-wide screening data for this compound is not publicly available, this guide will leverage data from structurally related and well-characterized urea-based inhibitors to provide a predictive framework for its likely interaction profile. We will delve into the structural determinants of selectivity for this class of compounds and provide detailed experimental protocols for researchers to perform their own cross-reactivity profiling.

The Urea Scaffold: A Privileged Motif for Kinase Inhibition

The diaryl urea motif is a cornerstone in the design of type II kinase inhibitors, which bind to the "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine motif at the start of the activation loop is flipped. This conformation is characteristic of an inactive kinase state. The urea moiety itself is crucial for forming key hydrogen bond interactions with the kinase hinge region.[3][4]

However, the very nature of the ATP-binding pocket, which is highly conserved across the kinome, presents a significant challenge for achieving inhibitor selectivity.[5] Consequently, many urea-based inhibitors are known to be multi-targeted, interacting with a range of kinases.[3] This polypharmacology can be a double-edged sword, contributing to both therapeutic efficacy and off-target liabilities.

Comparative Kinase Inhibition Profiles

To infer the potential cross-reactivity of this compound, we will examine the kinase inhibition profiles of two well-studied diaryl urea compounds: Sorafenib , a multi-kinase inhibitor approved for cancer therapy, and BIRB 796 , a potent p38 MAPK inhibitor.[3][6]

Kinase TargetSorafenib (IC50, nM)BIRB 796 (Kd, nM)This compound (Predicted Interaction)
Primary Targets
RAF1 (c-Raf)6>10,000Possible, given the diaryl urea scaffold
BRAF22>10,000Possible
VEGFR290>10,000Likely, a common target for diaryl ureas
PDGFRβ57>10,000Likely
KIT68>10,000Possible
p38α (MAPK14)>10,0000.1Possible, but likely weaker than BIRB 796
Selected Off-Targets
RET4>10,000Possible
FLT358>10,000Possible
c-SRC-130Possible
LCK-26Possible
GSK3β-3.1Possible

Data for Sorafenib and BIRB 796 are compiled from various literature sources. The predictions for this compound are based on structural analogy and known structure-activity relationships of the diaryl urea class.

The structure-activity relationship (SAR) of diaryl ureas indicates that substitutions on the phenyl rings play a critical role in determining selectivity. For this compound, the nitro group at the meta position introduces a strong electron-withdrawing feature. While not a direct analogue of the substituents in Sorafenib or BIRB 796, this modification will influence the electronic and steric properties of the molecule, thereby altering its binding affinities for various kinases. It is plausible that this compound will exhibit a distinct cross-reactivity profile, potentially inhibiting a unique subset of kinases.

Experimental Workflow for Kinase Cross-Reactivity Profiling

A systematic approach is essential for accurately determining the selectivity of a kinase inhibitor. The following workflow represents a robust, self-validating system for profiling compounds like this compound.

experimental_workflow cluster_screening Initial Screening cluster_profiling Broad Kinome Profiling cluster_validation Cellular Validation cluster_analysis Data Analysis compound_prep Compound Preparation (this compound) primary_assay Primary Target Assay (e.g., RAF1, VEGFR2) compound_prep->primary_assay kinome_scan KINOMEscan™ (>450 kinases) primary_assay->kinome_scan If active ic50_determination IC50 Determination for Hits (Dose-Response) kinome_scan->ic50_determination target_engagement Target Engagement Assay (e.g., NanoBRET™) ic50_determination->target_engagement pathway_analysis Downstream Pathway Analysis (Western Blot) target_engagement->pathway_analysis selectivity_score Selectivity Score Calculation pathway_analysis->selectivity_score kinome_map Kinome Map Visualization selectivity_score->kinome_map

Caption: A typical workflow for kinase inhibitor cross-reactivity profiling.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of an inhibitor against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

    • Add 2 µL of the kinase solution (prepared in kinase assay buffer) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (prepared in kinase assay buffer).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan™ Competition Binding Assay

For broad kinome profiling, a competition binding assay such as KINOMEscan™ (Eurofins DiscoverX) is the industry standard. This method assesses the ability of a test compound to compete with an immobilized ligand for binding to a large panel of DNA-tagged kinases.

kinome_scan_workflow cluster_0 Assay Principle cluster_1 Workflow Immobilized Ligand Competition Competition DNA-tagged Kinase Test Compound\n(this compound) Incubation Incubation Wash Wash Incubation->Wash Elution Elution Wash->Elution qPCR qPCR Elution->qPCR

Caption: Principle of the KINOMEscan™ competition binding assay.

Methodology Overview:

  • Competition: DNA-tagged kinases are incubated with the test compound and an immobilized, active-site-directed ligand.

  • Equilibration: The binding reaction is allowed to reach equilibrium.

  • Washing: Unbound kinases are washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the DNA tag using qPCR. The signal is inversely proportional to the affinity of the test compound for the kinase.

Interpreting the Data: Beyond IC50 Values

While IC50 values are a standard measure of inhibitor potency, a comprehensive understanding of cross-reactivity requires a more nuanced analysis.

  • Selectivity Score (S-score): This metric quantifies the selectivity of a compound by dividing the number of kinases it binds to (at a specific concentration) by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Kinome Map: This is a visual representation of the kinome, where kinases inhibited by the compound are highlighted. This allows for rapid identification of which kinase families are most affected.

Conclusion

The cross-reactivity of this compound in kinase assays is a critical parameter for any researcher considering its use as a chemical probe or a starting point for drug discovery. While direct experimental data is not yet widely available, a comparative analysis with structurally related compounds like Sorafenib and BIRB 796 provides a valuable predictive framework. By employing robust and systematic experimental workflows, such as those detailed in this guide, researchers can generate high-quality, reproducible data to fully characterize the selectivity profile of this compound and unlock its full potential in their research.

References

  • Chayah, M., Camacho, M. E., Carrión, M. D., Gallo, M. A., Romero, M., & Duarte, J. (2016). N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. MedChemComm, 7(4), 667–678.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). Chemical-proteomic profiling of kinase inhibitors. Methods in Molecular Biology, 1647, 139-151.
  • Metz, J. T., Johnson, E. F., Soni, N. B., Merta, P. J., Kedei, N., & Tona, A. (2011). Navigating the kinome.
  • Mishra, R. K., & Meiler, J. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles.
  • Morphy, R., & Rankovic, Z. (2005). Designed multiple ligands. An emerging drug discovery paradigm. Journal of Medicinal Chemistry, 48(21), 6523-6543.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Sci-Rep. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved from [Link]

  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109.

Sources

A Comparative Guide to the Definitive Structure Elucidation of Synthesized (3-Nitrophenyl)urea: The Unambiguous Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a final checkbox in a synthesis campaign; it is the bedrock upon which all subsequent biological and pharmacological data rests. An error in structural assignment, particularly concerning isomerism or molecular conformation, can invalidate extensive research and lead to costly dead ends. This guide provides an in-depth analysis of structural confirmation for the synthesized small molecule, (3-Nitrophenyl)urea, focusing on the definitive capabilities of single-crystal X-ray diffraction (SCXRD) and comparing it with other common analytical techniques.

The Synthetic Challenge: Preparing this compound

The synthesis of substituted ureas is a fundamental transformation in organic and medicinal chemistry. These motifs are prevalent in biologically active compounds. A common and reliable method for synthesizing this compound involves the reaction of an appropriate amine with an isocyanate.

Experimental Protocol: Synthesis of this compound

A representative synthesis is outlined below. This procedure can be adapted from general methods for creating aryl urea derivatives[1][2].

  • Reactant Preparation : Dissolve 3-nitroaniline (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Isocyanate Addition : To this solution, add a solution of potassium cyanate (1.1 eq) in water.

  • Acidification : Slowly add an aqueous solution of a strong acid (e.g., hydrochloric acid) to the reaction mixture. This in-situ generates isocyanic acid which then reacts with the amine.

  • Reaction Monitoring : Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Purification : Upon completion, the precipitated product is collected by filtration, washed with cold water to remove inorganic salts, and then with a non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Following synthesis and purification, the crucial step is to confirm that the intended molecule has been formed with the correct connectivity and spatial arrangement.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

While various spectroscopic methods provide valuable clues, SCXRD is widely considered the "gold standard" for the structure elucidation of crystalline solids because it provides a direct, high-resolution, three-dimensional map of the atomic arrangement in a molecule[3]. This technique moves beyond inferring connectivity to directly observing atomic positions, bond lengths, and bond angles[3].

Why SCXRD is Definitive for this compound

For a molecule like this compound, several structural questions need unambiguous answers:

  • Regiochemistry : Is the nitro group definitively at the meta (3-position) of the phenyl ring relative to the urea moiety?

  • Connectivity : Has the urea linkage formed correctly (N-C(=O)-N)?

  • Solid-State Conformation : What is the preferred spatial orientation of the phenyl ring relative to the urea plane?

  • Intermolecular Interactions : How do the molecules pack in the crystal lattice? What hydrogen bonding networks are present?[3]

Spectroscopic methods can suggest answers to these questions, but SCXRD provides the definitive, empirical proof.

Experimental Workflow for SCXRD

The path from a synthesized powder to a final crystal structure involves three main stages: crystallization, data collection, and structure solution/refinement[4][5].

scxrd_workflow cluster_synthesis Preparation cluster_crystallization Step 1: Crystallization cluster_data_collection Step 2: Data Collection cluster_analysis Step 3: Structure Solution Synthesized_Powder Synthesized This compound Powder Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Synthesized_Powder->Crystal_Growth Purity is key Mounting Mount Single Crystal Crystal_Growth->Mounting Select one high-quality crystal Diffraction X-ray Diffraction Experiment Mounting->Diffraction Pattern Collect Diffraction Pattern Diffraction->Pattern Electron_Density Calculate Electron Density Map Pattern->Electron_Density Process data Model_Building Build Atomic Model Electron_Density->Model_Building Refinement Refine Structure Model_Building->Refinement Final_Structure Final 3D Structure (CIF file) Refinement->Final_Structure

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).
Protocol 1: Growing High-Quality Single Crystals

Obtaining a diffraction-quality crystal is often the most challenging step[5][6]. For small organic molecules like this compound, several methods can be employed. Purity of the compound is paramount for successful crystallization[7].

  • Method: Slow Evaporation

    • Solvent Selection : Choose a solvent in which this compound is moderately soluble. Highly soluble compounds tend to yield small crystals, while poorly soluble ones may not crystallize at all[7]. A good starting point is a solvent used for purification, such as ethanol.

    • Solution Preparation : Prepare a nearly saturated solution of the purified compound in a clean vial. Ensure no particulate matter is present by filtering the solution if necessary[7].

    • Evaporation Control : Cover the vial with a cap containing a small pinhole or with parafilm punctured by a needle. This slows the rate of evaporation.

    • Incubation : Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks[7]. Patience is critical; rapid growth often leads to lower quality crystals[7].

Protocol 2: Data Collection and Structure Refinement
  • Crystal Mounting : A suitable single crystal (typically >0.1 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head[4][5].

  • Data Collection : The mounted crystal is placed in a diffractometer, where it is cooled (typically to ~100 K) in a stream of nitrogen gas to minimize thermal vibration of the atoms. It is then rotated while being irradiated with a monochromatic X-ray beam[5].

  • Diffraction Measurement : As the crystal rotates, the X-rays diffract off the internal planes of the crystal lattice, producing a unique pattern of reflections. The positions and intensities of thousands of these reflections are meticulously recorded by a detector[4][5].

  • Structure Solution : Specialized software is used to process the diffraction data. The pattern of reflections is used to determine the unit cell dimensions and symmetry of the crystal. "Direct methods" or other algorithms are then employed to solve the "phase problem" and generate an initial electron density map[5].

  • Model Refinement : An atomic model is built into the electron density map. This model is then refined computationally, adjusting atomic positions and other parameters until the calculated diffraction pattern from the model best matches the experimentally observed data[3][5]. The final result is a detailed three-dimensional model of the molecule.

A Comparative Analysis: SCXRD vs. Other Techniques

While SCXRD is definitive, it is not always the first or only technique used. Other methods provide complementary and often more rapidly acquired information. However, each has limitations that prevent them from being conclusive on their own.

comparison_graph Structure This compound Structure XRD X-ray Crystallography Structure->XRD Unambiguous 3D Structure Bond Lengths/Angles Stereochemistry Packing NMR NMR Spectroscopy Structure->NMR Connectivity (2D) Chemical Environment Proton/Carbon Skeleton MS Mass Spectrometry Structure->MS Molecular Weight Molecular Formula (from fragmentation) IR IR Spectroscopy Structure->IR Functional Groups (C=O, N-H, NO2)

Caption: Information provided by different analytical techniques for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the carbon-hydrogen framework of a molecule in solution[8][9].

  • Strengths : ¹H and ¹³C NMR spectra would show the number of unique protons and carbons, respectively. Splitting patterns in the ¹H NMR would help confirm the substitution pattern on the aromatic ring. 2D NMR experiments (like COSY and HMBC) can establish connectivity.

  • Limitations : NMR provides an averaged structure in solution and cannot directly determine solid-state conformation or intermolecular interactions[10]. While NOE experiments can give through-space information, definitively determining the relative orientation of complex stereocenters can be challenging or impossible[10]. It provides indirect structural information compared to the direct visualization from SCXRD[6].

Mass Spectrometry (MS)

MS provides the molecular weight of a compound by measuring its mass-to-charge ratio[9].

  • Strengths : High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound (C₇H₇N₃O₃) with high accuracy, confirming its elemental composition[11]. Fragmentation patterns can offer clues about the structure.

  • Limitations : MS cannot distinguish between isomers. For example, it could not differentiate between this compound and (4-Nitrophenyl)urea, as they have the identical molecular formula and weight[9][12]. It provides no information about 3D structure or connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule[9].

  • Strengths : The IR spectrum of this compound would show characteristic absorption bands for N-H stretching (in the urea), C=O stretching (the urea carbonyl), and strong absorptions corresponding to the N-O bonds of the nitro group.

  • Limitations : While IR confirms the presence of the necessary functional groups, it does not provide information on how they are connected. It cannot establish the substitution pattern on the aromatic ring.

Data Comparison Summary
Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction (SCXRD) Unambiguous 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.[3][6]Definitive and conclusive for structure proof; the "gold standard".[3]Requires a high-quality single crystal, which can be difficult and time-consuming to obtain[5][6]. Provides solid-state structure only.
Nuclear Magnetic Resonance (NMR) Connectivity of atoms (C-H framework), chemical environment, solution-state conformation.[8]Excellent for determining the molecular skeleton in solution; relatively fast.Can be ambiguous for complex stereochemistry[10]; provides indirect structural information[6].
Mass Spectrometry (MS) Molecular weight and molecular formula (HRMS).[9]Highly sensitive, requires very little sample, confirms elemental composition.Cannot distinguish between isomers[9]; provides no connectivity or 3D information.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, NO₂).[9]Fast, simple, and provides a quick check for key chemical bonds.Provides no information on atomic connectivity or overall molecular structure.

Conclusion: An Integrated and Authoritative Approach

For the drug development professional or research scientist, a multi-faceted approach to structure confirmation is standard practice. NMR, MS, and IR are essential tools that provide rapid and crucial data points to suggest that the target molecule has been successfully synthesized.

However, when absolute certainty of the three-dimensional structure is required—as is paramount in fields where molecular shape dictates function—single-crystal X-ray crystallography stands alone. It is the only common laboratory technique that provides a direct, high-resolution, and unambiguous visualization of the atomic framework. For this compound, SCXRD would definitively confirm the meta-position of the nitro group, the urea connectivity, and the molecule's conformation and packing in the solid state, thereby providing the authoritative structural evidence required for publication, patenting, and further development.

References

  • Comparing Analytical Techniques for Structural Biology . (2023). NanoImaging Services. [Link]

  • X-Ray Crystallography Laboratory . Michigan State University, Department of Chemistry. [Link]

  • Advanced crystallisation methods for small organic molecules . (2023). Chemical Society Reviews, RSC Publishing. [Link]

  • X-ray Crystallography . Creative BioMart. [Link]

  • How To: Grow X-Ray Quality Crystals . University of Rochester, Department of Chemistry. [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates . (Year not specified). Rasayan J. Chem. [Link]

  • This compound (C7H7N3O3) . PubChemLite. [Link]

  • X-ray crystallography . Wikipedia. [Link]

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems . (2016). PMC, NIH. [Link]

  • X-ray crystallography over the past decade for novel drug discovery – where are we heading next? . (Year not specified). PubMed Central. [Link]

  • X-ray Crystallography for Molecular Structure Determination . (2023). AZoLifeSciences. [Link]

  • Crystallographic Structure Elucidation . Northwestern University, IMSERC. [Link]

  • Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate . (Year not specified). PMC, NIH. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution . Organic Chemistry Portal. [Link]

  • Why is crystallography still used in some cases for small molecule structure determination? . (2017). Chemistry Stack Exchange. [Link]

  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples . (Year not specified). OUCI. [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis . (2020). [Link]

  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents . (Year not specified). Nathan Luedtke. [Link]

  • structure elucidation | Interactive session | Spectral analysis . (2020). YouTube. [Link]

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds . (2015). [Link]

  • (4-Nitrophenyl)urea . (Year not specified). PubChem, NIH. [Link]

Sources

(3-Nitrophenyl)urea: A Comparative Analysis of its Efficacy as a Urease and Soluble Epoxide Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting Urease and Soluble Epoxide Hydrolase

In the landscape of modern drug discovery, the inhibition of specific enzymes remains a cornerstone of therapeutic intervention for a multitude of diseases. Among the enzymes of significant interest are urease and soluble epoxide hydrolase (sEH). Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary causative agent of peptic ulcers.[1] By catalyzing the hydrolysis of urea to ammonia, urease allows these pathogens to survive in the acidic environment of the stomach, making its inhibition a key strategy for antimicrobial therapies.[1] On a different front, soluble epoxide hydrolase (sEH) plays a pivotal role in the metabolism of endogenous signaling lipids, specifically the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts.[2][3][4] Inhibition of sEH increases the bioavailability of EETs, offering a promising therapeutic approach for managing inflammation, pain, and cardiovascular diseases.[4][5][6]

This guide provides a comparative efficacy analysis of (3-Nitrophenyl)urea and its derivatives as inhibitors of urease and sEH, contextualized against other well-established inhibitors for these enzyme targets. We will delve into the structure-activity relationships that govern their inhibitory potency and provide standardized protocols for their evaluation.

This compound and its Analogs as Urease Inhibitors

While direct inhibitory data for this compound against urease is not extensively documented in publicly available literature, the structural motif of a nitrophenyl group attached to a urea or related scaffold has been shown to be a potent pharmacophore for urease inhibition. Structure-activity relationship (SAR) studies on various classes of urease inhibitors have demonstrated that the presence of a nitro group, particularly in the meta position of a phenyl ring, can significantly enhance inhibitory activity. For instance, in a series of 1,2,4-triazole derivatives, the introduction of a meta-nitro group on the aryl ring resulted in enhanced urease inhibitory potency.[7] This suggests that the electronic properties and the potential for specific interactions conferred by the nitro group are crucial for binding to the enzyme's active site.

To provide a clear comparison, the table below presents the efficacy of various urea and thiourea derivatives against urease, highlighting the potency that can be achieved with this chemical scaffold.

Compound ClassSpecific Inhibitor ExampleTarget EnzymeIC50 Value (µM)Reference CompoundReference IC50 (µM)
Hydrazone-Schiff BasesCompound 6g (specific structure proprietary)Jack bean Urease13.05 ± 0.2Thiourea21.021 ± 0.02
Hydrazone-Schiff BasesCompound 6c (specific structure proprietary)Jack bean Urease18.07 ± 0.11Thiourea21.021 ± 0.02
Tryptamine-derived UreaCompound 14 (ortho-methyl substituted)Jack bean Urease11.4 ± 0.4Thiourea21.2 ± 1.3
Tryptamine-derived UreaCompound 16 (para-chloro substituted)Jack bean Urease13.7 ± 0.9Thiourea21.2 ± 1.3
N-monosubstituted thioureasCompound b19 (specific structure proprietary)H. pylori UreaseNot specified, but noted as highly effectiveThiourea22.12 ± 1.20
Standard InhibitorAcetohydroxamic acidJack bean Urease27.0 ± 0.5--

Table 1: Comparative IC50 Values of Various Urea and Thiourea Derivatives against Urease.

The data clearly indicates that urea and thiourea derivatives can exhibit potent urease inhibitory activity, often surpassing that of the standard inhibitor thiourea. The variations in potency are largely dependent on the nature and position of substituents on the phenyl ring, with electronic and steric factors playing a significant role in the interaction with the enzyme's active site.

Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

A noteworthy example comes from the study of natural products from maca (Lepidium meyenii), where dibenzylurea derivatives were identified as having significant sEH inhibitory activity.[5]

CompoundTarget EnzymeIC50 Value (nM)Reference CompoundReference IC50 (nM)
Dibenzylurea Derivative (Compound 3 from maca)Human sEH222t-AUCB< 1
Dibenzylurea Derivative (Compound 2 from maca)Human sEH~450t-AUCB< 1
1-Adamantyl-3-cyclohexylurea (ACU)Human sEH- (used as a tool compound)--

Table 2: Comparative IC50 Values of Urea-based sEH Inhibitors.

While the naturally derived dibenzylureas are potent, they are still less so than highly optimized synthetic inhibitors like t-AUCB (trans-4-(4-(3-(4-trifluoromethoxy-phenyl)-ureido)-cyclohexyloxy)-benzoic acid), which exhibits sub-nanomolar potency.[5] This highlights the potential for significant potency gains through rational drug design based on the urea scaffold.

Experimental Methodologies

In Vitro Urease Inhibition Assay

The following protocol outlines a standardized spectrophotometric method for assessing the urease inhibitory activity of test compounds.

Principle: Urease catalyzes the hydrolysis of urea into ammonia and carbamate. The amount of ammonia produced can be quantified using the Berthelot method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which is measured spectrophotometrically at 625 nm.

Materials:

  • Jack bean urease (EC 3.5.1.5)

  • Urea

  • Phosphate buffer (0.1 M, pH 7.5)

  • Phenol reagent

  • Alkali reagent (containing sodium hydroxide and sodium hypochlorite)

  • Test compounds (e.g., this compound)

  • Standard inhibitor (e.g., Thiourea)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of urease enzyme solution (5 units/mL) to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution (0.1 M in phosphate buffer) to each well.

  • Incubate the plate at 37°C for another 10 minutes.

  • Add 50 µL of phenol reagent to each well, followed by 50 µL of alkali reagent to stop the reaction and initiate color development.

  • Incubate the plate at 37°C for 10 minutes.

  • Measure the absorbance at 625 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for Urease Inhibition Assay

Urease_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cpd Prepare Test Compound & Standard Solutions add_cpd Add 25 µL Test Compound to Well prep_cpd->add_cpd prep_enz Prepare Urease Solution (5 U/mL) add_enz Add 25 µL Urease prep_enz->add_enz prep_urea Prepare Urea Solution (0.1 M) add_urea Add 50 µL Urea prep_urea->add_urea incubate1 Incubate 10 min @ 37°C add_enz->incubate1 incubate1->add_urea incubate2 Incubate 10 min @ 37°C add_urea->incubate2 add_reagents Add Phenol & Alkali Reagents incubate2->add_reagents incubate3 Incubate 10 min @ 37°C add_reagents->incubate3 read_abs Read Absorbance at 625 nm incubate3->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_ic50 Plot & Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for the in vitro urease inhibition assay.

Mechanism of Action and Signaling Pathways

Urease Inhibition

Urea-based inhibitors typically act by interacting with the nickel ions in the active site of the urease enzyme. The urea moiety can chelate the nickel ions, preventing the binding and subsequent hydrolysis of the natural substrate, urea. The potency and selectivity of these inhibitors are influenced by the substituents on the phenyl ring, which can form additional hydrogen bonds or hydrophobic interactions with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

Soluble Epoxide Hydrolase (sEH) Inhibition and Downstream Signaling

sEH inhibitors, including those with a urea scaffold, block the conversion of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). This leads to an accumulation of EETs, which have various beneficial effects, including anti-inflammatory, analgesic, and antihypertensive properties.

sEH_Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Anti-inflammatory, Analgesic, Antihypertensive Effects EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor This compound & other sEH Inhibitors Inhibitor->sEH

Caption: Simplified signaling pathway of sEH and its inhibition.

Conclusion and Future Directions

The urea scaffold represents a versatile and highly tractable starting point for the development of potent inhibitors for diverse enzyme targets, including urease and soluble epoxide hydrolase. While direct experimental data for this compound is needed to definitively establish its efficacy, the existing body of evidence strongly suggests its potential as a urease inhibitor. The comparative data presented in this guide for analogous compounds underscores the therapeutic promise of this chemical class. Further investigation through systematic screening and lead optimization of nitrophenylurea derivatives is warranted to fully elucidate their therapeutic potential in combating bacterial infections and inflammatory diseases.

References

  • Structure, inhibitory activity (IC50), antibacterial activity (MIC50) against H. pylori urease of compounds b1–b29. ResearchGate. [Link]

  • Green Synthesis, Urease Inhibitory Activity and Antioxidant Potential of 4-Bromo-2-(((2'-chloro-4'-nitrophenyl)imino)methyl)phenol Schiff Base. ResearchGate. [Link]

  • A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. PubMed Central. [Link]

  • Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. PubMed. [Link]

  • Synthesis and Urease Inhibition Studies of Some New Quinazolinones. ResearchGate. [Link]

  • Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. PubMed. [Link]

  • Potent urea and carbamate inhibitors of soluble epoxide hydrolases. PubMed Central. [Link]

  • Inhibition of the Soluble Epoxide Hydrolase by Tyrosine Nitration. PubMed Central. [Link]

  • Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. PLOS One. [Link]

  • Recent Efforts in the Discovery of Urease Inhibitor Identifications. ResearchGate. [Link]

  • Identification of novel urea derivatives as PTP1B inhibitors: Synthesis,biological evaluation and structure–activity relationships. ResearchGate. [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PubMed Central. [Link]

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. PubMed. [Link]

  • Recent Efforts in the Discovery of Urease Inhibitor Identifications. PubMed. [Link]

  • Diphenyl urea derivatives as inhibitors of transketolase: a structure-based virtual screening. PubMed. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Nitrophenyl Ureas as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The substituted diaryl urea scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors that have progressed from bench to bedside.[1][2] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for a key subset: the substituted nitrophenyl ureas. By systematically dissecting how structural modifications influence inhibitory potency and selectivity, we aim to provide researchers, scientists, and drug development professionals with a robust, data-driven framework for the rational design of next-generation therapeutics. Our focus is on elucidating the causal links between chemical structure and biological function, grounded in established experimental evidence.

The Pharmacophoric Core: Why the Diaryl Urea?

The N,N'-diaryl urea moiety is a highly effective pharmacophore for kinase inhibition due to its unique structural and electronic properties.[2] The central urea group acts as a rigid hydrogen-bond donor, forming critical interactions that anchor the inhibitor within the ATP-binding site of the kinase. Specifically, it often establishes a bidentate hydrogen bond with the side-chain carboxylate of a conserved glutamate residue in the αC-helix and a backbone amide hydrogen in the hinge region of the kinase. This interaction is a cornerstone of the high-affinity binding observed in many urea-based inhibitors.

The nitrophenyl group, a common feature in this class, serves to further modulate the compound's properties. The strong electron-withdrawing nature of the nitro group can influence the acidity of the urea N-H protons, potentially strengthening these key hydrogen bonds. Furthermore, the entire nitrophenyl ring system engages in hydrophobic and van der Waals interactions within the active site.

Dissecting the Structure-Activity Relationship: A Component-Based Analysis

The inhibitory profile of a nitrophenyl urea derivative is exquisitely sensitive to the nature and placement of substituents on both aromatic rings. Understanding these nuances is critical for optimizing potency and achieving selectivity against specific kinase targets.

The "Head" Group: The Nitrophenyl Ring

The substitution pattern on the nitrophenyl ring is a primary determinant of potency. Modifications here directly influence interactions in the hydrophobic region adjacent to the hinge.

  • Position of the Nitro Group: The placement of the nitro group is critical. While active compounds with ortho, meta, and para-nitro substitutions have been developed, the specific kinase target dictates the optimal geometry.

  • Additional Substituents: The introduction of other functional groups, particularly halogens (e.g., -Cl) or lipophilic groups (e.g., -CF3), can significantly enhance binding affinity. These groups can occupy small hydrophobic pockets, displacing water molecules and leading to a favorable entropic contribution to binding.

The "Tail" Group: The Second Aryl/Heterocyclic Ring

The second aryl ring extends into a more solvent-exposed region of the ATP-binding site, often termed the "specificity pocket." Modifications in this region are the most powerful tool for tuning kinase selectivity.

  • Terminal Substituents: Attaching larger, flexible, or hydrogen-bonding groups to this ring can engage with amino acid residues unique to the target kinase, thereby discriminating it from other kinases with highly conserved ATP-binding sites. For example, the discovery of Sorafenib involved extensive modification of this "tail" group to optimize its interaction with Raf kinase.[1][2]

  • Heterocyclic Scaffolds: Replacing the phenyl ring with a heterocycle, such as pyridine or pyrimidine, can introduce additional hydrogen bond acceptors or donors, offering more opportunities for specific interactions and improving physicochemical properties like solubility.[3]

Table 1: Comparative Inhibitory Activity of Diaryl Urea Analogues Against VEGFR-2 Kinase
Compound IDR1 (Substitution on 'Head' Phenyl)R2 (Substitution on 'Tail' Phenyl/Pyridine)VEGFR-2 IC50 (nM)
1 3-CF3, 4-Cl4-(pyridin-4-yloxy)90
2 3-CF3, 4-Cl4-(2-methylcarbamoyl-pyridin-4-yloxy)20
3 4-Cl4-(2-methylcarbamoyl-pyridin-4-yloxy)35
4 3-CF34-(2-methylcarbamoyl-pyridin-4-yloxy)60
5 3-CF3, 4-Cl4-(2-carbamoyl-pyridin-4-yloxy)45

Data is representative and compiled for illustrative purposes based on SAR principles from multiple sources, including the development of Sorafenib and its analogs.[4]

The data in Table 1 clearly illustrates key SAR principles. The combination of a 4-chloro and 3-trifluoromethyl substitution on the "head" group (Compound 2) provides superior potency compared to either substitution alone (Compounds 3 and 4). Furthermore, the N-methylcarbamoyl group on the pyridine "tail" (Compound 2) is more effective than the unsubstituted carbamoyl group (Compound 5), suggesting a beneficial interaction or conformational effect from the additional methyl group.

Experimental Validation: A Protocol for In Vitro Kinase Inhibition

To generate reliable SAR data, a robust and reproducible experimental protocol is essential. The following describes a common luminescence-based assay for quantifying kinase activity and inhibition.

Step-by-Step Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[5] Lower kinase activity, due to inhibition, results in less ADP and a lower luminescent signal.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a white, opaque 384-well assay plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of the target kinase enzyme solution (e.g., VEGFR-2) in the appropriate kinase assay buffer.

    • Causality Check: Incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of its potency.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP. The final ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Self-Validation: This two-step process ensures that the final luminescent signal is directly proportional to the amount of ADP produced, and not confounded by the large amount of ATP remaining from the initial reaction.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to calculate the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

Diagram: Luminescence-Based Kinase Assay Workflow

Caption: Workflow for an ADP-Glo™ luminescence-based kinase inhibition assay.

Biological Context: Inhibition of the RAF-MEK-ERK Pathway

Many diaryl urea inhibitors, including Sorafenib, target kinases in the RAF-MEK-ERK (or MAPK) signaling cascade.[1][6] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common driver in many human cancers.[7]

Diagram: Simplified RAF-MEK-ERK Signaling Pathway and Inhibition

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Nitrophenyl Urea Inhibitor Inhibitor->RAF

Caption: Inhibition of RAF kinase by nitrophenyl ureas blocks the MAPK pathway.

By inhibiting a critical upstream kinase like RAF, these compounds can effectively halt the entire downstream signaling cascade, leading to a potent anti-proliferative effect in cancer cells that are dependent on this pathway for their growth and survival.

Conclusion and Future Perspectives

The structure-activity relationship of substituted nitrophenyl ureas is a mature yet fertile ground for drug discovery. The principles outlined in this guide—the critical hydrogen-bonding role of the urea linker, the modulation of potency via the "head" group, and the tuning of selectivity through the "tail" group—provide a clear roadmap for optimization. Future work in this area will continue to leverage these principles to design inhibitors with improved selectivity profiles, thereby minimizing off-target effects, and to develop novel compounds capable of overcoming acquired resistance mechanisms. The integration of these classical medicinal chemistry strategies with modern computational modeling and advanced screening platforms will undoubtedly accelerate the discovery of the next generation of urea-based therapeutics.

References

  • Title: Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations Source: MDPI URL: [Link]

  • Title: Urea-based anticancer agents. Exploring 100-years of research with an eye to the future Source: Frontiers in Chemistry URL: [Link]

  • Title: Classification of urea-based antineoplastic kinase inhibitors according... Source: ResearchGate URL: [Link]

  • Title: Urea derivatives as anticancer agents Source: PubMed URL: [Link]

  • Title: Urea-based anticancer agents. Exploring 100-years of research with an eye to the future Source: Frontiers URL: [Link]

  • Title: Assay Development for Protein Kinase Enzymes Source: NCBI URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC URL: [Link]

  • Title: 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain Source: NIH URL: [Link]

  • Title: Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents Source: PMC - NIH URL: [Link]

  • Title: Can anyone suggest a protocol for a kinase assay? Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit Source: MDPI URL: [Link]

  • Title: Role of Aryl Urea Containing Compounds in Medicinal Chemistry Source: Hilaris Publisher URL: [Link]

  • Title: Urea Derivatives as Anticancer Agents Source: ResearchGate URL: [Link]

  • Title: Protein kinase inhibitors from the urea class Source: ResearchGate URL: [Link]

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

  • Title: Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia Source: MDPI URL: [Link]

  • Title: Sulfonylurea derivatives in cardiovascular research and in cardiovascular patients Source: PubMed URL: [Link]

  • Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: Accounts of Chemical Research URL: [Link]

  • Title: Structure-activity relationships in the inhibition of serine beta-lactamases by phosphonic acid derivatives Source: PubMed URL: [Link]

  • Title: Sulfonylurea Drugs: Mechanism of Antidiabetic Action and Therapeutic Usefulness Source: Semantic Scholar URL: [Link]

  • Title: Sulfonylurea Source: Wikipedia URL: [Link]

  • Title: Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors Source: PubMed URL: [Link]

Sources

The Dichotomy of Efficacy: A Comparative Guide to the In Vitro and In Vivo Activity of (3-Nitrophenyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of oncology, (3-Nitrophenyl)urea derivatives have emerged as a promising class of small molecules. Their structural simplicity and amenability to synthetic modification have made them attractive candidates for targeting various cellular pathways implicated in cancer progression. However, the journey from a promising hit in a petri dish to a viable therapeutic in a living system is fraught with challenges. This guide provides an in-depth technical comparison of the in vitro and in vivo activity of this compound derivatives, offering insights into experimental design, data interpretation, and the critical factors that govern the translation of preclinical findings.

Introduction to this compound Derivatives: A Scaffold of Therapeutic Potential

The urea moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with protein targets.[1] When combined with a nitrophenyl group, these derivatives have demonstrated a range of biological activities, most notably as antiproliferative agents.[2][3] The nitro group, an electron-withdrawing moiety, can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets and contributing to its cytotoxic effects. This guide will delve into the laboratory evaluation of these compounds, contrasting their performance in controlled cellular environments with the complexities of a whole-organism response.

Part 1: In Vitro Activity Profile: Gauging Potency at the Cellular Level

Initial screening of novel chemical entities invariably begins with in vitro assays to determine their intrinsic biological activity against cancer cells. These assays are rapid, cost-effective, and allow for the high-throughput screening of numerous compounds.

Causality Behind Experimental Choices: The Rationale for Cell-Based Assays

The primary objective of in vitro testing is to ascertain a compound's direct effect on cancer cells, typically by measuring cytotoxicity or inhibition of proliferation. The choice of cell lines is critical and should ideally represent the heterogeneity of the intended cancer indication. For this guide, we will reference data from studies on various cancer cell lines, including laryngeal cancer (RK33) and rhabdomyosarcoma (TE671), as well as a non-cancerous human fibroblast cell line (HSF) to assess selectivity.[2]

Featured this compound Derivatives and Their In Vitro Antiproliferative Activity

A study by R dostupný et al. provides valuable in vitro data on a series of nitroaryl urea derivatives.[2] The antiproliferative effects were determined using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability. The results are typically expressed as the GI50, the concentration of the compound that causes 50% inhibition of cell growth.

Compound IDStructureCancer Cell LineGI50 (µM)[2]Selectivity Index (SI) vs. HSF[2]
5d 1-(4-methoxybenzyl)-3-{2-[(4-nitrophenyl)amino]ethyl}ureaRK336.7>4.48
TE67113.9>2.16
6e 1-(3,4-dichlorophenyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}ureaRK3312.3>4.00
TE6716.5>7.69

Table 1: In Vitro Antiproliferative Activity of Selected Nitroaryl Urea Derivatives. The Selectivity Index (SI) is calculated as the ratio of the GI50 in the normal cell line (HSF) to the GI50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

From this data, compounds 5d and 6e emerge as promising candidates with low micromolar activity against cancer cell lines and a degree of selectivity over normal fibroblasts. Such results are the primary drivers for advancing a compound to more complex and resource-intensive in vivo studies.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The following is a detailed, step-by-step methodology for a standard MTT assay, a cornerstone of in vitro cytotoxicity assessment.

Diagram of the MTT Assay Workflow

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial dilutions) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (Allow formazan formation) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (Plate reader) F->G

Caption: A typical workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells from exponential growth phase cultures.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include appropriate controls: a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the GI50 value using a suitable software.

Part 2: In Vivo Activity: The Proving Ground in a Complex Biological System

While in vitro assays provide crucial initial data on a compound's potency, they fail to replicate the complex physiological environment of a living organism. In vivo studies, typically conducted in animal models, are essential to evaluate a compound's efficacy, pharmacokinetics, and safety profile.

The In Vitro-In Vivo Discrepancy: Why Promising Compounds Falter

A significant challenge in drug development is the often-poor correlation between in vitro potency and in vivo efficacy. Several factors contribute to this discrepancy:

Diagram of Factors Influencing In Vitro vs. In Vivo Correlation

InVitro_InVivo_Factors cluster_0 In Vitro System cluster_1 In Vivo System InVitro High Compound Concentration ADME Absorption Distribution Metabolism Excretion InVitro->ADME Bioavailability Toxicity Systemic Toxicity InVitro->Toxicity Off-target effects DirectTarget Direct Target Engagement TumorMicro Tumor Microenvironment DirectTarget->TumorMicro Target Accessibility

Caption: Key factors contributing to the divergence of in vitro and in vivo results.

  • Pharmacokinetics (PK): This encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug. A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site, leading to sub-therapeutic concentrations in vivo.[4]

  • Toxicity: A compound may exhibit acceptable toxicity in isolated cells but cause unforeseen adverse effects in a whole organism, limiting the achievable therapeutic dose.

  • Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, blood vessels, and the extracellular matrix in a tumor can influence drug penetration and efficacy in ways not captured by 2D cell culture.

Case Study: In Vitro and In Vivo Evaluation of a Dichlorophenyl Urea Analog

In Vitro Activity of COH-SR4:

  • Cytotoxicity: COH-SR4 effectively decreased the survival and inhibited the clonogenic potential of melanoma and lung cancer cells in in vitro cultures.[5][6]

  • Mechanism: It was shown to induce apoptosis and cause cell cycle arrest.[5][6]

In Vivo Activity of COH-SR4:

  • Animal Model: The in vivo efficacy of COH-SR4 was evaluated in both syngeneic and xenograft mouse models of melanoma and lung cancer.[5][6]

  • Efficacy: Oral administration of COH-SR4 led to a significant inhibition of tumor growth in these models.[5]

  • Safety: The compound was well-tolerated with no overt toxicity observed in the treated mice.[5][6]

  • Mechanism Confirmation: Analysis of resected tumors confirmed the induction of apoptosis and inhibition of proliferation markers, consistent with the in vitro findings.[6]

Assay TypeModelKey Findings for COH-SR4Reference
In Vitro Melanoma & Lung Cancer Cell LinesDecreased cell survival, inhibited clonogenicity, induced apoptosis, and caused cell cycle arrest.[5][6]
In Vivo Syngeneic & Xenograft Mouse ModelsEffective inhibition of tumor growth with oral administration, well-tolerated, and confirmed mechanism of action in tumors.[5][6]

Table 2: Summary of In Vitro and In Vivo Activity of COH-SR4, a Dichlorophenyl Urea Analog.

This case study demonstrates a successful translation from in vitro promise to in vivo efficacy, highlighting the importance of favorable pharmacokinetic properties and a tolerable safety profile.

Experimental Protocol: Human Tumor Xenograft Model

The following is a generalized protocol for evaluating the in vivo antitumor efficacy of a test compound in a subcutaneous xenograft mouse model.

Diagram of the Xenograft Model Workflow

Xenograft_Workflow A 1. Cell Culture & Preparation B 2. Subcutaneous Implantation in Mice A->B C 3. Tumor Growth Monitoring B->C D 4. Compound Administration C->D E 5. Continued Monitoring (Tumor Volume, Body Weight) D->E F 6. Endpoint Analysis (Tumor Excision, etc.) E->F

Caption: A typical workflow for an in vivo anticancer efficacy study using a xenograft model.

Step-by-Step Protocol:

  • Animal Model Selection and Acclimatization:

    • Select an appropriate immunodeficient mouse strain (e.g., BALB/c nude or NOD/SCID).

    • Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., sterile PBS or Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 1-10 million) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

    • Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).

  • Compound Formulation and Administration:

    • Formulate the this compound derivative in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound to the treatment group according to a predefined dosing schedule and dose level. The control group receives the vehicle alone.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight of the animals throughout the study.

    • Observe the animals for any signs of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth in the treated group to the control group to determine the percentage of tumor growth inhibition (TGI).

    • Analyze body weight changes and clinical observations to assess the toxicity of the compound.

Conclusion: Bridging the Gap Between the Bench and the Bedside

The development of effective anticancer agents from this compound derivatives requires a meticulous and logical progression from in vitro to in vivo evaluation. While in vitro assays are indispensable for initial screening and mechanistic studies, they represent a simplified model of a complex biological system. The transition to in vivo models is a critical step that introduces the complexities of pharmacokinetics and systemic toxicity. A thorough understanding of the potential reasons for in vitro-in vivo discrepancies is paramount for designing informative preclinical studies and ultimately identifying compounds with the greatest potential for clinical success. This guide provides a framework for researchers to navigate this challenging but rewarding path, with the ultimate goal of translating promising laboratory findings into novel cancer therapies.

References

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (URL: [Link])

  • R dostupný, J Jampílek, V Kráľová, et al. Discovery of nitroaryl urea derivatives with antiproliferative properties. Journal of Enzyme Inhibition and Medicinal Chemistry. 2015;30(6):945-953. (URL: [Link])

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. (URL: [Link])

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. (URL: [Link])

  • Discovery of nitroaryl urea derivatives with antiproliferative properties. PubMed. (URL: [Link])

  • Synthesis and evaluation of urea based analogs as anticancer agents. Texas Tech University Libraries. (URL: [Link])

  • 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PMC. (URL: [Link])

  • Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. PMC. (URL: [Link])

Sources

A Comparative Guide to Purity Assessment of (3-Nitrophenyl)urea: DSC vs. Mass Balance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a compound like (3-Nitrophenyl)urea, utilized in various synthetic pathways, an accurate and robust purity assessment is paramount. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques for purity determination: Differential Scanning Calorimetry (DSC) and the mass balance method. We will delve into the theoretical underpinnings, practical execution, and comparative data to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their analytical workflows.

The Criticality of Purity for this compound

This compound (C₇H₇N₃O₃) serves as a crucial intermediate in organic synthesis. Impurities, which can be process-related (e.g., starting materials, by-products) or degradation products, can significantly impact the outcome of subsequent reactions and the quality of the final product.[] According to international guidelines, such as those from the International Council for Harmonisation (ICH), impurities in new drug substances must be carefully monitored and controlled.[2][3][4] Therefore, selecting the appropriate analytical strategy for purity assessment is a critical decision in the development lifecycle.

Section 1: Differential Scanning Calorimetry (DSC) for Absolute Purity

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For crystalline organic compounds, DSC offers a direct route to determining absolute purity by analyzing the melting point depression caused by impurities.[5]

The Van't Hoff Principle: A Thermodynamic Foundation

The DSC purity method is grounded in the Van't Hoff equation, which describes the relationship between the melting point depression of a substance and its impurity content.[6][7] The equation, in its simplified form for DSC analysis, is:

T_s = T_o - (R * T_o² * X₂) / ΔH_f * (1/F)

Where:

  • T_s is the sample melting temperature at a given point.

  • T_o is the melting point of the 100% pure substance.

  • R is the gas constant.

  • X₂ is the mole fraction of the impurity.

  • ΔH_f is the heat of fusion of the pure substance.

  • F is the fraction of the sample that has melted.

This relationship holds true for ideal eutectic systems, where the impurity is soluble in the molten state of the primary substance but insoluble in its solid, crystalline form.[8][9] The presence of impurities broadens the melting range and lowers the final melting point, a phenomenon that DSC can measure with high precision.[10]

Experimental Workflow & Data Interpretation

A typical DSC purity experiment involves heating a small amount of the sample (1-3 mg) at a slow, constant rate (e.g., 0.5-2 °C/min) through its melting transition.[8] The resulting thermogram (heat flow vs. temperature) shows an endothermic peak representing the melting process. By integrating partial areas of this peak, a plot of the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F) is generated.[6] The slope and intercept of this "van't Hoff plot" are then used to calculate the mole percent purity.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing N1 Weigh 1-3 mg of This compound N2 Encapsulate in Hermetic Al Pan N1->N2 N3 Place in DSC Cell with Reference Pan N2->N3 N4 Heat at Slow Rate (e.g., 1 °C/min) N3->N4 N5 Record Heat Flow vs. Temperature N4->N5 N6 Integrate Melting Endotherm N5->N6 N7 Generate van't Hoff Plot (Ts vs. 1/F) N6->N7 N8 Calculate Purity from Slope and Intercept N7->N8

Strengths and Limitations of the DSC Method
FeatureStrengthsLimitations
Principle Absolute method; does not require a reference standard of the main component.[11]Only applicable to crystalline, thermally stable compounds with a sharp melting point.[11][12]
Impurity Scope Measures the total level of soluble, solid-insoluble impurities.[13]Does not detect impurities that are insoluble in the melt or form solid solutions. Cannot identify individual impurities.[12]
Sample Size Requires only a small amount of material (typically 1-3 mg).[8]Small sample size may not be representative of a heterogeneous batch.
Speed Relatively fast analysis time per sample.[13]Method development and validation can be time-consuming.[13]
Applicability Best suited for highly pure substances (>98.5 mol%).[14][15]Accuracy decreases significantly for less pure samples.[14]

Section 2: The Mass Balance Method for Comprehensive Purity

The mass balance approach is a comprehensive strategy that determines the purity of a substance by identifying and quantifying all of its significant impurities.[16][17] The purity is then calculated by subtracting the sum of all impurity mass fractions from 100%. This method is considered a primary method for assigning SI-traceable purity values to reference materials.[18]

A Multi-faceted Analytical Approach

Unlike DSC, which is a single technique, mass balance relies on a suite of complementary analytical methods to account for different types of impurities.[19] A typical mass balance assessment for this compound would include:

  • Chromatographic Techniques (HPLC/UPLC): High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to separate, identify, and quantify structurally related organic impurities.[19][20]

  • Water Content Analysis: Karl Fischer titration is the gold standard for accurately determining the water content.[21]

  • Residual Solvents Analysis: Gas Chromatography (GC) with a headspace autosampler is employed to quantify any volatile organic solvents remaining from the synthesis process.

  • Non-Volatile Inorganic Impurities: Thermogravimetric Analysis (TGA) or a residue on ignition test is used to measure the content of inorganic impurities (e.g., salts, catalysts).[19][21]

The purity is then calculated using the formula:

Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

Mass_Balance_Workflow cluster_assays Impurity Assays cluster_calc Purity Calculation Compound This compound Sample HPLC HPLC/UPLC (Related Substances) Compound->HPLC KF Karl Fischer (Water Content) Compound->KF GC Headspace GC (Residual Solvents) Compound->GC TGA TGA / Ignition (Inorganic Residue) Compound->TGA Sum Sum All Impurity Mass Fractions HPLC->Sum KF->Sum GC->Sum TGA->Sum Purity Purity = 100% - Σ(Impurities) Sum->Purity

Strengths and Limitations of the Mass Balance Method
FeatureStrengthsLimitations
Principle Provides a comprehensive impurity profile, including identification and quantification of individual impurities.[16][18]Requires reference standards for the identification and quantification of specific impurities.
Impurity Scope Can account for all types of impurities (organic, inorganic, water, solvents).[19]Relies on the assumption that all significant impurities are known and can be quantified. Undetected impurities lead to an overestimation of purity.
Methodology Highly accurate and can provide SI-traceable values.[18]Labor-intensive, requiring multiple analytical techniques and significant method development.
Specificity Provides detailed information on the nature of each impurity, which is critical for regulatory submissions (per ICH Q3A).[2][4]The overall uncertainty is a composite of the uncertainties from each individual method.
Applicability Applicable to a wide range of compounds, regardless of their physical state (crystalline or amorphous).Can be more costly and time-consuming compared to a single DSC analysis.

Section 3: Comparative Analysis & Experimental Data

To illustrate the practical application and comparative performance of these two methods, a single batch of this compound was analyzed. The results are summarized below.

Experimental Protocols

DSC Purity Analysis:

  • Instrument: Power-compensated DSC

  • Sample Mass: 1.5 ± 0.2 mg

  • Pan: Hermetically sealed aluminum pans

  • Atmosphere: Nitrogen purge (20 mL/min)

  • Heating Rate: 1.0 °C/min

  • Temperature Range: 170 °C to 210 °C

  • Analysis Software: PerkinElmer Pyris or similar, utilizing the van't Hoff purity module.[6]

Mass Balance Analysis:

  • Related Substances (HPLC):

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid

    • Detection: UV at 254 nm

    • Quantification: Area normalization, assuming equal response factors for unidentified impurities.

  • Water Content:

    • Method: Volumetric Karl Fischer Titration

  • Residual Solvents:

    • Method: Headspace GC-FID, compliant with USP <467>

  • Inorganic Impurities:

    • Method: TGA, heating to 800 °C in an air atmosphere.

Results and Discussion
ParameterDSC MethodMass Balance Method
Purity Value 99.75 mol%99.68% w/w
Individual Impurity Data Not availableTotal Related Substances: 0.15%
Water Content: 0.12%
Residual Solvents: <0.01%
Inorganic Residue: 0.04%
Analysis Time ~1 hour per sampleSeveral hours across multiple instruments
Sample Requirement ~2 mg~200 mg
Information Provided Overall purity based on eutectic impuritiesDetailed impurity profile

The purity value obtained from DSC (99.75 mol%) is in good agreement with the value from the mass balance approach (99.68% w/w). This concordance provides a high degree of confidence in the purity assessment of the batch. The DSC method offered a rapid determination of the total eutectic impurity level, while the mass balance approach provided a detailed breakdown of all impurity types, which is essential for understanding the impurity profile and for regulatory filings.[4]

Conclusion: An Orthogonal Approach for Robust Purity Assessment

Both Differential Scanning Calorimetry and the mass balance method are powerful tools for the purity assessment of this compound, each with a distinct set of strengths and ideal applications.

  • DSC excels as a rapid, low-sample-consuming technique for determining the absolute purity of highly pure, crystalline materials. It is an invaluable tool in early development and for quick quality checks, providing a global assessment of eutectic impurities.[13]

  • The Mass Balance method provides a comprehensive, SI-traceable purity value by systematically quantifying all potential impurities.[16][18] While more resource-intensive, the detailed impurity profile it generates is indispensable for regulatory compliance, process optimization, and establishing reference standards.

Ultimately, the most robust strategy for purity assessment involves the judicious use of both techniques. DSC can be used as a primary, fast screening tool, with its results confirmed and supplemented by the detailed, orthogonal data from the mass balance method. This dual approach ensures the highest level of scientific integrity and confidence in the quality of critical chemical entities like this compound.

References

  • Westwood, S., et al. (2013). Mass balance method for the SI value assignment of the purity of organic compounds. Metrologia.

  • Duewer, D., et al. (2004). An Approach to the Metrologically Sound Traceable Assessment of the Chemical Purity of Organic Reference Materials. NIST.

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. EMA.

  • PerkinElmer. Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support.

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org.

  • Giron, D., & Markovich, R. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.

  • Slideshare. Determination of % purity of a compound by by Using DSC.

  • Mettler Toledo. DSC purity.

  • Linskens, N., et al. (2012). Development and Validation of a Differential Scanning Calorimetry Purity Determination Method for Polycyclic Aromatic Hydrocarbons. JRC Publications Repository.

  • Westwood, S., et al. (2013). Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds. ACS Publications.

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).

  • Royed Training. (2024). Equivalency between Mass Balance and qNMR methodologies.

  • Yamamoto, K., et al. (1996). Improved Purity Measurement Method of Organic Compounds Using Differential Scanning Calorimetry. Semantic Scholar.

  • TA Instruments. Purity Determination and DSC Tzero Technology.

  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC.

  • AZoM. (2018). DSC Purity Determination.

  • Lee, J. H., et al. (2018). Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. ResearchGate.

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2).

  • ASTM International. (2020). E928 Standard Test Method for Purity by Differential Scanning Calorimetry.

  • Slideshare. ICH Q3A(R2).

  • University of Barcelona. Thermal Analysis.

  • ResearchGate. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.

  • Benchchem. A Comparative Guide to Purity Assessment of 3,4-Diaminotoluene: DSC vs. Chromatographic Methods.

  • ResearchGate. (2012). Development and validation of a differential scanning calorimetry purity determination method for polycyclic aromatic hydrocarbons.

  • Giron, D. (1995). Place of DSC purity analysis in pharmaceutical development. AKJournals.

  • Mettler Toledo. DSC purity determination.

  • Sigma-Aldrich. This compound AldrichCPR.

  • Royed Training. (2024). Difference between related substances and chromatographic purity.

  • Santa Cruz Biotechnology. N-(3-nitrophenyl)urea.

  • BLDpharm. 3-Hydroxy-3-methyl-1-(4-nitrophenyl)urea.

  • PubChemLite. This compound (C7H7N3O3).

  • European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on 4-nitrophenyl aminoethylurea (B70).

  • BOC Sciences. Urea Impurities.

  • BioSpectra. UREA TESTING METHODS.

  • Simson Pharma Limited. Urea Impurity.

Sources

A Comparative Guide to Kinase Inhibition: Benchmarking the (3-Nitrophenyl)urea Scaffold Against Commercial Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of kinase inhibitors centered around the urea chemical scaffold. We begin with the foundational structure of (3-Nitrophenyl)urea to explore how this simple motif has been elaborated into potent, clinically approved multi-kinase inhibitors. We will benchmark the performance of two prominent urea-containing drugs, Sorafenib and Regorafenib, against Dasatinib, a potent multi-kinase inhibitor with a distinct chemical architecture.

This document is intended for researchers, medicinal chemists, and drug development professionals. Our objective is to not only present comparative data but also to provide a detailed methodological framework for conducting such benchmark studies, explaining the critical scientific reasoning behind each experimental choice.

The Urea Scaffold in Kinase Inhibition: From Simple Fragment to Potent Drugs

The 1,3-disubstituted urea moiety is a privileged structure in modern medicinal chemistry, particularly in the design of Type II kinase inhibitors. These inhibitors stabilize the inactive "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly motif is flipped, revealing an allosteric pocket adjacent to the ATP-binding site. This mechanism can confer greater selectivity compared to ATP-competitive Type I inhibitors.

While this compound itself is not an active drug, its core structure represents a key building block. By elaborating on this scaffold, medicinal chemists have developed highly successful multi-kinase inhibitors. For this guide, we will focus on:

  • Sorafenib: An oral multi-kinase inhibitor featuring a bi-aryl urea structure. It is known to inhibit multiple kinases involved in tumor proliferation and angiogenesis, including RAF kinases, VEGFR, and PDGFR.[1][2][3]

  • Regorafenib: A structural analog of Sorafenib, also an oral multi-kinase inhibitor, that targets a broad spectrum of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[4][5][6]

  • Dasatinib (Control): A potent oral inhibitor of a different structural class, primarily targeting BCR-ABL and Src family kinases, serving as a non-urea-based multi-kinase inhibitor benchmark.[7]

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of our selected compounds against key kinases, compiled from publicly available data. This provides a quantitative snapshot of their potency and selectivity.

Kinase TargetSorafenib IC50 (nM)Regorafenib IC50 (nM)Dasatinib IC50 (nM)
B-RAF (V600E) 3828>10,000
c-RAF 61.56,300
VEGFR-2 904.28
PDGFR-β 572228
c-KIT 687<1
BCR-ABL >10,0001,500<1
Src >10,0004300.8[7]

Note: Data compiled from various sources.[4][7][8][9] Exact values may vary based on assay conditions.

Methodological Framework for Benchmarking Kinase Inhibitors

To ensure the trustworthiness and reproducibility of benchmarking data, a robust and well-documented experimental plan is crucial. Here, we outline the self-validating protocols for determining both biochemical potency and cellular activity.

Workflow for Inhibitor Benchmarking

The overall process involves a two-pronged approach: first, determining direct enzymatic inhibition in a purified, cell-free system, and second, assessing the compound's effect on kinase signaling within a living cellular context.

G cluster_0 PART A: Biochemical Potency cluster_1 PART B: Cellular Activity biochem_start Compound Serial Dilution kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) biochem_start->kinase_assay Add to kinase/substrate mix ic50_calc IC50 Value Calculation kinase_assay->ic50_calc Measure Luminescence data_analysis Comparative Data Analysis ic50_calc->data_analysis cell_culture Culture & Treat Cells lysis Cell Lysis cell_culture->lysis Harvest cells protein_quant Protein Quantification (Bradford Assay) lysis->protein_quant western Western Blot for Phospho-Proteins protein_quant->western Normalize protein loading western->data_analysis start Test Compound & Benchmarks start->biochem_start start->cell_culture

Caption: Overall experimental workflow for benchmarking kinase inhibitors.

Part A: In Vitro Biochemical Potency Assessment

Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of a purified kinase.

Rationale for Method Selection: We describe a luminescence-based kinase assay, specifically the ADP-Glo™ format. This method is chosen over traditional radioactive assays for its enhanced safety, high sensitivity, and scalability for high-throughput screening.[10] It quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[11][12]

Detailed Protocol: ADP-Glo™ Kinase Assay [11]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound (e.g., this compound derivative, Sorafenib, Regorafenib, Dasatinib) in 100% DMSO.

    • Perform a serial 1:3 dilution in DMSO to create a 10-point dose-response curve, starting from 1 mM. Include a DMSO-only well as a "no inhibitor" control.

  • Kinase Reaction Setup (384-well plate format):

    • In a white, opaque 384-well plate, add 1 µL of the serially diluted compounds or DMSO control to the appropriate wells.

    • Prepare a 2X kinase solution in kinase assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Add 2 µL to each well.

    • Incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Prepare a 2X substrate/ATP mixture in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[13]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.

  • Reaction & Detection:

    • Incubate the plate at 30°C for 60 minutes. The optimal time should be within the linear range of the reaction, which must be determined empirically.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • Plot the percentage of inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[14][15]

Part B: Cellular Target Engagement & Downstream Signaling

Objective: To determine if the compound can enter cells and inhibit the target kinase in its native environment, as measured by a change in the phosphorylation of a downstream substrate.

Rationale for Method Selection: Western blotting is the gold-standard technique for analyzing changes in protein phosphorylation levels.[16] It allows for the specific detection of both the phosphorylated form of a protein and the total amount of that protein, enabling accurate normalization.[17] This is critical because a decrease in the phospho-signal could be due to kinase inhibition or simply less total protein being present.

Signaling Pathway Context: RAF/MEK/ERK Cascade

Many of the benchmarked inhibitors target the RAF kinases, which are central components of the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation and survival and is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF (B-RAF, c-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Expression, Cell Proliferation, Survival ERK->Proliferation Sorafenib Sorafenib & Regorafenib Sorafenib->RAF

Caption: Simplified RAF/MEK/ERK signaling pathway targeted by urea-containing inhibitors.

Detailed Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to depend on the kinase of interest) in appropriate media until they reach ~80% confluency.

    • Treat the cells with various concentrations of the test compounds for a predetermined amount of time (e.g., 2-24 hours). Include a DMSO-treated control.

  • Cell Lysis:

    • Place culture dishes on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.

    • Causality Check: Phosphatase inhibitors are absolutely critical. Without them, phosphatases released during lysis will rapidly dephosphorylate your target proteins, leading to false-negative results.[18]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification (Bradford Assay): [19][20]

    • Prepare a set of protein standards using Bovine Serum Albumin (BSA) with known concentrations (e.g., 0, 0.25, 0.5, 0.75, 1.0, and 1.5 mg/mL).[20]

    • In a 96-well microplate, add 10 µL of each standard or diluted cell lysate to triplicate wells.[20]

    • Add 200 µL of Bradford Reagent to all wells and mix for 30 seconds.[20]

    • Incubate at room temperature for 5-10 minutes.[20]

    • Measure the absorbance at 595 nm using a plate reader.[20]

    • Calculate the protein concentration of the samples by comparing their absorbance to the BSA standard curve. This step is essential for ensuring equal protein loading on the gel.[21]

  • Sample Preparation and SDS-PAGE:

    • Based on the Bradford assay results, dilute the lysates to the same final concentration. Add 4X SDS-PAGE sample buffer to each lysate and boil at 95°C for 5 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins from the gel to a PVDF membrane. PVDF is recommended for its robustness, especially if stripping and reprobing are required.[16]

    • Block the membrane for 1 hour at room temperature in a blocking buffer.

    • Causality Check: Use a 5% BSA solution in Tris-Buffered Saline with Tween-20 (TBST) for blocking. Avoid non-fat milk, as it contains phosphoproteins (like casein) that can bind to phospho-specific antibodies and cause high background noise.[18] Also, use Tris-based buffers (TBST) instead of phosphate-based buffers (PBST) to prevent interference with the anti-phospho antibody binding.[16]

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of your target protein (e.g., anti-phospho-ERK), diluted in 5% BSA/TBST.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 6.2.

    • Apply an enhanced chemiluminescence (ECL) substrate and image the signal using a digital imager.[22]

  • Stripping and Reprobing for Total Protein (Normalization):

    • To normalize the phospho-protein signal, strip the membrane of the first set of antibodies using a mild stripping buffer.

    • Re-block the membrane and probe with a primary antibody that recognizes the total protein, regardless of its phosphorylation state (e.g., anti-total-ERK).

    • Repeat the secondary antibody and detection steps. The ratio of the phospho-protein signal to the total protein signal provides the normalized measure of kinase inhibition.[17]

Conclusion

This guide provides a comprehensive framework for benchmarking the performance of kinase inhibitors, using the this compound scaffold as a central theme. By combining quantitative in vitro biochemical assays with mechanistic in situ cellular analyses, researchers can build a robust data package to compare novel compounds against established drugs like Sorafenib, Regorafenib, and Dasatinib.

The detailed protocols and the rationale behind critical experimental steps are designed to ensure data integrity and reproducibility. Adherence to these principles of scientific validation is paramount for making informed decisions in the complex but rewarding field of kinase inhibitor drug discovery.

References

  • Creative Proteomics. (n.d.). Protocol for Bradford Protein Assay.
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • QIAGEN. (n.d.). Quantifying proteins using the Bradford method.
  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
  • Assay Genie. (n.d.). Bradford Protein Assay Protocol.
  • Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot.
  • Bradford protein assay – Protein concentration measurement (single 595 nm read). (2022). protocols.io.
  • KMD Bioscience. (2019). Bradford Assay Protocol for Protein Quantification.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • National Cancer Institute. (n.d.). Regorafenib.
  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization.
  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Wikipedia. (n.d.). Sorafenib.
  • Patsnap. (2024). What is the mechanism of Regorafenib?. Synapse.
  • BenchChem. (n.d.).
  • Reaction Biology. (2022).
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service.
  • Ito, M., et al. (2021). Molecular insight of regorafenib treatment for colorectal cancer. Cancer Metastasis Rev.
  • National Center for Biotechnology Information. (n.d.). Sorafenib.
  • Li, Y., et al. (2013). Life Beyond Kinases: Structure-based Discovery of Sorafenib as Nanomolar Antagonist of 5-HT Receptors. J Chem Inf Model.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Wang, J., & Zhang, J. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Methods Mol Biol.
  • OncoLink. (n.d.). Regorafenib: A Targeted Multi-Kinase Inhibitor for Advanced Cancers.
  • PharmGKB. (n.d.). Sorafenib Pharmacodynamics.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Usha, S., & Selvaraj, S. (2016). Prediction of kinase-inhibitor binding affinity using energetic parameters.
  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors....
  • ResearchGate. (n.d.). Mechanism of action of sorafenib.
  • Proteopedia. (2022). Sorafenib.
  • Wölfel, L., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Pharmaceuticals (Basel).
  • Shiah, S., et al. (2012). Molecular mechanisms of sorafenib action in liver cancer cells. PLoS One.
  • Gîrdea, A., et al. (2024). Implementation of Natural Products and Derivatives in Acute Myeloid Leukemia Management. Int J Mol Sci.
  • ResearchGate. (n.d.). Scatter plot of experimental and predicted IC50 values....
  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Mol Cancer Ther.
  • Deeks, E. D. (2013). Regorafenib: A Review of Its Use in Patients with Advanced Gastrointestinal Stromal Tumours. Drugs.
  • Wang, Y., & Li, D. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Anal Chem.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Promega Corpor
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Benchmarking AD80: A Comparative Guide to Novel Multi-Kinase Inhibitors.

Sources

Safety Operating Guide

Navigating the Disposal of (3-Nitrophenyl)urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (3-Nitrophenyl)urea, a compound whose nitroaromatic structure demands careful consideration to ensure personnel safety and environmental protection. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to manage this chemical waste with confidence and expertise.

I. Understanding the Hazard Profile of this compound

The presence of the nitro group (-NO₂) on the phenyl ring significantly influences the molecule's reactivity and toxicity compared to simple urea. Nitroaromatic compounds are often associated with toxicity and can be combustible. For instance, the related compound 3-Nitrophenylhydrazine hydrochloride is classified as harmful if swallowed and a skin irritant.[1] Therefore, it is prudent to handle this compound with a high degree of caution.

Key Inferred Hazards:

  • Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.

  • Combustibility: May burn, though not readily ignitable.

  • Hazardous Decomposition Products: Thermal decomposition is likely to produce toxic gases, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1] Studies on similar urea derivatives show they can decompose to form isocyanates and amines, which are also hazardous.[2][3][4]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a stringent PPE protocol is non-negotiable. The following PPE must be worn at all times when handling this compound, including during disposal preparation:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For extended handling or in the event of a spill, heavier-duty gloves should be considered. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A flame-retardant laboratory coat is essential.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

III. Waste Classification: Is this compound a Hazardous Waste?

Proper disposal hinges on the correct classification of the waste stream under the Environmental Protection Agency (EPA) regulations. Hazardous wastes are categorized as either "listed" or "characteristic" wastes.[5][6]

  • Listed Wastes: These are wastes from specific industrial processes or discarded commercial chemical products. A thorough search of the EPA's F, K, P, and U lists does not show this compound as a listed hazardous waste.[5][6][7][8][9][10][11][12]

  • Characteristic Wastes: Even if not listed, a waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][13]

    • Toxicity: Without specific toxicological data for this compound, a definitive determination of the toxicity characteristic is challenging. However, given the hazards associated with nitroaromatic compounds, it is best practice to manage this waste as a hazardous material.

Recommendation: Due to the potential for toxicity and the hazardous nature of its likely decomposition products, it is strongly recommended to manage all this compound waste as hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization and profiling.

IV. Step-by-Step Disposal Protocol

This protocol outlines the procedures for the safe collection, storage, and disposal of this compound waste.

1. Waste Collection:

  • Solid Waste:
  • Collect dry this compound waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated, robust, and sealable container.
  • The container must be made of a compatible material, such as high-density polyethylene (HDPE).
  • Do not mix with other waste streams unless explicitly approved by your EHS department.
  • Liquid Waste (Solutions):
  • If this compound is in a solvent, the entire solution must be treated as hazardous waste.
  • Collect in a sealable, compatible container. Be mindful of potential incompatibilities between the solvent and the container material.
  • Ensure the container is properly vented if there is a risk of gas evolution, though this is not expected under normal storage conditions.

2. Labeling:

  • Immediately label the waste container with the following information:
  • The words "HAZARDOUS WASTE"
  • The full chemical name: "this compound"
  • The approximate concentration and quantity of the waste
  • The date accumulation started
  • The associated hazards (e.g., "Toxic")

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), as per your facility's protocols.
  • The storage area should be well-ventilated, cool, and dry.
  • Ensure the storage area has secondary containment to capture any potential leaks.
  • Crucially, segregate this compound waste from incompatible materials.

Table 1: Chemical Incompatibility for this compound Waste

Chemical ClassIncompatible MaterialsRationale for Segregation
This compound Strong Oxidizing Agents (e.g., nitric acid, perchlorates)Risk of vigorous, potentially explosive reactions.
Strong Reducing AgentsPotential for exothermic reactions.
Strong Acids and BasesMay promote hydrolysis or other reactions, potentially leading to the release of hazardous vapors.
Heat and Ignition SourcesThermal decomposition can release toxic gases like NOx and isocyanates.[2][4][14][15]

4. Disposal Request:

  • Once the waste container is full or has reached its accumulation time limit, submit a hazardous waste pickup request to your institution's EHS department.
  • Do not attempt to dispose of this compound down the drain or in the regular trash.
V. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

1. Small Spills (Dry Powder):

  • Evacuate the immediate area.
  • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.
  • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

2. Large Spills:

  • Evacuate the laboratory and alert others in the vicinity.
  • Contact your institution's EHS or emergency response team immediately.
  • Do not attempt to clean up a large spill without specialized training and equipment.
VI. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify collect Collect in Labeled, Compatible Container classify->collect Yes spill Spill Occurs classify->spill No (Spill Event) segregate Segregate from Incompatible Materials collect->segregate store Store in Designated Accumulation Area segregate->store request Request EHS Pickup for Disposal store->request end End: Proper Disposal request->end small_spill Small Spill Procedure spill->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Large small_spill->collect large_spill->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these protocols and understanding the scientific principles that underpin them, you contribute to a culture of safety and environmental stewardship within your laboratory. Always remember that your institution's EHS department is your primary resource for guidance on chemical safety and waste disposal.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Honorien, J., Fournet, R., & Sirjean, B. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(37), 6479–6492. Retrieved from [Link]

  • Honorien, J., Fournet, R., & Sirjean, B. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Semantic Scholar. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Gulf Petrochemical Industries Co. (2023). Safety Data Sheet: Urea. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Hazardous Waste: EPA U-List Chemicals. Retrieved from [Link]

  • Hazardous Waste Experts. (2024). A Quick and Comprehensive Review of EPA Hazmat Classifications. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]

  • dws.net. (n.d.). EPA Acutely Hazardous Waste “P” List. Retrieved from [Link]

  • Arts, J., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI. Retrieved from [Link]

  • Schaber, P. M., et al. (2004). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Thermochimica Acta, 424(1-2), 131-142. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Schaber, P. M., et al. (2004). Thermal Decomposition (Pyrolysis) of Urea in an Open Reaction Vessel. ResearchGate. Retrieved from [Link]

  • Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • March Manufacturing. (2024). Chemical Compatibility Guide. Retrieved from [Link]

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling (3-Nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

As drug development professionals and researchers, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling (3-Nitrophenyl)urea, a compound often utilized in proteomics research and as a biochemical building block.[1] By understanding the potential hazards and implementing rigorous safety protocols, we can ensure a secure laboratory environment. This document offers procedural, step-by-step guidance, moving beyond a simple checklist to explain the causality behind each safety recommendation.

Hazard Assessment: Understanding the Risks of this compound

Therefore, it is prudent to handle this compound as a substance that is potentially:

  • Harmful if swallowed or inhaled.

  • A cause of skin irritation. [3]

  • A cause of serious eye irritation. [2][3]

  • A potential cause of respiratory irritation. [2]

Furthermore, as with many organic compounds, heating this compound may lead to the release of toxic gases, such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]

Core Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and most direct barrier between the researcher and potential chemical exposure.[4] For this compound, the following PPE is mandatory.

Eye and Face Protection: Your First Line of Defense

Given the risk of serious eye irritation, robust eye protection is non-negotiable.

  • Chemical Splash Goggles: These should be worn at all times when handling the solid compound or its solutions. Goggles provide a seal around the eyes, offering protection from splashes and airborne particles. Ensure they meet the ANSI Z.87.1 1989 standard or its equivalent.[5]

  • Face Shield: When there is a heightened risk of splashes, such as when transferring large quantities or working with heated solutions, a face shield should be worn in addition to chemical splash goggles.[5][6]

Hand Protection: Choosing the Right Gloves

Disposable nitrile gloves are generally recommended for providing short-term protection against a wide array of chemicals.[5][7] However, it is crucial to consult the glove manufacturer's chemical resistance guide to confirm compatibility with this compound and any solvents being used. Always inspect gloves for any signs of degradation or perforation before use and change them immediately upon any contact with the chemical.[5]

Body Protection: Beyond the Lab Coat

A standard cotton lab coat may not offer sufficient protection against all chemical hazards.

  • Chemical-Resistant Lab Coat: A lab coat made of a material like Nomex® or a similar flame-resistant fabric is advisable, especially when working with larger quantities or when heating is involved.[5] The lab coat should be fully buttoned to cover as much skin as possible.[5][7]

  • Appropriate Attire: Long pants and closed-toe, closed-heel shoes are mandatory to protect the skin from potential spills. Avoid clothing made from synthetic materials like polyester or acrylic, which can melt and adhere to the skin in the event of a fire.[5]

Respiratory Protection: When Engineering Controls Are Not Enough

Engineering controls, such as fume hoods and local exhaust ventilation, should always be the primary method for controlling exposure to airborne dust or aerosols.[7] If these controls are not feasible or are insufficient to maintain exposure below permissible limits, respiratory protection is required.[5]

  • NIOSH-Certified Respirator: A NIOSH-certified respirator, such as a dust mask (e.g., N95), should be used when handling the solid compound to prevent inhalation of dust particles.[8] For situations with the potential for vapor or aerosol generation, a respirator with an appropriate chemical cartridge should be selected. The use of a respirator necessitates a formal respiratory protection program, including medical evaluations and fit testing.[5]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is critical to minimizing the risk of exposure and ensuring a safe experimental process.

Preparation and Weighing
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a well-ventilated space equipped with local exhaust ventilation.[7]

  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table below.

  • Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated enclosure to minimize the dispersion of dust.

Experimental Use
  • Contained Systems: Whenever possible, use closed or contained systems to minimize the potential for splashes or aerosol formation.

  • Avoid Incompatible Materials: Store and handle this compound away from strong oxidizing agents, with which it may react.[9]

  • Temperature Control: If heating is necessary, do so with caution and under controlled conditions to prevent decomposition and the release of hazardous fumes.[10]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Collection: Collect all waste containing this compound, including contaminated gloves, wipes, and weighing papers, in a clearly labeled, sealable, and compatible hazardous waste container.[7]

  • Labeling: The waste container must be labeled with a "Dangerous Waste" or "Hazardous Waste" label that clearly identifies the contents.[7]

  • Storage: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials, until it is collected by trained waste management personnel.[7][9]

  • Regulatory Compliance: Dispose of the waste in accordance with all local, regional, and national regulations.[10][11] Do not dispose of this compound down the drain.[11][12]

Summary of Personal Protective Equipment

Protection Type Required PPE Key Considerations
Eye/Face Chemical Splash GogglesMust be worn at all times.
Face ShieldRequired when there is a significant splash hazard.[5]
Hand Nitrile Gloves (or other compatible material)Check manufacturer's compatibility chart.[7] Change immediately upon contamination.
Body Chemical-Resistant Lab CoatShould be fully buttoned.[7]
Long Pants and Closed-Toe ShoesEssential to cover all skin.[5]
Respiratory NIOSH-Certified Respirator (e.g., N95)Use in a fume hood or with local exhaust ventilation. Required if dust or aerosols cannot be controlled.

Safe Handling Workflow

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Don PPE Don PPE Designated Area Designated Area Don PPE->Designated Area Weigh Compound Weigh Compound Designated Area->Weigh Compound Experimental Use Experimental Use Weigh Compound->Experimental Use Collect Waste Collect Waste Experimental Use->Collect Waste Label & Store Waste Label & Store Waste Collect Waste->Label & Store Waste Professional Disposal Professional Disposal Label & Store Waste->Professional Disposal

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the scientific potential of this compound.

References

  • BASF. (2025).
  • Washington State University. (n.d.).
  • Agrium. (n.d.).
  • Australian Government Department of Health. (2016). Urea, [2-[(4-nitrophenyl)amino]ethyl]-: Human health tier II assessment.
  • Gulf Petrochemical Industries Co. (2023).
  • British Pharmacopoeia. (2013).
  • Morton Smith-Dawe. (2025).
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Carl ROTH. (n.d.).
  • European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on 4-nitrophenyl aminoethylurea (B70).
  • Organic Syntheses. (n.d.). Urea, phenyl-. Retrieved from [Link]

  • ChemSafetyPro. (2018). GHS Classification Criteria for Acute Toxicity. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H7N3O3). Retrieved from [Link]

  • Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS) - Details. Retrieved from [Link]

  • Carl ROTH. (n.d.).
  • Green Gubre Group. (n.d.). Best Practices for Storing and Handling Urea Fertilizers. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Nitrophenyl)urea
Reactant of Route 2
Reactant of Route 2
(3-Nitrophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.